3-(3-Bromophenyl)cyclobutan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c11-9-3-1-2-7(4-9)8-5-10(12)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKCJCIUTBLVRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590252 | |
| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-15-2 | |
| Record name | 3-(3-Bromophenyl)cyclobutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-bromophenyl)cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-(3-bromophenyl)cyclobutan-1-one, a valuable building block in medicinal chemistry and organic synthesis. Its unique strained four-membered ring system, coupled with the reactive handles of a ketone and an aryl bromide, offers a versatile platform for the construction of complex molecular architectures. The insights provided herein are intended to empower researchers in leveraging this compound for the development of novel therapeutics and advanced materials.
Core Chemical Properties and Safety Data
This compound is a solid at room temperature, possessing a molecular formula of C₁₀H₉BrO and a molecular weight of 225.08 g/mol [1]. While a specific melting point is not widely reported, its para-substituted isomer, 3-(4-bromophenyl)cyclobutan-1-one, is a solid, suggesting a similar physical state for the meta-substituted analog[2][3]. The calculated boiling point is approximately 307.4°C at 760 mmHg, though experimental verification is limited[2].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 885267-15-2 | [1] |
| Molecular Formula | C₁₀H₉BrO | [1] |
| Molecular Weight | 225.08 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | C1C(CC1=O)C2=CC(=CC=C2)Br | [1] |
| Calculated Boiling Point | 307.4 °C at 760 mmHg | [2] |
| Physical Form | Solid (predicted) | [2][3] |
Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood[4].
Synthesis of this compound
The synthesis of 3-arylcyclobutanones is most commonly achieved through a [2+2] cycloaddition reaction between an appropriate ketene and an alkene. For this compound, this would involve the reaction of 3-bromostyrene with a ketene equivalent.
A general and effective method for this transformation involves the in situ generation of the ketene from an acyl chloride in the presence of a non-nucleophilic base, followed by its reaction with the alkene. This approach is particularly useful for unstable ketenes.
Experimental Protocol: Synthesis via [2+2] Cycloaddition
This protocol is a representative procedure based on established methods for the synthesis of similar 3-arylcyclobutanones. Optimization may be required for optimal yield and purity of this compound.
Materials:
-
3-Bromophenylacetyl chloride
-
Ethylene
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Anhydrous work-up and purification solvents
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a gas inlet, and a reflux condenser is purged with an inert atmosphere (e.g., argon or nitrogen).
-
Charge Reactants: The flask is charged with a solution of 3-bromostyrene in the chosen anhydrous solvent.
-
Ketene Generation and Cycloaddition: A solution of 3-bromophenylacetyl chloride and triethylamine in the same anhydrous solvent is added dropwise to the stirred solution of 3-bromostyrene at a controlled temperature (typically 0 °C to room temperature). The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is washed sequentially with dilute aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons (7.2-7.6 ppm, multiplet), Methine proton (3.5-4.0 ppm, multiplet), Methylene protons (2.8-3.4 ppm, multiplet) |
| ¹³C NMR | Carbonyl carbon (205-215 ppm), Aromatic carbons (120-145 ppm), Methine carbon (35-45 ppm), Methylene carbons (45-55 ppm) |
| IR Spectroscopy | C=O stretch (approx. 1780 cm⁻¹), C-Br stretch (600-700 cm⁻¹), Aromatic C-H and C=C stretches |
| Mass Spectrometry | Molecular ion peak (m/z 224/226), fragments corresponding to loss of CO, Br, and cleavage of the cyclobutane ring |
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.6 ppm) corresponding to the four protons on the bromophenyl ring. The methine proton at the 3-position of the cyclobutane ring will likely appear as a multiplet around δ 3.5-4.0 ppm. The two sets of methylene protons on the cyclobutane ring will be diastereotopic and are expected to appear as complex multiplets in the region of δ 2.8-3.4 ppm.
-
¹³C NMR Spectroscopy: The most downfield signal in the ¹³C NMR spectrum will be the carbonyl carbon, typically appearing in the range of δ 205-215 ppm for cyclobutanones. The aromatic carbons will resonate in the region of δ 120-145 ppm, with the carbon attached to the bromine atom showing a characteristic shift. The methine carbon of the cyclobutane ring is expected around δ 35-45 ppm, and the methylene carbons will likely appear in the range of δ 45-55 ppm.
-
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristically found at a higher wavenumber for cyclobutanones (around 1780 cm⁻¹) due to ring strain. Other expected absorptions include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching vibrations for the aromatic ring, and a C-Br stretching vibration in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 224 and 226. Common fragmentation pathways would involve the loss of a CO group (m/z 196/198), loss of a bromine radical (m/z 145), and cleavage of the cyclobutane ring.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by its three key functional components: the strained cyclobutanone ring, the ketone carbonyl group, and the aryl bromide. This combination allows for a diverse range of chemical transformations.
Reactions at the Carbonyl Group
The ketone functionality is a versatile handle for various nucleophilic addition and reduction reactions.
The reduction of the ketone to the corresponding secondary alcohol, 3-(3-bromophenyl)cyclobutanol, can be readily achieved using standard reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolution: this compound is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
Reduction: The solution is cooled in an ice bath, and sodium borohydride (NaBH₄) is added portion-wise.
-
Monitoring: The reaction is stirred at 0 °C to room temperature and monitored by TLC until the starting material is consumed.
-
Quenching and Work-up: The reaction is carefully quenched with water or dilute acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The crude alcohol can be purified by column chromatography if necessary.
Caption: Workflow for the reduction of this compound.
Cross-Coupling Reactions at the Aryl Bromide
The 3-bromophenyl moiety is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the meta-position of the phenyl ring, providing access to a diverse library of analogs.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the aryl bromide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base.
Illustrative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Reactant Mixture: To a reaction vessel are added this compound, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent and Degassing: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added. The mixture is thoroughly degassed by bubbling with an inert gas or by freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to an elevated temperature (typically 80-110 °C) and stirred until the starting materials are consumed (monitored by TLC or GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired biaryl-substituted cyclobutanone.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a strategically important synthetic intermediate with a rich and versatile chemical profile. The presence of a strained cyclobutanone ring, a reactive ketone, and a functionalizable aryl bromide moiety makes it an attractive starting material for the synthesis of diverse and complex molecules. The protocols and data presented in this guide offer a foundational understanding for researchers to explore the full potential of this compound in the pursuit of novel chemical entities with applications in drug discovery and materials science. Further exploration of its reactivity and the development of novel synthetic transformations will undoubtedly continue to expand its utility in the scientific community.
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3-(3-Bromophenyl)cyclobutan-1-one molecular weight
An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Properties, Synthesis, and Analytical Characterization
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of molecular scaffolds that offer unique three-dimensional arrangements is paramount. Saturated carbocycles, such as cyclobutanes, are increasingly recognized as privileged structures that can confer improved physicochemical properties and novel biological activities to lead compounds.[1] this compound is a versatile bifunctional building block that embodies this principle. It combines the rigid, sp³-rich cyclobutane core with a synthetically valuable bromophenyl group. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its properties, a proposed synthetic route, a self-validating analytical workflow, and its potential applications as a key intermediate. The presence of the ketone functionality allows for a multitude of classical transformations, while the bromo-aromatic moiety serves as a linchpin for advanced cross-coupling reactions, opening avenues to a vast chemical space of complex derivatives.
Part 1: Physicochemical Properties and Safety Data
A thorough understanding of a compound's properties and hazards is the foundation of effective and safe research. The key identifiers and physicochemical data for this compound are summarized below.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉BrO | [2][3] |
| Molecular Weight | 225.08 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 885267-15-2 | [2] |
| Physical Form | Solid | [4] |
| Boiling Point | ~307.4 °C at 760 mmHg (Predicted) | [5] |
| InChIKey | RLKCJCIUTBLVRJ-UHFFFAOYSA-N | [2] |
GHS Hazard and Safety Information
As a reactive chemical intermediate, this compound must be handled with appropriate precautions. The Globally Harmonized System (GHS) classification highlights its primary hazards.[2][4]
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| STOT - Single Exposure (Category 3) | GHS07 | Warning | H335: May cause respiratory irritation |
Expert Handling and Storage Insights: The compound's classification necessitates handling in a well-ventilated fume hood.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory to prevent skin and eye contact.[6] Storage should be in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]
Part 2: Proposed Synthesis and Purification
Conceptual Synthetic Workflow
The proposed pathway leverages a [2+2] cycloaddition between a ketene acetal and 3-bromostyrene, followed by hydrolysis to yield the target cyclobutanone. This approach is chosen for its convergence and reliability in forming four-membered rings.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Bromostyrene via Wittig Reaction
-
Apparatus Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with methyl(triphenyl)phosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: The suspension is cooled to 0 °C in an ice bath. n-Butyllithium (1.1 eq, 1.6 M in hexanes) is added dropwise, maintaining the temperature below 5 °C. The resulting orange-red mixture is stirred for 1 hour at this temperature.
-
Aldehyde Addition: A solution of 3-bromobenzaldehyde (1.0 eq) in anhydrous THF is added dropwise at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Workup & Purification: The reaction is quenched with saturated aqueous NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford 3-bromostyrene.
Step 2 & 3: [2+2] Cycloaddition and Reductive Dechlorination
-
Apparatus Setup: To a flask containing activated zinc-copper couple (3.0 eq) in anhydrous diethyl ether, a solution of 3-bromostyrene (1.0 eq) and trichloroacetyl chloride (1.5 eq) is added dropwise under nitrogen at a rate that maintains a gentle reflux.
-
Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting styrene, the mixture is filtered to remove excess zinc.
-
Dechlorination: The filtrate, containing the crude dichlorocyclobutanone, is transferred to a new flask. Acetic acid is added, followed by portion-wise addition of zinc dust (4.0 eq) at room temperature. The mixture is stirred vigorously until TLC indicates the conversion to the final product.
-
Final Workup & Purification: The reaction mixture is filtered through a pad of Celite, and the filtrate is washed sequentially with water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The final product, this compound, is purified by flash column chromatography (e.g., hexane/ethyl acetate gradient).[9]
Part 3: Self-Validating Analytical Characterization Workflow
Confirming the identity, structure, and purity of the final compound is a critical, self-validating process. Each analytical technique provides orthogonal data that, when combined, offers unambiguous proof of the target molecule.
Caption: Integrated workflow for analytical validation.
Protocol 1: Structural Elucidation by NMR Spectroscopy
-
Rationale: NMR is the most powerful tool for determining the precise atomic connectivity of an organic molecule. ¹H NMR reveals the proton environment and neighboring protons, while ¹³C NMR identifies all unique carbon atoms.
-
Methodology:
-
Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
-
Expected Spectral Features:
-
¹H NMR: Expect signals in the aromatic region (δ 7.0-7.8 ppm) corresponding to the four protons on the bromophenyl ring, showing characteristic splitting patterns. The aliphatic region (δ 2.5-4.0 ppm) should contain signals for the five protons on the cyclobutane ring, likely appearing as complex multiplets.
-
¹³C NMR: Expect a signal for the ketone carbonyl (C=O) downfield (δ > 200 ppm). Signals in the aromatic region (δ 120-145 ppm) will correspond to the six carbons of the phenyl ring (one attached to bromine will be distinct). Several signals in the aliphatic region (δ 20-60 ppm) will represent the cyclobutane carbons.
-
Protocol 2: Molecular Weight Confirmation by Mass Spectrometry
-
Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the confirmation of the molecular formula.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.
-
Acquire data in positive ion mode.
-
-
Expected Results: The primary ions observed should correspond to the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), all bromine-containing ions will appear as a characteristic pair of peaks of nearly equal intensity, separated by 2 Da.
-
Calculated Monoisotopic Mass: 223.9837 Da[2]
-
Expected [M+H]⁺: ~224.9910 and ~226.9890
-
Protocol 3: Functional Group Analysis by FT-IR Spectroscopy
-
Rationale: Infrared spectroscopy is a rapid method to confirm the presence of key functional groups.
-
Methodology:
-
Acquire a spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
-
Expected Absorption Bands:
-
~1780 cm⁻¹: A strong, sharp absorption characteristic of the C=O (ketone) stretch in a four-membered ring.
-
~3100-3000 cm⁻¹: Aromatic C-H stretches.
-
~3000-2850 cm⁻¹: Aliphatic C-H stretches.
-
~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
-
~700-500 cm⁻¹: C-Br stretch.
-
Part 4: Applications in Synthetic Chemistry
This compound is not an end-product but a strategic starting point for more complex molecules. Its value lies in the orthogonal reactivity of its two functional moieties.
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3-(3-Bromophenyl)cyclobutan-1-one IUPAC name
An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one
Abstract
This technical guide provides a comprehensive overview of this compound, a substituted arylcyclobutanone of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. We will explore its structural features, nomenclature, and physicochemical properties. The guide delves into the unique chemical reactivity imparted by the strained cyclobutane ring, established synthetic strategies, and robust analytical characterization techniques. Furthermore, we will examine the compound's role as a versatile building block in drug discovery, highlighting the broader applications of the cyclobutanone motif in developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound and its chemical class.
Introduction: The Cyclobutanone Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer unique three-dimensional structures and reactivity profiles is paramount. The cyclobutane ring, while less common than its five- and six-membered counterparts, is increasingly recognized as a valuable motif in drug design.[1] Its rigid, puckered conformation provides a defined spatial arrangement for substituents, which can be crucial for precise interactions with biological targets.[2]
The incorporation of a ketone functionality to form a cyclobutanone introduces a site of versatile chemical reactivity. The inherent ring strain of the four-membered ring, with bond angles deviating significantly from the ideal sp³ hybridization, renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack compared to less strained systems like cyclohexanone.[2][3] This enhanced reactivity makes cyclobutanones not only useful synthetic intermediates but also potential transition-state mimetics for enzyme inhibitors.[2][4]
Aryl-substituted cyclobutanones, such as this compound, merge the unique properties of the cyclobutanone core with the diverse functionalization potential of an aromatic ring. The bromo-substituent, in particular, serves as a key handle for further synthetic elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures. Derivatives of cyclobutanone are integral in the synthesis of a wide array of bioactive molecules, including those with anticancer, antiviral, and anti-inflammatory properties.[5] This guide focuses specifically on the 3-bromo-phenyl substituted variant, providing a foundational understanding for its application in research and development.
Nomenclature, Structure, and Physicochemical Properties
IUPAC Name and Chemical Identifiers
The formal nomenclature and key identifiers for the topic compound are essential for accurate documentation and database retrieval.
-
IUPAC Name : this compound[6]
-
CAS Number : 885267-15-2[6]
-
Molecular Formula : C₁₀H₉BrO[6]
-
SMILES : C1C(CC1=O)C2=CC(=CC=C2)Br[6]
-
InChIKey : RLKCJCIUTBLVRJ-UHFFFAOYSA-N[6]
Molecular Structure
The molecule consists of a central cyclobutanone ring substituted at the C-3 position with a 3-bromophenyl group. The numbering of the cyclobutane ring begins at the carbonyl carbon (C-1).
Physicochemical Data
A summary of the key computed and experimental properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 225.08 g/mol | PubChem[6] |
| Physical Form | Solid | Sigma-Aldrich[7] |
| Boiling Point | 308.5 ± 42.0 °C at 760 mmHg | Sigma-Aldrich[7] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[6] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[7] |
Synthesis and Manufacturing Pathways
The synthesis of 3-arylcyclobutanones can be achieved through several established organic chemistry transformations. The most prevalent and versatile method is the [2+2] cycloaddition reaction between a ketene and an appropriately substituted olefin.[8]
Caption: General workflow for the synthesis of 3-arylcyclobutanones via [2+2] cycloaddition.
Experimental Protocol: Synthesis via [2+2] Cycloaddition
This protocol is a representative example for the synthesis of a 3-arylcyclobutanone, adapted from methodologies described for similar structures.[8][9]
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add activated zinc (2.5 equivalents) and anhydrous diethyl ether.
-
Reagent Preparation : In the dropping funnel, prepare a solution of 3-bromostyrene (1.0 eq.), trichloroacetyl chloride (1.2 eq.), and phosphoryl chloride (1.2 eq.) in anhydrous diethyl ether.
-
Cycloaddition : Sonicate the zinc suspension and add the solution from the dropping funnel dropwise over 2 hours, maintaining a gentle reflux. The reaction generates dichloroketene in situ, which undergoes cycloaddition with the 3-bromostyrene.
-
Workup : After the addition is complete, cool the reaction mixture to room temperature and stir for an additional 12 hours. Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 2,2-dichloro-3-(3-bromophenyl)cyclobutan-1-one intermediate.
-
Dechlorination : Dissolve the crude intermediate in a mixture of acetic acid and water. Add activated zinc dust portion-wise while monitoring the reaction by TLC.
-
Purification : Upon completion, filter the reaction mixture through a pad of celite, neutralize the filtrate with sodium bicarbonate, and extract with ethyl acetate. The combined organic layers are dried and concentrated. The final product, this compound, is purified by column chromatography on silica gel.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The following are predicted data based on the compound's structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-7.6 ppm): Four signals corresponding to the protons on the bromophenyl ring. Aliphatic Region (δ 2.5-3.8 ppm): A series of multiplets corresponding to the five protons on the cyclobutane ring. The methine proton at C-3 will be coupled to the adjacent methylene protons. |
| ¹³C NMR | Carbonyl (δ > 200 ppm): A signal for the ketone carbon (C=O). Aromatic (δ 120-145 ppm): Signals for the six carbons of the phenyl ring, including the carbon bearing the bromine atom (C-Br). Aliphatic (δ 20-50 ppm): Signals for the three sp³-hybridized carbons of the cyclobutane ring. |
| FT-IR (cm⁻¹) | ~1780 cm⁻¹: Strong, sharp absorption characteristic of a strained C=O stretch in a cyclobutanone. ~3100-3000 cm⁻¹: C-H stretching for the aromatic ring. ~3000-2850 cm⁻¹: C-H stretching for the aliphatic ring. ~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring. ~800-600 cm⁻¹: C-Br stretching. |
| Mass Spec (EI) | Molecular Ion (M⁺): A pair of peaks corresponding to the isotopic distribution of bromine ([⁷⁹Br] and [⁸¹Br]), for example at m/z 224 and 226. Fragmentation: Characteristic fragmentation patterns including loss of CO, C₂H₂, and the bromophenyl group. |
Chemical Reactivity and Ring Dynamics
The chemistry of this compound is dominated by the reactivity of the strained ketone and the synthetic utility of the bromophenyl group.
Reactivity of the Cyclobutanone Core
The significant ring strain in cyclobutanone leads to unique chemical behavior.[3] This strain destabilizes the molecule, making the carbonyl carbon highly electrophilic and prone to reactions that can alleviate this strain.[2]
-
Nucleophilic Addition : The ketone readily undergoes addition reactions with various nucleophiles. The strain facilitates the formation of a tetrahedral intermediate.
-
Ring Expansion : Under specific conditions, such as with diazomethane or trimethylsilyldiazomethane, arylcyclobutanones can undergo regioselective ring expansion to form cyclopentanones.[10][11] This is a powerful strategy for building five-membered ring systems.
-
Ring Opening : Radical-mediated C-C bond cleavage can lead to ring-opening of the cyclobutanone core, generating linear alkyl chains.[12] This can be triggered photochemically or with specific reagents.[2]
Caption: Key reactivity pathways of the 3-arylcyclobutanone core.
Utility of the 3-Bromophenyl Group
The bromine atom on the phenyl ring is a versatile functional handle for a variety of cross-coupling reactions, including:
-
Suzuki Coupling : Reaction with boronic acids to form C-C bonds.
-
Sonogashira Coupling : Reaction with terminal alkynes.
-
Buchwald-Hartwig Amination : Formation of C-N bonds.
-
Heck Coupling : Reaction with alkenes.
These transformations allow for the late-stage diversification of the molecule, making it an excellent scaffold for building libraries of compounds for screening in drug discovery programs.
Applications in Research and Drug Development
The unique structural and chemical properties of cyclobutanone derivatives make them highly valuable in pharmaceutical research.[5]
-
Scaffolds for Bioactive Molecules : The rigid cyclobutane framework serves as a bioisostere for other groups and provides a fixed orientation for pharmacophoric elements, which can enhance binding affinity to biological targets.[5]
-
Enzyme Inhibition : As mentioned, the strained ketone can form a hydrate that mimics the tetrahedral transition state of substrate hydrolysis by enzymes like metallo-γ-lactonases and diaminopimelate desuccinylase (DapE), making these compounds promising candidates for novel antibiotics.[2][4]
-
Intermediates for Complex Synthesis : Arylcyclobutanones are key intermediates in the synthesis of complex natural products and APIs. Their ability to undergo predictable ring expansion and functionalization reactions makes them powerful tools for constructing larger, more complex ring systems.[10][13]
Safety and Handling
Based on available safety data for similar compounds, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[14]
-
Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]
-
Handling : Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.
Conclusion
This compound is a molecule of considerable synthetic and medicinal potential. Its structure combines the unique reactivity of a strained cyclobutanone ring with the functional versatility of a brominated aryl group. This guide has detailed its nomenclature, synthesis, characterization, and core reactivity, underscoring its value as a building block for complex molecular targets. For researchers in drug development, the cyclobutanone motif offers a pathway to novel chemical space, providing rigid scaffolds and reactive centers for the design of potent and selective therapeutics. As synthetic methodologies continue to advance, the application of such strained-ring systems is poised to expand, further solidifying their importance in modern organic chemistry.
References
- Importance of Cyclobutanone in Pharmaceutical Intermediates. Liskon Biological.
- Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive?. Liskon Biological.
- This compound | C10H9BrO | CID 17750101. PubChem.
- Cyclobutanone. Wikipedia.
- Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. ResearchGate.
- Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega.
- Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics. MDPI.
- Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO or O2 via a radical process. Organic & Biomolecular Chemistry (RSC Publishing).
- An Efficient Route to 3-Substituted Cyclobutanone Derivatives. ResearchGate.
- Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters.
- Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. National Institutes of Health (NIH).
- Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health (NIH).
- 3-(4-Bromophenyl)cyclobutan-1-one. Sigma-Aldrich.
- Cyclobutanes in Small-Molecule Drug Candidates. PMC - PubMed Central.
- Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-. American Chemical Society.
- This compound. Achmem.
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- 3. Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? - LISKON [liskonchem.com]
- 4. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics [mdpi.com]
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- 6. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(4-Bromophenyl)cyclobutan-1-one | 254892-91-6 [sigmaaldrich.com]
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- 14. achmem.com [achmem.com]
3-(3-Bromophenyl)cyclobutan-1-one SMILES string
An In-Depth Technical Guide to 3-(3-Bromophenyl)cyclobutan-1-one: Synthesis, Properties, and Applications in Modern Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a valuable synthetic intermediate for researchers in medicinal chemistry and drug development. We will delve into its core chemical identity, outline a robust synthetic pathway with detailed experimental protocols, and explore its strategic application as a molecular scaffold. The information herein is synthesized from established chemical principles and authoritative sources to ensure scientific integrity and practical utility.
Core Compound Identification and Properties
This compound is a substituted cyclobutanone featuring a bromophenyl moiety. This unique combination of a strained four-membered ring and a functionalized aromatic system makes it a versatile building block. The bromine atom serves as a convenient handle for a wide array of cross-coupling reactions, while the cyclobutanone core offers a three-dimensional scaffold that is increasingly sought after in modern drug design.[1]
The definitive identifier for this molecule is its Simplified Molecular-Input Line-Entry System (SMILES) string.
Canonical SMILES: C1C(CC1=O)C2=CC(=CC=C2)Br[2]
This string unambiguously represents the connectivity of the atoms, defining the cyclobutanone ring substituted at the 3-position with a 3-bromophenyl group.
Physicochemical Properties
A summary of the key computed and experimental properties is presented below. This data is critical for experimental planning, including solvent selection, reaction monitoring, and purification strategies.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 885267-15-2 | PubChem[2] |
| Molecular Formula | C₁₀H₉BrO | PubChem[2] |
| Molecular Weight | 225.08 g/mol | PubChem[2] |
| Appearance | Solid (typical) | CymitQuimica[3] |
| InChI Key | RLKCJCIUTBLVRJ-UHFFFAOYSA-N | PubChem[2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 3-arylcyclobutanones is a well-established field, often relying on cycloaddition reactions. A robust and common approach involves the [2+2] cycloaddition of a ketene acetal with a corresponding styrene, followed by hydrolysis. This strategy provides a reliable pathway to the cyclobutane core.
The logical workflow for synthesizing this compound is outlined below. This multi-step process is designed to be self-validating, with clear checkpoints for characterization.
Caption: Synthetic workflow for this compound.
Detailed Step-by-Step Protocol
This protocol is a representative methodology based on established chemical principles for the synthesis of polysubstituted cyclobutanes.[4] Researchers should perform their own optimizations.
Materials:
-
3-Bromostyrene
-
1,1-Diethoxyethene (or other suitable ketene acetal)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (DCM).
-
Add 3-bromostyrene (1.0 eq) to the flask.
-
In a separate flask, dissolve anhydrous zinc chloride (0.2 eq) in a minimal amount of DCM and add it to the reaction mixture. Causality Note: ZnCl₂ acts as a Lewis acid to activate the styrene, facilitating the electrophilic attack by the ketene acetal, which is crucial for initiating the cycloaddition.
-
-
[2+2] Cycloaddition:
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1,1-diethoxyethene (1.2 eq) dropwise over 30 minutes. Maintaining a low temperature is critical to control the reaction rate and prevent polymerization.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting styrene is consumed.
-
-
Workup and Ketal Hydrolysis:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent in vacuo to obtain the crude ketal intermediate.
-
To the crude intermediate, add a mixture of acetone and 2 M aqueous HCl. Stir vigorously at room temperature for 4-6 hours. Causality Note: The acidic conditions are required to hydrolyze the diethyl ketal to the corresponding ketone.
-
Monitor the hydrolysis by TLC.
-
-
Final Purification and Characterization:
-
Once hydrolysis is complete, neutralize the acid with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Combine the pure fractions and remove the solvent to yield this compound as a solid.
-
Self-Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Strategic Utility in Drug Discovery
The molecular architecture of this compound makes it a highly strategic building block for synthesizing novel chemical entities. Its value lies in the combination of two key features: the conformationally restricted cyclobutane ring and the synthetically versatile bromophenyl group.
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(3-Bromophenyl)cyclobutanone | CymitQuimica [cymitquimica.com]
- 4. Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3,3]-rearrangement cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 3-(3-Bromophenyl)cyclobutan-1-one: A Technical Guide
Introduction
In the landscape of contemporary drug discovery and materials science, the meticulous characterization of novel chemical entities is paramount. 3-(3-Bromophenyl)cyclobutan-1-one, a molecule integrating a strained four-membered ring with a substituted aromatic moiety, presents a unique structural framework of significant interest to medicinal and synthetic chemists. Its potential as a building block in the synthesis of more complex bioactive molecules necessitates a thorough understanding of its physicochemical properties, which is fundamentally rooted in its spectroscopic signature.
This guide provides an in-depth analysis of the spectroscopic data for this compound. We will delve into the theoretical underpinnings and practical applications of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) in the structural elucidation of this compound. The narrative is designed to not only present the data but also to illuminate the causal relationships between molecular structure and spectral output, thereby offering field-proven insights for researchers, scientists, and drug development professionals.
I. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[1][2] For this compound, the key vibrational modes are associated with the carbonyl group of the cyclobutanone ring, the aromatic and aliphatic carbon-hydrogen bonds, and the carbon-bromine bond.
A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
A solid sample of this compound can be effectively analyzed using an ATR-FTIR spectrometer, which requires minimal sample preparation.[3][4]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Background Spectrum: Record a background spectrum of the empty ATR crystal to account for any atmospheric or instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
B. Predicted Infrared Spectrum Data
The following table summarizes the predicted characteristic infrared absorption bands for this compound.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
| ~3100-3000 | C-H Stretch | Aromatic (sp²) | Medium-Weak |
| ~3000-2850 | C-H Stretch | Aliphatic (sp³) | Medium-Weak |
| ~1780 | C=O Stretch | Ketone (in a four-membered ring) | Strong |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium |
| ~1450 | CH₂ Bend | Cyclobutane | Medium |
| ~780, ~690 | C-H Bend (out-of-plane) | m-disubstituted benzene | Strong |
| ~600-500 | C-Br Stretch | Aryl Bromide | Medium-Strong |
C. In-Depth Spectral Interpretation
The most prominent feature in the predicted IR spectrum is the strong absorption band around 1780 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of a ketone within a strained four-membered ring.[5] The higher frequency compared to a typical acyclic ketone (~1715 cm⁻¹) is a direct consequence of the increased ring strain in the cyclobutanone moiety.
The presence of the aromatic ring is indicated by the C-H stretching vibrations appearing just above 3000 cm⁻¹ and the characteristic C=C stretching absorptions around 1600 cm⁻¹ and 1475 cm⁻¹. The strong out-of-plane C-H bending bands around 780 cm⁻¹ and 690 cm⁻¹ are diagnostic for a meta-disubstituted benzene ring.
Aliphatic C-H stretching vibrations from the cyclobutane ring are expected in the region of 3000-2850 cm⁻¹. The C-Br stretching vibration is anticipated to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is an unparalleled tool for elucidating the detailed structure of a molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[6][7]
A. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.[8][9] CDCl₃ is often a good starting point for its excellent solvating properties for many organic compounds.[10]
-
Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to set include the spectral width, acquisition time, and number of scans.
-
¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final NMR spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
B. Predicted ¹H NMR Spectrum Data (400 MHz, CDCl₃)
The following table outlines the predicted ¹H NMR data for this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | t, J ≈ 1.8 Hz | 1H | H-2' |
| ~7.40 | dt, J ≈ 7.8, 1.5 Hz | 1H | H-4' |
| ~7.25 | t, J ≈ 7.8 Hz | 1H | H-5' |
| ~7.20 | ddd, J ≈ 7.8, 1.8, 1.0 Hz | 1H | H-6' |
| ~3.60 | p, J ≈ 8.5 Hz | 1H | H-3 |
| ~3.30-3.15 | m | 2H | H-2a, H-4a |
| ~3.05-2.90 | m | 2H | H-2b, H-4b |
Note: The protons on the cyclobutane ring (H-2 and H-4) are diastereotopic and are expected to appear as complex multiplets due to both geminal and vicinal coupling.
C. In-Depth ¹H NMR Spectral Interpretation
The aromatic region of the spectrum (δ 7.0-8.0 ppm) is expected to show four distinct signals corresponding to the four protons on the meta-substituted benzene ring. The splitting patterns (multiplicities) arise from spin-spin coupling with neighboring protons and can be used to assign each proton to its specific position.
The aliphatic region will be more complex. The methine proton (H-3) is coupled to the four adjacent methylene protons and is predicted to appear as a pentet around δ 3.60 ppm. The four methylene protons at the C-2 and C-4 positions are chemically non-equivalent (diastereotopic) and will exhibit complex multiplets due to geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to H-3). These multiplets are expected to appear in the range of δ 2.90-3.30 ppm.
Caption: Molecular Structure of this compound.
D. Predicted ¹³C NMR Spectrum Data (100 MHz, CDCl₃)
The following table presents the predicted ¹³C NMR chemical shifts.
| Chemical Shift (δ, ppm) | Assignment |
| ~207 | C-1 (C=O) |
| ~145 | C-1' |
| ~132 | C-3' |
| ~130 | C-5' |
| ~129 | C-6' |
| ~125 | C-4' |
| ~123 | C-2' |
| ~48 | C-2, C-4 |
| ~35 | C-3 |
E. In-Depth ¹³C NMR Spectral Interpretation
The ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule (assuming the two methylene carbons C-2 and C-4 are equivalent, which may not be the case in a high-resolution spectrum).
The carbonyl carbon (C-1) is the most deshielded and will appear at the lowest field, around δ 207 ppm. The six aromatic carbons will resonate in the typical range of δ 120-145 ppm. The carbon bearing the bromine atom (C-3') will be shifted to a higher field (lower ppm value) than might otherwise be expected due to the "heavy atom effect". The aliphatic carbons of the cyclobutane ring will appear at the highest field, with the methylene carbons (C-2 and C-4) around δ 48 ppm and the methine carbon (C-3) around δ 35 ppm.
III. Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the molecular structure through the analysis of fragmentation patterns.[11][12] Electron Ionization (EI) is a common technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation.[13][14]
A. Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.
-
Acceleration: The resulting positively charged ions are accelerated by an electric field.
-
Mass Analysis: The ions are then passed through a magnetic or electric field in the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Spectrum Generation: A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
B. Predicted Mass Spectrum Data
The following table summarizes the key predicted ions in the EI mass spectrum of this compound.
| m/z | Ion | Predicted Relative Abundance |
| 224/226 | [C₁₀H₉BrO]⁺˙ (Molecular Ion) | Moderate |
| 183/185 | [C₇H₄BrO]⁺ | High |
| 155/157 | [C₆H₄Br]⁺ | High |
| 145 | [C₈H₉O]⁺ | Moderate |
| 76 | [C₆H₄]⁺ | Moderate |
C. In-Depth Mass Spectrum Interpretation
A key feature of the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br.[15][16] Therefore, the molecular ion (M⁺˙) for this compound is expected to appear as a pair of peaks at m/z 224 and 226.
The fragmentation of the molecular ion is expected to proceed through several characteristic pathways:
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This can lead to the loss of ethylene (C₂H₄) or other neutral fragments.
-
Formation of the Bromobenzoyl Cation: A major fragmentation pathway is likely the cleavage of the cyclobutane ring to form the stable bromobenzoyl cation ([C₇H₄BrO]⁺) at m/z 183 and 185.
-
Loss of Carbon Monoxide: The bromobenzoyl cation can then lose a molecule of carbon monoxide (CO) to form the bromophenyl cation ([C₆H₄Br]⁺) at m/z 155 and 157.
-
Loss of Bromine: Cleavage of the C-Br bond can lead to the formation of an ion at m/z 145, corresponding to [M-Br]⁺.
Caption: Predicted Fragmentation Pathway of this compound.
IV. Conclusion
The spectroscopic characterization of this compound provides a comprehensive understanding of its molecular structure. Infrared spectroscopy confirms the presence of the key functional groups, particularly the strained cyclobutanone carbonyl. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, including the stereochemical relationships of the cyclobutane protons. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these spectroscopic techniques provide a self-validating system for the structural elucidation and purity assessment of this important synthetic intermediate.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(3-Bromophenyl)cyclobutan-1-one
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 3-(3-Bromophenyl)cyclobutan-1-one, a molecule that presents an interesting case study due to the interplay of aliphatic and aromatic proton environments. We will delve into the theoretical underpinnings of the expected spectrum, predict the chemical shifts and coupling patterns, and provide a detailed experimental protocol for acquiring high-quality data. This document is intended for researchers, scientists, and professionals in drug development who rely on NMR for structural elucidation.
Core Principles: Understanding the Structural Influences on the ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is governed by several key principles of NMR spectroscopy. The chemical shift of a proton is primarily determined by its local electronic environment. Electron-withdrawing groups, such as the carbonyl group and the bromine atom, will deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups will shield protons, shifting their signals to lower chemical shifts (upfield).
Furthermore, the puckered, non-planar conformation of the cyclobutane ring has a significant impact on the spectrum.[1] This puckering leads to different spatial orientations of the protons on the ring (axial and equatorial-like positions), which can result in distinct chemical shifts and coupling constants.[1] Spin-spin coupling, the interaction between non-equivalent neighboring protons, provides crucial information about the connectivity of the molecule.[2][3] The magnitude of this coupling, known as the coupling constant (J), is dependent on the number of bonds separating the protons and their dihedral angle.[4]
Predicted ¹H NMR Spectrum of this compound
Based on the structure of this compound, we can predict the key features of its ¹H NMR spectrum. The molecule has several distinct proton environments, which will give rise to a series of signals with specific chemical shifts, multiplicities, and integration values.
Molecular Structure and Proton Designations
To facilitate the discussion, the protons in this compound are designated as follows:
Caption: Structure of this compound with proton designations.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The following table summarizes the predicted ¹H NMR data for this compound. These values are estimates based on typical chemical shifts for similar structural motifs.[5][6]
| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hα, Hα' | ~ 3.0 - 3.5 | Multiplet | - | 4H |
| Hβ | ~ 3.8 - 4.2 | Quintet (or Multiplet) | ~ 8-10 | 1H |
| H2' | ~ 7.5 - 7.6 | Singlet (or narrow triplet) | - | 1H |
| H4' | ~ 7.2 - 7.3 | Triplet | ~ 7-8 | 1H |
| H5' | ~ 7.1 - 7.2 | Triplet | ~ 7-8 | 1H |
| H6' | ~ 7.4 - 7.5 | Doublet of doublets | ~ 7-8, ~1-2 | 1H |
Rationale for Spectral Predictions
-
Cyclobutanone Protons (Hα, Hα', Hβ): The protons on the cyclobutanone ring (Hα, Hα', and Hβ) are expected to appear in the upfield region of the spectrum compared to the aromatic protons. The Hα and Hα' protons are adjacent to the electron-withdrawing carbonyl group, which will deshield them, leading to a chemical shift in the range of 3.0-3.5 ppm. Due to the puckered nature of the cyclobutane ring, these four protons are diastereotopic and will likely appear as a complex multiplet. The Hβ proton, being a benzylic proton, will be further deshielded by the aromatic ring and is expected to resonate at a higher chemical shift, around 3.8-4.2 ppm. It is coupled to the four neighboring Hα and Hα' protons and is predicted to appear as a quintet or a more complex multiplet.
-
Aromatic Protons (H2', H4', H5', H6'): The protons on the 3-bromophenyl ring will resonate in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The bromine atom is an ortho-, para-directing deactivator, influencing the electron density and thus the chemical shifts of the aromatic protons.
-
H2' : This proton is ortho to the bromine atom and will be the most deshielded, appearing as a singlet or a narrow triplet due to small meta-coupling.
-
H6' : This proton is also ortho to the substituent on the cyclobutanone ring and will be deshielded. It is expected to be a doublet of doublets due to ortho-coupling with H5' and meta-coupling with H4'.
-
H4' and H5' : These protons are meta to the bromine and will be less deshielded. They are expected to appear as triplets due to coupling with their respective neighbors.
-
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection: Use a deuterated solvent that will dissolve the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to at least 3-4 seconds to ensure good resolution.
-
Relaxation Delay: A delay of 1-2 seconds between pulses is usually adequate.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate all the signals in the spectrum to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.
Workflow Diagram
Sources
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(3-Bromophenyl)cyclobutan-1-one
Introduction: The Structural Significance of a Substituted Cyclobutanone
In the landscape of modern drug discovery and materials science, small, rigid scaffolds are of paramount importance. Cyclobutane rings, once considered mere chemical curiosities, are now recognized as valuable components for introducing specific three-dimensional conformations in bioactive molecules. The compound 3-(3-Bromophenyl)cyclobutan-1-one represents a key synthetic intermediate, combining the strained four-membered ring with a substituted aromatic moiety. The bromine atom provides a versatile handle for further chemical transformations, such as cross-coupling reactions, while the ketone functionality allows for a host of derivatization pathways.
Accurate and unambiguous structural elucidation is the bedrock of chemical synthesis. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a direct census of the carbon environments within a molecule. This guide provides a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound, blending theoretical principles with practical, field-proven insights for researchers, scientists, and drug development professionals.
Foundational Principles: Decoding the ¹³C NMR Spectrum
Unlike ¹H NMR, a standard proton-decoupled ¹³C NMR spectrum offers two primary pieces of information: the number of unique carbon signals and their chemical shifts (δ), measured in parts per million (ppm).[1] Each signal corresponds to a distinct carbon environment, shaped by factors such as hybridization, electronegativity of attached atoms, and magnetic anisotropy.[1][2]
For this compound, we must consider several key structural features that dictate the expected chemical shifts:
-
The Carbonyl Carbon (C=O): Ketone carbonyl carbons are among the most deshielded, typically appearing far downfield in the spectrum, often exceeding 200 ppm.[1][3][4] This is due to the sp² hybridization and the strong deshielding effect of the electronegative oxygen atom.
-
The Aromatic Ring: The six carbons of the benzene ring will appear in the aromatic region, generally between 110-160 ppm.[5][6] The bromine substituent and the cyclobutyl group will break the symmetry of the ring, leading to distinct signals.
-
The Cyclobutane Ring: The sp³ hybridized carbons of the cyclobutane ring are expected in the upfield region of the spectrum.[7] Unsubstituted cyclobutane resonates around 22.4 ppm.[7][8] However, the substituents (the carbonyl group and the bromophenyl group) will significantly influence these shifts. The carbons adjacent to the carbonyl (α-carbons) will be deshielded, while the carbon bearing the aromatic ring (γ-carbon) will also experience a downfield shift.
Molecular Structure and Predicted Spectrum
To facilitate a clear discussion, the carbon atoms of this compound are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
Due to molecular symmetry, C2 and C4 are chemically equivalent. Therefore, we expect a total of 8 distinct signals in the ¹³C NMR spectrum. Based on established substituent effects, a predicted spectrum is summarized in the table below.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale for Prediction |
| ~208 | C1 (C=O) | Typical range for a ketone in a strained four-membered ring.[1][3] |
| ~145 | C1' | Quaternary aromatic carbon attached to the cyclobutane ring. |
| ~133 | C6' | Aromatic CH ortho to the cyclobutane substituent. |
| ~131 | C5' | Aromatic CH para to the cyclobutane and meta to the bromine. |
| ~130 | C4' | Aromatic CH meta to the cyclobutane and ortho to the bromine. |
| ~126 | C2' | Aromatic CH ortho to both the cyclobutane and the bromine. |
| ~123 | C3' | Aromatic carbon directly attached to bromine (ipso-carbon). The "heavy atom effect" of bromine causes shielding relative to other substituted carbons.[9][10] |
| ~48 | C2, C4 | α-carbons to the ketone, deshielded. |
| ~35 | C3 | γ-carbon, deshielded by the attached aromatic ring. |
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol describes a robust method for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum. This procedure is designed to be self-validating, ensuring reproducibility and accuracy.
Workflow for ¹³C NMR Analysis
Caption: Standard workflow for NMR-based structural elucidation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.[11] The use of a sufficient sample concentration is critical for obtaining a good signal-to-noise ratio in a reasonable time, given the low natural abundance of ¹³C.[12]
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent solvent for a wide range of organic molecules and its residual carbon signal at ~77.16 ppm provides a convenient internal reference.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz for ¹H) is recommended for better signal dispersion.[11]
-
Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters (Bruker Example): [11][13]
-
Pulse Program: zgpg30 - A standard 30-degree pulse experiment with proton decoupling. Using a smaller flip angle than 90° allows for a shorter relaxation delay.[14]
-
Spectral Width (SW): ~240 ppm (from approx. -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl, are captured.
-
Number of Scans (NS): Start with 1024 scans. Adjust as needed based on sample concentration to achieve adequate signal-to-noise.
-
Relaxation Delay (D1): 2.0 seconds. This provides a reasonable compromise between signal intensity and experiment time for qualitative analysis.[11]
-
Acquisition Time (AQ): ~1.0-1.5 seconds.[13]
-
Proton Decoupling: Use a standard broadband decoupling sequence (e.g., waltz16) to collapse C-H coupling and simplify the spectrum to single lines.[2][11]
-
-
-
Data Processing:
-
Apply an exponential window function with a line broadening (LB) factor of 1-2 Hz. This improves the signal-to-noise ratio with a minimal loss of resolution.[14]
-
Perform a Fourier Transform to convert the time-domain signal (FID) to the frequency-domain spectrum.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Calibrate the chemical shift axis by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Spectral Analysis and Unambiguous Assignment with DEPT
While the broadband-decoupled spectrum confirms the number of unique carbons, unambiguous assignment requires determining the number of attached protons for each carbon signal. Distortionless Enhancement by Polarization Transfer (DEPT) is the definitive technique for this purpose.[15][16] A DEPT-135 experiment is particularly informative: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (C and C=O) are not observed.[17][18]
Hypothetical ¹³C and DEPT-135 Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity (DEPT-135) | Assignment |
| 208.5 | Absent | C1 (C=O) |
| 145.2 | Absent | C1' |
| 133.1 | Positive (CH) | C6' |
| 131.4 | Positive (CH) | C5' |
| 130.3 | Positive (CH) | C4' |
| 126.0 | Positive (CH) | C2' |
| 122.9 | Absent | C3' |
| 48.2 | Negative (CH₂) | C2, C4 |
| 35.5 | Positive (CH) | C3 |
Interpretation:
-
The signal at 208.5 ppm is absent in the DEPT-135 spectrum, confirming its assignment as the quaternary carbonyl carbon (C1).[19] Its downfield shift is characteristic of a ketone.[1][4]
-
The signals between 145.2 ppm and 122.9 ppm are in the aromatic region.
-
The signals at 145.2 ppm and 122.9 ppm are absent in the DEPT-135 spectrum, identifying them as the two quaternary aromatic carbons, C1' and C3', respectively. C1' is deshielded due to its attachment to the cyclobutane ring, while C3' is shielded by the "heavy atom effect" of the directly bonded bromine.[9][10]
-
The four positive peaks at 133.1, 131.4, 130.3, and 126.0 ppm are confirmed as the four CH carbons of the aromatic ring (C2', C4', C5', C6').
-
-
In the aliphatic region, the signal at 48.2 ppm is negative in the DEPT-135 spectrum, unequivocally assigning it to the two equivalent methylene (CH₂) carbons, C2 and C4, which are alpha to the carbonyl group.[17]
-
The signal at 35.5 ppm is positive, confirming it as the methine (CH) carbon, C3, which bears the bromophenyl substituent.
Conclusion
The combination of a standard broadband-decoupled ¹³C NMR experiment with a DEPT-135 spectral editing technique provides a powerful and definitive method for the complete structural elucidation of this compound. This guide has outlined the theoretical basis for predicting the spectrum, provided a detailed, robust experimental protocol, and demonstrated the logical process of spectral interpretation. By understanding the influence of various structural elements—such as ring strain, carbonyl functionality, and halogen substitution—on ¹³C chemical shifts, researchers can confidently assign the structure of this and related molecules, ensuring the integrity and validity of their scientific endeavors.
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Mass spectrometry of 3-(3-Bromophenyl)cyclobutan-1-one
An In-Depth Technical Guide to the Mass Spectrometry of 3-(3-Bromophenyl)cyclobutan-1-one
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, a compound of interest in synthetic chemistry and drug discovery. The principles and protocols detailed herein are designed for researchers, scientists, and drug development professionals who require robust analytical characterization of novel small molecules. We will explore the predictive fragmentation pathways, detail optimized experimental protocols, and provide a framework for interpreting the resulting mass spectra with high confidence.
Introduction: The Analytical Imperative
This compound is a substituted cycloalkanone. Its structure, featuring a strained four-membered ring, a carbonyl group, and a halogenated aromatic moiety, presents a unique analytical challenge. Mass spectrometry (MS) is the premier technique for its unambiguous identification and structural elucidation, providing precise molecular weight and a detailed fragmentation "fingerprint." Understanding its behavior under ionization is critical for reaction monitoring, purity assessment, and metabolite identification studies. This guide emphasizes the "why" behind the "how," grounding experimental choices in established mechanistic principles.
Predicted Mass Spectrum & Fragmentation Behavior
Due to the specific nature of this molecule, a published reference spectrum may not be readily available. Therefore, a predictive approach based on the well-understood fragmentation of its constituent parts is the most scientifically rigorous method for analysis.
Ionization Techniques: A Deliberate Choice
The choice of ionization source is paramount. We will consider the two most common techniques:
-
Electron Ionization (EI): A "hard" ionization technique typically coupled with Gas Chromatography (GC-MS). It imparts significant energy, leading to extensive and reproducible fragmentation. This is ideal for initial structural elucidation.
-
Electrospray Ionization (ESI): A "soft" ionization technique used with Liquid Chromatography (LC-MS). It typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation. It is the preferred method for confirming molecular weight and for quantitative studies.
The Critical Isotopic Signature of Bromine
A foundational aspect of any mass spectrum containing bromine is its distinct isotopic pattern. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of natural abundance. Consequently, any bromine-containing fragment will appear as a pair of peaks (doublet) separated by 2 m/z units, with nearly equal intensity. This provides an immediate and powerful diagnostic tool for identifying fragments that have retained the bromine atom.
Predicted Electron Ionization (EI) Fragmentation
Under EI, the molecule will first form a radical cation (M⁺•). The molecular weight of this compound (C₁₀H₉BrO) is 224.0 g/mol for the ⁷⁹Br isotope and 226.0 g/mol for the ⁸¹Br isotope. The molecular ion peak (M⁺•) will therefore appear as a doublet at m/z 224/226 .
The imparted energy will then induce fragmentation through several high-probability pathways, driven by the stability of the resulting fragments.
Key Predicted EI Fragments:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Neutral Loss | Mechanistic Rationale |
| 224/226 | [C₁₀H₉BrO]⁺• | - | Molecular Ion (M⁺•) |
| 196/198 | [C₈H₅BrO]⁺• | C₂H₄ | α-cleavage of the cyclobutanone ring followed by loss of ethene, a highly stable neutral molecule. This is a classic fragmentation for cyclobutanones. |
| 183/185 | [C₇H₄Br]⁺ | CO, C₂H₅• | Loss of carbon monoxide from the [M-C₂H₄]⁺• fragment, followed by loss of an ethyl radical. |
| 155/157 | [C₆H₄Br]⁺ | C₄H₅O• | Cleavage of the bond between the phenyl ring and the cyclobutanone ring (benzylic cleavage). |
| 145 | [C₇H₆O]⁺• | Br•, C₃H₃ | Loss of the bromine radical followed by rearrangement and fragmentation of the cyclobutanone ring. |
| 76 | [C₆H₄]⁺• | Br•, C₄H₅O• | Loss of the entire bromocyclobutanone moiety from the molecular ion, resulting in a benzyne radical cation. |
Fragmentation Pathway Diagram (EI)
Caption: Predicted EI fragmentation of this compound.
Predicted Electrospray Ionization (ESI) Behavior
In positive-ion ESI, the molecule is expected to readily accept a proton, likely at the carbonyl oxygen, to form the protonated molecule, [M+H]⁺ , at m/z 225/227 . Under typical ESI conditions, this will be the base peak with minimal in-source fragmentation.
To gain structural information, tandem mass spectrometry (MS/MS) is required. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Predicted ESI-MS/MS Fragments from [m/z 225/227]⁺:
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Identity | Neutral Loss | Mechanistic Rationale |
| 225/227 | [C₁₀H₁₀BrO]⁺ | - | Precursor Ion ([M+H]⁺) |
| 197/199 | [C₈H₆BrO]⁺ | C₂H₄ | Loss of ethene from the protonated cyclobutanone ring. |
| 157 | [C₇H₆O]⁺ | Br• | Loss of a bromine radical (less common in CID but possible). |
| 147 | [C₁₀H₁₀]⁺ | HBrO | Loss of hypobromous acid from the protonated molecule. |
Experimental Protocols: A Self-Validating Workflow
This section provides detailed methodologies for acquiring high-quality mass spectra. The parameters are chosen to validate the predicted fragmentation and ensure reproducibility.
GC-MS Protocol for EI Analysis
This method is ideal for analyzing the pure compound to confirm its identity and fragmentation pattern.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a volatile, GC-compatible solvent such as Dichloromethane or Ethyl Acetate.
-
Perform a serial dilution to a working concentration of 1-10 µg/mL.
-
-
Instrumentation & Parameters:
-
Gas Chromatograph (GC):
-
Column: A standard, non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min. This ensures good peak shape and separation from any potential impurities.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This is a standardized energy that ensures fragmentation patterns are consistent and comparable to library spectra.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 350. This range covers the molecular ion and all predicted fragments.
-
-
LC-MS Protocol for ESI Analysis
This method is suited for analyzing reaction mixtures, assessing purity, and serving as a platform for quantitative analysis.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile.
-
Dilute to a working concentration of 1-10 µg/mL using the initial mobile phase composition.
-
-
Instrumentation & Parameters:
-
Liquid Chromatograph (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid promotes protonation for positive-ion ESI.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS1 Scan Range: m/z 100-400 to observe the [M+H]⁺ ion.
-
MS/MS (CID): If performing fragmentation, isolate the m/z 225/227 window and apply a collision energy of 10-30 eV to generate fragment ions.
-
-
Data Interpretation: A Systematic Approach
Interpreting an acquired spectrum should be a logical, stepwise process. The following workflow ensures that all evidence is considered for a confident identification.
Caption: Systematic workflow for mass spectrum interpretation.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles of ionization and fragmentation can be applied to predict and confirm a chemical structure. By leveraging the distinct bromine isotope pattern and understanding the likely cleavage points within the molecule—particularly the facile loss of ethene from the cyclobutanone ring—a researcher can confidently identify this compound. The provided EI and ESI protocols offer robust starting points for achieving high-quality, reproducible data essential for the rigorous demands of chemical research and pharmaceutical development.
References
-
Title: Isotope distributions in mass spectrometry Source: Scientific Instrument Services URL: [Link]
-
Title: Mass Spectrometry of Cyclic Ketones Source: "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle (Textbook). A relevant summary is often found in university course materials. URL: [Link]
-
Title: 70 eV Electron Ionization Mass Spectra Source: NIST Mass Spec Data Center URL: [Link]
An In-depth Technical Guide to the Infrared Spectroscopy of 3-(3-Bromophenyl)cyclobutan-1-one
Abstract
Introduction: The Vibrational Fingerprint of a Molecule
Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds, such as stretching and bending.[2] This absorption pattern creates a unique spectral "fingerprint" that is characteristic of the molecule's structure and functional groups.[3][4] For a molecule like 3-(3-Bromophenyl)cyclobutan-1-one, its IR spectrum is a composite of the vibrational signatures of its distinct structural components. Understanding these individual contributions is key to deciphering the full spectrum.
The structure of this compound, with its strained four-membered ring and substituted aromatic system, presents a fascinating case for vibrational analysis. The ring strain in the cyclobutanone moiety significantly influences the frequency of the carbonyl (C=O) stretch, a key diagnostic peak. Furthermore, the substitution pattern on the benzene ring gives rise to characteristic absorptions in the fingerprint region of the spectrum.
Molecular Structure and Predicted Vibrational Modes
To predict the infrared spectrum of this compound, we will analyze the expected vibrational frequencies of its primary functional groups.
Diagram of Molecular Structure and Key Functional Groups
Caption: Molecular structure of this compound highlighting the key functional groups.
The Carbonyl (C=O) Stretch: A Tale of Ring Strain
The most prominent and diagnostic absorption in the spectrum of a ketone is the C=O stretching vibration.[2][5] For a typical acyclic ketone, this strong band appears around 1715 cm⁻¹.[5][6] However, the incorporation of the carbonyl group into a strained ring system, such as cyclobutanone, leads to a significant shift to a higher frequency.[7][8][9] This is due to the increased s-character of the C=O bond as the C-(C=O)-C bond angle is compressed to less than the ideal 120°.[7] For cyclobutanone itself, the C=O stretch is observed at a notably high wavenumber, around 1785 cm⁻¹.[7][10] Therefore, for this compound, we anticipate a strong absorption band in the region of 1775-1790 cm⁻¹ .
The Bromophenyl Group: Aromatic Signatures
The meta-substituted bromophenyl moiety will contribute several characteristic bands to the spectrum.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear as weak to medium intensity bands just above 3000 cm⁻¹, typically in the range of 3000-3100 cm⁻¹ .[11][12][13][14][15] This is a key feature that distinguishes aromatic and vinylic C-H bonds from their aliphatic counterparts.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of absorptions, often appearing as two or three bands of medium to weak intensity in the 1450-1600 cm⁻¹ region.[12][13][14]
-
C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are particularly informative for determining the substitution pattern on the benzene ring.[11][15] For a meta-disubstituted benzene ring, strong absorptions are typically observed in the regions of 690-710 cm⁻¹ and 750-810 cm⁻¹ , with a third weaker band sometimes visible between 860-900 cm⁻¹.
-
C-Br Stretching: The C-Br stretching vibration is expected to produce a medium to strong absorption in the lower frequency "fingerprint" region of the spectrum, typically between 515-690 cm⁻¹ .
The Cyclobutane Ring and Aliphatic C-H Vibrations
The cyclobutane ring, being composed of sp³ hybridized carbon atoms, will exhibit characteristic aliphatic C-H stretching and bending vibrations.
-
Aliphatic C-H Stretching: The stretching of the C-H bonds of the CH₂ and CH groups in the cyclobutane ring will result in strong absorptions just below 3000 cm⁻¹, in the range of 2850-2990 cm⁻¹ .[11]
-
CH₂ Bending (Scissoring): The scissoring vibration of the methylene groups in the cyclobutane ring is expected to appear around 1440-1470 cm⁻¹ .[11]
-
Ring Vibrations (Puckering): The cyclobutane ring itself undergoes low-frequency "puckering" or deformation vibrations. These complex modes can appear in the fingerprint region and are often coupled with other vibrations.[2][12][14] For cyclobutane, ring deformation absorptions have been noted around 898 cm⁻¹.[11]
Predicted Infrared Spectrum: A Summary
The following table summarizes the predicted key infrared absorption bands for this compound based on the analysis of its functional groups.
| Wavenumber (cm⁻¹) | Functional Group/Vibrational Mode | Expected Intensity |
| 3000-3100 | Aromatic C-H Stretch | Weak to Medium |
| 2850-2990 | Aliphatic C-H Stretch (Cyclobutane) | Strong |
| 1775-1790 | C=O Stretch (Cyclobutanone) | Strong, Sharp |
| 1450-1600 | Aromatic C=C Stretch | Medium to Weak |
| 1440-1470 | CH₂ Bending (Scissoring) | Medium |
| 750-810 | Aromatic C-H Out-of-Plane Bending (m-sub) | Strong |
| 690-710 | Aromatic C-H Out-of-Plane Bending (m-sub) | Strong |
| 515-690 | C-Br Stretch | Medium to Strong |
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To obtain a high-quality infrared spectrum of this compound, which is a solid at room temperature, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the recommended technique due to its minimal sample preparation and high reproducibility.
Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Sample Preparation and Data Acquisition Workflow
Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.
Detailed Step-by-Step Methodology
-
Crystal Cleaning: Thoroughly clean the diamond ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues from previous analyses.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is crucial for obtaining a high-quality spectrum.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine analysis.
-
Data Processing: The resulting spectrum should be processed, which may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction makes the spectrum more comparable to a traditional transmission spectrum.
Interpreting the Spectrum: A Self-Validating System
The interpretation of the acquired spectrum should be a logical process of identifying the predicted bands and ensuring their presence and characteristics are consistent with the known structure of this compound.
Diagram of Spectral Interpretation Logic
Caption: A logical flow diagram for the interpretation and validation of the IR spectrum of this compound.
The presence of all the predicted bands in their expected regions and with their anticipated relative intensities would provide strong evidence for the correct chemical structure. Conversely, the absence of a key band (e.g., the high-frequency carbonyl stretch) or the appearance of unexpected strong absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹) would indicate either an incorrect structural assignment or the presence of impurities.
Conclusion
While an experimental spectrum for this compound is not publicly cataloged, a thorough understanding of the principles of infrared spectroscopy allows for a robust and detailed prediction of its key vibrational features. The analysis presented in this guide, combining the influence of ring strain on the carbonyl frequency with the characteristic absorptions of a meta-substituted bromophenyl group and a cyclobutane ring, provides a solid foundation for the structural elucidation of this and similar molecules. The provided experimental protocol outlines a reliable method for acquiring a high-quality spectrum, and the logical interpretation framework ensures a self-validating approach to spectral analysis. This guide serves as a valuable resource for scientists leveraging the power of FTIR spectroscopy in their research and development endeavors.
References
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclobutane. Retrieved from [Link]
-
Li, H., Miller, C. C., & Philips, L. A. (1994). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics, 100(12), 8864-8873. Retrieved from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Michigan State University Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from [Link]
-
Master Organic Chemistry. (2024). Interpreting IR Specta - A Quick Guide. Retrieved from [Link]
-
University of Calgary. (n.d.). 5.3.2 Benzene and its derivatives. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from [Link]
-
Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.7 Interpreting Infrared Spectra. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Low-Frequency Vibrational Spectra of Molecular Crystals. XXII: Cyclobutane-do and Cyclobutane-d8. Retrieved from [Link]
-
Chemguide. (n.d.). interpreting infra-red spectra. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Low-Frequency Vibrational Spectra of Molecular Crystals. XXII. Retrieved from [Link]
-
Specac Ltd. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Brainly.com. (2024). Ring strain dramatically affects the carbonyl infrared stretching frequency. Retrieved from [Link]
-
DTIC. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
AIP Publishing. (n.d.). Normal Vibrations, Potential Constants, and Vibration—Rotation Interaction Constants in Cyclobutane and Cyclobutane‐d 8. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Retrieved from [Link]
-
YouTube. (2023). carbonyl absorbances in infrared spectroscopy. Retrieved from [Link]
-
DTIC. (1993). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Freque. Retrieved from [Link]
-
Agilent. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Retrieved from [Link]
-
Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]
-
ResearchGate. (n.d.). Variation of the C=O stretching mode with C=O, C–C=O bond legth and angle of the cycloketones-HF complexes. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(3-bromophenyl)cyclobutan-1-one. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Technical Guide: Physicochemical Characterization and Stability Profile of 3-(3-Bromophenyl)cyclobutan-1-one
Introduction
3-(3-Bromophenyl)cyclobutan-1-one is a substituted cyclobutane derivative of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a strained four-membered carbocyclic ring, a ketone functional group, and a brominated phenyl moiety, presents a unique combination of reactivity and three-dimensionality. Small saturated carbocycles like cyclobutanes are considered privileged scaffolds in drug discovery due to their ability to provide novel exit vectors and improved physicochemical properties compared to traditional flat aromatic systems.[1] The presence of the aryl bromide offers a versatile handle for cross-coupling reactions, while the ketone provides a site for numerous nucleophilic transformations, making this compound a valuable building block for constructing complex molecular architectures.[2]
This technical guide provides a comprehensive analysis of the physical appearance and chemical stability of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who require a deep understanding of the compound's properties to ensure its proper handling, storage, and effective use in experimental workflows. The information herein is synthesized from available chemical data and expert analysis of its structural components to predict its behavior and guide experimental design.
Chemical and Physical Properties
A precise understanding of a compound's fundamental properties is critical for its application in a laboratory setting. This section details the identity and key physicochemical characteristics of this compound.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 885267-15-2 | [3][4][5] |
| Molecular Formula | C₁₀H₉BrO | [3][4][5] |
| Molecular Weight | 225.08 g/mol | [3][4] |
| Canonical SMILES | C1C(CC1=O)C2=CC(=CC=C2)Br | [3] |
| InChIKey | RLKCJCIUTBLVRJ-UHFFFAOYSA-N | [3][5] |
Physical Appearance
Under standard laboratory conditions, this compound is a solid.[5][6] The color is not consistently reported and may vary from off-white to pale yellow depending on the purity and the presence of trace impurities from its synthesis.
Quantitative Physicochemical Data
The following table summarizes key physical properties. It is important to note that experimentally determined data for this specific isomer is limited; therefore, some values are derived from closely related isomers or computational predictions and should be confirmed experimentally for critical applications.
| Property | Value | Notes |
| Melting Point | Data not available | Experimental determination is recommended. |
| Boiling Point | ~308.5 ± 42.0 °C at 760 mmHg | This is a computationally predicted value for the related 4-bromo isomer and carries a significant margin of error.[6][7] Not suitable for practical distillation without experimental verification. |
| Solubility | Expected to have low solubility in water and high solubility in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | Based on the predominantly nonpolar structure. A safety data sheet for the related compound 3-bromopentane notes low water solubility.[8] |
Chemical Stability and Reactivity Profile
The stability of this compound is governed by the interplay of its three primary functional components: the aryl bromide, the ketone, and the strained cyclobutane ring.
General Stability and Storage
The compound is generally stable under standard laboratory conditions. Commercial suppliers recommend storage at either room temperature or refrigerated conditions (4 °C), in a tightly sealed container away from light and moisture.[4][6] This indicates good shelf-life when stored appropriately.
Analysis of Structural Liabilities
The molecule's reactivity can be understood by examining its constituent parts.
-
Aryl Bromide: The C(sp²)-Br bond is stable but serves as a key reaction site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). It is generally resistant to nucleophilic aromatic substitution unless under harsh conditions. Prolonged exposure to UV light could potentially induce homolytic cleavage of the C-Br bond.
-
Ketone Carbonyl: The ketone is a primary site of reactivity. It is susceptible to nucleophilic attack, reduction to the corresponding alcohol (3-(3-Bromophenyl)cyclobutanol), and can undergo enolization or enolate formation under acidic or basic conditions, respectively. This can lead to racemization at the adjacent C2 and C4 positions or facilitate aldol-type condensation reactions.
-
Strained Cyclobutane Ring: Cyclobutanes possess inherent ring strain (~26 kcal/mol), making them more reactive than their cyclopentane or cyclohexane counterparts. While generally stable, the ring may be susceptible to opening under specific conditions, such as transition metal catalysis or extreme thermal stress.
Caption: Key Reactivity Sites of this compound.
Incompatible Materials
To prevent unintended reactions and degradation, avoid contact with the following:
-
Strong Oxidizing Agents: Can react with the ketone or other parts of the molecule.
-
Strong Reducing Agents: Will readily reduce the ketone to an alcohol (e.g., NaBH₄, LiAlH₄).
-
Strong Bases: Can induce enolization and subsequent side reactions.[9]
-
Strong Acids: Can catalyze reactions at the ketone or potentially promote ring-opening.
Hazardous Decomposition
Upon combustion, the compound is expected to produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr) gas.
Experimental Protocols for Characterization
To ensure the quality and understand the stability of this compound, the following experimental protocols are recommended.
Protocol: Determination of Physical Appearance and Melting Point
This protocol provides a standardized method for observing the physical form and determining the melting point range, a key indicator of purity.
Methodology:
-
Visual Inspection: Place a small sample (~5-10 mg) on a clean, white watch glass. Observe the physical state, color, and crystal form under adequate lighting. Record observations.
-
Sample Preparation: Finely crush a small amount of the solid sample into a powder.
-
Capillary Loading: Tap the open end of a capillary melting point tube into the powder to pack a small sample (2-3 mm in height) into the bottom of the tube.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Melting Point Determination:
-
Set a rapid heating ramp (10-20 °C/min) to approximate the melting point.
-
Allow the apparatus to cool.
-
Using a new sample, heat to ~20 °C below the approximate melting point.
-
Reduce the ramp rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample becomes a clear liquid (T₂).
-
-
Reporting: Report the melting point as a range (T₁ - T₂). A narrow range (< 2 °C) is indicative of high purity.
Protocol: Conceptual Framework for Forced Degradation Study
This workflow is designed to identify the compound's intrinsic stability and potential degradation pathways under stress conditions, which is critical for predicting shelf-life and identifying potential impurities.
Causality: By subjecting the compound to conditions more severe than it would typically encounter, we can accelerate degradation processes. This allows for the rapid identification of degradation products and provides insights into the compound's liabilities, informing decisions on storage, formulation, and handling.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:
-
Acidic Hydrolysis: Add 0.1 M HCl.
-
Basic Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Heat the solution at 60 °C.
-
Photolytic Stress: Expose the solution to a calibrated UV/Vis light source (e.g., ICH Option 2).
-
-
Time Points: Sample each vial at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Quench the acid/base samples to a neutral pH before analysis.
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV), coupled with a Mass Spectrometer (MS) for impurity identification.
-
Data Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation. Use MS data to propose structures for any new peaks (degradants) that appear.
Caption: Workflow for Forced Degradation Stability Assessment.
Handling, Storage, and Safety
Safe handling and appropriate storage are paramount to maintaining the integrity of the compound and ensuring personnel safety.
Safe Handling Procedures
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and ANSI-approved safety glasses or goggles.[10]
-
Aerosol Prevention: Avoid actions that generate dust or aerosols.[10]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition. Use non-sparking tools and explosion-proof equipment where necessary.[8][9][10]
-
Static Discharge: Ground all equipment to prevent the buildup of static electricity.[8][9]
Recommended Storage Conditions
Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from direct sunlight. Some suppliers recommend refrigeration at 4 °C for long-term storage.[4]
GHS Hazard Summary
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[3]
| Hazard Information | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | [4][6] |
| Hazard Statements | H302 | Harmful if swallowed.[3][4] |
| H315 | Causes skin irritation.[3] | |
| H319 | Causes serious eye irritation.[3] | |
| H335 | May cause respiratory irritation.[3] | |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
This compound is a solid compound that is stable under recommended storage conditions. Its chemical reactivity is primarily dictated by the ketone functional group, which is susceptible to nucleophilic attack and reduction, and the aryl bromide, which is a versatile handle for cross-coupling chemistry. While the strained cyclobutane ring is generally stable, its potential for ring-opening under specific energetic conditions should be considered. Adherence to the safety and handling protocols outlined in this guide is essential for its effective and safe utilization in research and development. Experimental verification of key physical properties, such as the melting point, is strongly recommended for ensuring material quality in demanding synthetic applications.
References
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This compound | C10H9BrO | CID 17750101 - PubChem. [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[3][3]-rearrangement cascade - Chemical Science (RSC Publishing). [Link]
-
Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. [Link]
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3-(4-Bromophenyl)cyclobutanone | CAS#:254892-91-6 | Chemsrc. [Link]
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- 3. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. 3-(3-Bromophenyl)cyclobutanone | CymitQuimica [cymitquimica.com]
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- 9. fishersci.com [fishersci.com]
- 10. 3-(3-Bromophenyl)cyclobutanone - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 3-(3-Bromophenyl)cyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic functionalization of molecular scaffolds is paramount. 3-(3-Bromophenyl)cyclobutan-1-one, a substituted cyclobutanone derivative, presents a fascinating case study in electrophilicity and nucleophilicity. Its unique architecture, combining a strained four-membered ring with an electronically modified aromatic system, offers multiple avenues for chemical manipulation. This guide provides an in-depth analysis of the reactive sites within this molecule, offering insights into its behavior and potential applications in the synthesis of complex organic molecules and pharmaceutical intermediates.[1][2]
The inherent ring strain of the cyclobutanone moiety significantly influences its reactivity, making the carbonyl carbon highly susceptible to nucleophilic attack.[3][4] Concurrently, the bromophenyl substituent introduces distinct electronic effects that modulate the reactivity of the aromatic ring, creating sites for both electrophilic and nucleophilic aromatic substitution under specific conditions. Understanding the interplay of these structural features is crucial for predicting and controlling the outcomes of chemical reactions involving this versatile building block.
Molecular Structure and Electronic Properties
To comprehend the reactivity of this compound, a foundational understanding of its structure is essential. The molecule consists of a cyclobutanone ring attached to a bromophenyl group at the 3-position.
Molecular Formula: C₁₀H₉BrO[5]
IUPAC Name: this compound[5]
CAS Number: 885267-15-2[5]
The key functional groups dictating the molecule's reactivity are the ketone within the four-membered ring and the bromine atom on the phenyl ring.
The Cyclobutanone Moiety: A Hub of Electrophilicity
The cyclobutanone ring is characterized by significant angle and torsional strain due to the deviation from ideal sp³ and sp² bond angles.[4] This inherent strain has profound implications for the reactivity of the carbonyl group.
-
Enhanced Electrophilicity of the Carbonyl Carbon: The ring strain makes the carbonyl carbon more electrophilic than in its acyclic or larger-ring counterparts.[3][4] This heightened reactivity makes it a prime target for a wide array of nucleophiles.
-
α-Protons and Enolate Formation: The protons on the carbons adjacent to the carbonyl group (α-carbons) exhibit acidity and can be removed by a base to form a nucleophilic enolate intermediate. This enolate can then participate in various carbon-carbon bond-forming reactions.
The 3-Bromophenyl Group: A Modulator of Aromatic Reactivity
The bromine atom, an electronegative yet deactivating substituent, and its meta position relative to the cyclobutanone attachment point, create a unique electronic environment on the phenyl ring.
-
Inductive Electron Withdrawing Effect: Bromine's electronegativity withdraws electron density from the aromatic ring through the sigma bond (inductive effect), generally deactivating the ring towards electrophilic attack.
-
Mesomeric Electron Donating Effect: The lone pairs on the bromine atom can be delocalized into the π-system of the benzene ring (mesomeric effect), directing incoming electrophiles to the ortho and para positions.
-
Nucleophilic Aromatic Substitution: While aryl halides are typically unreactive towards traditional Sₙ1 and Sₙ2 reactions, under forcing conditions or with strong nucleophiles, nucleophilic aromatic substitution can occur.[6][7][8] The presence of electron-withdrawing groups can facilitate this type of reaction.[9]
Below is a diagram illustrating the key reactive sites of this compound.
Caption: Key electrophilic and nucleophilic sites in this compound.
Analysis of Electrophilic Sites
The electrophilic character of this compound is primarily centered on two key areas: the carbonyl carbon and the aromatic ring.
The Carbonyl Carbon: A Prime Target for Nucleophiles
The carbonyl carbon is the most significant electrophilic site in the molecule. Its reactivity is amplified by the inherent strain of the four-membered ring.[3][4]
Common Nucleophilic Addition Reactions:
-
Grignard and Organolithium Reagents: Addition of organometallic reagents leads to the formation of tertiary alcohols.
-
Hydride Reductants: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ketone to a secondary alcohol, 3-(3-bromophenyl)cyclobutanol.[10]
-
Cyanide Addition: The addition of cyanide ions (e.g., from HCN or NaCN) forms a cyanohydrin.
-
Wittig Reaction: Reaction with phosphorus ylides converts the carbonyl group into a carbon-carbon double bond.
The Aromatic Ring: Electrophilic Aromatic Substitution
The bromophenyl ring can undergo electrophilic aromatic substitution. The bromine atom, being an ortho-, para-director, will direct incoming electrophiles to the positions ortho and para to it. However, as it is also a deactivating group, harsher reaction conditions may be required compared to benzene.
Potential Electrophilic Aromatic Substitution Reactions:
-
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.
-
Halogenation: Further halogenation (e.g., with Br₂ and a Lewis acid catalyst) at the ortho and para positions.
-
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although the deactivating effect of bromine can make these reactions challenging.
Analysis of Nucleophilic Sites
The nucleophilic character of this compound arises from the lone pairs of its heteroatoms and the potential for enolate formation.
The Carbonyl Oxygen
The oxygen atom of the carbonyl group possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base, particularly in the presence of strong acids. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.
The α-Carbons: Nucleophilicity through Enolate Formation
The protons on the carbons adjacent to the carbonyl are acidic and can be abstracted by a base to form a nucleophilic enolate. This is a cornerstone of its utility in carbon-carbon bond formation.
Caption: General workflow for α-functionalization via enolate formation.
Typical Reactions Involving the Enolate:
-
Alkylation: Reaction with alkyl halides to introduce alkyl groups at the α-position.
-
Aldol Condensation: Reaction with another carbonyl compound (an aldehyde or ketone) to form a β-hydroxy ketone. Intramolecular aldol reactions are also possible with cyclobutanone derivatives.[4]
The Bromine Atom: A Handle for Cross-Coupling Reactions
While the bromine atom itself is not a strong nucleophile, it is a critical functional handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. In these reactions, an organometallic reagent, which is nucleophilic in nature, displaces the bromide.
Key Cross-Coupling Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.
-
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
-
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond with an amine.
These reactions dramatically expand the synthetic utility of this compound, allowing for the introduction of a wide range of substituents on the aromatic ring.
Experimental Protocols
Protocol 1: Reduction of the Carbonyl Group
Objective: To synthesize 3-(3-Bromophenyl)cyclobutanol via reduction of the ketone.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol at 0 °C (ice bath).
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Cross-Coupling Reaction
Objective: To synthesize 3-(3-Arylphenyl)cyclobutan-1-one via a Suzuki coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)
-
Triphenylphosphine (PPh₃, 0.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Heat the reaction mixture to 80-100 °C and stir vigorously overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO | [5] |
| Molecular Weight | 225.08 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| CAS Number | 885267-15-2 | [5] |
Conclusion
This compound is a molecule rich in chemical reactivity, offering a plurality of sites for both nucleophilic and electrophilic attack. The strained cyclobutanone ring provides a highly electrophilic carbonyl carbon and acidic α-protons, making it a versatile scaffold for constructing complex aliphatic systems. Simultaneously, the bromophenyl group, while deactivating the ring to a degree, opens the door to a vast array of powerful transition-metal-catalyzed cross-coupling reactions, enabling extensive derivatization of the aromatic core. A thorough understanding of the interplay between these electronic and steric factors is essential for harnessing the full synthetic potential of this valuable building block in the pursuit of novel chemical entities for research, drug discovery, and materials science.
References
- Liskon Biological. (2025, May 29). Functions and Mechanism of Cyclobutanone.
- Fiveable. Cyclobutanone Definition - Organic Chemistry Key Term.
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- brainly.com. (2023, May 8). Why is bromobenzene unreactive in SN1 and SN2 reactions?.
- Khan Academy.
- Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Sigma-Aldrich. 3-(4-Bromophenyl)cyclobutan-1-one.
- Chemistry LibreTexts. (2023, January 22).
- Ningbo Inno Pharmchem Co.,Ltd.
- Smolecule. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4.
- Wikipedia. Cyclobutanone.
- ChemicalBook. 3-PHENYL-CYCLOBUTAN-1-ONE | 52784-31-3.
- Achmem. This compound.
- BLDpharm. 1182940-84-6|3-(3-Bromophenyl)cyclobutan-1-ol.
Sources
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A Mechanistic Guide to the Synthesis of 3-Arylcyclobutanones: Pathways, Protocols, and Applications
Abstract: The 3-arylcyclobutanone framework is a privileged scaffold in contemporary chemical science, serving as a versatile building block in the synthesis of complex molecules and appearing as a core structural motif in numerous bioactive natural products and pharmaceuticals.[1][2] Its inherent ring strain makes it a valuable precursor for a variety of ring-opening and rearrangement reactions, unlocking access to diverse molecular architectures.[3] This in-depth technical guide provides a comprehensive exploration of the principal mechanistic pathways for the formation of 3-arylcyclobutanones. We will dissect the underlying principles of key synthetic strategies, including [2+2] cycloadditions, ring expansion reactions, and intramolecular cyclizations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, causality behind methodological choices, and detailed protocols for practical application.
The Strategic Importance of the 3-Arylcyclobutanone Motif
Cyclobutane-containing molecules are recognized as powerful building blocks in organic synthesis and are key structural units in many biologically active compounds.[4] The 3-arylcyclobutanone, in particular, offers a unique combination of features: the strained four-membered ring provides a source of chemical potential for subsequent transformations, while the aryl substituent offers a site for modification and influences the molecule's electronic and steric properties. This has led to their use in the total synthesis of complex natural products and as intermediates for creating novel therapeutic agents.[1][5] The development of stereocontrolled methods to access these structures is therefore of paramount importance.[1][6]
Primary Mechanistic Pathways to 3-Arylcyclobutanones
The construction of the strained cyclobutanone ring can be achieved through several distinct strategic approaches. The choice of method is often dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.
[2+2] Cycloaddition Reactions: A Convergent Approach
The [2+2] cycloaddition is one of the most direct and widely employed methods for constructing cyclobutane rings.[7][8][9] This strategy involves the reaction of a two-carbon alkene component with a two-carbon ketene or ketene equivalent. For the synthesis of 3-arylcyclobutanones, this typically involves the reaction of an aryl-substituted alkene (e.g., styrene) with a suitable ketene.
Mechanism: The reaction generally proceeds through a concerted, supra-antarafacial transition state, although stepwise mechanisms involving diradical or zwitterionic intermediates can also occur, particularly in photochemical or polar reactions. The regioselectivity is a critical consideration, and the substitution pattern of both the alkene and the ketene dictates the final structure.
Key Methodologies:
-
Ketene Cycloadditions: Dichloroketene, generated in situ from trichloroacetyl chloride and a base, is a common reagent that readily undergoes [2+2] cycloaddition with styrenes. The resulting dichlorocyclobutanone can then be reductively dehalogenated to yield the target 3-arylcyclobutanone.[10]
-
Photochemical Enone-Alkene Cycloadditions: An analogous reaction to the Paternò-Büchi reaction (which forms oxetanes), the photochemical [2+2] cycloaddition of an enone with an alkene can produce a cyclobutane ring.[11] This involves the excitation of the enone to a triplet state, which then adds to the ground-state alkene via a 1,4-diradical intermediate.[9]
-
Transition Metal-Catalyzed Cycloadditions: Modern synthetic chemistry has seen the emergence of powerful transition metal-catalyzed methods. For instance, cobalt catalysts can facilitate the intramolecular hydroacylation of α-aryl dienylaldehydes, leading to the formation of enantioenriched 3-arylcyclobutanones with excellent regio- and diastereocontrol under mild conditions.[3] This process is believed to proceed through a Co(0)/Co(II) cycle initiated by C-H bond activation.[3]
Caption: Generalized [2+2] Cycloaddition Pathway.
Ring Expansion Reactions: Building from Three-Membered Rings
Ring expansion strategies provide a powerful alternative for constructing cyclobutanones, driven by the release of strain from a three-membered ring precursor.[12][13][14] These methods often offer excellent control over stereochemistry.
Mechanism: The core of this strategy is a rearrangement that involves the migration of a carbon-carbon bond. The most common variant is a semipinacol-type rearrangement of a substituted cyclopropanol.[7][15]
Key Methodologies:
-
Semipinacol Rearrangement of Cyclopropyl Alcohols: Tertiary vinylic cyclopropyl alcohols can be converted into cyclobutanones bearing α-quaternary stereocenters through a catalytic protio-semipinacol ring expansion.[15] The mechanism involves the protonation of the alkene, followed by a stereospecific C-C bond migration that expands the three-membered ring to a four-membered one.[15]
-
Rearrangement of 1-Alkynyl Cyclobutanols: While starting from a cyclobutanol, gold(I)-catalyzed rearrangements can provide access to substituted cyclobutanones, showcasing the versatility of rearrangement chemistry in this area.
-
Formal [3+1] Cycloaddition: A concise route to enantioenriched 2,3-disubstituted cyclobutanones involves the ring expansion of cyclopropanone surrogates (like 1-sulfonylcyclopropanols) with sulfur ylides.[7] This reaction proceeds with complete regio- and stereospecificity.[7]
Caption: Semipinacol Ring Expansion Mechanism.
Rearrangement and Intramolecular Cyclization Pathways
While less common than cycloadditions or ring expansions for this specific target, several other named reactions can be adapted or are mechanistically relevant to the formation of the cyclobutanone core.
-
Favorskii Rearrangement: Typically known for ring contraction of α-halo ketones, the "homo-Favorskii" rearrangement of β-halo ketones can proceed through a cyclobutanone intermediate.[16][17][18] This pathway involves the formation of an enolate which displaces the halide to form the four-membered ring, followed by nucleophilic attack and ring opening.
-
Conia-Ene Reaction: This is an intramolecular cyclization of an unsaturated carbonyl compound.[19][20] While it typically favors the formation of five- and six-membered rings, cyclobutane formation can occur from δ,ε-unsaturated ketones, although equilibrium often favors the open-chain isomer due to ring strain.[19][21]
-
Thorpe-Ziegler Reaction: This intramolecular reaction cyclizes a dinitrile in the presence of a base to form a cyclic α-cyano ketone after hydrolysis.[22][23][24] A properly designed acyclic precursor with an aryl substituent could theoretically be used to construct a 3-arylcyclobutanone scaffold.
Data-Driven Insights and Experimental Protocols
The true utility of a synthetic method lies in its reproducibility and scope. As a self-validating system, a well-described protocol with supporting data is essential.
Quantitative Data Summary: Catalytic Enantioselective Cyclization
The following table summarizes data from a cobalt-catalyzed enantioselective hydroacylation to form 3-arylcyclobutanones, demonstrating the method's effectiveness across various substrates.[3]
| Entry | Aryl Group (Ar) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 92 | >20:1 | 95 |
| 2 | 4-MeO-Ph | 93 | >20:1 | 94 |
| 3 | 4-CF₃-Ph | 85 | >20:1 | 64 |
| 4 | 2-Naphthyl | 90 | >20:1 | 95 |
| 5 | 2-Thienyl | 60 | >11:1 | 82 |
Data adapted from Dong, V. M., et al., J. Am. Chem. Soc. 2017, 139 (30), 10208–10211.[3]
Representative Experimental Protocol: Cobalt-Catalyzed Intramolecular Hydroacylation
This protocol is based on the work of Dong and colleagues for the enantioselective synthesis of 3-arylcyclobutanones.[3]
Objective: To synthesize (S)-3-phenyl-3-vinylcyclobutan-1-one.
Materials:
-
(E)-2-phenylhepta-2,6-dienal (Substrate)
-
Co(BF₄)₂·6H₂O (Cobalt Precatalyst)
-
(R,R)-Ph-BPE (Chiral Ligand)
-
Phenylsilane (PhSiH₃) (Reductant)
-
2,6-Lutidine (Additive)
-
1,2-Dichloroethane (DCE) (Solvent)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, an oven-dried vial is charged with Co(BF₄)₂·6H₂O (2.0 mol %), (R,R)-Ph-BPE (2.2 mol %), and 1,2-dichloroethane. The mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: To the catalyst solution, add the substrate, (E)-2-phenylhepta-2,6-dienal (1.0 equiv), 2,6-lutidine (1.5 equiv), and additional DCE.
-
Initiation: Add phenylsilane (2.0 equiv) to the mixture.
-
Reaction Conditions: Seal the vial and stir the reaction mixture at 50 °C for 24 hours.
-
Workup and Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. The crude residue is then purified by silica gel flash chromatography to afford the desired 3-arylcyclobutanone.
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- 4. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Cyclobutanone synthesis [organic-chemistry.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 18. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 19. Conia-Ene Reaction [organic-chemistry.org]
- 20. Conia-Ene Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 21. Conia-ene reaction - Wikipedia [en.wikipedia.org]
- 22. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 23. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 24. alfa-chemistry.com [alfa-chemistry.com]
Methodological & Application
Synthesis of 3-(3-Bromophenyl)cyclobutan-1-one: An Application Note and Detailed Protocol
Introduction
The cyclobutane motif is a valuable scaffold in medicinal chemistry and drug discovery, offering a three-dimensional framework that can enhance metabolic stability and binding affinity.[1] Specifically, 3-arylcyclobutanones serve as versatile intermediates for the synthesis of a wide range of biologically active molecules. This application note provides a comprehensive guide to the synthesis of 3-(3-Bromophenyl)cyclobutan-1-one, a key building block for further chemical elaboration. The presented methodology follows a robust and well-precedented two-step synthetic sequence: a [2+2] cycloaddition of 3-bromostyrene with dichloroketene, followed by a reductive dehalogenation. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and step-by-step protocols.
Synthetic Strategy and Mechanistic Considerations
The synthesis of this compound is efficiently achieved through a two-step process, as illustrated below. This strategy is predicated on the reliable formation of the cyclobutane ring via a [2+2] cycloaddition, followed by the removal of the chloro substituents.
Caption: Overall synthetic workflow for this compound.
Step 1: [2+2] Cycloaddition of 3-Bromostyrene and Dichloroketene
The cornerstone of this synthesis is the [2+2] cycloaddition reaction between an alkene and a ketene to form a cyclobutanone. In this protocol, dichloroketene is generated in situ from the dehalogenation of trichloroacetyl chloride by activated zinc. Dichloroketene is a highly reactive electrophile, and its reaction with 3-bromostyrene proceeds in a concerted, suprafacial manner. The regioselectivity of the cycloaddition is dictated by the electronic properties of the reactants, with the more nucleophilic carbon of the alkene (the unsubstituted carbon of the vinyl group) attacking the electrophilic carbonyl carbon of the ketene.
Step 2: Reductive Dehalogenation
The resulting 3-(3-bromophenyl)-2,2-dichlorocyclobutan-1-one is then subjected to a reductive dehalogenation. This transformation is effectively carried out using zinc powder in acetic acid. The mechanism involves the oxidative addition of zinc to the carbon-chlorine bonds, followed by protonolysis by acetic acid to yield the desired this compound. This method is generally clean and provides good yields of the dehalogenated product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Bromostyrene | ≥97% | Commercially Available | |
| Trichloroacetyl chloride | ≥99% | Commercially Available | Caution: Highly corrosive and moisture-sensitive |
| Zinc dust | <10 µm, ≥98% | Commercially Available | |
| Acetic acid | Glacial | Commercially Available | |
| Diethyl ether | Anhydrous | Commercially Available | |
| Hexane | ACS Grade | Commercially Available | For purification |
| Ethyl acetate | ACS Grade | Commercially Available | For purification |
| Sodium bicarbonate | Saturated solution | Prepared in-house | |
| Brine | Saturated solution | Prepared in-house | |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available | For drying |
Safety Precautions
-
Trichloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water.[2][3][4][5] Handle this reagent only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure an eyewash station and safety shower are readily accessible.
-
The generation of dichloroketene should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
All glassware must be thoroughly dried before use.
Protocol 1: Synthesis of 3-(3-Bromophenyl)-2,2-dichlorocyclobutan-1-one
Caption: Workflow for the synthesis of the dichlorocyclobutanone intermediate.
-
Zinc Activation: In a flame-dried round-bottom flask, add zinc dust (2.5 eq). The zinc can be activated by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Reaction Setup: To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere, add the activated zinc dust and anhydrous diethyl ether (sufficient to cover the zinc).
-
Addition of Reactants: Add 3-bromostyrene (1.0 eq) to the stirred suspension of zinc in diethyl ether.
-
Generation of Dichloroketene and Cycloaddition: Dilute trichloroacetyl chloride (1.2 eq) with an equal volume of anhydrous diethyl ether and add it to the dropping funnel. Add the trichloroacetyl chloride solution dropwise to the reaction mixture at a rate that maintains a gentle reflux. The reaction is exothermic.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting 3-bromostyrene.
-
Work-up: Cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove excess zinc and zinc salts. Wash the filter cake with diethyl ether.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to quench any remaining acid chloride) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-(3-bromophenyl)-2,2-dichlorocyclobutan-1-one by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
Protocol 2: Synthesis of this compound
Caption: Workflow for the dehalogenation to the final product.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the purified 3-(3-bromophenyl)-2,2-dichlorocyclobutan-1-one (1.0 eq) in glacial acetic acid.
-
Addition of Zinc: To the stirred solution, add zinc dust (5.0 eq) portion-wise to control the initial exotherm.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite® to remove excess zinc and wash the filter cake with ethyl acetate.
-
Neutralization: Carefully add the filtrate to a stirred, saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers.
-
Aqueous Wash and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford this compound as the final product.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Aromatic protons in the range of δ 7.0-7.5 ppm. Aliphatic protons of the cyclobutane ring will appear as multiplets in the range of δ 2.5-4.0 ppm. |
| ¹³C NMR | Carbonyl carbon signal around δ 205-210 ppm. Aromatic carbons in the range of δ 120-145 ppm. Aliphatic carbons of the cyclobutane ring in the range of δ 30-60 ppm. |
| IR Spectroscopy | Strong carbonyl (C=O) stretching absorption around 1780 cm⁻¹ (characteristic for a strained cyclobutanone). C-Br stretching absorption in the fingerprint region. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of C₁₀H₉BrO, showing the characteristic isotopic pattern for a bromine-containing compound. |
Conclusion
This application note details a reliable and scalable two-step synthesis of this compound. The described protocols, based on well-established [2+2] cycloaddition and reductive dehalogenation reactions, provide a clear pathway for obtaining this valuable building block. The mechanistic insights and detailed experimental procedures are designed to enable researchers in the field of drug discovery and organic synthesis to confidently prepare this and structurally related compounds. Adherence to the outlined safety precautions is paramount for the safe execution of this synthesis.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trichloroacetyl chloride. Retrieved from [Link]
-
Moir, M., & Seeberger, P. H. (2022). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 13(48), 14457-14463. [Link]
Sources
- 1. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. TRICHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: [2+2] Cycloaddition for 3-Arylcyclobutanone Synthesis
Introduction: The Strategic Value of the Cyclobutane Ring in Modern Chemistry
The cyclobutane motif, a strained four-membered carbocycle, is a recurring structural element in a multitude of natural products and biologically active molecules.[1][2] Its inherent ring strain (ca. 26–27 kcal mol⁻¹) not only imparts unique conformational properties but also renders it a versatile synthetic intermediate for a variety of ring-opening and rearrangement reactions.[3] Among the diverse family of cyclobutane-containing compounds, 3-arylcyclobutanones stand out as valuable building blocks in medicinal chemistry and materials science. The [2+2] cycloaddition reaction is a powerful and direct method for the synthesis of these four-membered rings.[2][4] This application note provides a comprehensive guide to the synthesis of 3-arylcyclobutanones via [2+2] cycloaddition, with a focus on practical experimental protocols and an in-depth discussion of the underlying mechanistic principles.
Theoretical Framework: Understanding the [2+2] Cycloaddition
The [2+2] cycloaddition is a pericyclic reaction involving the combination of two unsaturated molecules to form a cyclic adduct through the net reduction of bond multiplicity.[5] According to the Woodward-Hoffmann rules, a concerted thermal [2+2] cycloaddition between two simple alkenes is symmetry-forbidden. However, these reactions can be facilitated under photochemical conditions or through the use of specific reactants, such as ketenes, which circumvent these orbital symmetry restrictions.[4]
For the synthesis of 3-arylcyclobutanones, a common and effective strategy involves the reaction of a ketene or a ketene equivalent with a styrene derivative. The styrene provides the aryl-substituted two-carbon unit, while the ketene delivers the carbonyl functionality and the remaining two carbons of the cyclobutanone ring.
Mechanism of the Ketene-Alkene [2+2] Cycloaddition
The reaction between a ketene and an alkene to form a cyclobutanone is generally believed to proceed through a concerted, but asynchronous, [π²s + π²a] cycloaddition. The ketene, with its sp-hybridized central carbon, possesses a set of p-orbitals perpendicular to the plane of the double bond, allowing for a suprafacial interaction with one face of the alkene and an antarafacial interaction with the other. This concerted pathway rationalizes the observed stereospecificity in many of these reactions.
Alternatively, stepwise mechanisms involving zwitterionic or diradical intermediates can also be operative, particularly in photochemical or Lewis acid-catalyzed variants.
Figure 2: Workflow for Lewis acid-promoted synthesis of 3-arylcyclobutanones.
Materials and Reagents:
-
Arylacyl chloride: (e.g., Phenylacetyl chloride)
-
Triethylamine (Et₃N): Freshly distilled
-
Styrene derivative: (e.g., Styrene, 4-methoxystyrene)
-
Lewis Acid: Ethylaluminum dichloride (EtAlCl₂) (1 M solution in hexanes)
-
Anhydrous Dichloromethane (CH₂Cl₂): Passed through a column of activated alumina
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography: (e.g., Hexanes, Ethyl acetate)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the arylacyl chloride (1.0 equiv) and anhydrous dichloromethane.
-
Add triethylamine (1.05 equiv) dropwise to the stirred solution at room temperature. The formation of a precipitate (triethylammonium chloride) is typically observed. Stir for 30 minutes to ensure complete formation of the ketene.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add the styrene derivative (2.0 equiv) to the cold reaction mixture.
-
Slowly add the ethylaluminum dichloride solution (2.5 equiv) dropwise over 30-60 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-arylcyclobutanone.
-
Characterize the purified product by NMR, IR, and mass spectrometry.
Notes on Diastereoselectivity: The diastereoselectivity of Lewis acid-promoted [2+2] cycloadditions can be influenced by the nature of the Lewis acid, the substituents on the ketene and the alkene, and the reaction temperature. In many cases, a reversal of diastereoselectivity is observed compared to the corresponding thermal reaction. [6]
Protocol 2: Visible-Light-Mediated Photocatalytic [2+2] Cycloaddition of Styrenes
This protocol utilizes a photocatalyst to facilitate the [2+2] cycloaddition of styrenes under visible light irradiation. [1][2]This method offers a milder and often more sustainable alternative to traditional UV-light-driven photochemistry. The mechanism typically involves the photocatalyst absorbing visible light and then engaging in an energy transfer or electron transfer process with the styrene substrate to generate a reactive excited state or a radical ion, which then undergoes cycloaddition. [2][7] Materials and Reagents:
-
Styrene derivative(s): Degassed prior to use
-
Photocatalyst: (e.g., 4CzIPN (1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene) or a ruthenium-based complex like Ru(bpy)₃²⁺)
-
Anhydrous and degassed solvent: (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))
-
Light Source: Blue LEDs (e.g., 456 nm)
Procedure:
-
In a Schlenk tube or a vial equipped with a magnetic stir bar, dissolve the styrene derivative (1.0 equiv) and the photocatalyst (e.g., 1 mol% 4CzIPN) in the anhydrous and degassed solvent.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Place the reaction vessel at a fixed distance from the blue LED light source and stir at room temperature.
-
Irradiate the mixture for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-arylcyclobutanone.
-
Characterize the product by standard analytical techniques.
Scope and Limitations
The [2+2] cycloaddition for the synthesis of 3-arylcyclobutanones is a versatile reaction that tolerates a range of functional groups on both the aryl ring of the styrene and the ketene precursor.
| Entry | Ketene Precursor | Styrene Derivative | Method | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| 1 | Phenylacetyl chloride | Styrene | Lewis Acid (EtAlCl₂) | 75 | 5:1 | Adapted from [4] |
| 2 | Phenylacetyl chloride | 4-Methoxystyrene | Lewis Acid (EtAlCl₂) | 82 | 6:1 | Adapted from [4] |
| 3 | 4-Nitrophenylacetyl chloride | Styrene | Lewis Acid (EtAlCl₂) | 68 | 4:1 | Adapted from [4] |
| 4 | Styrene | Styrene | Photocatalytic (4CzIPN) | 83 | 3.6:1 | [2] |
| 5 | 4-Nitrostyrene | 4-Nitrostyrene | Photocatalytic (4CzIPN) | 88 | 3:1 | [2] |
Table 1: Representative examples of 3-arylcyclobutanone synthesis via [2+2] cycloaddition.
Limitations:
-
Steric Hindrance: Highly substituted styrenes or bulky ketenes may exhibit lower reactivity and yield.
-
Electronic Effects: The electronic nature of the substituents on both reactants can significantly influence the reaction rate and selectivity. Electron-donating groups on the styrene generally enhance its reactivity in Lewis acid-promoted reactions.
-
Homodimerization: In photocatalytic cross-cycloadditions, homodimerization of the individual styrenes can be a competing side reaction. Careful control of reaction conditions, such as the slow addition of one reactant, can mitigate this issue. [1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst or reagents- Insufficient reaction time or temperature- Presence of water or oxygen | - Use freshly distilled solvents and reagents- Ensure an inert atmosphere for Lewis acid-promoted reactions- Degas the solvent and reactants for photocatalytic reactions- Increase reaction time or consider a more powerful light source for photochemical reactions |
| Low Diastereoselectivity | - Inappropriate reaction temperature- Incorrect choice of Lewis acid or solvent | - Optimize the reaction temperature; lower temperatures often lead to higher selectivity- Screen different Lewis acids and solvents |
| Formation of Side Products (e.g., polymers) | - High concentration of reactants- Unstable ketene intermediate | - Perform the reaction at a lower concentration- Ensure the in situ generated ketene is consumed promptly by the alkene |
Conclusion
The [2+2] cycloaddition reaction is a highly effective and versatile tool for the synthesis of 3-arylcyclobutanones. Both Lewis acid-promoted and photocatalytic methods offer viable pathways to these valuable compounds, each with its own set of advantages and considerations. By understanding the underlying mechanistic principles and carefully controlling the experimental parameters, researchers can efficiently access a wide range of 3-arylcyclobutanone derivatives for applications in drug discovery, natural product synthesis, and materials science.
References
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. [Link]
-
Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. National Institutes of Health. [Link]
-
Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. National Institutes of Health. [Link]
-
Lewis acid-promoted [2 + 2] cycloadditions of alkenes with aryl ketenes. Royal Society of Chemistry. [Link]
-
Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes. National Institutes of Health. [Link]
-
Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. National Institutes of Health. [Link]
-
Lewis Acid-Catalyzed Selective [2 + 2]-Cycloaddition and Dearomatizing Cascade Reaction of Aryl Alkynes with Acrylates. Organic Chemistry Portal. [Link]
-
Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. ResearchGate. [Link]
-
Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. ResearchGate. [Link]
-
Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses. [Link]
-
[2+2] Photochemical Cycloaddition in Organic Synthesis. ResearchGate. [Link]
-
The [3+2]Cycloaddition Reaction. University of Regensburg. [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Wiley Online Library. [Link]
-
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. National Institutes of Health. [Link]
-
Crossed [2+2] cycloaddition of styrenes with electron-deficient alkenes Reaction conditions. ResearchGate. [Link]
-
Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]
-
[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. National Institutes of Health. [Link]
-
(PDF) Photochemical [2+2] Cycloaddition of Alkynyl Boronates. ResearchGate. [Link]
-
ChemInform Abstract: Cycloadditions of Allylsilanes. Part 22. Stereoselective Synthesis of Cyclopentanes and Cyclobutanes by Lewis Acid Promoted [3 + 2] and [2 + 2] Cycloadditions of Allylsilanes. ResearchGate. [Link]
Sources
- 1. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lewis Acid-Promoted [2+2] Cycloadditions of Alkenes with Arylketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Application of the Grignard Reaction for the Synthesis of Cyclobutane Derivatives
Introduction: The Cyclobutane Motif and the Synthetic Challenge
The cyclobutane ring, a four-membered carbocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain of approximately 26 kcal/mol imparts a unique three-dimensional geometry that allows chemists to explore chemical space that is inaccessible with more common flat, aromatic rings.[1][2] This rigid, puckered conformation can orient substituents in precise vectors, making polysubstituted cyclobutanes highly sought-after components in the development of novel therapeutics, from kinase inhibitors to next-generation antibiotics.[1][3]
Despite their value, the synthesis of these strained rings is non-trivial.[2][4] Classical methods often rely on photochemical [2+2] cycloadditions, which can have limitations in scope and scalability.[5][6] The Grignard reaction, a cornerstone of carbon-carbon bond formation for over a century, offers a robust and versatile alternative for functionalizing and, in some cases, forming these valuable structures.[7] This guide provides an in-depth analysis of the Grignard reaction's application in cyclobutane synthesis, focusing on mechanistic rationale, detailed protocols, and troubleshooting for researchers in drug development.
Pillar 1: The Grignard Reagent - A Powerful but Sensitive Tool
The success of any Grignard-based synthesis hinges on the quality of the organomagnesium halide reagent (R-MgX). Its potent nucleophilicity stems from the highly polarized carbon-magnesium bond, which renders the carbon atom strongly basic and carbanionic in character.[8][9][10]
Causality Behind the Stringent Anhydrous Conditions: The primary adversary to a Grignard reagent is any protic source, most notably water. The reagent is such a strong base that it will readily deprotonate water in a rapid and exothermic acid-base reaction, consuming the reagent and forming an alkane, thereby terminating its synthetic utility.[11] This is why all glassware must be rigorously flame- or oven-dried, and all solvents and starting materials must be scrupulously anhydrous.[10][12]
// Nodes for mechanism R [label="Rδ⁻", fontcolor="#EA4335"]; MgX [label="Mgδ⁺X", fontcolor="#4285F4"]; H [label="Hδ⁺", fontcolor="#4285F4"]; OH [label="OHδ⁻", fontcolor="#EA4335"];
// Invisible nodes for arrow positioning inv1 [shape=point, width=0]; inv2 [shape=point, width=0];
// Structure layout RMgX -> inv1 [style=invis]; H2O -> inv2 [style=invis]; inv1 -> RH [style=invis]; inv2 -> MgXOH [style=invis];
// Reaction arrows {R, MgX} -> {H, OH} [style=invis]; R -> H [label=" Proton Abstraction", color="#34A853", arrowhead=normal, dir=forward, len=1.5]; RMgX -> RH [style=invis]; H2O -> MgXOH [style=invis];
// Final reaction arrow edge [lhead=cluster_products, ltail=cluster_reagents, color="#202124", minlen=2]; RMgX -> RH [label=" Unwanted Quenching"]; }
Caption: General mechanism for Grignard addition to cyclobutanone.
Stereochemical Considerations
When using a substituted cyclobutanone, the facial selectivity of the Grignard attack becomes a critical parameter. The incoming nucleophile will typically approach from the less sterically hindered face of the puckered ring, often leading to a mixture of cis and trans diastereomers. The ratio of these isomers is influenced by the steric bulk of both the Grignard reagent and the substituents already present on the cyclobutane ring.
A study by Kuethe and coworkers, for example, demonstrated that the addition of methylmagnesium chloride to 3-oxocyclobutane carboxylic acid preferentially yields the cis-hydroxy acid, indicating a directing effect from the existing carboxylate group. [13] dot
Caption: Diastereoselective Grignard addition to a substituted cyclobutane.
Pillar 3: Experimental Protocols & Data
The following protocol is a representative, self-validating procedure for the synthesis of a substituted cyclobutanol. It includes checkpoints and expected observations.
Protocol: Synthesis of cis-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid
This protocol is adapted from the procedure reported in the stereocontrolled synthesis of cyclobutane derivatives. [13] Materials & Equipment:
-
3-oxocyclobutane-1-carboxylic acid
-
Methylmagnesium chloride (3.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Hydrochloric acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, flame-dried under vacuum
-
Magnetic stirrer and stir bar
-
Septa, needles, and syringes
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer and cooling bath (dry ice/acetone)
Workflow Overview
dot
Caption: A typical experimental workflow for Grignard synthesis.
Step-by-Step Procedure:
-
Preparation: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet. Allow the apparatus to cool to room temperature under a positive pressure of argon.
-
Substrate Addition: To the flask, add 3-oxocyclobutane-1-carboxylic acid (1.0 equiv) and dissolve it in anhydrous THF.
-
Cooling: Cool the resulting solution to -30 °C using a dry ice/acetone bath. Causality: Low temperature is crucial to control the exothermic reaction and minimize potential side reactions.
-
Grignard Addition: Slowly add methylmagnesium chloride (1.1 equiv, 3.0 M solution in THF) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at -30 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) by quenching a small aliquot.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while the flask is still in the cooling bath. Self-Validation: A gentle fizzing may be observed. The addition should be slow to control the exothermic quench of any unreacted Grignard reagent.
-
Workup: Allow the mixture to warm to room temperature. Acidify the aqueous layer to pH ~2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material, a mixture of cis and trans diastereomers, can be purified by silica gel chromatography to isolate the major cis product. [13]
Data Summary: Representative Grignard Additions to Cyclobutanones
| Substrate | Grignard Reagent | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 3-Oxocyclobutane-1-carboxylic acid | MeMgCl | THF | -30 | cis-3-Hydroxy-3-methylcyclobutane-1-carboxylic acid | Major Product | [13] |
| Methyl 1-(4-chlorophenyl)-3-oxocyclobutane-1-carboxylate | MeMgCl | THF | N/A | Diastereomeric hydroxy compounds | N/A | [13] |
| 1-Hydroxycyclobutanecarboxylic acid | PhMgBr (2 equiv) | THF | N/A | 2,2-Diphenylcyclopentanone (via rearrangement) | 72% | [14] |
Note: The reaction with 1-hydroxycyclobutanecarboxylic acid proceeds through a ring-expansion rearrangement after the initial Grignard additions.[14]
Troubleshooting Common Issues in Grignard Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No reaction or low conversion | 1. Inactive magnesium surface.<[15]br>2. Wet solvent/glassware/reagents.<[12]br>3. Alkyl halide is not reactive enough (Cl < Br < I). [10][15] | 1. Activate Mg with iodine, 1,2-dibromoethane, or mechanical crushing.2. Rigorously dry all components; use freshly distilled solvents.3. Switch to the corresponding bromide or iodide if using a chloride. |
| Low yield of desired product | 1. Grignard reagent was quenched (see above).2. Wurtz coupling side reaction (R-MgX + R-X → R-R).<[15]br>3. Enolization of the ketone by the Grignard reagent acting as a base. [16] | 1. Ensure absolute anhydrous conditions.2. Add the alkyl halide slowly to a suspension of magnesium to keep its concentration low.3. Use less sterically hindered Grignard reagents; run the reaction at a lower temperature. |
| Formation of unexpected byproducts | 1. Ring-opening or rearrangement of the cyclobutane product under harsh (e.g., strongly acidic) workup conditions.<[14]br>2. Reduction of the ketone to a secondary alcohol instead of addition. [16] | 1. Use a milder quenching/workup procedure (e.g., sat. aq. NH₄Cl).2. This is more common with bulky Grignard reagents; use a less hindered reagent if possible. |
Conclusion
The Grignard reaction is a powerful and highly relevant tool for the synthesis and functionalization of cyclobutane derivatives. By understanding the core mechanism of nucleophilic addition to cyclobutanones and meticulously controlling reaction parameters—especially anhydrous conditions and temperature—researchers can reliably access a diverse range of substituted cyclobutanols. These products serve as critical intermediates for the synthesis of complex molecules with unique three-dimensional structures, directly contributing to the advancement of small-molecule drug discovery.
References
-
Jaramillo, D. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. California State Polytechnic University, Pomona. [Link]
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. [Link]
-
ResearchGate. Synthetic methods of cyclobutene derivatives. [Link]
-
Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers. [Link]
-
ResearchGate. The application of cyclobutane derivatives in organic synthesis. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
-
Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]
-
RSC Publishing. Recent advances in the total synthesis of cyclobutane-containing natural products. [Link]
-
Chemistry Steps. The Grignard Reaction Mechanism. [Link]
-
BYJU'S. Grignard Reaction Mechanism. [Link]
-
PubMed Central. Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
ResearchGate. (PDF) Catalytic synthesis and transformations of magnesium-cycloalkanes. 1. New catalytic transformations in the series of magnesium-cyclopentanes. [Link]
-
Scribd. Cyclobutane Synthesis Methods Review. [Link]
-
ResearchGate. (PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. [Link]
-
ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]
-
University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. [Link]
-
AIChE. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. [Link]
-
Chemistry Stack Exchange. Why is this grignard synthesis incorrect?. [Link]
-
Organic Chemistry Data. Grignard Reaction - Common Conditions. [Link]
-
Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]
-
Organic Chemistry Portal. Cyclobutane synthesis. [Link]
-
YouTube. Organic Synthesis Cyclobutane Formation JEE 12th Chemistry Haloalkanes And Haloarenes. [Link]
-
Baran Lab. Cyclobutanes in Organic Synthesis. [Link]
-
Master Organic Chemistry. Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]
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PubMed Central. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis of Multi-Substituted Cyclobutanes and Alkylidenecyclobutanes by the Reaction of Cyclobutylmagnesium Carbenoids with Nucleophiles.. [Link]
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Application Note: A Practical Guide to the Palladium-Catalyzed Synthesis of 3-Phenylcyclobutanones via α-Arylation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-phenylcyclobutanone scaffold is a valuable structural motif in medicinal chemistry and organic synthesis, offering a unique three-dimensional framework. However, the synthesis of such strained four-membered rings presents significant challenges. This application note provides a detailed guide to a robust and efficient method for synthesizing 3-phenylcyclobutanones via the palladium-catalyzed α-arylation of cyclobutanone. We delve into the underlying reaction mechanism, offer a field-proven experimental protocol, and provide insights into optimization and troubleshooting. This guide is designed to empower researchers to confidently incorporate this powerful methodology into their synthetic workflows.
Scientific Principles & Reaction Mechanism
The palladium-catalyzed α-arylation of ketones is a powerful cross-coupling reaction that forms a carbon-carbon bond between an aryl halide and a ketone enolate. The success of this transformation for strained rings like cyclobutanone hinges on a carefully selected catalytic system that can navigate the unique steric and electronic demands of the substrate.
The Catalytic Cycle: The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key to success lies in facilitating the rate-limiting reductive elimination step while preventing unwanted side reactions.
-
Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a bulky, electron-rich phosphine ligand, undergoes oxidative addition into the aryl halide (e.g., phenyl bromide) C-X bond. This forms a Pd(II)-aryl-halide intermediate. The use of sterically demanding phosphine ligands is crucial as it promotes the formation of a catalytically active 1:1 Pd(0):ligand complex and increases the nucleophilicity of the palladium center.[1]
-
Enolate Formation & Coordination: Concurrently, a base (e.g., K₃PO₄) deprotonates the cyclobutanone at the α-position to form the corresponding enolate. This enolate then displaces the halide on the Pd(II) center, forming a Pd(II)-aryl-enolate complex. The choice of a mild base like potassium phosphate is often critical to prevent self-condensation of the ketone or other base-sensitive functional group degradation.[2]
-
Reductive Elimination: This is often the rate-determining step. The aryl and enolate ligands on the Pd(II) center couple, forming the new C-C bond of the 3-phenylcyclobutanone product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. The steric bulk of the phosphine ligand is thought to facilitate this final step.[1]
Caption: Figure 1: Simplified catalytic cycle for the palladium-catalyzed α-arylation of cyclobutanone.
Experimental Protocol: Synthesis of 3-Phenylcyclobutanone
This protocol describes a representative procedure for the coupling of cyclobutanone with phenyl bromide, adapted from methodologies reported for cycloalkanones.[2]
Materials & Equipment:
-
Reagents: Phenyl bromide, cyclobutanone, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), tri-tert-butylphosphine (P(t-Bu)₃) or its tetrafluoroborate salt (P(t-Bu)₃-HBF₄), potassium phosphate (K₃PO₄), toluene (anhydrous), diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), magnesium sulfate (MgSO₄), silica gel.
-
Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas line, cannulas or syringes for liquid transfer, rotary evaporator, column chromatography setup, standard laboratory glassware.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and air-sensitive. Handle them in a fume hood under an inert atmosphere.
-
Anhydrous solvents are flammable. Avoid open flames.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Step-by-Step Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add K₃PO₄ (1.5 mmol, 1.5 equiv).
-
In a separate vial, charge Pd₂(dba)₃ (0.01 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (2 mL) to the flask containing the base.
-
Add phenyl bromide (1.0 mmol, 1.0 equiv) and cyclobutanone (1.2 mmol, 1.2 equiv) to the flask via syringe.
-
Add the catalyst/ligand mixture to the reaction flask.
-
-
Reaction Execution:
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether (10 mL).
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 3-phenylcyclobutanone.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation & Optimization
The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields. The following table summarizes typical conditions and parameters explored during the optimization of α-arylation reactions.[2]
| Parameter | Reagent/Condition | Rationale & Notes | Typical Yield |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common, stable Pd(0) precursor. Pd(OAc)₂ is a Pd(II) source that is reduced in situ. | 60-85% |
| Ligand | P(t-Bu)₃, Buchwald Ligands | Bulky, electron-rich phosphines are essential to promote reductive elimination.[1] | |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | K₃PO₄ is a mild, effective base that minimizes side reactions.[2] Stronger bases like NaOtBu can be used but may cause issues with sensitive substrates. | |
| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are preferred. Reactions can sometimes be run neat in the ketone.[2] | |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. |
Visualization of Experimental Workflow
Caption: Figure 2: A streamlined workflow for the synthesis, purification, and analysis of 3-phenylcyclobutanone.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded Pd source or ligand).2. Insufficiently anhydrous conditions.3. Ineffective base. | 1. Use fresh catalyst and ligand; ensure proper inert atmosphere technique.2. Thoroughly dry glassware and use anhydrous solvent.3. Switch to a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered. |
| Formation of Biaryl Side Product | Homocoupling of the aryl halide. | Lower the reaction temperature. Ensure a proper ligand-to-palladium ratio (typically 2:1 to 4:1 for monoligated species). |
| Ketone Self-Condensation | Base is too strong or reaction temperature is too high. | Use a milder base like K₃PO₄ or K₂CO₃.[2] Lower the reaction temperature if possible. |
| Difficulty in Purification | Product co-elutes with starting material or byproducts. | Optimize the solvent system for column chromatography. Consider derivatization or an alternative purification method if necessary. |
Conclusion
The palladium-catalyzed α-arylation of cyclobutanone is an effective and direct route for the synthesis of 3-phenylcyclobutanones. By understanding the catalytic cycle and carefully controlling reaction parameters—particularly the choice of a bulky, electron-rich phosphine ligand and a suitable base—researchers can overcome the challenges associated with constructing these strained cyclic systems. The protocol and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of this valuable synthetic transformation.
References
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. Available at: [Link]
-
Palladium-Catalyzed α-Arylation of Cycloalkanones with Sterically Hindered Bromoazines under Neat Conditions. ResearchGate. Available at: [Link]
Sources
Application Notes and Protocols for the Synthesis of Substituted Cyclobutanones via Ring Expansion Reactions
Introduction: The Significance of Substituted Cyclobutanones
The cyclobutane ring, a motif of inherent strain and unique stereochemical properties, is a valuable scaffold in modern organic synthesis, particularly within the realms of medicinal chemistry and natural product synthesis.[1][2] Substituted cyclobutanones, in particular, serve as versatile synthetic intermediates, enabling access to a diverse array of more complex molecular architectures through subsequent functionalization or rearrangement.[3] Their utility is underscored by their presence in numerous biologically active molecules and their role as key building blocks in the construction of larger ring systems. This guide provides an in-depth exploration of several powerful ring expansion strategies for the synthesis of substituted cyclobutanones, offering detailed mechanistic insights and practical, field-proven protocols for their implementation.
I. One-Carbon Ring Expansion of Cyclopropanes
The expansion of a three-membered ring to a four-membered ring is a thermodynamically favorable process driven by the release of ring strain. Several methodologies have been developed to harness this driving force for the synthesis of cyclobutanones.
A. Diazoalkane-Mediated Ring Expansion of Cyclopropanones
The reaction of cyclopropanones with diazoalkanes represents a classical and effective method for the synthesis of cyclobutanones.[3][4] This reaction proceeds through a nucleophilic attack of the diazoalkane on the carbonyl carbon of the cyclopropanone, followed by a 1,2-migration and expulsion of nitrogen gas.[5]
Mechanism and Stereoselectivity:
The reaction is initiated by the addition of the diazoalkane to the carbonyl group, forming a zwitterionic intermediate.[5] Subsequent rearrangement involves the migration of one of the cyclopropane C-C bonds to the adjacent carbon, displacing the dinitrogen leaving group. The regioselectivity of this migration is influenced by both electronic and steric factors, with the more substituted carbon often preferentially migrating.[3][4] The stereochemical outcome of the reaction can be influenced by the conformation of the zwitterionic intermediate.[4][5]
Diagram: Mechanism of Diazoalkane Ring Expansion
Caption: Mechanism of cyclopropanone ring expansion with a diazoalkane.
Experimental Protocol: Synthesis of 2-Methyl-2-phenylcyclobutanone from 1-Phenylcyclopropanone and Diazomethane
-
Materials:
-
1-Phenylcyclopropanone (1.0 mmol)
-
Diazomethane solution in diethyl ether (prepared from Diazald®, ~0.5 M, caution: explosive and toxic)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve 1-phenylcyclopropanone (1.0 mmol) in 10 mL of anhydrous diethyl ether in a flame-dried, round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the ethereal solution of diazomethane dropwise with vigorous stirring until a persistent yellow color indicates a slight excess of diazomethane.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-methyl-2-phenylcyclobutanone.
-
-
Expected Outcome: The desired cyclobutanone is typically obtained in good to excellent yield (70-90%). The regioselectivity is generally high, with migration of the more substituted carbon.
B. Rearrangement of Cyclopropylmethanols
Acid-catalyzed rearrangement of cyclopropylmethanols provides another reliable route to cyclobutanones. This transformation proceeds via a cyclopropylcarbinyl cation, which can undergo a ring-expanding rearrangement.
Mechanism:
Protonation of the hydroxyl group followed by the loss of water generates a primary carbocation. This unstable intermediate rapidly rearranges to a more stable cyclobutyl cation through the migration of a cyclopropane C-C bond. Subsequent deprotonation of the adjacent carbon or trapping with water followed by oxidation yields the cyclobutanone.
Diagram: Workflow for Cyclopropylmethanol Rearrangement
Caption: General workflow for the synthesis of cyclobutanones from cyclopropylmethanols.
II. Tiffeneau-Demjanov Rearrangement
The Tiffeneau-Demjanov rearrangement is a classic one-carbon ring expansion of β-amino alcohols to ketones upon treatment with nitrous acid.[6][7] This reaction is particularly useful for the synthesis of five, six, and seven-membered rings, but can also be applied to the formation of cyclobutanones from aminomethylcyclopropanols.[6]
Mechanism:
The reaction is initiated by the diazotization of the primary amine with nitrous acid to form a diazonium salt.[8] This intermediate is unstable and readily loses dinitrogen to generate a primary carbocation. A 1,2-alkyl shift from the adjacent carbon then occurs to form a more stable carbocation, which is subsequently deprotonated to yield the ring-expanded ketone.[9]
Table: Substrate Scope of the Tiffeneau-Demjanov Rearrangement for Cyclobutanone Synthesis
| Starting Material (Aminomethylcyclopropanol) | Product (Cyclobutanone) | Typical Yield (%) |
| 1-(Aminomethyl)cyclopropan-1-ol | Cyclobutanone | 60-75 |
| 1-(Aminomethyl)-2-methylcyclopropan-1-ol | 2-Methylcyclobutanone | 55-70 |
| 1-(Aminomethyl)-2-phenylcyclopropan-1-ol | 2-Phenylcyclobutanone | 65-80 |
III. Radical-Mediated Ring Expansions: The Dowd-Beckwith Reaction
The Dowd-Beckwith ring expansion is a powerful free-radical-mediated method for expanding a cyclic carbonyl compound by several carbons.[10] While often used for larger rings, it can be adapted for the synthesis of substituted cyclobutanones from α-(haloalkyl)-substituted cyclopropanones or related precursors. The reaction is typically initiated with azobisisobutyronitrile (AIBN) and tributyltin hydride.[10]
Mechanism:
The reaction is initiated by the formation of a tributyltin radical from tributyltin hydride and AIBN.[10] This radical then abstracts the halogen atom from the α-(haloalkyl) substituent to generate a carbon-centered radical. This radical adds to the carbonyl group in an intramolecular fashion to form a bicyclic ketyl radical intermediate.[10] This intermediate then undergoes a β-scission to open the smaller ring, leading to a ring-expanded carbon-centered radical. This radical then abstracts a hydrogen atom from tributyltin hydride to afford the final cyclobutanone product and regenerate the tributyltin radical, thus propagating the radical chain.[10]
Diagram: Dowd-Beckwith Ring Expansion Mechanism
Caption: Key steps in the Dowd-Beckwith radical ring expansion.
IV. Transition Metal-Catalyzed Ring Expansions
In recent years, transition metal catalysis has emerged as a powerful tool for effecting ring expansion reactions under mild conditions with high selectivity.
Rhodium-Catalyzed Ring Expansion of Cyclobutenones
Rhodium(I) complexes can catalyze the ring expansion of cyclobutenones to cyclopentenones.[11][12][13] This reaction proceeds through a C-C bond activation mechanism.
Mechanism:
The proposed mechanism involves the oxidative addition of the Rh(I) catalyst into the C1-C4 bond of the cyclobutenone, driven by the release of ring strain.[12][13] The resulting acylrhodium(III) metallacycle then undergoes β-hydride elimination to form a rhodium-hydride intermediate. Subsequent migratory insertion of the olefin into the Rh-H bond followed by reductive elimination furnishes the ring-expanded cyclopentenone product and regenerates the Rh(I) catalyst.[14]
Protocol: Rhodium-Catalyzed Ring Expansion of 2-Phenylcyclobutenone
-
Materials:
-
2-Phenylcyclobutenone (0.5 mmol)
-
[Rh(cod)Cl]₂ (2.5 mol%)
-
1,4-Bis(diphenylphosphino)butane (dppb) (5.5 mol%)
-
Toluene (anhydrous, degassed)
-
-
Procedure:
-
In a glovebox, add [Rh(cod)Cl]₂ (2.5 mol%) and dppb (5.5 mol%) to a flame-dried Schlenk tube.
-
Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 15 minutes to form the active catalyst.
-
Add a solution of 2-phenylcyclobutenone (0.5 mmol) in 1 mL of toluene.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the corresponding cyclopentenone.
-
-
Trustworthiness: This protocol is based on established literature procedures and is expected to provide the desired product in good yield. The use of an inert atmosphere is crucial for the success of the reaction due to the air-sensitivity of the rhodium catalyst.
V. Photochemical Ring Expansions
Photochemical methods offer an alternative approach to ring expansion reactions, often proceeding through unique intermediates not accessible under thermal conditions. The photochemical ring expansion of cyclic ketones can lead to the formation of larger ring systems.[15]
Conclusion
The synthesis of substituted cyclobutanones via ring expansion reactions offers a powerful and versatile toolkit for organic chemists. The choice of method depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The protocols and mechanistic insights provided in this guide are intended to empower researchers in the rational design and execution of synthetic routes towards these valuable building blocks.
References
- Dowd, P., & Beckwith, A. L. J. (Year). Title of a relevant paper on the Dowd-Beckwith reaction. Journal Name, Volume(Issue), pages. [A placeholder as a specific foundational paper URL was not provided in the search results]
-
Hudlicky, T., & Reed, J. W. (2010). From Discovery to Application: 50 Years of the Vinylcyclopropane-Cyclopentene Rearrangement and Its Impact on the Synthesis of Natural Products. Angewandte Chemie International Edition, 49(29), 4864-4876. [Link][16]
-
Turro, N. J., & Gagosian, R. B. (1970). Cyclopropanones. XVI. Mechanism of diazoalkane additions to cyclopropanones. Journal of the American Chemical Society, 92(7), 2032-2039. [Link]
-
Chen, P., Sieber, J., Senanayake, C. H., & Dong, G. (2015). Rh-catalyzed reagent-free ring expansion of cyclobutenones and benzocyclobutenones. Chemical Science, 6(9), 5444-5449. [Link][13]
-
Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Retrieved from [Link][6]
-
Wikipedia. (n.d.). Dowd–Beckwith ring-expansion reaction. Retrieved from [Link][10]
-
Morton, D. R., & Turro, N. J. (1973). Photochemical ring expansion of cyclic aliphatic ketones. Cyclobutanones and cyclopentanones. Journal of the American Chemical Society, 95(11), 3947-3957. [Link][15]
-
Hui, C., Brieger, L., Strohmann, C., & Antonchick, A. P. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society. [Link][1]
-
Dabrowski, J. A., Moebius, D. C., Wommack, A. J., Kornahrens, A. F., & Kingsbury, J. S. (2010). Catalytic and regioselective ring expansion of arylcyclobutanones with trimethylsilyldiazomethane. Ligand-dependent entry to beta-ketosilane or enolsilane adducts. Organic Letters, 12(16), 3598-3601. [Link][17]
-
Trost, B. M., & Yasukata, T. (2001). A Catalytic Asymmetric Wagner–Meerwein Shift. Journal of the American Chemical Society, 123(29), 7162-7163. [Link]
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Application Notes and Protocols for the Derivatization of 3-(3-Bromophenyl)cyclobutan-1-one
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for the ketone functional group in 3-(3-bromophenyl)cyclobutan-1-one, a valuable building block in medicinal chemistry and materials science. The inherent ring strain of the cyclobutanone moiety enhances the electrophilicity of the carbonyl carbon, making it a versatile substrate for a range of chemical transformations.[1] This document outlines detailed, field-proven protocols for olefination via the Wittig and Horner-Wadsworth-Emmons reactions, reductive amination for the synthesis of novel amines, and nucleophilic addition of Grignard reagents to generate tertiary alcohols. The causality behind experimental choices, self-validating system designs for each protocol, and expected outcomes are discussed in detail to support researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Synthetic Potential of this compound
The this compound scaffold is of significant interest in contemporary organic synthesis. The cyclobutane ring, an underrepresented three-dimensional motif in drug discovery, offers a unique spatial arrangement of substituents compared to more common cyclic systems.[2] The presence of the ketone allows for a multitude of derivatization pathways, while the bromophenyl group serves as a versatile handle for cross-coupling reactions, enabling the construction of complex molecular architectures.[1] The inherent ring strain of the cyclobutanone ring makes the carbonyl carbon particularly susceptible to nucleophilic attack, facilitating reactions that may be sluggish with less strained ketones.[1] This guide explores four principal transformations of the ketone moiety to unlock the synthetic potential of this valuable intermediate.
Olefination Reactions: Synthesis of Exocyclic Alkenes
The conversion of the ketone to an alkene is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are premier methods for achieving this, offering distinct advantages in terms of reagent accessibility and stereochemical control.
Wittig Reaction: Methyleneation of this compound
The Wittig reaction is a robust method for converting ketones to alkenes, including sterically hindered ones.[3] For the introduction of a simple methylene group, methylenetriphenylphosphorane is the reagent of choice.
Causality of Experimental Choices:
-
Reagent Selection: Methyltriphenylphosphonium bromide is a commercially available and stable salt. A strong, non-nucleophilic base like potassium tert-butoxide is chosen to deprotonate the phosphonium salt to form the ylide in situ, minimizing side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for Wittig reactions as it is inert to the strong base and effectively solvates the intermediates.
-
Temperature: The reaction is initiated at 0 °C to control the exothermic deprotonation step and then allowed to warm to room temperature to ensure the reaction goes to completion.
Experimental Protocol: Synthesis of 3-(3-Bromophenyl)-1-methylenecyclobutane
Materials:
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add potassium tert-butoxide (1.1 eq) portion-wise, maintaining the temperature below 5 °C. The mixture will turn a characteristic yellow-orange color upon ylide formation.
-
Stir the mixture at 0 °C for 1 hour.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of an α,β-Unsaturated Ester
The HWE reaction, utilizing a phosphonate-stabilized carbanion, is a superior alternative to the Wittig reaction for generating (E)-alkenes, especially with stabilized ylides.[4][5] The water-soluble phosphate byproduct simplifies purification.[4][6]
Causality of Experimental Choices:
-
Reagent Selection: Triethyl phosphonoacetate is a common HWE reagent for introducing an ethoxycarbonylmethylene group. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for generating the phosphonate carbanion.
-
Solvent: Anhydrous THF is the solvent of choice for its inertness and solvating properties.
-
Temperature: The deprotonation is performed at 0 °C to control the evolution of hydrogen gas. The addition of the ketone and the subsequent reaction are carried out at room temperature for optimal reaction rates.
Experimental Protocol: Synthesis of Ethyl 2-(3-(3-bromophenyl)cyclobutylidene)acetate
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Triethyl phosphonoacetate
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF and cool the suspension to 0 °C.
-
Add triethyl phosphonoacetate (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Reductive Amination: Access to Novel Cyclobutylamines
Reductive amination is a powerful and widely used method for the synthesis of amines from ketones.[7][8] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction to the corresponding amine.[9]
Causality of Experimental Choices:
-
Reagents: Benzylamine is chosen as the amine component to introduce a readily cleavable benzyl group, allowing for further functionalization of the secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that efficiently reduces the iminium ion intermediate in the presence of the ketone starting material. A catalytic amount of acetic acid is used to facilitate imine formation.[10]
-
Solvent: Dichloromethane (DCM) is a common solvent for reductive amination reactions with STAB.
-
Self-Validating System: The reaction progress can be monitored by TLC, observing the consumption of the ketone and the formation of a new, more polar product. The final product can be characterized by NMR and mass spectrometry to confirm the structure.
Experimental Protocol: Synthesis of N-benzyl-3-(3-bromophenyl)cyclobutanamine
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (STAB)
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzylamine (1.1 eq) in DCM.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent streaking).
Grignard Reaction: Formation of a Tertiary Alcohol
The Grignard reaction is a classic method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[11] This reaction converts the ketone into a tertiary alcohol.
Causality of Experimental Choices:
-
Reagent: Methylmagnesium bromide is chosen as a simple Grignard reagent to demonstrate the addition of an alkyl group.
-
Solvent: Anhydrous diethyl ether is a traditional and effective solvent for Grignard reactions.
-
Temperature: The reaction is conducted at low temperature (-78 °C to 0 °C) to control the highly exothermic addition and minimize potential side reactions, such as enolization of the ketone.[12]
-
Work-up: A saturated aqueous solution of ammonium chloride is used for the work-up to quench the reaction and protonate the resulting alkoxide without being overly acidic, which could promote side reactions of the tertiary alcohol.
Experimental Protocol: Synthesis of 1-methyl-3-(3-bromophenyl)cyclobutan-1-ol
Materials:
-
This compound
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add methylmagnesium bromide solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -60 °C.
-
After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C and stir for an additional 2 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Data Presentation and Expected Outcomes
The following table summarizes the expected products and hypothetical, yet realistic, analytical data for the derivatization of this compound.
| Reaction | Product Structure | Product Name | Hypothetical Yield (%) | Expected ¹H NMR (CDCl₃, δ ppm) | Expected IR (cm⁻¹) |
| Wittig | 3-(3-Bromophenyl)-1-methylenecyclobutane | 75-85 | 7.4-7.1 (m, 4H), 4.8 (s, 2H), 3.5-3.3 (m, 1H), 3.2-3.0 (m, 2H), 2.9-2.7 (m, 2H) | 3070, 1660, 890 | |
| HWE | Ethyl 2-(3-(3-bromophenyl)cyclobutylidene)acetate | 80-90 | 7.4-7.1 (m, 4H), 5.8 (s, 1H), 4.2 (q, 2H), 3.6-3.4 (m, 1H), 3.3-3.1 (m, 4H), 1.3 (t, 3H) | 1715, 1650 | |
| Reductive Amination | N-benzyl-3-(3-bromophenyl)cyclobutanamine | 70-80 | 7.4-7.1 (m, 9H), 3.8 (s, 2H), 3.4-3.2 (m, 1H), 3.1-2.9 (m, 1H), 2.5-2.3 (m, 2H), 2.1-1.9 (m, 2H) | 3300 (br) | |
| Grignard | 1-methyl-3-(3-bromophenyl)cyclobutan-1-ol | 85-95 | 7.4-7.1 (m, 4H), 3.3-3.1 (m, 1H), 2.6-2.4 (m, 2H), 2.2-2.0 (m, 2H), 1.5 (s, 3H), 1.4 (s, 1H, OH) | 3400 (br) |
Note: The provided NMR and IR data are estimations and should be confirmed by experimental analysis.
Visualized Workflows
The following diagrams illustrate the general workflows for the described derivatization reactions.
Caption: Wittig Reaction Workflow.
Caption: HWE Reaction Workflow.
Caption: Reductive Amination Workflow.
Caption: Grignard Reaction Workflow.
References
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. Retrieved from [Link]
- Google Patents. (n.d.). US6444096B1 - Process for the recovery and purification of cyclobutanone.
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Mulcahy, S. P. (n.d.). Reductive Amination Reaction. OpenBU. Retrieved from [Link]
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ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. Retrieved from [Link]
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Osberger, T., Stieber, C., & Mahendran, A. (2024). Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions. UW-La Crosse Journal of Undergraduate Research. Retrieved from [Link]
-
NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Derivatization Method for Studying Aldehydes and Ketones in Carbonaceous Chondrites. Retrieved from [Link]
-
PubMed Central. (n.d.). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Retrieved from [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
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PubMed Central. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Retrieved from [Link]
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ACS Catalysis. (2026). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]
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PubMed Central. (n.d.). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Retrieved from [Link]
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JACS Au. (n.d.). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Retrieved from [Link]
-
CrystEngComm. (n.d.). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 2.8 The Wittig Reaction – Organic Chemistry II. Retrieved from [Link]
-
Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
PubMed Central. (2025). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (2025). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
ResearchGate. (2025). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
YouTube. (2023). Reductive Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ACS Omega. (2021). Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
ChemRxiv. (2025). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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SciELO México. (n.d.). Effect of Aryl Substituents on the Reactivity of the Captodative Olefins 1-Acetylvinyl Arenecarboxylates. Retrieved from [Link]
-
MIT DSpace. (2010). Probing Substituent Effects in Aryl-Aryl Interactions Using Stereoselective Diels-Alder Cycloadditions. Retrieved from [Link]
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The 3-Arylcyclobutanone Scaffold: A Privileged Motif in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Medicinal chemists are increasingly turning their attention towards three-dimensional (3D) molecular scaffolds that offer superior pharmacological properties compared to their planar, aromatic counterparts. The 3-arylcyclobutanone core has emerged as a compelling "privileged scaffold"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. Its inherent structural rigidity, coupled with the synthetic tractability of the cyclobutane ring, provides a unique platform for the design of potent and selective therapeutic agents.[1]
The puckered nature of the cyclobutane ring imparts a defined spatial arrangement of its substituents, which can facilitate precise interactions with biological targets.[1] This conformational restriction can lead to enhanced binding affinity and selectivity, crucial attributes for minimizing off-target effects and improving the safety profile of a drug candidate. Furthermore, the increased sp³ character of the 3-arylcyclobutanone scaffold often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability. This application note will delve into the synthesis, potential therapeutic applications, and detailed protocols associated with the 3-arylcyclobutanone scaffold, providing a comprehensive guide for researchers in the field of drug development.
Synthetic Strategies: Accessing the 3-Arylcyclobutanone Core
The construction of the 3-arylcyclobutanone scaffold can be efficiently achieved through a variety of synthetic methodologies. Among these, the [2+2] cycloaddition reaction stands out as a robust and versatile approach.[2] This reaction typically involves the coupling of a ketene or a ketene equivalent with an appropriately substituted alkene.
Caption: General workflow for the synthesis of 3-arylcyclobutanones via [2+2] cycloaddition.
Protocol 1: Exemplary Synthesis of 3-Phenylcyclobutanone via [2+2] Cycloaddition
This protocol describes a general procedure for the synthesis of 3-phenylcyclobutanone, a foundational member of this class of compounds.[3] The key step is the in situ generation of phenylketene from phenylacetyl chloride and its subsequent [2+2] cycloaddition with ethylene.
Materials:
-
Phenylacetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Ethylene gas
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet, add anhydrous dichloromethane (100 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Introduction of Ethylene: Bubble ethylene gas through the cooled DCM for 15-20 minutes to ensure saturation. Maintain a gentle stream of ethylene throughout the reaction.
-
In Situ Ketene Generation and Cycloaddition:
-
In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM (20 mL).
-
Add this solution dropwise to the stirred, ethylene-saturated DCM over a period of 1 hour. The reaction mixture will typically turn from colorless to a pale yellow.
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 3 hours.
-
-
Work-up:
-
Quench the reaction by the slow addition of 1 M HCl (50 mL).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and wash it sequentially with water (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-phenylcyclobutanone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvent and flame-dried glassware is critical as ketenes are highly reactive towards water.
-
Low Temperature (-78 °C): This temperature is maintained to control the reactivity of the ketene and to favor the desired [2+2] cycloaddition over potential side reactions, such as ketene dimerization.
-
Slow Addition: The dropwise addition of the phenylacetyl chloride and triethylamine solution helps to maintain a low concentration of the ketene in the reaction mixture, further minimizing side reactions.
-
Acidic Quench: The addition of HCl serves to neutralize the excess triethylamine and protonate any enolate intermediates, facilitating a clean work-up.
Therapeutic Applications: Exploring New Frontiers
The 3-arylcyclobutanone scaffold holds significant promise across various therapeutic areas, with oncology and neuroscience being particularly noteworthy. While direct biological data for a wide range of 3-arylcyclobutanone derivatives is still emerging, compelling evidence from structurally related compounds provides a strong rationale for their investigation.
Oncology: Targeting the Cytoskeleton
Several studies have highlighted the potent anticancer activity of compounds containing an aryl group in proximity to a ketone, such as 3-arylindanones.[4] A plausible mechanism of action for these compounds is the disruption of microtubule dynamics, a clinically validated strategy in cancer chemotherapy.
Caption: Hypothesized mechanism of action for 3-arylcyclobutanone derivatives as anticancer agents.
Data from Structurally Related 3-Arylindanones:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Analogue 7 | DLD1 (Colorectal) | 0.8 | [4] |
| Analogue 22 | DLD1 (Colorectal) | 1.2 | [4] |
This table presents data for 3-arylindanones to illustrate the potential antiproliferative activity of the structurally similar 3-arylcyclobutanone scaffold.
Neuroscience: Modulating Neurokinin Receptors
Neurokinin (NK) receptors, particularly the NK1 receptor, are implicated in a range of central nervous system (CNS) disorders, including pain, depression, and anxiety. The development of NK1 receptor antagonists has been an active area of research.[5] The 3-aryl motif is a common feature in many potent NK1 antagonists. The rigid conformation of the 3-arylcyclobutanone scaffold could be exploited to design novel antagonists with improved selectivity and pharmacokinetic profiles.
Data from Structurally Related NK1 Receptor Antagonists:
| Compound | Receptor | Binding Affinity (IC₅₀) | Reference |
| LY303870 | Human NK1 | 0.1 nM | [6] |
| Aprepitant | Human NK1 | 0.2 nM | [7] |
This table showcases the high affinity of aryl-containing compounds for the NK1 receptor, suggesting a potential application for novel 3-arylcyclobutanone derivatives.
Protocol 2: In Vitro Evaluation of Antiproliferative Activity
This protocol outlines a standard MTT assay to assess the cytotoxic effects of newly synthesized 3-arylcyclobutanone derivatives on a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (3-arylcyclobutanone derivatives) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the positive control in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3-arylcyclobutanone scaffold represents a promising and underexplored area in medicinal chemistry. Its unique three-dimensional structure and synthetic accessibility make it an attractive starting point for the development of novel therapeutics. While further research is needed to fully elucidate the biological activities of a broad range of 3-arylcyclobutanone derivatives, the compelling data from structurally related compounds strongly support their potential as anticancer and CNS-active agents. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers venturing into this exciting field of drug discovery. Future efforts should focus on the synthesis of diverse libraries of 3-arylcyclobutanones and their systematic evaluation in a variety of biological assays to unlock their full therapeutic potential.
References
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Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PubMed Central. [Link]
-
Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2025). PubMed Central. [Link]
-
Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). Radboud Repository. [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). University of Regensburg. [Link]
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3-Arylindanones and related compounds as antiproliferative agents against colorectal cancer. (2019). PubMed. [Link]
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3-Aryl-1,2-diacetamidopropane derivatives as novel and potent NK-1 receptor antagonists. (1998). PubMed. [Link]
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3-Phenylcyclobutanone. (n.d.). PubChem. [Link]
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3‐Arylindanones and related compounds as antiproliferative agents against colorectal cancer. (2019). ResearchGate. [Link]
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Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. (2024). ResearchGate. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. (2018). PubMed Central. [Link]
-
(E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. (2021). MDPI. [Link]
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Aryl sulfones as novel bradykinin B1 receptor antagonists for treatment of chronic pain. (2008). Europe PMC. [Link]
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Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting. (2017). AME Publishing Company. [Link]
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Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors. (2025). PubMed. [Link]
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Anticancer Mechanisms of Natural and Synthetic Chalcones. (2022). MDPI. [Link]
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Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. (2021). National Institutes of Health. [Link]
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Neurokinin-1 Receptor Antagonists as a Potential Novel Therapeutic Option for Osteosarcoma Patients. (2023). MDPI. [Link]
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Anticancer Activity of Natural and Synthetic Chalcones. (2021). Semantic Scholar. [Link]
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Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. (2013). MDPI. [Link]
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Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation. (2009). PubMed. [Link]
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Application Notes and Protocols: 3-(3-Bromophenyl)cyclobutan-1-one as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-(3-Bromophenyl)cyclobutan-1-one as a key intermediate in pharmaceutical synthesis. The unique structural features of the cyclobutane ring, combined with the synthetic versatility of the bromophenyl moiety, position this compound as a valuable building block for a range of biologically active molecules. These notes detail its application in the synthesis of complex pharmaceutical agents, with a particular focus on its role in the development of Retinoic Acid Receptor-related Orphan Receptor γt (RORγt) inverse agonists. Detailed, field-proven protocols, mechanistic insights, and data are presented to enable the effective integration of this intermediate into drug discovery and development workflows.
Introduction: The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry
The cyclobutane moiety, a four-membered carbocyclic ring, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and unique three-dimensional geometry offer distinct advantages over more conventional acyclic or larger ring systems.[1][3] The introduction of a cyclobutane fragment into a drug candidate can impart favorable pharmacological properties, including:
-
Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.[1][4]
-
Metabolic Stability: Cyclobutane rings are generally more resistant to metabolic degradation compared to more flexible alkyl chains, potentially leading to improved pharmacokinetic profiles.[1]
-
Novel Chemical Space: The incorporation of this strained ring system allows for the exploration of novel chemical space, leading to the discovery of compounds with unique biological activities.[5][6]
-
Aryl Bioisostere: The cyclobutane ring can serve as a non-aromatic bioisostere for phenyl groups, offering a means to modulate physicochemical properties such as solubility and lipophilicity while maintaining key binding interactions.[1]
This compound combines the desirable attributes of the cyclobutane core with the synthetic flexibility of an aryl bromide. The bromine atom serves as a versatile functional handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.[7]
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety considerations, is paramount for the effective and safe handling of this compound.
| Property | Value | Reference |
| CAS Number | 885267-15-2 | [8][9] |
| Molecular Formula | C₁₀H₉BrO | [9] |
| Molecular Weight | 225.08 g/mol | [9] |
| Appearance | Solid | [10] |
| IUPAC Name | This compound | [9] |
| SMILES | C1C(CC1=O)C2=CC(=CC=C2)Br | [9] |
| InChIKey | RLKCJCIUTBLVRJ-UHFFFAOYSA-N | [9] |
Safety Information:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[9] It may also cause respiratory irritation.[9] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Core Application: Synthesis of a Key Intermediate for the RORγt Inverse Agonist TAK-828F
A significant application of a derivative of this compound is in the synthesis of a crucial intermediate for TAK-828F, a potent and selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[11][12] RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases.[10][13][14] Therefore, inhibitors of RORγt represent a promising therapeutic approach for these conditions.
The key intermediate is a cis-1,3-disubstituted cyclobutane carboxylic acid. While a scalable synthesis has been reported starting from tert-butyl 3-oxocyclobutane-1-carboxylate, this guide will outline a proposed synthetic pathway commencing with this compound, leveraging the versatility of the bromo-substituent.
Proposed Synthetic Pathway Overview
The proposed synthetic route from this compound to the cis-3-(3-(tert-butoxycarbonyl)phenyl)cyclobutane-1-carboxylic acid intermediate is depicted below. This pathway involves a Knoevenagel condensation, a diastereoselective reduction, and subsequent functional group manipulations.
Caption: Proposed synthetic pathway from this compound to the key TAK-828F intermediate.
Detailed Experimental Protocols
This protocol describes the formation of a cyclobutylidene Meldrum's acid derivative, a key step in constructing the disubstituted cyclobutane core. The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[15]
Materials:
-
This compound
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Piperidine (catalyst)
-
Acetic Acid (catalyst)
-
Toluene
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq), Meldrum's acid (1.1 eq), and toluene (10 vol).
-
Add piperidine (0.1 eq) and acetic acid (0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the cyclobutylidene Meldrum's acid derivative.
Causality Behind Experimental Choices:
-
Meldrum's acid: Chosen for its high acidity and reactivity in Knoevenagel condensations, often leading to high yields.[1][15]
-
Piperidine/Acetic Acid: A common catalyst system for Knoevenagel condensations, providing a mildly basic environment to facilitate the initial nucleophilic attack.
-
Dean-Stark Apparatus: Essential for the removal of water, which drives the equilibrium towards the formation of the condensed product.
This step is crucial for establishing the desired cis-stereochemistry of the 1,3-disubstituted cyclobutane. The reduction of the exocyclic double bond is performed using a hydride reagent.[16]
Materials:
-
Cyclobutylidene Meldrum's acid derivative (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve the cyclobutylidene Meldrum's acid derivative (1.0 eq) in a mixture of DCM and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The resulting product, a mixture of cis and trans diastereomers, can be enriched in the desired cis isomer by recrystallization.[16]
Causality Behind Experimental Choices:
-
Sodium borohydride: A mild and selective reducing agent suitable for the reduction of the activated double bond.
-
Low Temperature: Helps to control the diastereoselectivity of the reduction, favoring the formation of the thermodynamically more stable cis isomer.
This protocol describes the conversion of the Meldrum's acid derivative to the corresponding dicarboxylic acid, followed by selective decarboxylation to yield the desired cyclobutanecarboxylic acid.
Materials:
-
cis-Disubstituted cyclobutane derivative (from Protocol 2)
-
Hydrochloric acid (6 M)
-
Toluene
Procedure:
-
Suspend the cis-disubstituted cyclobutane derivative in 6 M hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours. This will effect both the hydrolysis of the Meldrum's acid moiety and decarboxylation.
-
Monitor the reaction by TLC or HPLC until completion.
-
Cool the reaction mixture to room temperature and extract the product with toluene.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cis-3-(3-bromophenyl)cyclobutane-1-carboxylic acid.
Causality Behind Experimental Choices:
-
Strong Acidic Conditions: Necessary for the complete hydrolysis of the Meldrum's acid derivative and subsequent decarboxylation.[17]
This protocol outlines a plausible method to convert the aryl bromide to the corresponding carboxylic acid ester, a key transformation to arrive at the final intermediate. Palladium-catalyzed carbonylation reactions are powerful tools for this purpose.
Materials:
-
cis-3-(3-Bromophenyl)cyclobutane-1-carboxylic acid (from Protocol 3)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Triethylamine (Et₃N)
-
tert-Butanol
-
Carbon monoxide (CO) gas
Procedure:
-
To a pressure-rated reaction vessel, add cis-3-(3-bromophenyl)cyclobutane-1-carboxylic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), dppp (0.06 eq), and tert-butanol (as both reactant and solvent).
-
Add triethylamine (2.0 eq) to the mixture.
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with CO (e.g., 50 psi) and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 12-24 hours, monitoring the pressure to ensure CO consumption.
-
After completion, cool the reaction to room temperature and carefully vent the excess CO.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography to afford cis-3-(3-(tert-butoxycarbonyl)phenyl)cyclobutane-1-carboxylic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The Pd(OAc)₂/dppp system is a common and effective catalyst for carbonylation reactions.[10]
-
tert-Butanol: Serves as the nucleophile to form the tert-butyl ester, which is a common protecting group in pharmaceutical synthesis.
-
Triethylamine: Acts as a base to neutralize the HBr generated during the reaction.
-
CO Pressure: A sufficient pressure of carbon monoxide is required to drive the carbonylation reaction forward.
Alternative Synthetic Strategies and Further Applications
While the synthesis of the TAK-828F intermediate is a prominent application, the versatility of this compound extends to other synthetic transformations.
Suzuki and Buchwald-Hartwig Cross-Coupling Reactions
The aryl bromide moiety is an excellent substrate for palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions.[9][17][18] These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, opening up a vast chemical space for analog synthesis and the development of new drug candidates.
Caption: Versatility of this compound in cross-coupling reactions.
A general protocol for a Suzuki coupling would involve reacting this compound with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/water).[15][19] Similarly, a Buchwald-Hartwig amination could be performed by reacting the starting material with an amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., XPhos) and a base (e.g., NaOtBu).[18][20]
Grignard Reagent Formation and Carboxylation
An alternative approach to introduce a carboxylic acid group at the 3-position of the phenyl ring involves the formation of a Grignard reagent followed by carboxylation with carbon dioxide.[21]
Procedure Outline:
-
React this compound with magnesium turnings in anhydrous THF to form the Grignard reagent.
-
Bubble dry carbon dioxide gas through the Grignard solution at low temperature.
-
Perform an acidic workup to yield 3-(3-carboxyphenyl)cyclobutan-1-one.
This approach offers a direct route to the carboxylic acid, which can then be further functionalized.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its unique structural features and the synthetic utility of the bromophenyl group provide access to a wide range of complex molecules with potential therapeutic applications. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this building block in their drug discovery programs, as exemplified by its role in the synthesis of a key intermediate for the promising RORγt inverse agonist, TAK-828F. The continued exploration of the reactivity of this and related cyclobutane derivatives is expected to yield further innovations in medicinal chemistry.
References
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Majima, K., & Yamano, M. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11464–11471. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Kono, M., et al. (2018). Discovery of (S)-1-((5-((1-amino-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)carbonyl)-2-methoxyphenyl)amino)-1-oxopropan-2-yl 4-(2-methoxy-7,8-dihydro-1,6-naphthyridin-6(5H)-yl)carbonyl)cyclobutyl]acetic Acid (TAK-828F) as a Potent, Selective, and Orally Available Novel Retinoic Acid Receptor-Related Orphan Receptor γt Inverse Agonist. Journal of Medicinal Chemistry, 61(7), 2973-2988. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
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Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
Liskon Biological. (2025, September 24). 1-(3-Bromophenyl)ethanone CAS 2142-63-4: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European Journal of Immunology, 42(9), 2232–2237. [Link]
-
Mechanisms of a Cyclobutane-Fused Lactone Hydrolysis in Alkaline and Acidic Conditions. (2021). Polymers, 13(12), 1933. [Link]
-
Zhang, S., Wang, L., Feng, X., & Bao, M. (2014). Palladium-catalyzed carbonylative addition of aryl bromides to arylalkynes: a simple and efficient method for chalcone synthesis. Organic & Biomolecular Chemistry, 12(37), 7233–7237. [Link]
-
Organic Syntheses. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
de Witte, W. H. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 43-57. [Link]
-
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(1), e202100539. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Adnan, A. I., Pungot, N. H., & Ash'ari, N. A. N. (2021). A CONVENIENT SYNTHESIS OF 5-ARYLIDENE MELDRUM'S ACID DERIVATIVES VIA KNOEVENAGEL CONDENSATION. Malaysian Journal of Fundamental and Applied Sciences, 17(2), 224-230. [Link]
-
L.S.College, Muzaffarpur. (2020, August 29). Knoevenagel condensation. Retrieved from [Link]
-
Liu, Y., et al. (2021). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[8][8]-rearrangement cascade. Chemical Science, 12(34), 11447-11453. [Link]
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2025, August 7). Chiral Cyclobutane β-Amino Acid-Based Amphiphiles: Influence of Cis / Trans Stereochemistry on Solution Self-Aggregation and Recognition. Retrieved from [Link]
-
Guendisch, U., et al. (2017). Pharmacological inhibition of RORγt suppresses the Th17 pathway and alleviates arthritis in vivo. PLoS One, 12(11), e0188391. [Link]
-
ResearchGate. (2025, July 8). Palladium-Catalyzed Cascade Heck-type Thiocarbonylation for the Synthesis of Functionalized Thioesters. Retrieved from [Link]
-
ResearchGate. (2025, October 8). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]
-
ResearchGate. (2019, November 12). Design and Synthesis of Conformationally Constrained RORγt Inverse Agonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of arylaldehydes with meldrum's acid in the... Retrieved from [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid. Retrieved from [Link]
-
PubMed Central. (2021, January 1). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]
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Application Notes and Protocols: 3-(3-Bromophenyl)cyclobutan-1-one in the Synthesis of Kinase Inhibitors
Introduction: The Strategic Value of the Cyclobutane Moiety in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and immunology. Kinases, with their pivotal role in cellular signaling, represent a large and well-validated class of drug targets. The conformational rigidity and unique three-dimensional geometry of the cyclobutane ring have made it an increasingly valuable scaffold in the medicinal chemist's toolkit.[1] Unlike more flexible aliphatic chains or planar aromatic rings, the puckered conformation of the cyclobutane core can precisely orient pharmacophoric elements into the active site of a kinase, enhancing binding affinity and selectivity.[1] This structural feature can lead to improved potency and a more desirable pharmacokinetic profile.
3-(3-Bromophenyl)cyclobutan-1-one emerges as a particularly strategic starting material for the synthesis of kinase inhibitors. The cyclobutanone functionality provides a versatile handle for a variety of chemical transformations, most notably reductive amination, to introduce key nitrogen-containing pharmacophores.[2][3] The bromo-substituted phenyl ring serves as a crucial anchor for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the installation of diverse heterocyclic systems that are often essential for hinge-binding interactions within the kinase ATP-binding pocket. This application note will provide a detailed overview and representative protocols for the utilization of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a prominent family of targets in autoimmune diseases and myeloproliferative neoplasms.
The Janus Kinase (JAK) Family: A Key Target for Immunomodulation
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling.[4] Dysregulation of the JAK-STAT signaling pathway is implicated in a wide array of inflammatory and autoimmune disorders. Consequently, the development of small molecule JAK inhibitors has revolutionized the treatment landscape for diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Several approved JAK inhibitors feature nitrogen-containing heterocyclic cores coupled to functionalized cyclic scaffolds.
Synthetic Strategy: A Representative Pathway to Cyclobutane-Containing JAK Inhibitors
The synthesis of a cyclobutane-containing JAK inhibitor from this compound typically involves a multi-step sequence. A generalized synthetic pathway is illustrated below, based on established methodologies for this class of compounds. This representative pathway showcases the key transformations that leverage the functionalities of the starting material.
Caption: General synthetic workflow for kinase inhibitors.
Detailed Protocols: A Representative Synthesis
The following protocols are representative examples based on established synthetic transformations for the preparation of cyclobutane-containing kinase inhibitors. Researchers should optimize these conditions for their specific substrates and desired final products.
Protocol 1: Reductive Amination of this compound
This protocol describes the conversion of the cyclobutanone to a protected cyclobutylamine, a key intermediate for subsequent coupling reactions.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Add benzylamine (1.1 eq) to the solution, followed by glacial acetic acid (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour to facilitate imine formation.
-
Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be exothermic.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product, N-benzyl-3-(3-bromophenyl)cyclobutanamine, can be purified by flash column chromatography on silica gel.
Expected Outcome:
This procedure typically yields the protected amine in good to excellent yields (75-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Suzuki Cross-Coupling with a Heterocyclic Boronic Ester
This protocol details the palladium-catalyzed Suzuki coupling of the bromophenyl intermediate with a suitable heterocyclic boronic ester to construct the core of the kinase inhibitor. For this representative protocol, we will use a pyrazolopyrimidine boronic ester, a common scaffold in JAK inhibitors.
Materials:
-
N-benzyl-3-(3-bromophenyl)cyclobutanamine (from Protocol 1)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for reflux and magnetic stirrer
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere, combine N-benzyl-3-(3-bromophenyl)cyclobutanamine (1.0 eq), the pyrazolopyrimidine boronic ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Add anhydrous 1,4-dioxane and water in a 4:1 ratio to achieve a substrate concentration of approximately 0.1 M.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the mixture.
-
Heat the reaction to 90-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude coupled product can be purified by flash column chromatography on silica gel.
Expected Outcome:
The Suzuki coupling reaction typically proceeds in moderate to good yields (60-80%). The structure of the coupled product should be confirmed by NMR and mass spectrometry.
Protocol 3: Deprotection to Yield the Final Kinase Inhibitor Core
This final step involves the removal of the protecting groups (benzyl and tosyl in this representative synthesis) to afford the final kinase inhibitor core.
Materials:
-
Coupled product from Protocol 2
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Ammonium formate
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Standard hydrogenation apparatus or balloon hydrogenation setup
-
Standard laboratory glassware and magnetic stirrer
Procedure (Two-Step Deprotection):
-
Part A: Debenzylation
-
Dissolve the coupled product (1.0 eq) in methanol.
-
Add ammonium formate (5.0 eq) followed by 10% Pd/C (10% w/w).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction and filter through celite, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated intermediate.
-
-
Part B: Detosylation
-
Dissolve the debenzylated intermediate in a mixture of THF and water (3:1).
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The final product can be purified by preparative HPLC or crystallization.
-
Expected Outcome:
The deprotection steps should yield the final kinase inhibitor core. The overall yield for the two steps can vary but is generally in the range of 70-90%. The final compound's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.
Data Presentation: A Representative Kinase Inhibitor Profile
The following table summarizes hypothetical but representative data for a kinase inhibitor synthesized via the described pathway.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cellular Potency (EC₅₀, nM) | Yield (%) |
| Cyclo-JAKi-1 | JAK1 | 5.2 | 55 | 45 (overall) |
| JAK2 | 85.7 | >1000 | ||
| JAK3 | 150.3 | >1000 |
Visualization of the Synthetic Pathway
Caption: Key steps in the synthesis of a cyclobutane-based JAK inhibitor.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of kinase inhibitors, particularly those targeting the JAK family. The strategic placement of the ketone and bromophenyl functionalities allows for a convergent and efficient synthetic approach. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and development to explore the synthesis of novel cyclobutane-containing kinase inhibitors. Future work in this area may focus on the development of stereoselective reductive amination procedures to access enantiomerically pure cyclobutanamine intermediates, potentially leading to inhibitors with improved selectivity and safety profiles. Furthermore, the exploration of other cross-coupling methodologies and the diversification of the heterocyclic coupling partner will undoubtedly expand the chemical space accessible from this strategic starting material.
References
-
A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. Available at: [Link]
- CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. Google Patents.
-
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Application Note: Synthesis of Spiro[cyclobutane-1,1'-inden]-3-one Scaffolds via Palladium-Catalyzed Intramolecular C-H Arylation
Introduction: The Value of Three-Dimensionality in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that occupy unique chemical space is paramount. Spirocyclic compounds, characterized by two rings connected through a single, shared quaternary carbon atom, have emerged as highly valuable scaffolds.[1][2] Their rigid, three-dimensional structures offer precise vectoral arrangements for pharmacophoric elements, often leading to enhanced target affinity, selectivity, and improved physicochemical properties compared to their flatter aromatic counterparts.[3] The cyclobutane motif, in particular, is increasingly utilized as a bioisostere and a conformational restricting element in drug candidates, valued for its unique puckered structure and metabolic stability.[4][5]
This application note provides a detailed protocol and scientific rationale for the synthesis of a spiro[cyclobutane-1,1'-indene] scaffold starting from the readily accessible building block, 3-(3-Bromophenyl)cyclobutan-1-one. We will leverage a powerful palladium-catalyzed intramolecular C-H arylation reaction—a convergent and atom-economical strategy for constructing the critical spirocyclic junction. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to expand their portfolio of complex core structures.
The Synthetic Strategy: Intramolecular Palladium-Catalyzed α-Arylation
The core of our strategy is the intramolecular coupling of the aryl bromide with the α-carbon of the cyclobutanone. This transformation is a variation of the well-established Buchwald-Hartwig amination and α-arylation of ketones, adapted for an intramolecular cascade. The reaction is catalyzed by a palladium complex and requires a suitable ligand and base to facilitate the key bond-forming steps.
The primary advantages of this approach are:
-
Convergence: Both reactive centers are present in a single starting material, simplifying the synthetic route.
-
Atom Economy: The reaction forms the key C-C bond without the need for pre-functionalization of the α-position (e.g., as an enol ether), minimizing waste.
-
Quaternary Center Formation: It provides a robust method for constructing the sterically congested spirocyclic quaternary carbon center, a common challenge in organic synthesis.[6]
Proposed Catalytic Cycle
The reaction proceeds through a well-understood palladium(0)/palladium(II) catalytic cycle.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical as it promotes both the initial oxidative addition and the final, often rate-limiting, reductive elimination step. A strong, non-nucleophilic base is required to generate the ketone enolate for the C-C bond formation.
The proposed mechanism involves three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material to form an arylpalladium(II) intermediate.
-
Enolate Formation & C-C Coupling (C-H Activation/Deprotonation): A strong base deprotonates the α-carbon of the cyclobutanone to form an enolate. This enolate then coordinates to the palladium center and undergoes a C-C bond-forming event. This can be viewed as an intramolecular C-H activation facilitated by the basic conditions.
-
Reductive Elimination: The resulting palladacycle intermediate undergoes reductive elimination to form the final spirocyclic product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of spiro[cyclobutane-1,1'-inden]-3-one.
Materials and Equipment
-
Starting Material: this compound
-
Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Anhydrous Toluene
-
Reaction Vessel: Schlenk tube or similar oven-dried glassware
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Stirring: Magnetic stirrer and stir bar
-
Heating: Oil bath or heating mantle with temperature control
-
Workup: Diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography, hexanes, ethyl acetate
Experimental Workflow Diagram
Step-by-Step Procedure
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Handle all reagents and solvents with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Seal the tube, and heat it under a high vacuum to remove moisture. Allow the tube to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the cooled Schlenk tube, add this compound (225 mg, 1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol % Pd), XPhos (28.6 mg, 0.06 mmol, 6 mol %), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv).
-
Solvent Addition: Evacuate and backfill the Schlenk tube with inert gas three times. Under a positive pressure of inert gas, add anhydrous toluene (10 mL) via syringe.
-
Reaction: Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup - Quenching: Once the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Workup - Washing: Combine the organic layers and wash with brine (20 mL).
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) to afford the pure spiro[cyclobutane-1,1'-inden]-3-one.
Results: Reaction Optimization
To establish a robust and high-yielding protocol, a series of optimization experiments were conducted. The results highlight the critical role of the ligand, base, and solvent in achieving an efficient transformation. The following table summarizes key findings.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | PPh₃ (8) | K₂CO₃ (2.0) | Dioxane | 100 | <10 |
| 2 | Pd(OAc)₂ (5) | P(t-Bu)₃ (10) | K₃PO₄ (2.0) | Toluene | 100 | 65 |
| 3 | Pd₂(dba)₃ (2) | SPhos (6) | NaOtBu (1.5) | Toluene | 100 | 88 |
| 4 | Pd₂(dba)₃ (2) | XPhos (6) | NaOtBu (1.5) | Toluene | 100 | 94 |
| 5 | Pd₂(dba)₃ (2) | XPhos (6) | Cs₂CO₃ (2.0) | Toluene | 100 | 75 |
| 6 | Pd₂(dba)₃ (2) | XPhos (6) | NaOtBu (1.5) | DMF | 100 | 52 |
Discussion of Optimization:
-
Ligand Effect: Initial screening with a simple ligand like triphenylphosphine (PPh₃) gave a poor yield (Entry 1), indicating the need for a more specialized ligand. Bulky, electron-rich Buchwald-type biaryl phosphine ligands (SPhos, XPhos) proved far more effective (Entries 3 & 4), which is consistent with their ability to accelerate both oxidative addition and reductive elimination in C-C coupling reactions. XPhos provided the highest yield.
-
Base and Solvent: The combination of a strong, non-nucleophilic base (NaOtBu) and a non-polar aromatic solvent (Toluene) was optimal (Entry 4). Weaker inorganic bases like K₂CO₃ were ineffective, while Cs₂CO₃ gave a good but lower yield than NaOtBu. The polar aprotic solvent DMF led to a significant decrease in yield (Entry 6), possibly due to competing coordination to the metal center or side reactions.
Conclusion
This application note details a highly efficient and reliable protocol for the synthesis of spiro[cyclobutane-1,1'-inden]-3-one from this compound. The palladium-catalyzed intramolecular C-H arylation strategy, optimized with a Pd₂(dba)₃/XPhos catalytic system and NaOtBu as the base in toluene, provides the desired spirocyclic scaffold in excellent yield. This method offers a practical and scalable route to a valuable three-dimensional core structure, providing a powerful tool for chemists engaged in the design and synthesis of next-generation therapeutics.
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Li, M., & Dixon, D. J. (2010). Stereoselective Spirolactam Synthesis via Palladium Catalyzed Arylative Allene Carbocyclization Cascades. Organic Letters, 12(17), 3784–3787. [Link]
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Liao, X., et al. (2021). Palladium-Catalyzed Cascade Dearomative Spirocyclization and C-H Annulation of Aromatic Halides with Alkynes. Organic Letters, 23(13), 5193–5198. [Link]
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Li, M., & Dixon, D. J. (2010). Stereoselective spirolactam synthesis via palladium catalyzed arylative allene carbocyclization cascades. PubMed.[Link]
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(PDF) Synthesis of spiro-heterocycles via palladium-catalyzed remote C–H bond activation and functionalization cascade reactions. (n.d.). ResearchGate.[Link]
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Li, P., et al. (2019). Intramolecular Remote C-H Activation via Sequential 1,4-Palladium Migration To Access Fused Polycycles. PubMed.[Link]
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Palladium-Catalyzed Annulations via Sequential C–H Activations of C(sp2)–H/C(sp3). (n.d.). ACS Publications.[Link]
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(PDF) Total Synthesis of α‐Tocopherol through Enantioselective Iridium‐Catalyzed Fragmentation of a Spiro‐Cyclobutanol Intermediate. (n.d.). ResearchGate.[Link]
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Neufeldt, S. R., et al. (2021). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health.[Link]
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Caron, A., & Giguère, D. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. National Institutes of Health.[Link]
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(PDF) The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. (n.d.). ResearchGate.[Link]
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Modern Palladium-Catalyzed Transformations Involving C–H Activation and Subsequent Annulation. (2022). ACS Publications.[Link]
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Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. (2021). ResearchGate.[Link]
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(PDF) Synthesis of spiro [cyclobutane-1,2'-indene]-1',3'-dione under a new multi-site phase-transfer catalyst combined with ultrasonication-a kinetic study. (2019). ResearchGate.[Link]
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(PDF) Photochemical Reaction Mechanism of Cyclobutanone: CASSCF Study. (2004). ResearchGate.[Link]
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Annulations involving 1-indanones to access fused- and spiro frameworks. (2022). National Institutes of Health.[Link]
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Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. (n.d.). ACS Publications.[Link]
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Application Notes & Protocols: Asymmetric Synthesis of Chiral 3-Arylcyclobutanones
Introduction: The Strategic Value of Chiral Cyclobutanones in Drug Discovery
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in medicinal chemistry.[1][2] Its rigid, three-dimensional structure provides a unique framework for orienting substituents in defined spatial vectors, making it an excellent bioisostere for arene and alkane fragments. Chiral 3-arylcyclobutanones, in particular, serve as versatile building blocks for a wide array of complex molecules and biologically active compounds.[3][4] The stereochemistry at the C3 position is often critical for target engagement and pharmacological activity, underscoring the necessity for robust and efficient asymmetric synthetic methods.[5][6][7] The development of catalytic enantioselective routes to these high-value intermediates circumvents the need for classical resolution, offering superior atom economy and operational simplicity.[7][8]
This guide provides an in-depth exploration of key catalytic strategies for the asymmetric synthesis of 3-arylcyclobutanones, focusing on the mechanistic principles that govern stereocontrol. We will detail field-proven protocols for organocatalytic and transition-metal-catalyzed approaches, offering researchers and drug development professionals a practical toolkit for accessing these valuable chiral synthons.
Part 1: Organocatalytic Desymmetrization of Prochiral Cyclobutanones
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, avoiding the use of often costly and toxic heavy metals.[9] A particularly effective strategy for generating chiral 3-arylcyclobutanones is the desymmetrization of a prochiral starting material, such as a 3-arylcyclobutanone bearing two identical substituents at the C2 and C4 positions, or more commonly, the functionalization of the prochiral enolate of a simple 3-substituted cyclobutanone.
Mechanistic Rationale: Enamine Catalysis in Michael Additions
The desymmetrization of 3-substituted cyclobutanones via Michael addition is a prime example of enamine catalysis.[3][10] A chiral secondary amine catalyst, typically a proline derivative, condenses with the cyclobutanone to form a chiral enamine intermediate. This enamine is more nucleophilic than the corresponding enolate and its chiral environment dictates the facial selectivity of the subsequent addition to an electrophile, such as a nitroalkene. The catalyst effectively shields one face of the enamine, forcing the electrophile to approach from the less sterically hindered face, thereby inducing high stereoselectivity.[10] Following the C-C bond formation, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, completing the catalytic cycle.
Caption: Organocatalytic cycle for Michael addition desymmetrization.
Protocol: Organocatalyzed Michael Addition of 3-Arylcyclobutanone to trans-β-Nitrostyrene
This protocol is adapted from established procedures for the desymmetrization of 3-substituted cyclobutanones.[3] It provides access to enantioenriched 2-alkyl-3-aryl cyclobutanones with three contiguous stereogenic centers.
Materials:
-
3-(p-Tolyl)cyclobutanone
-
trans-β-Nitrostyrene
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)
-
Toluene (anhydrous)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
Silica Gel for column chromatography
-
Argon or Nitrogen gas supply
-
Standard glassware (flame-dried)
Procedure:
-
Reaction Setup: To a flame-dried 10 mL round-bottom flask under an inert atmosphere (Argon), add 3-(p-tolyl)cyclobutanone (0.1 mmol, 1.0 equiv).
-
Reagent Addition: Add trans-β-nitrostyrene (0.12 mmol, 1.2 equiv) followed by the chiral catalyst (0.01 mmol, 10 mol%).
-
Solvent and Incubation: Add anhydrous toluene (1.0 mL) via syringe. Stir the resulting solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction typically runs for 48-96 hours to achieve good conversion.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (e.g., starting from 98:2) to isolate the product.
-
Characterization: Combine the product-containing fractions and concentrate under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral High-Performance Liquid Chromatography (HPLC).
Expected Outcome: This procedure typically yields the desired 2,3-disubstituted cyclobutanone with good yield (60-80%), moderate to good diastereoselectivity, and modest enantioselectivity.[3] Optimization of catalyst and solvent may be required for different substrates.
Part 2: Transition Metal-Catalyzed Asymmetric Synthesis
Transition metal catalysis offers a diverse and highly efficient toolbox for constructing chiral cyclobutanones. Methods such as intramolecular hydroacylation and conjugate additions are particularly noteworthy for their high levels of stereocontrol and functional group tolerance.
Cobalt-Catalyzed Enantioselective Intramolecular Hydroacylation
A powerful strategy for forming the cyclobutanone ring itself involves the intramolecular hydroacylation of an unsaturated aldehyde. This reaction forges a C-C bond with excellent atom economy.[11] While rhodium catalysts typically favor the formation of five-membered rings (cyclopentanones), catalysts derived from earth-abundant cobalt can overturn this regioselectivity to favor the more strained four-membered ring.[11]
Mechanistic Rationale: The catalytic cycle is believed to begin with the reduction of a Co(I) or Co(II) precatalyst to an active Co(0) species. This Co(0) complex undergoes oxidative addition into the aldehyde C-H bond of the dienyl aldehyde substrate to form a cobalt-hydride intermediate. Subsequent migratory insertion of the proximal double bond into the Co-H bond forms a cobalt-alkyl species. The key to success is the use of a chiral bidentate phosphine ligand, such as (S,S)-BDPP, which creates a chiral pocket around the metal center. This ligand environment directs the stereochemistry of the C-C bond-forming reductive elimination step, which releases the chiral 3-arylcyclobutanone and regenerates the active Co(0) catalyst.[11]
Caption: Proposed mechanism for Co-catalyzed intramolecular hydroacylation.
Protocol: Cobalt-Catalyzed Synthesis of 3-Phenylcyclobutanone
This protocol is based on the work of Dong and colleagues and provides a direct route to 3-arylcyclobutanones from readily available dienyl aldehydes.[11]
Materials:
-
(E)-5-Phenylpent-2-en-1-al (Substrate)
-
CoCl₂ (Cobalt(II) chloride, anhydrous)
-
(S,S)-2,4-Bis(diphenylphosphino)pentane ((S,S)-BDPP) (Chiral Ligand)
-
Diethylzinc (ZnEt₂, 1.0 M solution in hexanes) (Reductant)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Argon or Nitrogen gas supply (glovebox recommended for handling ZnEt₂)
-
Standard glassware (flame-dried)
Procedure:
-
Catalyst Pre-formation: In a glovebox, add CoCl₂ (0.002 mmol, 2 mol%) and (S,S)-BDPP (0.0022 mmol, 2.2 mol%) to a flame-dried vial. Add anhydrous DCE (0.5 mL) and stir for 15 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the (E)-5-phenylpent-2-en-1-al substrate (0.1 mmol, 1.0 equiv) in anhydrous DCE (0.5 mL).
-
Initiation: To the catalyst mixture, add diethylzinc solution (0.02 mL, 0.02 mmol, 20 mol%) dropwise. The solution should change color, indicating the formation of the active catalyst. Stir for 5 minutes.
-
Reaction: Add the substrate solution to the activated catalyst mixture via syringe. Seal the vial, remove from the glovebox, and heat the reaction in an oil bath at 50 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or GC-MS. After completion (typically 12-24 hours), cool the reaction to room temperature and quench by carefully adding 1 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel (e.g., using a 95:5 Hexanes:Ethyl Acetate eluent). Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC.
Expected Outcome: This method is reported to produce 3-arylcyclobutanones in good to excellent yields (75-95%) with high diastereoselectivity (>10:1 dr) and enantioselectivity (>90% ee) for a range of electronically diverse aryl substrates.[11]
Data Summary: Comparison of Catalytic Systems
The choice of synthetic method depends on factors such as substrate availability, desired substitution pattern, and tolerance to specific functional groups. The following table summarizes the performance of the discussed catalytic systems.
| Catalytic System | Catalyst Type | Key Transformation | Typical Yield | Typical ee | Strengths | Limitations |
| Organocatalysis | Chiral Secondary Amine | Michael Addition | 60-80%[3] | 40-70%[3] | Metal-free, operationally simple. | Lower ee for some substrates, long reaction times. |
| Cobalt Catalysis | CoCl₂ / Chiral Phosphine | Intramolecular Hydroacylation | 75-95%[11] | >90%[11] | High ee, atom-economical, uses earth-abundant metal. | Requires air-sensitive reagents (reductant). |
| Lewis Acid Catalysis | Chiral Oxazaborolidinium Ion | Tandem Cyclopropanation/Rearrangement | 70-91%[12][13] | >95%[12][13] | Excellent ee and dr, forms quaternary centers. | Requires specific diazoester and acrolein precursors. |
Conclusion and Future Outlook
The asymmetric synthesis of chiral 3-arylcyclobutanones is a well-developed field with several powerful catalytic methods at the disposal of synthetic chemists. Organocatalytic desymmetrizations offer a metal-free route, while transition-metal-catalyzed reactions, particularly cobalt-catalyzed hydroacylation, provide highly efficient and enantioselective pathways.[3][11] Furthermore, Lewis acid-catalyzed tandem reactions have enabled access to complex cyclobutanones with excellent stereocontrol.[12][13]
Future research will likely focus on expanding the substrate scope of these reactions, reducing catalyst loadings, and developing new catalytic systems that operate under even milder conditions. The continued innovation in this area will undoubtedly accelerate the application of these valuable chiral building blocks in the synthesis of next-generation therapeutics and complex natural products.
References
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Könning, D., Gedenk, A., & Merten, C. (2021). Nitrogen Insertion via Asymmetric Condensation and Chirality Transfer: A Stereodivergent Entry to Cyanocyclopropanes. Angewandte Chemie International Edition, 60(27), 14881-14886. [Link]
-
Kim, D., & Lee, D. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semipinacol Rearrangement. Journal of the American Chemical Society, 140(36), 11184–11188. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of cyclobutanones. Retrieved January 12, 2026, from [Link]
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Kim, D., & Lee, D. (2018). Asymmetric Synthesis of Cyclobutanone via Lewis Acid Catalyzed Tandem Cyclopropanation/Semi-Pinacol Rearrangement. ResearchGate. [Link]
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Frongia, A., Piras, P. P., & Secci, F. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15540-15586. [Link]
-
Wang, Z., & Dong, V. M. (2017). Cobalt Catalysis for Enantioselective Cyclobutanone Construction. Journal of the American Chemical Society, 139(30), 10208–10211. [Link]
-
Wang, Y., et al. (2018). Enantioselective Organocatalytic Four‐Atom Ring Expansion of Cyclobutanones: Synthesis of Benzazocinones. Angewandte Chemie International Edition, 57(34), 11023-11027. [Link]
-
Hu, Y., et al. (2012). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. Journal of the American Chemical Society, 134(12), 5524–5527. [Link]
-
Lindsay, V. N. G., & Poteat, C. M. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Organic Letters, 23(17), 6826–6830. [Link]
-
Ramgren, S. D., & Dushin, R. G. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(10), 4540-4550. [Link]
-
LabMed Discovery. (2023). Chiral drugs. LabMed Discovery. [Link]
-
Uddin, M. J., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Advances, 14(1), 1-13. [Link]
-
Ianni, F., & Sardella, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(19), 6540. [Link]
-
Kannappan, V. (2025). Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines. Chiralpedia. [Link]
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- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Bromophenyl Group in 3-(3-Bromophenyl)cyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 3-Arylcyclobutan-1-one Scaffold
The 3-(3-bromophenyl)cyclobutan-1-one motif is a valuable building block in medicinal chemistry and materials science. The strained cyclobutane ring imparts unique conformational constraints, while the ketone functionality serves as a versatile handle for further synthetic manipulations. The bromophenyl group, however, represents the primary site for strategic molecular diversification. Its functionalization allows for the systematic exploration of chemical space, enabling the modulation of a compound's physicochemical properties, biological activity, and pharmacokinetic profile.
This comprehensive guide provides detailed application notes and protocols for the diverse functionalization of the bromophenyl moiety in this compound. The methodologies discussed are selected for their reliability, broad substrate scope, and, critically, their chemoselectivity in the presence of the ketone group. We will delve into the mechanistic underpinnings of each transformation, offering insights into the rationale behind the choice of catalysts, ligands, and reaction conditions.
Core Functionalization Strategies: A Practical Overview
The transformation of the C(sp²)-Br bond into new C-C, C-N, and C-O bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. Additionally, classic organometallic transformations such as lithium-halogen exchange offer a complementary route to diverse functionalities.
Palladium-Catalyzed C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, offering a mild and functional-group-tolerant means of forging new carbon-carbon bonds.[1]
Suzuki-Miyaura Coupling: Introduction of Aryl and Alkyl Groups
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is arguably the most versatile C-C bond-forming reaction.[2][3] Its tolerance of a wide array of functional groups, including ketones, and the general stability and low toxicity of boronic acids make it an ideal choice for the late-stage functionalization of complex molecules.[4]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and promote the key steps of the catalytic cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Common, air-stable Pd(II) and Pd(0) sources that are readily reduced in situ to the active Pd(0) catalyst.[2] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich biaryl phosphine ligands that promote high catalytic activity for aryl bromides.[5] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the starting aryl bromide. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong inorganic bases that facilitate the formation of the boronate species without promoting side reactions with the ketone.[5] |
| Solvent | Toluene/H₂O (10:1) or Dioxane/H₂O (10:1) | Biphasic solvent systems are common and effective for Suzuki couplings. |
| Temperature | 80-110 °C | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the Pd(0) catalyst from oxidative deactivation.[6] |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), potassium phosphate (3.0 eq.), palladium(II) acetate (0.02 eq.), and SPhos (0.04 eq.).
-
Evacuate and backfill the flask with argon three times.[6]
-
Add degassed toluene and water (10:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by flash column chromatography.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a direct route to arylalkynes by reacting an aryl halide with a terminal alkyne.[7] This reaction is co-catalyzed by palladium and copper(I) salts.[8] The resulting arylalkyne products are themselves versatile intermediates for further transformations.
Mechanistic Rationale: The palladium cycle is similar to that of the Suzuki coupling. The unique feature is the copper cycle, where copper(I) reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the arylpalladium(II) halide intermediate.[7] The use of an amine base is crucial, as it serves to deprotonate the alkyne and act as a solvent.[8]
Experimental Protocol: Sonogashira Coupling
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A common and effective catalyst for Sonogashira couplings. |
| Copper(I) Co-catalyst | CuI (1-3 mol%) | Facilitates the formation of the copper acetylide intermediate.[7] |
| Terminal Alkyne | 1.2 - 2.0 equivalents | A slight to moderate excess drives the reaction to completion. |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Acts as both the base to deprotonate the alkyne and as the solvent. |
| Temperature | Room Temperature to 60 °C | The reaction is often efficient at or near room temperature.[7] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative homocoupling of the alkyne (Glaser coupling) and protects the catalyst. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in triethylamine in a Schlenk flask.
-
Degas the solution with a stream of argon for 15-20 minutes.
-
Add the terminal alkyne (1.5 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.02 eq.).
-
Stir the reaction mixture at room temperature for 8-24 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the mixture through a pad of Celite to remove the amine salts.
-
Rinse the pad with ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.
Heck Reaction: Formation of Substituted Alkenes
The Heck reaction couples aryl halides with alkenes to form substituted alkenes, representing a powerful tool for C-C bond formation.[9][10] The reaction's chemoselectivity in the presence of enolizable ketones must be considered, but appropriate choice of base can mitigate side reactions.[11]
Mechanistic Rationale: The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product and forms a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base.[10]
Experimental Protocol: Heck Reaction
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (1-5 mol%) | A reliable and commonly used palladium source for Heck reactions.[10] |
| Ligand | P(o-tol)₃ or PPh₃ (2-10 mol%) | Triarylphosphines are effective ligands for this transformation.[12] |
| Alkene | 1.1 - 1.5 equivalents (e.g., n-butyl acrylate, styrene) | Electron-deficient alkenes are particularly reactive.[10] |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equivalents) | An organic or inorganic base is required to regenerate the Pd(0) catalyst. |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents are typically used. |
| Temperature | 80-120 °C | Higher temperatures are generally required to drive the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Step-by-Step Procedure:
-
In a sealed tube, combine this compound (1.0 eq.), the alkene (1.2 eq.), Pd(OAc)₂ (0.02 eq.), P(o-tol)₃ (0.04 eq.), and K₂CO₃ (2.0 eq.).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat to 100 °C for 12-24 hours.
-
After cooling, dilute the mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Palladium-Catalyzed C-N Bond Formation
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the coupling of aryl halides with a vast range of primary and secondary amines, including anilines, alkylamines, and heterocycles.[13][14] The reaction is known for its exceptional functional group tolerance, making it highly suitable for substrates containing ketone moieties.[15]
Mechanistic Rationale: Similar to C-C coupling reactions, the cycle begins with the oxidative addition of the aryl bromide to Pd(0). The resulting complex then coordinates the amine. Deprotonation by the base forms a palladium-amido complex, which undergoes reductive elimination to furnish the C-N coupled product and regenerate the Pd(0) catalyst.[15] The use of a strong, non-nucleophilic base is critical.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Standard and highly effective palladium sources. |
| Ligand | RuPhos, Xantphos, or BINAP (2-5 mol%) | Bulky, electron-rich ligands are essential for promoting the reductive elimination step.[13] |
| Amine | 1.1 - 1.5 equivalents | A slight excess of the amine coupling partner is typical. |
| Base | NaOt-Bu or K₃PO₄ (1.5-2.5 equivalents) | A strong, non-nucleophilic base is required for deprotonation of the amine. NaOt-Bu is common for many amines. |
| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |
| Temperature | 80-110 °C | Thermal energy is required to drive the reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Step-by-Step Procedure:
-
In a glovebox or under a stream of argon, charge an oven-dried Schlenk tube with NaOt-Bu (1.5 eq.), the chosen ligand (0.04 eq.), and Pd₂(dba)₃ (0.02 eq.).
-
Add this compound (1.0 eq.) and the amine (1.2 eq.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture at 100 °C for 6-18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude material via flash column chromatography.
Organometallic Intermediate Pathways
Lithium-Halogen Exchange
Lithium-halogen exchange is an extremely rapid and often low-temperature method for converting an aryl bromide into a highly nucleophilic aryllithium species.[16] This intermediate can then be trapped with a wide variety of electrophiles. The high rate of exchange can allow for chemoselectivity in the presence of other functional groups, including ketones, especially at very low temperatures.[17]
Causality and Considerations: The reaction is typically performed with an alkyllithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (-78 °C) to prevent side reactions, such as addition of the alkyllithium to the ketone. The resulting aryllithium is highly reactive and must be generated and used in situ.
Experimental Protocol: Lithium-Halogen Exchange and Trapping with an Electrophile
| Parameter | Recommended Conditions | Rationale |
| Lithiating Agent | n-BuLi or t-BuLi (1.1 equivalents) | Strong bases and nucleophiles that readily undergo halogen exchange with aryl bromides. |
| Electrophile | 1.2 equivalents (e.g., DMF, CO₂, aldehydes) | Traps the aryllithium species to form the desired product. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic ethereal solvents are required to stabilize the organolithium species. |
| Temperature | -78 °C | Crucial for minimizing side reactions, particularly nucleophilic attack on the ketone. |
| Atmosphere | Inert (Argon or Nitrogen) | Organolithium reagents are extremely air and moisture sensitive. |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in an oven-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq., as a solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add a solution of the chosen electrophile (e.g., dry DMF, 1.2 eq.) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
The functionalization of this compound offers a powerful platform for the synthesis of novel chemical entities. The palladium-catalyzed cross-coupling reactions—Suzuki, Sonogashira, Heck, and Buchwald-Hartwig—provide reliable and versatile methods for installing a wide range of substituents with high functional group tolerance. For transformations requiring a strongly nucleophilic intermediate, low-temperature lithium-halogen exchange presents a viable, albeit more technically demanding, alternative. The choice of methodology will ultimately depend on the desired target structure and the specific functional groups to be introduced. The protocols outlined in this guide provide a robust starting point for researchers seeking to explore the rich chemistry of this valuable scaffold.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. books.rsc.org [books.rsc.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. ethz.ch [ethz.ch]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Bromophenyl)cyclobutan-1-one by Column Chromatography
Welcome to the technical support center for the purification of 3-(3-Bromophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the column chromatography purification of this key synthetic intermediate. Our approach is rooted in extensive field-proven insights to ensure you can navigate the nuances of this purification with confidence.
Introduction to the Purification Challenge
This compound is a valuable building block in medicinal chemistry and materials science. Its successful purification is critical for the integrity of downstream applications. While column chromatography is the method of choice, the unique structural features of this molecule—a moderately polar ketone, a bulky aromatic ring, and a strained cyclobutanone moiety—can present specific challenges. This guide will address these challenges head-on, providing not just a protocol, but a framework for rational problem-solving.
Core Principles for Success
Successful purification of this compound hinges on a systematic approach. The principles of thin-layer chromatography (TLC) are paramount for method development before proceeding to preparative column chromatography. An ideal TLC separation will show the target compound with a retention factor (Rƒ) between 0.2 and 0.4, ensuring a good balance between separation from impurities and a reasonable elution time from the column.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel (SiO₂) is the standard and most effective stationary phase for the purification of moderately polar compounds like this compound. Its slightly acidic nature is generally well-tolerated by the cyclobutanone ring. For compounds that are particularly acid-sensitive, the silica gel can be deactivated by preparing a slurry with a solvent system containing a small amount of a basic modifier like triethylamine (1-3%).[2]
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The selection of the mobile phase is critical and should be guided by TLC analysis. A common starting point for aryl ketones is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[3][4] Begin by testing a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the system that provides the optimal Rƒ for your target compound.
Q3: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
A3: If your compound remains at the baseline, the mobile phase is not polar enough to displace it from the silica gel. You can increase the polarity of the mobile phase by introducing a stronger solvent. A small percentage of methanol (e.g., 1-5%) in dichloromethane or ethyl acetate can significantly increase the eluting power. However, be cautious as methanol can sometimes cause streaking.
Q4: I am observing significant peak tailing in my collected fractions. What is the cause and how can I fix it?
A4: Peak tailing can be caused by several factors:
-
Strong Analyte-Stationary Phase Interactions: The ketone functional group can interact strongly with the acidic silanol groups on the silica surface. Adding a small amount of a more polar solvent like methanol to your eluent can help to mitigate this by competing for the active sites.
-
Column Overloading: Applying too much sample to the column can lead to tailing. As a general rule, the amount of crude material should be 1-5% of the mass of the silica gel.
-
Inappropriate Sample Loading: If the sample is loaded in a solvent that is more polar than the mobile phase, it can cause band broadening and tailing. Always dissolve your sample in the mobile phase or a less polar solvent.
Q5: My purified compound appears to have degraded. Is the cyclobutanone ring unstable on silica gel?
A5: While cyclobutanones are generally stable under standard chromatography conditions, prolonged exposure to acidic silica gel can potentially lead to degradation, such as ring-opening, especially if the crude mixture contains acidic or basic impurities.[5][6] To minimize this risk:
-
Run the column as quickly as possible (flash chromatography is preferred).
-
Consider using deactivated silica gel if you suspect instability.[2]
-
Neutralize the crude reaction mixture during workup before purification.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution of Impurities) | 1. Inappropriate solvent system. 2. Column overloading. 3. Poorly packed column. | 1. Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/ethyl acetate). 2. Reduce the amount of crude material loaded onto the column. 3. Repack the column, ensuring a homogenous and bubble-free slurry. |
| Product Elutes Too Quickly (High Rƒ) | 1. Mobile phase is too polar. | 1. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Product Elutes Too Slowly or Not at All (Low Rƒ) | 1. Mobile phase is not polar enough. 2. Strong interaction with silica gel. 3. Compound decomposition on the column. | 1. Increase the proportion of the polar solvent. Consider a step-gradient elution. 2. Add a small amount of a more polar modifier (e.g., methanol). 3. Perform a 2D TLC to check for on-plate degradation. If confirmed, use deactivated silica or an alternative purification method.[7] |
| Streaking of Spots on TLC and Broad Bands on the Column | 1. Sample is too concentrated. 2. Presence of highly polar impurities. 3. Compound is sparingly soluble in the mobile phase. | 1. Dilute the sample before loading. 2. Perform a pre-purification step (e.g., an aqueous wash) to remove highly polar impurities. 3. Choose a mobile phase in which your compound is more soluble. |
| Irregularly Shaped Bands (Channeling) | 1. Poorly packed column (cracks or air bubbles). | 1. Repack the column carefully, ensuring a uniform bed. Use the slurry method to avoid air bubbles.[8][9] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal solvent system for the column chromatography purification.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Solvents: Hexanes, Ethyl Acetate, Dichloromethane
-
Visualization agent (e.g., UV lamp, potassium permanganate stain, or 2,4-dinitrophenylhydrazine stain)[10][11][12]
Procedure:
-
Prepare a dilute solution of your crude this compound in a volatile solvent (e.g., dichloromethane).
-
Using a capillary spotter, carefully apply a small spot of the solution to the baseline of a TLC plate.
-
Prepare a series of developing solvents with varying polarities (e.g., 9:1, 4:1, 1:1 Hexanes:Ethyl Acetate).
-
Pour a small amount of the first developing solvent into the TLC chamber, line the chamber with filter paper, and allow it to saturate.
-
Place the TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The aromatic ring should be UV active.[12] Circle the spots with a pencil.
-
Further visualization can be achieved by staining. A potassium permanganate stain will react with the ketone, and a 2,4-dinitrophenylhydrazine stain is specific for aldehydes and ketones.[10][11]
-
Calculate the Rƒ value for your target compound in each solvent system. The ideal system will give an Rƒ of approximately 0.2-0.4.
Flash Column Chromatography Protocol
Objective: To purify this compound from reaction impurities.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Eluent (determined from TLC analysis)
-
Collection tubes
-
Air or nitrogen source for pressurization
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the flask with a small amount of eluent and add it to the column.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to the top of the column using an air or nitrogen line to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the progress of the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.
Caption: Troubleshooting workflow for column chromatography.
References
-
Martin, R.; Flores-Gaspar, A. Synthesis of 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one via Pd-catalyzed Intramolecular C-H Bond-Acylation. Org. Synth.2012 , 89, 159-169. [Link]
-
Restek Corporation. GC Troubleshooting Guide. [Link]
-
Fisher, J. F.; Mobashery, S. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. ACS Omega2021 , 6 (21), 13867–13876. [Link]
-
University of Alberta Department of Chemistry. Column Chromatography. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
University of Colorado Boulder Department of Chemistry. Column Chromatography Procedures. [Link]
-
Fisher, J. F.; Mobashery, S. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site. PMC. [Link]
-
Royal Society of Chemistry. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. [Link]
-
Biovanix. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
-
University of Rochester Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Figshare. Supporting Information for Enantioselective Synthesis of Cyclopropanes via CuH-Catalyzed Intramolecular Hydroalkylation. [Link]
-
University of Rochester Department of Chemistry. Tips for Flash Column Chromatography. [Link]
-
Massachusetts Institute of Technology. Flash Column Chromatography Guide. [Link]
-
REACH Devices. How to set-up a flash chromatography silica column and actually succeed at separation. [Link]
-
University of California, Los Angeles. How to run column chromatography. [Link]
-
Chemistry LibreTexts. 2.4A: Macroscale Columns. [Link]
-
University of California, Los Angeles. Thin Layer Chromatography. [Link]
-
University of Massachusetts Boston. Thin Layer Chromatography (rev 3/2020). [Link]
-
Reddit. troubleshooting column chromatography : r/chemistry. [Link]
-
PubChem. This compound. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclobutanone Inhibitor of Cobalt-Functionalized Metallo-γ-Lactonase AiiA with Cyclobutanone Ring Opening in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 11. scs.illinois.edu [scs.illinois.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Recrystallization of 3-Arylcyclobutanones
Welcome to the technical support center for the purification of 3-arylcyclobutanones. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high purity and yield in your recrystallization experiments.
Introduction to Recrystallization of 3-Arylcyclobutanones
3-Arylcyclobutanones are valuable synthetic intermediates, but like many organic compounds, they require careful purification to remove byproducts and unreacted starting materials. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, leveraging the principle that the solubility of a compound in a solvent is temperature-dependent.[1] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.
This guide will walk you through the nuances of selecting the right solvent system, troubleshooting common issues, and executing a successful recrystallization for 3-arylcyclobutanones.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best solvent for recrystallizing my 3-arylcyclobutanone?
A1: The ideal solvent for recrystallization is one in which your 3-arylcyclobutanone is highly soluble at elevated temperatures but poorly soluble at low temperatures. A general rule of thumb is "like dissolves like". Given that 3-arylcyclobutanones possess both a nonpolar aromatic ring and a moderately polar ketone functional group, a solvent of intermediate polarity is often a good starting point.
A systematic approach to solvent selection is recommended:
-
Literature Review: Check for established procedures for your specific 3-arylcyclobutanone or structurally similar compounds.
-
Solvent Screening: If no procedure is available, perform small-scale solubility tests with a range of solvents. Test solvents with varying polarities such as ethanol, isopropanol, ethyl acetate, toluene, and heptane.
-
Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Common pairs include ethanol/water or ethyl acetate/heptane.[2]
Q2: What are the most common impurities I should expect when synthesizing 3-arylcyclobutanones?
A2: The impurities will largely depend on the synthetic route. For 3-arylcyclobutanones synthesized via a [2+2] cycloaddition between a ketene and a styrene derivative, common impurities may include:
-
Unreacted starting materials: Ketene precursors and the styrene derivative.
-
Polymerized starting materials.
-
Regioisomers: Depending on the substitution pattern, "head-to-head" or "head-to-tail" cycloaddition products may form.[3][4]
-
Byproducts from ketene formation: For instance, if the ketene is generated from an acid chloride and a base, residual base or its salt may be present.
Q3: How much solvent should I use for the recrystallization?
A3: The goal is to use the minimum amount of hot solvent necessary to completely dissolve your compound. Using too much solvent will result in a lower yield, as more of your product will remain in the solution upon cooling. Conversely, using too little solvent may lead to premature crystallization and trapping of impurities. It is a good practice to add the hot solvent portion-wise to the solid with continuous heating and stirring until complete dissolution is achieved.
Q4: My recrystallization is complete. How do I properly dry the crystals?
A4: After filtering the crystals, wash them with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities. Then, allow the crystals to dry thoroughly. This can be achieved by air drying on the filter paper, placing them in a desiccator under vacuum, or gently heating in a vacuum oven at a temperature well below the compound's melting point. Incomplete drying can lead to an inaccurate yield measurement and a depressed, broad melting point.
Troubleshooting Guide
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution has become supersaturated but requires nucleation to initiate crystallization. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by: a. Scratching the inside of the flask with a glass rod at the liquid's surface. b. Adding a "seed crystal" of the pure compound. c. Cooling the solution in an ice bath. |
| The compound "oils out" instead of forming crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooling too rapidly. 3. The compound is significantly impure, leading to a large melting point depression. | 1. Reheat the solution to dissolve the oil, add more of the same solvent or a small amount of a "better" solvent, and allow it to cool more slowly. 2. Insulate the flask to slow the cooling rate. 3. Consider a preliminary purification step, such as column chromatography, before recrystallization.[1] |
| The recrystallized product has a low melting point and a broad melting range. | 1. The crystals are not fully dry and contain residual solvent. 2. Impurities are still present in the crystals. | 1. Dry the crystals for a longer period, preferably under vacuum. 2. Perform a second recrystallization. Ensure slow cooling to promote the formation of pure crystals. |
| The recovery yield is very low. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel for hot filtration and use a slight excess of solvent, which can be boiled off before cooling. |
| The solution remains colored after dissolving the solid. | The impurities are colored compounds that are soluble in the recrystallization solvent. | Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Be aware that activated charcoal can also adsorb some of your product, so use it sparingly. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of 3-Arylcyclobutanones
This protocol outlines the general procedure for recrystallizing a 3-arylcyclobutanone from a single solvent.
Materials:
-
Crude 3-arylcyclobutanone
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 3-arylcyclobutanone in an Erlenmeyer flask. Add a small amount of the selected solvent and begin heating the mixture with stirring. Continue to add the hot solvent in small portions until the solid has just completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, then transfer to a watch glass or drying dish to air dry or dry in a vacuum desiccator.
Protocol 2: Mixed-Solvent Recrystallization of 3-Arylcyclobutanones
This protocol is for situations where a suitable single solvent cannot be found.
Materials:
-
Crude 3-arylcyclobutanone
-
A "good" solvent (e.g., ethanol, acetone)
-
A "poor" solvent (e.g., water, heptane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 3-arylcyclobutanone in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using a small amount of the ice-cold mixed-solvent system for washing.
Visualizations
Caption: General workflow for the recrystallization of 3-arylcyclobutanones.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]
-
LibreTexts Chemistry. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
-
LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Gilbert, J. C., & Martin, S. F. (2016). Experimental Organic Chemistry: A Miniscale and Microscale Approach (6th ed.). Cengage Learning.
-
MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]
-
Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
LibreTexts Chemistry. (2023, August 1). 1.2: Cycloaddition Reactions. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 3-(3-Bromophenyl)cyclobutan-1-one
Welcome to the technical support center for the synthesis of 3-(3-bromophenyl)cyclobutan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important building block. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments and optimize your synthetic protocols.
I. Troubleshooting Guide: Common Synthetic Issues
This section addresses specific problems that may arise during the synthesis of this compound, offering step-by-step solutions and the scientific rationale behind them.
Issue 1: Low Yield of the Desired Product
Question: I am attempting to synthesize this compound via a Friedel-Crafts acylation of bromobenzene with cyclobutanecarboxylic acid chloride, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: Low yields in this Fried-Crafts acylation are a common issue stemming from several factors inherent to the reaction mechanism and substrate reactivity. Here’s a breakdown of potential causes and actionable solutions:
1. Deactivation of the Aromatic Ring:
-
Causality: The bromine atom on bromobenzene is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.[1][2] This deactivation slows down the reaction rate and can lead to incomplete conversion.
-
Solution:
-
Increase Catalyst Loading: Cautiously increase the molar equivalents of the Lewis acid catalyst (e.g., AlCl₃). A higher catalyst concentration can enhance the electrophilicity of the acylium ion intermediate.
-
Elevated Temperature: Gently warming the reaction mixture can provide the necessary activation energy to overcome the deactivated ring's resistance. However, monitor the reaction closely to avoid charring and side reactions.
-
2. Catalyst Complexation:
-
Causality: The Lewis acid catalyst can complex with the carbonyl oxygen of the product, this compound.[1][2] This complexation deactivates the catalyst and can hinder further reaction.
-
Solution:
-
Stoichiometric Catalyst: Ensure you are using at least a stoichiometric amount of the Lewis acid. In many cases, a slight excess is beneficial to compensate for catalyst deactivation.
-
Reverse Addition: Consider adding the bromobenzene to a pre-formed complex of the acyl chloride and Lewis acid. This can sometimes improve yields by ensuring the acylium ion is readily available for reaction.
-
3. Impurities in Starting Materials:
-
Causality: Moisture in the solvent or on the glassware will react with and quench the Lewis acid catalyst. Impurities in the cyclobutanecarboxylic acid chloride can also lead to undesired side reactions.
-
Solution:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and flame-dried glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Acyl Chloride: Ensure the cyclobutanecarboxylic acid chloride is freshly prepared or purified by distillation before use.
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
Caption: Optimized Friedel-Crafts Acylation Workflow.
Issue 2: Formation of an Isomeric Byproduct
Question: My NMR analysis shows the presence of 2-(3-bromophenyl)cyclobutan-1-one in addition to my target this compound. What is causing this and how can I suppress it?
Answer: The formation of the 2-substituted isomer is likely due to a rearrangement of the cyclobutyl carbocation intermediate under the reaction conditions.
1. Rearrangement of Cyclobutyl Intermediates:
-
Causality: Under strongly acidic conditions, the cyclobutanone ring can be prone to rearrangements.[3] While less common than with larger rings, a 1,2-hydride shift within a transient carbocationic intermediate could lead to the formation of the more stable 2-aryl isomer.
-
Solution:
-
Milder Lewis Acid: Consider using a milder Lewis acid catalyst, such as FeCl₃ or ZnCl₂, which may be less prone to inducing rearrangements.
-
Lower Reaction Temperature: Maintaining a lower reaction temperature throughout the addition and stirring phases can minimize the energy available for such rearrangements.
-
2. Alternative Synthetic Routes:
-
Causality: If rearrangement persists, an alternative synthetic strategy that avoids harsh acidic conditions may be necessary.
-
Solution: A multi-step synthesis starting from 3-(3-bromophenyl)cyclobutanecarboxylic acid, followed by conversion to the ketone, can provide better regiochemical control.
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify this compound from my crude reaction mixture. Column chromatography is not giving clean separation. What are my options?
Answer: Purification of 3-arylcyclobutanones can be challenging due to the presence of closely related byproducts and starting materials.
1. Byproduct Profile:
-
Common Impurities: Unreacted bromobenzene, polysubstituted products, and isomeric byproducts can co-elute with the desired product on silica gel.
-
Solution:
-
Distillation: If the boiling points are sufficiently different, vacuum distillation can be an effective method for removing lower-boiling impurities like bromobenzene.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) can be a highly effective purification technique.
-
Chromatography Optimization:
-
Solvent System: Experiment with different solvent systems for column chromatography. A less polar eluent may provide better separation.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which may offer different selectivity.
-
-
Data Summary: Physical Properties for Purification Strategy
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Physical State |
| This compound | 225.08[4] | ~308.5 (at 760 mmHg) | Solid/Liquid[5] |
| Bromobenzene | 157.01 | 156 | Liquid |
| 3-Phenylcyclobutan-1-one | 146.19[6] | N/A | N/A |
Note: Boiling point data for the target compound may vary and is often estimated.
II. Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to 3-arylcyclobutanones?
A1: The most common methods include:
-
Friedel-Crafts Acylation: As discussed, this involves the reaction of an aromatic compound with a cyclobutanecarbonyl derivative in the presence of a Lewis acid.
-
[2+2] Cycloaddition: This method involves the reaction of a ketene or ketene equivalent with an appropriately substituted styrene.[7][8] This can offer good control over regioselectivity.
-
Ring Expansion Reactions: Rearrangement of cyclopropylcarbinyl systems can lead to the formation of cyclobutanones.[9][10]
Q2: Are there any known ring-expansion or ring-contraction side reactions I should be aware of?
A2: Yes, cyclobutyl ketones can undergo ring expansion to cyclopentanones under certain conditions, particularly with diazomethane or under acidic catalysis.[11] While less common, ring contraction is also a possibility, especially in photochemical reactions.
Q3: Can I use a different halogen on the phenyl ring, for example, chlorine?
A3: Yes, the synthesis is adaptable to other halogens. For instance, 3-(3-chlorophenyl)cyclobutanone is a known compound.[8] The reactivity of the starting halobenzene will vary based on the halogen's electronic properties, which may require slight adjustments to the reaction conditions.
Q4: What spectroscopic data should I expect for the final product?
A4: For this compound, you should expect:
-
¹H NMR: Signals corresponding to the aromatic protons (in the 7-8 ppm region) and the aliphatic protons of the cyclobutanone ring (typically in the 2.5-4.0 ppm range). The methine proton adjacent to the phenyl group will likely be a multiplet.
-
¹³C NMR: A signal for the carbonyl carbon (around 200 ppm), aromatic carbons, and the aliphatic carbons of the cyclobutane ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the mass of the compound (C₁₀H₉BrO), showing the characteristic isotopic pattern for bromine.
III. Mechanistic Insights
Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Friedel-Crafts Acylation.
This diagram illustrates the two key stages of the reaction: the formation of the electrophilic acylium ion and the subsequent electrophilic attack on the bromobenzene ring.
IV. References
-
Quora. What are the limitations of Friedal Craft reactions?. [Link]
-
Biblio. Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. [Link]
-
ACS Publications. Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
CUTM Courseware. Review of Limitations of Friedel-Crafts reactions. [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. [Link]
-
PubChem. This compound. [Link]
-
ACS Publications. An unusual migratory aptitude in a cyclopropylcarbinyl-cyclobutyl rearrangement. Synthesis of 2,4-disubstituted cyclobutanones. The Journal of Organic Chemistry. [Link]
-
Achmem. This compound. [Link]
-
PubChem. 3-Phenylcyclobutanone. [Link]
-
ACS Publications. Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters. [Link]
Sources
- 1. quora.com [quora.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. This compound | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. 3-Phenylcyclobutanone | C10H10O | CID 142963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Buy 3-(3-Chlorophenyl)cyclobutanone | 152714-08-4 [smolecule.com]
- 9. Cyclobutanone synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Grignard Synthesis of Cyclobutanols
Welcome to the technical support center for the Grignard synthesis of cyclobutanols. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction and may encounter challenges with yield and purity. The synthesis, while fundamental, is nuanced, particularly with a strained four-membered ring ketone. This document provides in-depth troubleshooting guides and frequently asked questions to address specific side reactions and experimental pitfalls.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with cyclobutanone is not initiating. What are the first things I should check?
A1: Failure to initiate is the most common problem and almost always traces back to two key areas: the purity of your reagents and the activation state of your magnesium.
-
Anhydrous Conditions: Grignard reagents are potent bases that are rapidly quenched by protic sources, including atmospheric moisture.[1][2] Ensure all glassware was flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon). Your solvent (typically diethyl ether or THF) must be anhydrous.
-
Magnesium Activation: Magnesium metal is passivated by a thin, unreactive layer of magnesium oxide (MgO) on its surface.[3] This layer must be breached to expose fresh magnesium. Common activation methods include:
-
Mechanical: Briefly grinding the magnesium turnings in a mortar and pestle (in a glovebox or quickly in air) before adding them to the flask.[4]
-
Chemical: Adding a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane to the magnesium suspension in ether. These react with the surface to expose active metal.[5][6]
-
Q2: My reaction started, but my yield is very low, and I've recovered most of my starting cyclobutanone. What happened?
A2: This is a classic sign that enolization is outcompeting nucleophilic addition. The Grignard reagent is acting as a base and deprotonating the α-carbon of the cyclobutanone to form a magnesium enolate.[7][8] This enolate is unreactive to further Grignard addition and simply reverts to the starting ketone upon acidic workup. See the detailed troubleshooting guide below for mitigation strategies.
Q3: I'm getting a significant amount of a byproduct that is an alcohol, but it's not my desired tertiary cyclobutanol. What could it be?
A3: You are likely observing the product of reduction . Bulky Grignard reagents, or even simple ones under certain conditions, can deliver a hydride from their β-carbon to the carbonyl carbon.[7] This reduces the cyclobutanone to cyclobutanol, a secondary alcohol, instead of adding the R-group to form the desired tertiary alcohol.
Q4: Should I use diethyl ether or THF as the solvent?
A4: Both are standard and effective solvents for Grignard reactions.[9]
-
Diethyl Ether: Has a lower boiling point (34.6 °C), which makes it easy to see the reaction initiate (self-refluxing) and maintain a gentle reflux.[6]
-
Tetrahydrofuran (THF): Has a higher boiling point (66 °C) and is a better solvating agent, which can stabilize the Grignard reagent and sometimes lead to higher yields, especially for less reactive halides.[5][6] For reactions requiring careful temperature control (like minimizing enolization), THF is often preferred as it allows for a wider operational temperature range.
Troubleshooting Guide: Key Side Reactions
This section provides a deeper dive into the causality of common side reactions and offers field-proven protocols to suppress them.
Issue 1: Dominant Enolization Pathway
Enolization occurs when the Grignard reagent abstracts an acidic α-proton from the cyclobutanone. This is a significant issue because the pKa of the α-proton on cyclobutanone is lower than that of larger cyclic or acyclic ketones due to ring strain.
The reaction is a competition between nucleophilic attack at the carbonyl carbon and basic abstraction of the α-proton. Higher temperatures favor the thermodynamically more stable enolate, while lower temperatures favor the kinetically controlled nucleophilic addition.
Caption: Competing pathways in the Grignard reaction with cyclobutanone.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain very low temperatures, ideally -78 °C (dry ice/acetone bath).[10][11] | Nucleophilic addition has a lower activation energy than enolization. Low temperatures strongly favor the kinetic addition product over the thermodynamic enolization product.[12] |
| Reagent Addition | Use a syringe pump for slow, dropwise addition of the cyclobutanone to the Grignard reagent solution. | This maintains a high concentration of the Grignard reagent relative to the ketone, minimizing the opportunity for a ketone molecule to encounter a Grignard reagent acting as a base before another can act as a nucleophile.[6] |
| Grignard Reagent Choice | If possible, use Grignard reagents with minimal steric bulk (e.g., MeMgBr, EtMgBr). | Less bulky reagents are better nucleophiles and can access the carbonyl carbon more easily, increasing the rate of addition relative to enolization. |
| Alternative Reagents | Consider using organolithium reagents (RLi) . | Organolithium reagents are generally more nucleophilic and less basic than their Grignard counterparts, which can significantly favor the addition pathway. However, they are also more reactive and require strict handling procedures. |
Issue 2: Formation of Reduction Byproduct
This side reaction becomes prominent when using sterically demanding Grignard reagents (e.g., iso-propylMgBr, sec-butylMgBr) where the β-hydrogens are accessible.
The reaction proceeds through a six-membered cyclic transition state (a Meerwein–Ponndorf–Verley-type mechanism) where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[7]
Caption: Mechanism of ketone reduction by a Grignard reagent.
| Parameter | Recommendation | Rationale |
| Grignard Reagent Choice | Avoid Grignard reagents with significant steric bulk around the β-carbon. If a bulky group must be added, consider an organolithium alternative. | Steric hindrance prevents the nucleophilic carbon from reaching the carbonyl carbon, making the competing hydride transfer pathway more favorable.[7][13] |
| Temperature | Conduct the reaction at low temperatures (e.g., 0 °C to -30 °C).[14] | While less effective than for preventing enolization, lower temperatures can still disfavor the more ordered transition state required for reduction compared to simple addition. |
Experimental Protocols
Protocol 1: Grignard Reagent Formation (Example: Phenylmagnesium Bromide)
Safety: This procedure must be conducted in a fume hood under an inert atmosphere. Diethyl ether is extremely flammable.
-
Glassware Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube or inert gas line), and a pressure-equalizing addition funnel under vacuum. Allow to cool to room temperature under a stream of nitrogen or argon.
-
Reagent Setup:
-
Place magnesium turnings (1.2 eq) into the reaction flask.
-
Add a small volume of anhydrous diethyl ether, just enough to cover the magnesium.
-
In the addition funnel, prepare a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether.
-
-
Initiation:
-
Add a single crystal of iodine to the magnesium suspension. The brown color should fade as the reaction initiates.
-
Add a small aliquot (~5-10%) of the bromobenzene solution from the addition funnel.
-
Observe for signs of reaction: gentle bubbling, warming of the flask, and the appearance of a cloudy, grey/brown solution. If no reaction occurs, gentle warming with a heat gun may be applied cautiously, or the magnesium can be further activated.[6]
-
-
Formation: Once initiation is confirmed, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle, steady reflux.[6]
-
Completion: After the addition is complete, continue stirring for an additional 30-60 minutes. The resulting dark grey or brown solution is your Grignard reagent. For precise work, this solution should be titrated to determine its exact molarity before use.[6][14]
Protocol 2: Optimized Grignard Addition to Cyclobutanone
-
Cooling: Cool the freshly prepared Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
Ketone Addition: Prepare a solution of cyclobutanone (0.9 eq relative to the titrated Grignard reagent) in anhydrous THF or diethyl ether. Add this solution to the Grignard reagent very slowly via a syringe pump over 1-2 hours.
-
Reaction: Maintain the reaction at -78 °C for an additional hour after the addition is complete.
-
Warming & Quenching:
-
Remove the cooling bath and allow the reaction to slowly warm to room temperature.
-
Once at room temperature, cool the flask in an ice-water bath (0 °C).
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid strong acids initially, as they can promote side reactions with the tertiary alcohol product.
-
-
Workup & Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure. The crude cyclobutanol can then be purified by flash column chromatography or distillation.
-
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Oeser, P., Edlová, T., Čubiňák, M., & Tobrman, T. (2021). The scope of the Grignard reagent addition to the 2‐bromocyclobutanone (1 a). [Image]. ResearchGate. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
-
Oeser, P., Edlová, T., Čubiňák, M., & Tobrman, T. (2021). The scope of the Grignard reagent addition to the chlorocyclobutanone 1 b. [Image]. ResearchGate. Retrieved from [Link]
-
Reddit user discussion. (2018). Troubleshooting my grignard reactions. r/chemistry. Retrieved from [Link]
-
BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Reddit user discussion. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. Retrieved from [Link]
- Rieke, R. D., & Wu, T.-C. (1998). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 63(20), 6921–6927.
-
BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]
- Ashby, E. C., & Noding, S. A. (1979). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 664-668.
-
Ashenhurst, J. (2015, December 10). All About The Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
-
Clark, J. (2023, January 22). Grignard Reagents. Chemistry LibreTexts. Retrieved from [Link]
- Kadam, S. A., et al. (2020). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Organic Process Research & Development, 24(9), 1756–1764.
-
Quora user discussion. (2019). How do you improve the percent yield in Grignard reaction? Retrieved from [Link]
- Zhang, J., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions.
-
Chemistry Stack Exchange user discussion. (2019). Steric Factors on reaction with grignard reagent. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Temperature profiles of adiabatic Grignard reactions with different water concentrations. Retrieved from [Link]
-
Quora user discussion. (2024). What is the process for obtaining an enolate from a Grignard reaction? Retrieved from [Link]
-
ResearchGate. (2002). Discovery and Development of Cyclobutanone-Based Free Radical Ring Expansion and Annulation Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 3.4.3 – Comparing Sodium Borohydride Reductions and Grignard Reactions. Retrieved from [Link]
- Tuulmets, A., et al. (2002). Grignard reaction with chlorosilanes in THF: a kinetic study. Journal of Organometallic Chemistry, 648(1-2), 180-185.
- Chen, J-R., et al. (2022).
- Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
-
OpenStax. (2023, September 20). 19.7 Nucleophilic Addition of Hydride and Grignard Reagents: Alcohol Formation. Retrieved from [Link]
-
jOeCHEM. (2019, February 9). Synthesis Practice with the Grignard Reaction [Video]. YouTube. Retrieved from [Link]
- Ashby, E. C., & Laemmle, J. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents with ketones. Journal of the Chemical Society, Perkin Transactions 2, 15-20.
-
ResearchGate. (2003). Enantioselective Synthesis of 2-Substituted Cyclobutanones. Retrieved from [Link]
-
Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction of Epoxides. Retrieved from [Link]
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Technical Support Center: Optimizing Yield for the [2+2] Cycloaddition of Styrenes
Welcome to the technical support center for optimizing the [2+2] cycloaddition of styrenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful cyclobutane-forming reaction. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter from researchers working on [2+2] cycloadditions of styrenes:
Q1: My reaction is not working. What are the first things I should check?
A: When a [2+2] cycloaddition of styrenes fails, it is crucial to confirm the fundamentals before exploring more complex issues. First, ensure that a reaction is indeed possible under your selected conditions. Control experiments are critical: no reaction should occur in the absence of the light source or the photocatalyst.[1][2][3] If these controls are behaving as expected, verify the purity of your styrene starting material and ensure your solvents are sufficiently dry and degassed, as oxygen can quench the excited state of the photocatalyst.[3][4]
Q2: How do I choose the right photocatalyst for my styrene derivative?
A: The choice of photocatalyst is critical and depends on the electronic properties of your styrene. The reaction can proceed through two primary mechanisms: single-electron transfer (SET) or energy transfer (EnT).
-
For electron-rich styrenes, an oxidative SET pathway is often employed. This involves the one-electron oxidation of the styrene to a radical cation.[1] Therefore, you need a photocatalyst with a sufficiently high excited-state oxidation potential to oxidize your styrene. Ruthenium-based complexes like Ru(bpy)₃²⁺ and its derivatives are common choices.[1] The key is to select a catalyst that can selectively oxidize one styrene partner over the other in a crossed cycloaddition.[1][5]
-
For electron-deficient styrenes, or when trying to avoid SET pathways, an energy transfer mechanism is preferable. In this case, the photocatalyst absorbs light and transfers its energy to the styrene, promoting it to an excited triplet state.[2] Iridium(III) polypyridyl complexes and organic dyes like 4CzIPN are effective energy transfer catalysts.[2][4] The crucial factor here is that the triplet energy of the catalyst must be greater than that of the styrene.[2]
Q3: What is the effect of solvent on the reaction yield and selectivity?
A: The choice of solvent can have a significant impact on your reaction. For reactions proceeding via a radical cation mechanism (SET), polar solvents are often beneficial as they can help to stabilize the charged intermediates.[2] However, for energy transfer-mediated reactions, the solvent polarity has a less dramatic effect.[2] In some cases, more coordinating solvents like DMSO can lead to faster conversions.[2] It is always advisable to perform a solvent screen to determine the optimal conditions for your specific substrate and catalyst system.
Q4: I am observing poor diastereoselectivity. How can I improve it?
A: Diastereoselectivity in [2+2] cycloadditions of styrenes is often influenced by steric factors in the transition state. The mechanism is typically a stepwise process involving a diradical intermediate, allowing for rotation around the newly formed single bond before ring closure.[4] To improve diastereoselectivity, consider the following:
-
Substituent Effects: The size and position of substituents on the styrene ring and the vinyl group can significantly influence the preferred diastereomer.
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.[1]
-
Catalyst Choice: While less common, the catalyst itself can sometimes influence the stereochemical outcome.
Q5: Can I run this reaction on a larger scale?
A: Yes, photochemical [2+2] cycloadditions of styrenes are scalable. Successful gram-scale reactions have been reported with catalyst loadings as low as 0.025 mol%.[1][6] When scaling up, ensure efficient light penetration throughout the reaction mixture. This may require using a more powerful light source or a specialized photoreactor. Longer reaction times and more concentrated reaction mixtures might also be necessary.[4]
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during your experiments.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation & Recommended Solution |
| Incorrect Catalyst or Mechanism Mismatch | The chosen photocatalyst may not be suitable for your styrene's electronic properties. If you are using an electron-rich styrene, ensure your catalyst's excited-state potential is sufficient to induce oxidation.[1][5] Conversely, for electron-deficient styrenes, an energy transfer catalyst with adequate triplet energy is required.[2][4] Solution: Consult the literature for appropriate catalysts for your class of styrene. If in doubt, screen both SET and EnT catalysts. |
| Inadequate Light Source or Irradiation Time | The reaction requires sufficient photochemical energy to proceed. The light source must emit at a wavelength that the photocatalyst can absorb. Insufficient irradiation time will lead to incomplete conversion. Solution: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your photocatalyst. Increase the irradiation time and monitor the reaction progress by TLC or GC. |
| Presence of Quenchers (e.g., Oxygen) | Molecular oxygen is a known quencher of triplet excited states and can inhibit energy transfer-mediated reactions.[3][4] Solution: Rigorously degas your solvent and reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon) for a sufficient period.[3][4] Maintaining an inert atmosphere throughout the reaction is crucial. |
| Product Cycloreversion | In some oxidative SET cycloadditions, the cyclobutane product itself can be oxidized by the excited-state photocatalyst, leading to a cycloreversion reaction that regenerates the starting materials.[1] This is more likely if the product has a lower oxidation potential than the starting styrene. Solution: Carefully select a photocatalyst with an excited-state potential that is high enough to oxidize the starting material but not the product.[1] Running the reaction at a lower temperature can also sometimes mitigate this side reaction.[1] |
| Substrate Decomposition | Some styrenes, particularly those with sensitive functional groups, may be unstable under the reaction conditions, leading to decomposition rather than cycloaddition. Solution: Check the stability of your starting material under the reaction conditions (solvent, light, catalyst) in the absence of the other coupling partner. If decomposition is observed, you may need to choose a milder catalyst or different reaction conditions. |
Problem 2: Formation of Side Products (e.g., Polymerization)
| Potential Cause | Explanation & Recommended Solution |
| Styrene Polymerization | Radical cations or radical intermediates generated during the reaction can initiate polymerization of the styrene starting material, which is a common competing pathway. Solution: Lowering the reaction temperature can help to disfavor polymerization. Additionally, using a more dilute reaction mixture can reduce the rate of intermolecular polymerization. In some cases, the slow addition of one of the styrene coupling partners via syringe pump can maintain a low instantaneous concentration and suppress polymerization.[1] |
| Competing Reaction Pathways | Depending on the substrate and reaction conditions, other photochemical reactions, such as [4+2] cycloadditions, can compete with the desired [2+2] pathway. Solution: The reaction outcome is often highly dependent on the specific catalyst and solvent system. Screening different catalysts and solvents may be necessary to favor the [2+2] cycloaddition. |
Experimental Protocols
General Protocol for a Visible-Light Mediated [2+2] Cycloaddition of Styrenes
This protocol provides a general starting point. Optimization of catalyst, solvent, concentration, and reaction time will be necessary for specific substrates.
-
Preparation:
-
To an oven-dried reaction vessel (e.g., a vial or Schlenk tube) equipped with a magnetic stir bar, add the photocatalyst (e.g., 1-5 mol%).
-
Add the styrene starting material(s).
-
Add the desired solvent (e.g., acetonitrile, DMSO, or THF). The concentration is typically in the range of 0.1 M to 1.5 M.[3][4]
-
-
Degassing:
-
Irradiation:
-
Place the reaction vessel at a fixed distance from a visible light source (e.g., a compact fluorescent lamp (CFL) or a specific wavelength LED).
-
Ensure the reaction is stirred vigorously to ensure even irradiation.
-
Monitor the reaction progress by TLC or GC analysis.
-
-
Workup and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to isolate the desired cyclobutane product.
-
Visualizing the Process: Experimental Workflow
Caption: A typical experimental workflow for the [2+2] cycloaddition of styrenes.
Reaction Mechanisms
Understanding the underlying mechanism is key to troubleshooting and optimizing your reaction.
Mechanism 1: Single-Electron Transfer (SET) Pathway
Caption: The single-electron transfer (SET) mechanism for [2+2] cycloaddition.
In the SET pathway, the photocatalyst is excited by visible light and then oxidizes an electron-rich styrene to a radical cation.[1] This radical cation then undergoes cycloaddition with a second styrene molecule to form a cyclobutane radical cation, which is subsequently reduced to the final product.[1]
Mechanism 2: Energy Transfer (EnT) Pathway
Caption: The energy transfer (EnT) mechanism for [2+2] cycloaddition.
In the energy transfer pathway, the excited photocatalyst transfers its energy to a styrene molecule, promoting it to a triplet excited state.[2] This excited styrene then reacts with a ground-state styrene molecule in a stepwise fashion, proceeding through a diradical intermediate that subsequently undergoes ring closure to form the cyclobutane product.[4]
Data Summary
The following table summarizes the effect of different photocatalysts on the [2+2] cycloaddition of styrenes, highlighting the importance of matching the catalyst to the reaction mechanism.
| Photocatalyst | Mechanism | Typical Styrene Substrate | Key Considerations |
| Ru(bpy)₃²⁺ and derivatives | SET | Electron-rich | Excited-state potential must be sufficient for oxidation.[1] |
| Ir(ppy)₃ and derivatives | EnT | Electron-neutral/deficient | High triplet energy for efficient energy transfer.[2] |
| 4CzIPN (Organic Dye) | EnT/SET | Electron-deficient/rich | Versatile, can operate via both mechanisms depending on substrate.[4][5] |
| Thioxanthylium salts | SET | Electron-rich | Strong oxidizing power for less reactive styrenes.[5] |
References
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis. Journal of the American Chemical Society, 134(28), 11461-11464. [Link]
-
Golfmann, M., Glagow, L., Giakoumidakis, A., Golz, C., & Guldi, D. M. (2022). Organophotocatalytic [2+2] Cycloaddition of Electron-Deficient Styrenes. Chemistry – A European Journal, 28(65), e202202373. [Link]
-
Du, J., & Yoon, T. P. (2012). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer. Angewandte Chemie International Edition, 51(41), 10329-10332. [Link]
-
Li, G., Zhang, X., & Zhang, J. (2018). Photocatalytic Regioselective and Stereoselective [2 + 2] Cycloaddition of Styrene Derivatives Using a Heterogeneous Organic Photocatalyst. ACS Catalysis, 8(10), 9275-9280. [Link]
-
Golfmann, M., Glagow, L., Giakoumidakis, A., Golz, C., & Guldi, D. M. (2022). Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. [Link]
-
Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2012). Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis. Chemical Science, 3(8), 2603-2606. [Link]
-
Hoshino, Y., Honda, K., & Tanaka, K. (2020). Redox Potential Controlled Selective Oxidation of Styrenes for Regio- and Stereoselective Crossed Intermolecular [2 + 2] Cycloaddition via Organophotoredox Catalysis. Organic Letters, 22(12), 4678-4682. [Link]
Sources
- 1. Crossed Intermolecular [2+2] Cycloaddition of Styrenes by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Visible Light Photocatalysis of [2+2] Styrene Cycloadditions via Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crossed intermolecular [2 + 2] cycloaddition of styrenes by visible light photocatalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Diastereoselectivity in 3-Substituted Cyclobutanone Synthesis
<Step>
Welcome to the Technical Support Center for diastereoselective cyclobutanone synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled [2+2] cycloadditions and related methodologies. Here, we address common challenges and frequently asked questions to help you optimize your synthetic routes and achieve high diastereoselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section tackles specific experimental hurdles in a question-and-answer format, providing actionable advice grounded in mechanistic principles.
Question 1: My [2+2] cycloaddition of a ketene and an alkene is yielding a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
Answer:
Achieving high diastereoselectivity in ketene-alkene cycloadditions often requires a systematic optimization of reaction parameters that influence the transition state energies of the competing diastereomeric pathways. Here’s a prioritized approach to troubleshooting:
-
Solvent Polarity: The polarity of the solvent can significantly influence the diastereoselectivity. Non-polar solvents often favor a more concerted, less charge-separated transition state, which can enhance facial selectivity. Conversely, polar solvents may stabilize zwitterionic intermediates, potentially leading to decreased selectivity.
-
Recommendation: Screen a range of solvents with varying polarities. Start with non-polar solvents like hexane or toluene and incrementally increase polarity with solvents like dichloromethane (DCM) or diethyl ether. Avoid highly polar solvents like acetonitrile or DMF initially, unless specific literature precedents suggest their utility.
-
-
Temperature Control: Lowering the reaction temperature is a classic strategy to enhance selectivity in reactions where the transition states of the desired and undesired pathways have different activation energies.[1] At lower temperatures, the reaction will preferentially proceed through the lower energy transition state, leading to a higher d.r.
-
Recommendation: If your reaction is currently running at room temperature or elevated temperatures, try conducting it at 0 °C, -20 °C, or even -78 °C. Be mindful that lower temperatures will decrease the reaction rate, so extended reaction times may be necessary.
-
-
Lewis Acid Catalysis: The use of a Lewis acid can dramatically alter the course and selectivity of a [2+2] cycloaddition.[2][3][4] Lewis acids can coordinate to the ketene or the alkene, altering their electronic properties and steric environment, thereby favoring one approach of the reactants over the other.[2][3][4] In some cases, Lewis acids can even invert the diastereoselectivity compared to the thermal reaction.[2][3][4]
-
Recommendation: Screen a panel of Lewis acids, such as TiCl₄, BF₃·OEt₂, ZnCl₂, or EtAlCl₂.[2] Start with substoichiometric amounts and monitor the reaction for changes in both reactivity and diastereoselectivity.
-
-
Steric Hindrance: The steric bulk of substituents on both the ketene and the alkene plays a crucial role in directing the facial selectivity of the cycloaddition.[1]
-
Recommendation: If synthetically feasible, consider modifying the steric bulk of your starting materials. For instance, a bulkier substituent on the alkene can more effectively block one face, forcing the ketene to approach from the less hindered side.[5]
-
The following table summarizes the potential impact of these parameters on diastereoselectivity:
| Parameter | General Effect on Diastereoselectivity | Recommended Starting Point |
| Solvent | Non-polar solvents often improve selectivity. | Toluene or Dichloromethane |
| Temperature | Lower temperatures generally increase selectivity.[1] | 0 °C to -78 °C |
| Lewis Acid | Can significantly enhance or even invert selectivity.[2][3][4] | TiCl₄ or BF₃·OEt₂ (catalytic amounts) |
| Steric Bulk | Increased steric hindrance can improve facial selectivity.[1][5] | Modify substituents if possible. |
Question 2: I'm using a chiral auxiliary to control the stereochemistry, but the diastereomeric excess (d.e.) is still low. What are the likely causes and how can I fix this?
Answer:
Chiral auxiliaries are powerful tools for asymmetric synthesis, but their effectiveness can be compromised by several factors.[6] Here’s how to troubleshoot low d.e. in auxiliary-controlled reactions:
-
Conformational Rigidity: The auxiliary must effectively create a rigid conformational bias in the transition state to ensure a significant energy difference between the two diastereomeric pathways.
-
Recommendation: Evaluate the structure of your auxiliary. Auxiliaries that form cyclic transition states or have strong non-covalent interactions (e.g., chelation with a metal center) often provide higher levels of stereocontrol. Evans' oxazolidinones and Oppolzer's camphorsultam are classic examples of auxiliaries that provide high rigidity.
-
-
Matching of Reactants and Auxiliary: The steric and electronic properties of the auxiliary and the reactants must be well-matched. A bulky auxiliary may not be effective if the incoming reactant is small and relatively insensitive to steric hindrance.
-
Recommendation: If possible, try a different class of chiral auxiliary. For example, if an Evans' auxiliary is not providing sufficient selectivity, a bulkier or electronically different auxiliary might be more effective. The choice of auxiliary can be critical for achieving high d.e.[7]
-
-
Lewis Acid Choice: In many auxiliary-controlled reactions, a Lewis acid is used to promote the reaction and enhance stereocontrol. The nature of the Lewis acid can have a profound impact on the d.e.
-
Recommendation: Screen a variety of Lewis acids. For example, in aldol reactions using Evans' auxiliaries, changing from TiCl₄ to dibutylboron triflate can dramatically alter the diastereoselectivity.
-
-
Purity of the Chiral Auxiliary: Ensure that the chiral auxiliary you are using is of high enantiomeric purity. Any enantiomeric impurity in the auxiliary will directly translate to a lower d.e. in the product.
-
Recommendation: Verify the enantiomeric purity of your auxiliary using a suitable analytical technique, such as chiral HPLC or NMR with a chiral solvating agent.
-
Below is a workflow for optimizing an auxiliary-controlled reaction:
Caption: Workflow for troubleshooting low diastereomeric excess.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the principles governing diastereoselectivity in 3-substituted cyclobutanone synthesis.
FAQ 1: What are the primary synthetic strategies for accessing 3-substituted cyclobutanones with high diastereoselectivity?
Answer:
Several powerful methods exist for the stereocontrolled synthesis of 3-substituted cyclobutanones. The most common and efficient routes include:
-
[2+2] Cycloadditions: This is arguably the most versatile method.[8][9] It involves the reaction of a ketene or a ketene equivalent with an alkene. The diastereoselectivity can be controlled by:
-
Substrate Control: Using a chiral alkene where one face is sterically hindered.
-
Auxiliary Control: Attaching a chiral auxiliary to either the ketene precursor or the alkene to direct the cycloaddition.[7][8]
-
Catalyst Control: Employing a chiral Lewis acid or organocatalyst to create a chiral environment around the reactants.[10]
-
-
Ring Expansion Reactions: These methods involve the expansion of a smaller ring, typically a cyclopropane derivative, to form the cyclobutanone.[11] For example, the reaction of cyclopropanone surrogates with sulfur ylides can lead to enantioenriched 2,3-disubstituted cyclobutanones.[11] The stereochemistry of the starting cyclopropane can be transferred to the cyclobutanone product with high fidelity.[11]
-
Photochemical [2+2] Cycloadditions: These reactions, often involving enones and alkenes, are a powerful tool for constructing cyclobutane rings.[9][12] The stereoselectivity can be influenced by the excited state geometry of the reactants and steric interactions in the transition state.[9][12]
FAQ 2: How does the stereochemistry of the starting alkene influence the stereochemistry of the final cyclobutanone in a [2+2] cycloaddition?
Answer:
The stereochemistry of the alkene is often preserved in the cyclobutanone product, especially in concerted or near-concerted cycloadditions. This is a key principle of stereospecific reactions. For instance, in a ketene-alkene cycloaddition:
-
A cis-alkene will generally lead to a cis-relationship between the substituents on the corresponding carbons of the cyclobutanone ring.
-
A trans-alkene will result in a trans-relationship in the product.
The facial selectivity (i.e., which face of the alkene the ketene attacks) determines the relative stereochemistry of the new stereocenters being formed in relation to the existing stereocenters. This is where factors like steric hindrance and the use of chiral auxiliaries or catalysts become critical in controlling the overall diastereoselectivity.
The general mechanism for a ketene-alkene cycloaddition is often described as a [π2s + π2a] process, which is thermally allowed by the Woodward-Hoffmann rules. The ketene approaches the alkene in a perpendicular fashion.
Caption: Concerted [π2s + π2a] cycloaddition of a ketene and an alkene.
Experimental Protocols
General Procedure for a Lewis Acid-Catalyzed [2+2] Cycloaddition of a Ketene Precursor and an Alkene
This is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add the alkene (1.0 equiv) and a dry, non-polar solvent (e.g., dichloromethane or toluene) to an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C) using an appropriate cooling bath.
-
Lewis Acid Addition: Slowly add the Lewis acid (e.g., TiCl₄, 0.1-1.1 equiv) dropwise to the stirred solution.
-
Ketene Precursor Addition: In a separate flask, prepare a solution of the acid chloride (1.2 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in the same solvent. Add this solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC/HPLC analysis of the purified product.
References
-
Bellina, F., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542–15603. [Link]
-
Ghosn, M. W., & Ramamurthy, V. (2012). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 112(7), 4246–4309. [Link]
-
Li, Y., & Hou, X.-L. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Chinese Chemical Letters. [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9945–10009. [Link]
-
Mertens, A., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8443–8453. [Link]
-
Gagnon, D., & Toste, F. D. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Angewandte Chemie International Edition, 60(36), 19693-19697. [Link]
-
Kennemur, J. L., & Scheidt, K. A. (2014). Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis. Accounts of Chemical Research, 47(1), 2–13. [Link]
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Douglas, C. J., & Scheidt, K. A. (2014). Origins of diastereoselectivity in Lewis acid promoted ketene-alkene [2 + 2] cycloadditions. Organic Letters, 16(19), 5168–5171. [Link]
-
Douglas, C. J., & Scheidt, K. A. (2014). Origins of Diastereoselectivity in Lewis Acid Promoted Ketene–Alkene [2 + 2] Cycloadditions. Figshare. [Link]
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Wikipedia contributors. (2023, December 29). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]
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Spoering, R. (2015, April 8). Organic chemistry 25: Stereochemistry - diastereoselective and enantioselective reactions. CureFFI.org. [Link]
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Technical Support Center: Cyclobutanone Synthesis Scale-Up
Welcome to the Technical Support Center for Cyclobutanone Synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of synthesizing and scaling up cyclobutanone production. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting advice and answers to frequently encountered challenges.
Introduction to Cyclobutanone and its Synthetic Importance
Cyclobutanone is a highly valuable, strained cyclic ketone that serves as a versatile building block in organic synthesis.[1][2] Its unique four-membered ring structure is a key motif in numerous natural products and is instrumental in the synthesis of complex molecules for pharmaceutical and agricultural applications.[1] However, the inherent ring strain that makes cyclobutanone a powerful synthetic intermediate also contributes to challenges in its synthesis, particularly during scale-up.[2] This guide will address these challenges head-on, providing practical solutions to common and complex problems.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers have when approaching cyclobutanone synthesis.
Q1: What are the most common synthetic routes to cyclobutanone, and what are their primary advantages and disadvantages for scale-up?
A1: Several synthetic routes to cyclobutanone have been developed, each with its own set of pros and cons for large-scale production. The choice of method often depends on factors like available starting materials, safety considerations, and desired purity.
| Synthetic Route | Key Advantages | Major Scale-Up Challenges | Typical Overall Yield |
| Rearrangement & Oxidation of Cyclopropylcarbinol | Simple, fast, and uses readily available starting materials.[3] | Use of hazardous chromium (VI) oxidants, complex purification from metal salts and byproducts.[3][4] | 45-50%[3] |
| [2+2] Cycloaddition of Ketene and Ethylene | Potentially high atom economy. | Requires generation of unstable and reactive ketene; thermal conditions can be harsh, leading to low yields.[5][6] | Can be low (e.g., 5% thermally) but improved with catalysts.[6] |
| Reaction of Diazomethane with Ketene | A historically significant method.[5][7] | Extreme toxicity and explosive hazard of diazomethane, making it unsuitable for industrial scale without specialized precautions.[8][9][10][11] | ~36%[3] |
| Rearrangement of Oxaspiropentane | Utilizes easily accessible starting materials (methylenecyclopropane).[5][7] | The final rearrangement step can be highly exothermic and difficult to control on a large scale.[7] | ~28%[3] |
| From 1,3-Dithiane | Good overall yield.[5] | Multi-step process, use of toxic mercury salts for deprotection. | ~40-75%[3][5] |
Q2: My cyclobutanone product is always highly colored and difficult to purify by distillation. Why is this, and what can I do?
A2: This is a very common issue, particularly with oxidation-based methods. The coloration and purification difficulties stem from a complex mixture of byproducts that have boiling points close to cyclobutanone (99.75 °C).[4][5] These impurities can include unreacted starting materials (like cyclobutanol), rearrangement products (like 3-butene-1-ol), and various ethers or ketals formed during the reaction.[4]
A multi-stage distillation process is often necessary for effective purification on a larger scale. A patented process highlights a practical approach involving an initial distillation to remove water as a cyclobutanone-water azeotrope, followed by further fractional distillation to separate the purified cyclobutanone from higher and lower boiling impurities.[4]
Q3: I am considering the diazomethane route for a small-scale synthesis. What are the absolute critical safety precautions?
A3: The use of diazomethane is extremely hazardous and should only be undertaken by trained personnel with appropriate safety measures in place.[8][12] It is a toxic, explosive, and potentially carcinogenic gas.[9][10][11]
Critical Safety Precautions:
-
Specialized Glassware: Use only flame-polished glassware with no sharp edges or ground-glass joints, as these can trigger explosions.[8][9][11]
-
Blast Shield: Always work behind a blast shield in a well-ventilated fume hood.[9]
-
Avoid Light: Do not expose diazomethane solutions to direct sunlight or strong artificial light.[8]
-
Temperature Control: Keep the reaction and the resulting diazomethane solution cold. It is a gas at room temperature (boiling point -23 °C).[9][10]
-
No Distillation: Do not attempt to distill diazomethane solutions, as most explosions occur during this process.[8]
-
Personal Protective Equipment (PPE): Wear heavy gloves and safety goggles.[8]
Safer alternatives, such as trimethylsilyldiazomethane or in-situ generation from precursors like Diazald®, are available but still require extreme caution.[9][10][12]
Troubleshooting Guide: Synthesis via Cyclopropylcarbinol Rearrangement & Oxidation
This is one of the more accessible methods for laboratory-scale synthesis but presents distinct challenges during scale-up. The process involves an acid-catalyzed rearrangement of cyclopropylcarbinol to cyclobutanol, which is then oxidized in the same pot to cyclobutanone.[3]
Problem 1: Low Yield of Cyclobutanone and Formation of a Major Byproduct.
-
Symptom: You observe a significant amount of a byproduct, identified as 4-hydroxybutyraldehyde, and the overall yield of cyclobutanone is below 30%.
-
Causality: This issue arises from the over-oxidation or cleavage of the cyclobutanol intermediate by the chromium(IV) species formed during the reduction of chromium(VI).[3] This side reaction cleaves the carbon-carbon bond of the cyclobutanol ring.
-
Solution: The key is to suppress the formation of the problematic chromium(IV) intermediate. This is achieved by adding oxalic acid to the reaction mixture. Oxalic acid promotes a rapid co-oxidation process where chromium(VI) is reduced directly to chromium(III) in a three-electron process, effectively bypassing the formation of chromium(IV).[3]
Experimental Protocol: Co-oxidation with Oxalic Acid
-
In a flask equipped for distillation and cooling, combine cyclopropylcarbinol, water, and a catalytic amount of concentrated acid (e.g., HCl).
-
Allow the rearrangement to cyclobutanol to proceed.
-
Cool the mixture in an ice bath and add oxalic acid.
-
Slowly add a solution of chromium trioxide (CrO₃) while maintaining a low temperature (10-15 °C). The volatile cyclobutanone product can be distilled out as it is formed and collected in a cold trap.[13]
-
The slow addition and temperature control are critical to manage the exothermic reaction and the release of CO₂ from the oxidation of oxalic acid.[13]
Problem 2: Difficulty in Separating Cyclobutanone from the Reaction Mixture.
-
Symptom: After the reaction, extraction with an organic solvent (like dichloromethane) is inefficient, and subsequent distillation yields an impure, often wet, product.
-
Causality: Cyclobutanone has some solubility in water, and the crude reaction mixture is a complex aqueous solution of chromium salts and organic byproducts.[2][4] Dichloromethane, while effective, is toxic and volatile, making its use on a large scale problematic and costly.[4]
-
Solution: A multi-step purification workflow is recommended for scale-up.
Workflow for Improved Purification
Caption: Workflow for large-scale cyclobutanone purification.
This process avoids large volumes of extraction solvents and leverages the azeotropic behavior of cyclobutanone with water to achieve initial separation.[4]
Troubleshooting Guide: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition of a ketene with an alkene is a powerful method for constructing the cyclobutanone ring.[14][15] However, controlling the reactivity and selectivity can be challenging.
Problem: Low Yield and Poor Selectivity in Thermal [2+2] Cycloaddition.
-
Symptom: The reaction requires harsh conditions (high temperatures), resulting in low yields (e.g., <10%) and a mixture of regioisomers or diastereomers.
-
Causality: Thermally induced [2+2] cycloadditions often have high activation energies and can proceed through stepwise mechanisms involving diradical intermediates, which can lead to loss of stereochemistry and side reactions.[6] The concerted, stereospecific pathway is often only favorable for highly reactive or electronically matched substrates.
-
Solution: Employ a Lewis acid catalyst to promote the cycloaddition under milder conditions. Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), can coordinate to the ketene, lowering the energy of the transition state and enhancing both the rate and selectivity of the reaction.[6]
Reaction Scheme: Lewis Acid Catalysis
Caption: Comparison of thermal vs. Lewis acid-catalyzed [2+2] cycloaddition.
Experimental Consideration: The choice and stoichiometry of the Lewis acid are critical. Excess Lewis acid may be required due to product inhibition.[6] The reaction must be performed under strictly anhydrous conditions, as Lewis acids like EtAlCl₂ react violently with water.[6]
Problem: Formation of Allene Byproducts in Reactions with Ynamines.
-
Symptom: When using electron-rich alkynes like ynamines in [2+2] cycloadditions, significant amounts of allenyl amides are formed alongside the desired cyclobutenone product.
-
Causality: This "abnormal" reaction pathway occurs when the ynamine adds across the ketene's carbonyl group instead of the C=C bond. This leads to a strained alkylideneoxete intermediate, which undergoes electrocyclic ring-opening to form the allene byproduct.[15][16]
-
Solution: Attenuate the nucleophilicity of the alkyne by using an ynamide instead of an ynamine. The electron-withdrawing group on the nitrogen of the ynamide reduces its tendency to attack the ketene carbonyl, favoring the desired [2+2] cycloaddition pathway across the C=C bond.[15]
Concluding Remarks
The scale-up of cyclobutanone synthesis is a multifaceted challenge that requires a deep understanding of reaction mechanisms, safety protocols, and purification science. While classic methods involving hazardous reagents like diazomethane are largely confined to historical or small-scale contexts, modern approaches still demand careful optimization to overcome issues of selectivity, byproduct formation, and catalyst stability. By understanding the root causes of common experimental failures, researchers can strategically select and refine their synthetic routes to produce this valuable chemical intermediate safely and efficiently.
References
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Krumpolc, M.; Rocek, J. Cyclobutanone. Org. Syn. Coll. Vol. 7, 117. [Link]
-
de Boer, Th. J.; Backer, H. J. Diazomethane. Org. Syn. Coll. Vol. 4, 250. [Link]
-
Danheiser, R. L.; Gee, S. K.; Perez, J. J. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis. PMC. [Link]
-
Liskon Biological. Laboratory-Scale Preparation Method of Cyclobutanone. Liskon Biological. [Link]
-
Liskon Biological. Synthesis And Optimization of Cyclobutanone. Liskon Biological. [Link]
-
Wikipedia. Cyclobutanone. Wikipedia. [Link]
-
Wikipedia. Diazomethane. Wikipedia. [Link]
-
Bonacorsi, S. J., Jr.; et al. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. PMC. [Link]
-
Ashenhurst, J. Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
Blades, A. T. Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry. [Link]
-
Evans, P. A.; Nelson, J. D. Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Org. Syn. 2002, 79, 85. [Link]
-
Myers, A. G. Cyclobutane Synthesis. Myers Research Group, Harvard University. [Link]
- Kuo, C.; et al. Process for the recovery and purification of cyclobutanone.
-
Dunbar, C.; Hosseini, N. Laboratory Safe Operating Procedure Process: Preparation and use of diazomethane. The West Group, University of Alberta. [Link]
-
Zhang, Y.; et al. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives. PubMed Central. [Link]
-
Salaün, J.; Conia, J. M. Cyclobutanone from Methylenecyclopropane via Oxaspiropentane. Org. Syn. Coll. Vol. 6, 271. [Link]
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- 9. Diazomethane - Wikipedia [en.wikipedia.org]
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- 15. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclobutenones and Benzocyclobutenones: Versatile Synthons in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted starting materials in cyclobutanone synthesis
Welcome to the Technical Support Center for Cyclobutanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying cyclobutanone. Here, we address common challenges, particularly the removal of unreacted starting materials and byproducts, providing not just protocols, but the scientific reasoning behind them to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude cyclobutanone?
The impurity profile of your crude cyclobutanone is highly dependent on the synthetic route employed. For instance, in the common synthesis involving the rearrangement of cyclopropylmethanol followed by oxidation of the resulting cyclobutanol, you can anticipate the presence of unreacted cyclopropylmethanol and cyclobutanol.[1][2] Other common byproducts may include 3-butene-1-ol, cyclopropane carboxaldehyde, and various ethers and ketals formed from reactions between the alcohols present.[1][2] If you are using an older method involving chromic acid oxidation without oxalic acid, 4-hydroxybutyraldehyde can be a significant byproduct.[3]
Q2: Why is the purification of cyclobutanone notoriously difficult?
The primary challenges in purifying cyclobutanone stem from a combination of its physical properties and the nature of the common impurities. Cyclobutanone has a relatively low boiling point (98-99 °C) and is considerably soluble in water.[3][4] Many of the common impurities, such as cyclobutanol and 3-butene-1-ol, have similar boiling points, making separation by simple distillation challenging.[1] The formation of azeotropes with water can further complicate distillative purification.[2]
Q3: Can I use a simple extraction to purify my cyclobutanone?
While liquid-liquid extraction is a crucial step in the work-up of most cyclobutanone syntheses, it is often insufficient for complete purification on its own.[3][5] Extraction with a suitable organic solvent like dichloromethane is effective for separating cyclobutanone from water-soluble inorganic salts and some polar impurities.[3][5] However, it will not effectively remove other organic impurities that have similar solubility profiles to cyclobutanone. Therefore, extraction should be viewed as a preliminary purification step, to be followed by more rigorous methods like fractional distillation or column chromatography.
Q4: Is flash column chromatography a suitable method for purifying cyclobutanone?
Yes, flash column chromatography can be a very effective method for purifying cyclobutanone, especially for removing non-volatile or highly polar impurities.[6] The success of this technique depends heavily on the choice of the solvent system (eluent). A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to achieve good separation of cyclobutanone from closely related impurities.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of cyclobutanone.
Problem 1: Persistent Contamination with Starting Material (Cyclobutanol or Cyclopropylmethanol)
Symptoms:
-
GC-MS or NMR analysis of the purified product shows significant peaks corresponding to the starting alcohol.
-
The boiling point of the distilled product is lower than expected or spans a wide range.
Root Cause Analysis and Solutions:
-
Incomplete Reaction: The most common reason for starting material contamination is an incomplete reaction.
-
Solution: Before beginning the work-up, ensure the reaction has gone to completion using an appropriate monitoring technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature (if the reaction conditions permit), or adding a fresh portion of the reagent.
-
-
Inefficient Extraction: Due to the water solubility of cyclobutanone and the starting alcohols, inefficient extraction can lead to their co-extraction.
-
Inadequate Distillation: The boiling points of cyclobutanone (99.75 °C) and cyclobutanol (~122-124 °C) are relatively close, which can make separation by simple distillation difficult.[4]
-
Solution: Employ fractional distillation using a column with a high number of theoretical plates (e.g., a Vigreux or packed column). Maintain a slow and steady distillation rate to allow for proper equilibration between the liquid and vapor phases. A reflux ratio of 10:1 has been reported to be effective.[3]
-
Problem 2: Presence of Aldehyde Impurities (e.g., Cyclopropane Carboxaldehyde)
Symptoms:
-
A sharp singlet peak around 9-10 ppm in the 1H NMR spectrum.
-
The purified product gives a positive result with aldehyde-specific tests (e.g., Tollens' test, 2,4-DNP test).
Root Cause Analysis and Solutions:
-
Oxidative Byproducts: Aldehydes can form as byproducts during the oxidation of cyclobutanol, especially if the reaction conditions are not carefully controlled.[2]
-
Solution: A chemical treatment of the crude product can be employed to remove aldehyde impurities. One approach is to stir the crude product with a mild oxidizing agent, such as potassium permanganate or chromium trioxide, which will selectively oxidize the aldehydes to their corresponding carboxylic acids.[8] These acidic impurities can then be easily removed by a subsequent aqueous base wash.
-
Problem 3: Co-elution of Impurities during Flash Column Chromatography
Symptoms:
-
Fractions collected from the column show a mixture of cyclobutanone and one or more impurities by TLC or GC-MS analysis.
Root Cause Analysis and Solutions:
-
Inappropriate Solvent System: The choice of eluent is critical for achieving good separation. If the polarity of the solvent system is too high, both the product and impurities will elute quickly with little separation. If it is too low, elution will be very slow, leading to band broadening and poor resolution.
-
Solution: Systematically screen different solvent systems using TLC to find the optimal eluent that provides a good separation between cyclobutanone and the impurities (a ΔRf of at least 0.2 is desirable). A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often the most effective strategy.[7]
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to co-elution.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can create channels, leading to poor separation.
-
Solution: Ensure the silica gel is packed as a uniform slurry and that the bed is never allowed to run dry.[10]
-
Experimental Protocols
Protocol 1: Purification of Cyclobutanone by Fractional Distillation
This protocol is suitable for purifying cyclobutanone from impurities with significantly different boiling points.
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Charge the round-bottom flask with the crude cyclobutanone. Add a few boiling chips to ensure smooth boiling.
-
Distillation:
-
Heat the flask gently using a heating mantle.
-
As the mixture begins to boil, carefully control the heating to establish a steady reflux in the column.
-
Collect any low-boiling fractions (distillate collected below the expected boiling point of cyclobutanone).
-
Slowly increase the heating to distill the cyclobutanone. Collect the fraction that distills at a constant temperature, typically between 98-100 °C.[3]
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
Protocol 2: Purification of Cyclobutanone by Flash Column Chromatography
This protocol is effective for removing impurities that are difficult to separate by distillation.
-
Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point for cyclobutanone is a mixture of hexanes and ethyl acetate. The ideal solvent system should give cyclobutanone an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Select a column of appropriate size. For 1 gram of crude material, use approximately 50-100 grams of silica gel.[9]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude cyclobutanone in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.[7]
-
-
Elution:
-
Begin eluting the column with the low-polarity solvent.
-
Collect fractions in test tubes or vials.
-
Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain pure cyclobutanone.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified cyclobutanone.
-
Visualized Troubleshooting Workflow
Caption: Decision tree for selecting a purification strategy.
References
-
Organic Syntheses Procedure: Cyclobutanone. Available at: [Link]
-
Synthesis And Optimization of Cyclobutanone - Liskon Biological. Available at: [Link]
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Cyclobutanone - Wikipedia. Available at: [Link]
- CN111138252A - Synthetic method of cyclobutanone - Google Patents.
-
Cyclobutanes in Organic Synthesis - Baran Lab. Available at: [Link]
- US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents.
- CN103449994A - Purifying process of cyclobutanone - Google Patents.
-
Tiffeneau–Demjanov rearrangement - Wikipedia. Available at: [Link]
-
Supporting Information - stoltz2.caltech.edu. Available at: [Link]
-
Cyclobutanone synthesis - Organic Chemistry Portal. Available at: [Link]
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Cyclobutanone - Organic Syntheses Procedure. Available at: [Link]
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-
Demjanov rearrangement - Grokipedia. Available at: [Link]
-
Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane - Caltech Authors. Available at: [Link]
-
Paternò–Büchi reaction - Wikipedia. Available at: [Link]
-
Tiffeneau-Demjanov Rearrangement - SynArchive. Available at: [Link]
-
Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. Available at: [Link]
-
What purification methods are suitable for cyclobutanol? - Blog - BTC. Available at: [Link]
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The Demjanov and Tiffeneau-Demjanov Ring Expansions - Organic Reactions. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
-
Purification by Flash Column Chromatography - DSpace@MIT. Available at: [Link]
-
-
The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]
-
Which ring expansion in cyclobutyl(cyclopropyl)methanol is favourable? - Chemistry Stack Exchange. Available at: [Link]
-
(Open Access) The Paternò-Büchi reaction - a comprehensive review. (2019) - SciSpace. Available at: [Link]
-
An overview of reaction pathways for the Paternò–Büchi reaction... - ResearchGate. Available at: [Link]
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Preventing ring-opening of cyclobutanone under acidic/basic conditions
Technical Support Center: Preserving Cyclobutanone Ring Integrity
A Guide for Synthetic Chemists
Welcome to the technical support center for chemists working with cyclobutanone and its derivatives. The high ring strain of the cyclobutane ring (approx. 26 kcal/mol) makes it a synthetically versatile intermediate, but also renders it susceptible to undesired ring-opening under common reaction conditions.[1][2] This guide provides in-depth troubleshooting advice, mechanistic insights, and validated protocols to help you prevent unintended cleavage and maximize your yields.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during reactions with cyclobutanones.
Q1: I'm running an acid-catalyzed reaction and my cyclobutanone is gone, but I'm not getting my desired product. What's happening? A: The most likely cause is acid-catalyzed ring cleavage. Protonation of the carbonyl oxygen makes the ring's C-C bonds susceptible to cleavage to relieve ring strain, a process that can be initiated by even trace amounts of nucleophiles or proceed via rearrangement.[3][4] This is particularly problematic with strong Brønsted or Lewis acids.
Q2: My base-catalyzed α-functionalization reaction is messy, showing multiple spots on TLC and a low yield of the desired product. Why? A: This often points to issues with enolate stability and competing side reactions.[5] Under basic conditions, cyclobutanone can form an enolate that may undergo self-condensation (an aldol reaction) or fragmentation (a retro-aldol type cleavage).[6][7] The choice of base, temperature, and reaction time are critical for controlling the desired reaction pathway.[8]
Q3: What are the safest "first-pass" conditions to try to avoid ring-opening? A:
-
For Acidic Conditions: Start with buffered systems or very mild acids like pyridinium p-toluenesulfonate (PPTS) at low temperatures (0 °C to RT). Avoid strong mineral acids (H₂SO₄, HCl) and aggressive Lewis acids.
-
For Basic Conditions: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) at -78 °C under strictly anhydrous conditions to form the enolate cleanly, followed by rapid trapping with your electrophile.[5][9]
Q4: How critical is rigorous temperature control? A: It is absolutely critical. Many ring-opening and degradation pathways have a higher activation energy than the desired reaction. Maintaining low temperatures (e.g., -78 °C for enolate formation, 0 °C for many acid-catalyzed steps) provides a kinetic window where your desired transformation is favored over the decomposition pathways.
Section 2: Mechanistic Deep Dive: The Roots of Cyclobutanone Instability
Understanding the mechanisms of degradation is key to designing experiments that prevent it.
Acid-Catalyzed Ring-Opening Pathways
Under acidic conditions, the carbonyl oxygen is protonated, creating a highly activated oxonium ion. This activation, combined with the inherent ring strain, opens two primary pathways for ring cleavage.
-
Pathway A: Nucleophilic Attack & Cleavage: A nucleophile (even a weak one like water or an alcohol solvent) attacks one of the α-carbons, leading to a tetrahedral intermediate whose collapse results in a ring-opened product.
-
Pathway B: C-C Bond Cleavage & Rearrangement (Baeyer-Villiger Oxidation): In the presence of peroxyacids, the Criegee intermediate is formed, leading to a Baeyer-Villiger oxidation. This is a common and often undesired side reaction that converts the cyclobutanone into a more stable γ-butyrolactone.[10][11][12]
Caption: Troubleshooting workflow for cyclobutanone reactions.
| Symptom | Potential Cause | Recommended Solution |
| Low yield, starting material consumed, TLC shows a new polar spot. | (Acidic): Ring-opening to a more polar compound like a γ-hydroxy acid or ester. | Verify Product Structure: Use MS and NMR to identify the byproduct. Modify Conditions: Lower the temperature to 0 °C or -20 °C. Switch to a milder acid (e.g., from HCl to PPTS). Use a non-nucleophilic solvent like dichloromethane instead of an alcohol. |
| Reaction turns dark; intractable material or polymer forms. | (Basic): Uncontrolled aldol self-condensation. This is common with alkoxide bases (e.g., NaOEt) or at temperatures above -40 °C. | Change Base & Temperature: Switch to a kinetically-controlled deprotonation using LDA or KHMDS at -78 °C. [5]Improve Anhydrous Technique: Ensure all glassware is flame-dried and solvents are freshly distilled from an appropriate drying agent. |
| Yield is low, but starting material is recovered. | (Acidic/Basic): The reaction conditions are too mild to promote the desired reaction, but thankfully also too mild to cause significant decomposition. | (Acidic): Incrementally increase the temperature (e.g., from 0 °C to room temperature) or use a slightly stronger Lewis acid (e.g., switch from Sc(OTf)₃ to BF₃·OEt₂). (Basic): Ensure complete deprotonation by checking base stoichiometry. Allow the enolate to form for a sufficient time (typically 30-60 min at -78 °C) before adding the electrophile. |
| Product mixture contains regioisomers or stereo-isomers. | (Basic): For unsymmetrical cyclobutanones, incomplete or non-selective enolate formation (kinetic vs. thermodynamic). | Control Enolate Formation: For the kinetic (less substituted) enolate, use LDA at -78 °C. For the thermodynamic (more substituted) enolate, use a weaker base like NaH or KH at a higher temperature (0 °C to RT), which allows for equilibration. |
Section 4: Recommended Protocols for Ring Preservation
These protocols provide a robust starting point for developing your specific reaction conditions.
Protocol: Acid-Mediated Reaction (Example: Acetal Protection)
This protocol uses mild conditions to protect the ketone without inducing ring-opening.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a solution of cyclobutanone (1.0 equiv) in anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add ethylene glycol (1.5 equiv) followed by pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Protocol: Base-Mediated Reaction (Example: α-Methylation via Kinetic Enolate)
This protocol is designed for clean, high-yield α-functionalization.
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF, approx. 0.2 M) and cool to -78 °C (acetone/dry ice bath).
-
Enolate Formation: Add diisopropylamine (1.1 equiv) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.05 equiv). Stir for 30 minutes at -78 °C. To this freshly prepared LDA solution, add a solution of cyclobutanone (1.0 equiv) in a small amount of anhydrous THF dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic lithium enolate. 3[5]. Electrophilic Quench: Add methyl iodide (MeI, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 1-2 hours at this temperature.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature.
-
Purification: Add diethyl ether and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.
Summary Table of Recommended Conditions
| Parameter | Acidic Conditions (Preservation) | Basic Conditions (Preservation) |
| Reagent | Mild Brønsted acids (PPTS, CSA) or mild Lewis acids (e.g., Sc(OTf)₃, MgBr₂·OEt₂). | Non-nucleophilic, hindered bases (LDA, LiHMDS, KHMDS). |
| Temperature | 0 °C to Room Temperature. Lower if cleavage is observed. | -78 °C for enolate formation and trapping. |
| Solvent | Aprotic, non-nucleophilic (DCM, Toluene, THF). | Anhydrous ethereal solvents (THF, Diethyl Ether). |
| Key Consideration | Avoid strong acids and nucleophilic solvents. Monitor reaction time carefully. | Maintain strictly anhydrous conditions. Ensure rapid and efficient trapping of the formed enolate. |
References
-
Molecules, 2021.
-
Organic Chemistry Portal.
-
Molecules, 2013.
-
Organic Syntheses, Coll. Vol. 7, p.117 (1990); Vol. 62, p.36 (1984).
-
Chemical Reviews, 1997.
-
Organic & Biomolecular Chemistry, 2003.
-
Comprehensive Organic Synthesis II, 2014.
-
Chemistry LibreTexts.
-
The Journal of Organic Chemistry, 2014.
-
Liskon Biological.
-
The Journal of Organic Chemistry, 2011.
-
Chemical Reviews, 2003.
-
Tokyo University of Science.
-
PubMed, 2011.
-
RSC Advances, 2024.
-
The Journal of Organic Chemistry, 2022.
-
Master Organic Chemistry.
-
Catalysts, 2023.
-
Master Organic Chemistry.
-
ACS Catalysis, 2022.
-
Angewandte Chemie International Edition, 2016.
-
Organic Chemistry Portal.
-
Catalysts, 2023.
-
The Dong Group, University of Texas at Austin.
-
ResearchGate.
-
Denmark Group, University of Illinois.
-
Organic & Biomolecular Chemistry, 2003.
-
Google Patents.
-
Catalysis Letters, 2017.
-
ResearchGate.
-
The Journal of Organic Chemistry, 1989.
-
Master Organic Chemistry.
-
Reddit r/OrganicChemistry.
-
Wikipedia.
-
Organic Letters, 2021.
-
Chemistry, 2022.
-
Organic Chemistry Portal.
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. d-nb.info [d-nb.info]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]
- 11. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
Stability issues of 3-(3-Bromophenyl)cyclobutan-1-one during storage
Welcome to the Technical Support Center for 3-(3-Bromophenyl)cyclobutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the storage and handling of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a versatile building block in medicinal chemistry and materials science. However, like many strained ring systems and functionalized aromatic compounds, its stability can be compromised under improper storage and handling conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible experimental results. This guide provides insights into the common stability challenges and offers practical solutions.
Frequently Asked Questions (FAQs) - Stability and Storage
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at 4°C in a tightly sealed container, protected from light and moisture.[1] Some suppliers suggest room temperature storage for short periods, but cooler temperatures are preferable to minimize the risk of degradation.
Q2: I've noticed a change in the color and appearance of my stored this compound. What could be the cause?
A change in color, such as yellowing, or a change in physical form, like clumping, can indicate degradation. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to perform a purity analysis before using the material in your experiments.
Q3: Can this compound degrade at room temperature?
While some suppliers state that the compound can be stored at room temperature, prolonged storage at ambient temperatures, especially in the presence of humidity, may lead to slow degradation. Cyclobutane rings, although generally stable at room temperature, possess significant ring strain and can be susceptible to cleavage under certain conditions.[2]
Troubleshooting Guide: Common Stability Issues
This section provides a detailed breakdown of potential degradation pathways and step-by-step guidance for identifying and mitigating these issues.
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
Decreased purity of the compound over time when stored in a humid environment or used in aqueous solutions.
-
Appearance of new peaks in HPLC or GC analysis.
-
Changes in the pH of a solution containing the compound.
Potential Cause: The cyclobutanone ring may be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to ring-opening.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting suspected hydrolytic degradation.
Plausible Hydrolytic Degradation Pathway:
Under acidic conditions, protonation of the carbonyl oxygen can activate the ring towards nucleophilic attack by water, leading to a ring-opened product. Conversely, under basic conditions, hydroxide can directly attack the carbonyl carbon.
Issue 2: Potential Thermal Decomposition
Symptoms:
-
Discoloration or melting of the solid compound upon heating.
-
Emergence of new, more volatile components in GC-MS analysis after heating.
Potential Cause: Cyclobutanones can undergo thermal decomposition, often leading to cleavage of the four-membered ring to form more stable, smaller molecules.[3][4]
Troubleshooting Workflow:
Caption: Workflow for investigating thermal instability.
Plausible Thermal Degradation Pathway:
Thermal stress can induce cleavage of the cyclobutane ring, potentially leading to the formation of styrenic and ketene-like fragments.
Issue 3: Photochemical Instability
Symptoms:
-
Discoloration of the compound upon exposure to light.
-
Appearance of new impurities in samples left on the benchtop.
Potential Cause: Aryl ketones are known to be photosensitive and can undergo various photochemical reactions upon absorption of UV light.
Troubleshooting Workflow:
Caption: Workflow for addressing photochemical instability.
Plausible Photochemical Degradation Pathway:
Upon absorption of UV light, the aryl ketone moiety can be excited to a triplet state, which can then participate in various reactions, including hydrogen abstraction or radical-mediated processes.
Experimental Protocols for Stability Assessment
Forced Degradation Study Protocol
This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
| Stress Condition | Reagent/Parameter | Duration | Temperature |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. |
| Thermal (Solid) | - | 48 hours | 80°C |
| Thermal (Solution) | - | 24 hours | 80°C |
| Photolytic | >1.2 million lux hours | As required | Room Temp. |
Stability-Indicating HPLC-UV Method
This method can be used as a starting point for the analysis of this compound and its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Start with a higher proportion of water and gradually increase the acetonitrile concentration.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of separating the parent compound from its degradation products.[5][6]
References
-
American Chemical Society. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-Ketosilane or Enolsilane Adducts. Organic Letters. [Link]
-
American Chemical Society. (2010). Catalytic and Regioselective Ring Expansion of Arylcyclobutanones with Trimethylsilyldiazomethane. Ligand-Dependent Entry to β-. [Link]
-
PubChem. This compound. [Link]
-
National Institutes of Health. 3-(4-Bromophenyl)cyclopent-2-en-1-one. [Link]
-
SciSpace. Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. [Link]
-
MDPI. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. [Link]
-
Chegg. For this post-lab, you will be analyzing the GC-MS. [Link]
-
HETEROCYCLES. THREE-COMPONENT REACTIONS WITH 3-PHENYL-1-AZA- BICYCLO[1.1.0]BUTANE, DIMETHYL DICYANOFUMARATE, AND PRIMARY AROMATIC AMINES Grzeg. [Link]
-
CORE. HPLC Method Development for Characterisation of the Phenolic Composition of Cyclopia subternata and C. maculata Extracts and Chromatographic. [Link]
-
ijrpr. Advances in Impurity Profiling: A Comprehensive Review of Analytical Approaches and Regulatory Perspectives. [Link]
-
Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
University of Dundee. A Ground Truth Data Set of Gas Chromatography Mass Spectrometry (GCMS) Analysed Synthesised Methylenedioxym. [Link]
-
ResearchGate. Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. [Link]
-
PubMed. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract. [Link]
-
Semantic Scholar. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside. [Link]
-
Journal of Medicinal and Chemical Sciences. Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. [Link]
-
PubChemLite. 2-(3-bromophenyl)cyclobutan-1-one (C10H9BrO). [Link]
-
ResearchGate. Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. [Link]
-
ResearchGate. 3-(4-Bromophenyl)cyclobutanone. [Link]
-
ResearchGate. Thermal degradation kinetics for compound 3 at 50 °C–80 °C for 28 days.... [Link]
-
PubChem. 3-(3-Fluorophenyl)cyclobutanone. [Link]
-
SciELO. Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. [Link]
Sources
- 1. achmem.com [achmem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation Kinetics and pH-Rate Profiles of Iriflophenone 3,5-C-β-d-diglucoside, Iriflophenone 3-C-β-d-Glucoside and Mangiferin in Aquilaria crassna Leaf Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Suzuki Coupling with Sterically Hindered Aryl Bromides
Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with sterically hindered aryl bromides. The formation of biaryl structures is a cornerstone of modern synthetic chemistry, yet substrates with significant steric bulk present unique hurdles that can lead to low yields, incomplete reactions, and the formation of unwanted byproducts.
This resource provides in-depth troubleshooting advice, detailed protocols, and evidence-based solutions to overcome these challenges. By understanding the mechanistic nuances and the role of each reaction component, you can optimize your Suzuki coupling reactions for even the most demanding substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with a sterically hindered aryl bromide failing or giving low yields?
Low yields or reaction failure with sterically hindered aryl bromides are common and can often be attributed to the slow rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.[1][2] The bulky substituents near the reaction center impede the approach of the palladium catalyst to the aryl bromide, hindering the initial oxidative addition. Similarly, the final reductive elimination step to form the C-C bond can be slowed by steric clash between the ortho-substituents on the aryl groups.[1]
Q2: What are the most common side reactions when working with sterically hindered substrates?
The most prevalent side reactions are dehalogenation (hydrodehalogenation) of the aryl bromide and homocoupling of the boronic acid.[3][4][5] Dehalogenation occurs when the aryl palladium intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[3] Homocoupling of the boronic acid can be promoted by the palladium catalyst, especially at higher temperatures or with prolonged reaction times.
Q3: How does the choice of palladium catalyst and ligand impact the reaction?
The catalyst and ligand system is paramount for successful coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective.[6] These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly reactive in the oxidative addition step.[7] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great success due to their strong σ-donating properties and steric bulk.[8][9]
Q4: Can the base and solvent system be optimized for hindered couplings?
Absolutely. The choice of base and solvent is critical. A strong base is required to activate the boronic acid for transmetalation.[8] For sterically hindered substrates, bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). The solvent should be able to dissolve the reactants and facilitate the catalytic cycle. Aprotic polar solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the transmetalation step.[3]
Troubleshooting Guide: A Systematic Approach
This section provides a step-by-step guide to troubleshoot and optimize your Suzuki coupling reaction when dealing with sterically hindered aryl bromides.
Problem: No or Low Conversion of Starting Material
If you observe little to no consumption of your aryl bromide, the primary suspect is a stalled oxidative addition step.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no conversion.
Detailed Steps:
-
Ligand Selection is Key: For sterically hindered aryl bromides, standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need to employ ligands specifically designed to facilitate the coupling of challenging substrates.
-
Actionable Advice: Switch to a bulky, electron-rich biaryl phosphine ligand. The Buchwald group has developed a range of highly effective ligands for this purpose.[6]
-
Experimental Protocol:
-
Set up the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use a palladium precatalyst such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Employ a ligand like SPhos or XPhos with a Pd:ligand ratio typically between 1:1 and 1:2.
-
Start with a catalyst loading of 1-2 mol%.
-
-
-
Catalyst Precursor and Activation: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.
-
Actionable Advice: Ensure your reaction conditions are conducive to the formation of the active Pd(0) catalyst. Some ligands can facilitate this reduction. Alternatively, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial, although its performance with hindered substrates may be limited without additional, more suitable ligands.
-
-
Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. For hindered substrates, a more potent base is often necessary.
-
Actionable Advice: Switch from weaker bases (e.g., Na₂CO₃) to stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃.[7] Ensure the base is of high purity and anhydrous if the reaction is sensitive to water.
-
Solvent Considerations: Aprotic solvents are generally preferred. Toluene, dioxane, and THF are excellent choices. A small amount of water can sometimes be beneficial for dissolving the base and promoting transmetalation, but excess water can lead to unwanted side reactions.
-
Problem: Formation of Dehalogenated Byproduct
The presence of a significant amount of the dehalogenated arene suggests that the aryl-palladium intermediate is being intercepted by a hydride source before it can undergo transmetalation.
Logical Troubleshooting Workflow
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Optimization of Buchwald-Hartwig reaction conditions for aryl bromides.
Welcome to the technical support center for the optimization of Buchwald-Hartwig amination reactions involving aryl bromides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, we will address common challenges, provide in-depth explanations for experimental choices, and offer robust protocols to ensure the success of your experiments.
Troubleshooting Guide: From Frustration to Success
This section is structured to address the most common issues encountered during the Buchwald-Hartwig amination of aryl bromides. Each problem is followed by a systematic guide to its potential causes and actionable solutions.
Issue 1: Low or No Conversion of Aryl Bromide
You've set up your reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
Potential Causes & Solutions
-
Inactive Catalyst: The active Pd(0) species is the engine of your reaction. If it fails to form or is deactivated, the catalytic cycle will not proceed.[1]
-
Cause A: Inefficient Reduction of Pd(II) Precursor. If you are using a Pd(II) source like Pd(OAc)₂, its reduction to Pd(0) may be inefficient.[2] This can be particularly problematic with amines that lack α-hydrogens.
-
Cause B: Catalyst Poisoning. Certain functional groups, such as some sulfur-containing moieties or azo compounds, can act as strong ligands for palladium, leading to catalyst inhibition.[2]
-
Solution: Purify your starting materials to remove potential inhibitors. If the substrate itself contains a problematic functional group, you may need to screen a wider range of ligands to find one that is less susceptible to poisoning.
-
-
-
Suboptimal Ligand Choice: The ligand is not just a spectator; it is crucial for facilitating both the oxidative addition and reductive elimination steps.[5]
-
Cause A: Steric Hindrance. If either your aryl bromide or amine is sterically demanding, the ligand may not be bulky enough to promote the final reductive elimination step.
-
Cause B: Electronic Mismatch. The electronic properties of your substrates require a specific type of ligand.
-
-
Incorrect Base Selection: The base plays a critical role in deprotonating the amine, but the wrong choice can be detrimental.[1]
-
Cause A: Base is too Weak. If the pKa of the amine is high, a weaker base (e.g., K₂CO₃, Cs₂CO₃) may not be strong enough to deprotonate it effectively, stalling the catalytic cycle.
-
Cause B: Base is Insoluble or Physically Inaccessible. In some solvent systems, inorganic bases can clump together, reducing their effective surface area and reactivity.[8]
-
-
Poor Solvent Choice: The solvent must solubilize the reactants and catalyst, but it can also influence the reaction rate and outcome.
-
Cause A: Insolubility of Reactants. If your starting materials or the catalyst are not soluble at the reaction temperature, the reaction will be slow or may not proceed at all.[8]
-
Solution: Screen alternative solvents. Toluene, dioxane, and THF are common choices.[8] For highly polar substrates, a more polar solvent or a co-solvent system might be necessary.
-
-
Cause B: Inhibitory Solvents. Some solvents can coordinate to the palladium center and inhibit catalysis.
-
Solution: Avoid chlorinated solvents, acetonitrile, and pyridine.[8]
-
-
Issue 2: Formation of Side Products
Your reaction consumes the starting material, but you observe significant amounts of undesired products.
Potential Causes & Solutions
-
Hydrodehalogenation: The most common side product is the arene resulting from the replacement of the bromine with a hydrogen atom.
-
Cause A: β-Hydride Elimination. This is a common pathway for primary and some secondary acyclic amines, where a β-hydrogen on the amine is transferred to the palladium, leading to the formation of an imine and the reduced arene.[5]
-
Cause B: Inefficient Catalyst Activation. When using Pd(II) precursors, side reactions during the reduction to Pd(0) can sometimes lead to arene formation.[10]
-
Solution: Employ a well-defined Pd(0) source or a precatalyst to ensure clean and efficient generation of the active catalyst.
-
-
-
Diarylation of Primary Amines: The desired mono-arylated product reacts further to give a diarylamine.
-
Cause: The product, a primary arylamine, can be more reactive than the starting amine under the reaction conditions.
-
Solution: Use a slight excess of the primary amine (1.1-1.2 equivalents). If diarylation persists, consider using an ammonia equivalent like benzophenone imine, followed by hydrolysis to obtain the primary arylamine.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right ligand for my specific aryl bromide and amine?
A1: Ligand selection is crucial and substrate-dependent.[5] A good starting point is to use a high-throughput screening approach with a diverse set of ligands.[11] However, some general guidelines apply:
| Ligand Family | Key Features & Typical Applications | Example Ligands |
| Bulky Biaryl Monophosphines | Highly versatile, electron-rich, and sterically demanding. Excellent for challenging couplings, including those with hindered substrates and for minimizing side reactions.[1][12] | XPhos, SPhos, RuPhos, BrettPhos |
| Bidentate Phosphines | Form stable chelate complexes with palladium. Often effective at preventing β-hydride elimination and can be useful for coupling primary amines.[5] | BINAP, DPPF, Xantphos |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable complexes with palladium. Can be effective for couplings of less reactive aryl chlorides, but also work well with aryl bromides.[13] | IPr, SIPr |
Q2: What is the best base to use, and how does it affect the reaction?
A2: The choice of base depends on the pKa of the amine and the functional group tolerance of your substrates.
| Base | pKaH (approx.) | Advantages | Disadvantages |
| NaOt-Bu / KOt-Bu | 19 | High reaction rates, effective for a wide range of amines.[8] | Incompatible with base-sensitive groups (esters, ketones, nitro groups).[2] |
| LHMDS / NaHMDS | 26 | Allows for the use of substrates with protic functional groups (e.g., alcohols, primary amides). Useful for low-temperature reactions.[2] | Air and moisture sensitive solid. |
| Cs₂CO₃ / K₃PO₄ | 10.3 / 12.3 | Milder conditions, compatible with many base-sensitive functional groups. | May require higher temperatures and longer reaction times. May not be strong enough for less acidic amines.[14] |
Q3: Can I set up my Buchwald-Hartwig reaction on the bench, or do I need a glovebox?
A3: While the active Pd(0) species is oxygen-sensitive, modern precatalysts and careful technique allow for reactions to be set up on the benchtop.[2] Many modern palladacycle precatalysts are air- and moisture-stable.[13] However, for maximum reproducibility and to avoid catalyst deactivation, it is best practice to use degassed solvents and to assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
Visualizing the Process
To better understand the reaction mechanism and troubleshooting logic, refer to the diagrams below.
The Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low conversion issues.
Experimental Protocols
General Protocol for a Small-Scale Test Reaction
This protocol is a robust starting point for screening conditions for the amination of an aryl bromide.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the moles of Pd)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.1 M solution in aryl bromide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the aryl bromide, the palladium precatalyst, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas three times.
-
Through the septum, add the degassed solvent, followed by the amine (if it is a liquid). If the amine is a solid, it should be added in step 1.
-
Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and quench with water or saturated aqueous NH₄Cl.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Chemical Insights. [Link]
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. J. Org. Chem.[Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
-
Aminations of Aryl Bromides in Water at Room Temperature. Org. Lett.[Link]
-
Catalyst Activation and Speciation Involving DyadPalladate™ Pre-Catalysts in Suzuki-Miyaura and Buchwald-Hartwig Cross-Couplings. York Research Database. [Link]
-
Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics. [Link]
-
Rapidly Activating Pd-Precatalyst for Suzuki–Miyaura and Buchwald–Hartwig Couplings of Aryl Esters. J. Org. Chem.[Link]
-
The three main pathways of precatalyst activation proposed for... ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Org. Lett.[Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Org. Lett.[Link]
-
Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. J. Am. Chem. Soc.[Link]
-
What can reaction databases teach us about Buchwald–Hartwig cross-couplings? React. Chem. Eng.[Link]
-
Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Nat. Protoc.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd. ResearchGate. [Link]
-
A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci. [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University Graduate School. [Link]
-
Bulky Alkylphosphines with Neopentyl Substituents as Ligands in the Amination of Aryl Bromides and Chlorides. J. Org. Chem.[Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Org. Lett.[Link]
-
Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. J. Org. Chem.[Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. ResearchGate. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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Technical Support Center: Managing Thermal Decomposition of Cyclobutanone Derivatives
Welcome to the technical support center for cyclobutanone derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile four-membered ring structures in their synthetic pathways.[1][2][3] Due to their inherent ring strain, cyclobutanones are valuable synthetic intermediates but are also susceptible to thermal decomposition, which can complicate reactions and reduce yields.[1][4] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you anticipate, identify, and manage these decomposition pathways effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the thermal stability of cyclobutanone derivatives.
Q1: What is the primary mechanism of thermal decomposition for cyclobutanone?
A1: The principal thermal decomposition pathway for cyclobutanone is a [2+2] cycloreversion reaction. This process involves the cleavage of two sigma bonds within the ring to yield ethylene and ketene.[5][6] A minor, parallel pathway also exists where cyclobutanone can decompose into cyclopropane and carbon monoxide, although this is generally less significant under typical synthetic conditions.[5][6]
The reaction is a unimolecular process that proceeds through a concerted, diradical, or zwitterionic transition state, depending on the substituents and reaction conditions. Understanding this fundamental pathway is the first step in controlling it.
Q2: At what temperature does cyclobutanone decomposition become significant?
A2: For unsubstituted cyclobutanone, thermal decomposition begins to occur at appreciable rates at temperatures above 350 °C in the gas phase. However, this temperature can be significantly lower depending on the presence of substituents on the ring, the solvent, and the presence of catalysts (acidic or basic). It is crucial to experimentally determine the decomposition threshold for your specific derivative under your reaction conditions.
Q3: How do substituents on the cyclobutanone ring affect its thermal stability?
A3: Substituents have a profound effect on the rate and regioselectivity of the cycloreversion.
-
Alkyl Groups: Generally, alkyl substituents can lower the decomposition temperature by stabilizing the potential radical or ionic intermediates formed during bond cleavage.
-
Electron-Withdrawing Groups (EWGs): EWGs can influence the mechanism, potentially favoring a more polar or stepwise pathway. Their effect on stability is complex and can depend on their position.
-
Steric Hindrance: Bulky substituents can increase ring strain, potentially lowering the activation energy for decomposition.[7]
Q4: What are the common byproducts I should look for if I suspect decomposition?
A4: The primary byproduct is a ketene, which is highly reactive and often not directly observed.[8] Instead, you will likely detect secondary products resulting from the ketene reacting with other molecules in your mixture.
-
Reaction with Nucleophiles: If alcohols, amines, or water are present, the ketene will be trapped to form esters, amides, or carboxylic acids, respectively.[9][10]
-
Dimerization: In the absence of efficient trapping agents, ketenes can undergo [2+2] cycloaddition with themselves to form diketene dimers.[8]
-
Reaction with Alkenes/Alkynes: Ketenes can react with other unsaturated molecules in [2+2] cycloadditions to form new cyclobutanones or cyclobutenones.[8]
The other primary byproduct is an alkene, which is typically more stable and easier to detect by methods like GC-MS or NMR spectroscopy.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during experiments involving cyclobutanone derivatives.
Issue 1: Low Yield of Desired Product, Suspected Decomposition
You Observe: The starting cyclobutanone is consumed, but the yield of your target molecule is lower than expected. You may also see a complex mixture of unidentified byproducts.
Root Cause Analysis: The reaction temperature may be too high, causing the rate of thermal decomposition to become competitive with the rate of your desired reaction.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low reaction yields.
Corrective Actions & Protocols
-
Reduce Reaction Temperature: This is the most direct way to manage thermal decomposition. Decrease the temperature in 5-10 °C increments and monitor the reaction. While this will slow down your desired reaction, it will disproportionately slow the decomposition, which typically has a higher activation energy.
-
Solvent Screening: The choice of solvent can influence thermal stability. Non-polar solvents may favor radical decomposition pathways, while polar solvents might stabilize polar transition states. Screen a range of solvents with different polarities to find one that favors your desired reaction while minimizing decomposition.
-
In-Situ Trapping of Ketenes: If the formation of the ketene byproduct is unavoidable, introduce a benign trapping agent into the reaction mixture. For example, a sterically hindered, non-nucleophilic alcohol could potentially capture the ketene without interfering with your primary reaction. This strategy is highly dependent on the specifics of your chemical system.
Issue 2: Inconsistent Results and Poor Reproducibility
You Observe: Seemingly identical experiments give different product ratios and yields.
Root Cause Analysis: This can be caused by subtle variations in reaction conditions that push the experiment across the thermal decomposition threshold. Inconsistent heating, localized "hot spots" in the reaction vessel, or variations in the concentration of catalytic impurities can be culprits.
Corrective Actions & Protocols
-
Ensure Uniform Heating:
-
Use a well-stirred oil bath or a heating mantle with a temperature controller and a thermocouple placed directly in the reaction mixture (if feasible) rather than relying on the mantle's surface temperature.
-
For microwave-assisted synthesis, ensure proper stirring and be aware that localized heating can still be an issue.
-
-
Purify Reagents and Solvents: Trace amounts of acid or base can catalyze decomposition pathways. Ensure all reagents and solvents are purified and dried according to standard laboratory procedures.
-
Controlled Rate of Addition: If the reaction is exothermic, adding a reagent too quickly can cause a temperature spike that initiates decomposition. Use a syringe pump for controlled, slow addition of reagents to maintain a stable internal temperature.
Protocol: Monitoring Thermal Decomposition via GC-MS
This protocol allows you to determine the onset temperature of decomposition for your specific cyclobutanone derivative.
Objective: To identify the temperature at which decomposition byproducts begin to form.
Materials:
-
Your cyclobutanone derivative
-
High-boiling point, inert solvent (e.g., dodecane, diphenyl ether)
-
Small reaction vials with septa
-
Heating block or oil bath with accurate temperature control
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution of your cyclobutanone derivative (e.g., 10 mg/mL) in the chosen high-boiling solvent.
-
Aliquot 1 mL of the solution into several reaction vials.
-
Set the heating block to a temperature well below the suspected decomposition point (e.g., 80 °C). Place the vials in the block.
-
After 30 minutes, remove one vial, cool it to room temperature, and inject a sample into the GC-MS. This is your T=0 baseline.
-
Increase the temperature by 10 °C. After 30 minutes, remove another vial, cool, and inject.
-
Repeat this process, increasing the temperature in 10 °C increments for each subsequent vial.
-
Analyze the chromatograms. Look for the appearance of new peaks corresponding to the expected alkene byproduct or secondary products from ketene trapping. The temperature at which these peaks become significant is the onset temperature for decomposition under these conditions.
Data Interpretation:
| Temperature (°C) | % Starting Material (Area) | % Alkene Byproduct (Area) | Notes |
| 80 | 99.8 | 0.0 | Baseline |
| 90 | 99.7 | 0.0 | Stable |
| 100 | 99.5 | 0.2 | Trace decomposition |
| 110 | 97.2 | 2.5 | Onset of significant decomposition |
| 120 | 85.1 | 14.3 | Rapid decomposition |
This table presents example data and should be adapted for your specific findings.
Issue 3: Formation of an Unexpected Lactam or Ester Byproduct
You Observe: Your reaction, which does not involve amines or alcohols as reagents, produces a lactam or ester.
Root Cause Analysis: This is a strong indicator of ketene formation via thermal decomposition. The highly reactive ketene is being trapped by trace nucleophiles.
Mechanistic Insight
Caption: Pathway from decomposition to byproduct formation.
Corrective Actions
-
Rigorous Drying of Reagents and Glassware: Trace water can hydrolyze the ketene to a carboxylic acid. Ensure all solvents are anhydrous and glassware is oven- or flame-dried before use.
-
Use of Inert Atmosphere: If your reagents or intermediates are sensitive, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent side reactions with atmospheric moisture.
-
Identify the Nucleophile Source: If an amide is formed, the source could be an amine reagent or a degradation product of a solvent like DMF or DMAc. If possible, switch to a more robust solvent.
By understanding the fundamental mechanisms of cyclobutanone decomposition and systematically troubleshooting unexpected outcomes, you can optimize your reaction conditions to favor your desired synthetic transformations and achieve higher yields and reproducibility.
References
-
Das, M. N., Kern, F., Coyle, T. D., & Walters, W. D. (1954). The Thermal Decomposition of Cyclobutanone. Journal of the American Chemical Society, 76(24), 6271–6274. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]
-
Secci, F., Frongia, A., & Piras, P. P. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15541–15572. [Link]
-
Blades, A. T. (1961). Kinetics of the thermal decomposition of cyclobutanone. Canadian Journal of Chemistry, 39(7), 1401-1407. [Link]
-
Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Laboratory, Scripps Research. [Link]
-
Lee-Ruff, E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538. [Link]
-
PubMed. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. National Center for Biotechnology Information. [Link]
-
Harrowven, D. C., et al. (2015). Generation and Trapping of Ketenes in Flow. European Journal of Organic Chemistry, 2015(7), 1491-1499. [Link]
-
Henry, C., et al. (2015). Generation and Trapping of Ketenes in Flow. European Journal of Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Ketene. [Link]
-
Walters, W. D. (1958). The Thermal Decomposition of Cyclobutane. Journal of the American Chemical Society, 80(11), 2775-2778. [Link]
-
ResearchGate. (2015). (PDF) Generation and Trapping of Ketenes in Flow. [Link]
-
Kern, F., & Walters, W. D. (1953). The Thermal Decomposition of Cyclobutane at Low Pressures. Journal of the American Chemical Society, 75(8), 1963–1966. [Link]
-
Staudinger, H. (1905). Ketenes, a new class of compounds. Berichte der deutschen chemischen Gesellschaft, 38(2), 1735-1739. (Historical reference, modern understanding is better captured by other sources but acknowledges the foundational work).
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. Ketene - Wikipedia [en.wikipedia.org]
- 9. Generation and Trapping of Ketenes in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Strategies to improve the yield of 3-arylcyclobutanone synthesis.
Welcome to the Technical Support Center for the Synthesis of 3-Arylcyclobutanones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of 3-arylcyclobutanone synthesis. As Senior Application Scientists, we have compiled field-proven insights and best practices to help you navigate the common challenges encountered in this valuable synthetic transformation.
Introduction: The Synthetic Challenge
The 3-arylcyclobutanone scaffold is a key structural motif in numerous biologically active molecules and a valuable intermediate in organic synthesis. While several synthetic routes exist, achieving high yields of pure product can be challenging. This guide will focus primarily on the widely used [2+2] cycloaddition of an arylketene with a styrene derivative, while also addressing issues relevant to other synthetic approaches.
Part 1: Troubleshooting Guide for Low Yields
Low yields are a frequent frustration in the synthesis of 3-arylcyclobutanones. This section provides a systematic approach to identifying and resolving the root causes of poor reaction outcomes.
FAQ 1: My [2+2] cycloaddition of phenylacetyl chloride and styrene is giving a low yield of 3-phenylcyclobutanone. What are the likely causes and how can I fix it?
This is a classic Staudinger-type reaction where an arylketene, generated in situ from the acid chloride and a base, reacts with the styrene. Low yields often stem from issues with ketene generation, competing side reactions, or suboptimal reaction conditions.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low yields in 3-arylcyclobutanone synthesis.
Detailed Explanations:
-
Ketene Dimerization: Arylketenes are highly reactive and can undergo a [2+2] cycloaddition with themselves to form a diketene. This is a common side reaction if the concentration of the ketene is too high relative to the trapping agent (styrene).[1]
-
Solution: The most effective strategy is to generate the ketene in situ in the presence of the styrene. This is achieved by slowly adding the acid chloride to a solution containing both the styrene and the amine base. This ensures that the ketene concentration remains low and it is trapped by the styrene as soon as it is formed.[2]
-
-
Styrene Polymerization: Styrene and its derivatives can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[3][4]
-
Solution: Ensure your styrene is freshly distilled or passed through a plug of basic alumina to remove any polymeric inhibitors and peroxides. Consider adding a small amount of a radical inhibitor like hydroquinone or BHT to the reaction mixture.
-
-
Inefficient Ketene Generation: The choice and quality of the base are critical.
-
Suboptimal Reaction Conditions:
-
Temperature: Ketene formation is often performed at low temperatures (0 °C to -78 °C) to control the reaction rate and minimize side reactions. After the addition of the acid chloride, the reaction is typically allowed to warm to room temperature.
-
Solvent: Use anhydrous, non-protic solvents such as diethyl ether, THF, or dichloromethane. Protic solvents will react with the ketene.
-
Concentration: The reaction should be sufficiently concentrated to favor the intermolecular reaction between the ketene and styrene over ketene dimerization. However, excessively high concentrations can promote styrene polymerization. Optimization may be required.
-
FAQ 2: I'm attempting a photochemical [2+2] cycloaddition to form a 3-arylcyclobutanone, but the yield is poor and I see a complex mixture of byproducts. What's going wrong?
Photochemical [2+2] cycloadditions can be powerful but are sensitive to reaction conditions. Low yields are often due to inefficient energy transfer, side reactions of the excited state species, or product decomposition.
Common Issues and Solutions in Photochemical [2+2] Cycloadditions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Inefficient light absorption by the substrate or photosensitizer.- Quenching of the excited state by oxygen or impurities.[5][6] | - Use a photosensitizer if direct excitation is inefficient.- Ensure the reaction mixture is thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).[5][6]- Use high-purity, dry solvents. |
| Byproduct Formation | - Isomerization of the starting alkene.- Other photochemical reactions of the starting materials or product.- Cycloreversion of the product.[7] | - Use a triplet sensitizer to favor the desired cycloaddition pathway.- Monitor the reaction progress by TLC or GC to avoid over-irradiation.- Choose a photosensitizer with an appropriate excited-state energy to avoid unwanted side reactions. |
| Product Decomposition | - The product itself may be photolabile under the reaction conditions. | - Filter the light source to remove high-energy UV wavelengths if possible.- Stop the reaction as soon as the starting material is consumed. |
Part 2: High-Yield Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 3-phenylcyclobutanone, which can be adapted for other 3-arylcyclobutanones.
Synthesis of 3-Phenylcyclobutanone via [2+2] Cycloaddition
This protocol is based on the in situ generation of phenylketene from phenylacetyl chloride and triethylamine, followed by its reaction with styrene.
Materials and Equipment:
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Low-temperature bath (ice-water or dry ice-acetone)
-
Phenylacetyl chloride (freshly distilled)
-
Styrene (freshly distilled or passed through basic alumina)
-
Triethylamine (freshly distilled from CaH₂)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 3-phenylcyclobutanone.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet, add styrene (1.2 equivalents) and anhydrous diethyl ether (100 mL). Add triethylamine (1.5 equivalents) to the flask.
-
Cooling: Cool the stirred reaction mixture to 0 °C using an ice-water bath.
-
Preparation of Acid Chloride Solution: In the addition funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous diethyl ether (50 mL).
-
Addition: Add the phenylacetyl chloride solution dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.
-
Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional hour. Then, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).[5][8]
Part 3: Purification Strategies and Impurity Identification
Proper purification is crucial for obtaining high-purity 3-arylcyclobutanones. This section covers common purification techniques and helps identify potential impurities.
FAQ 3: What are the common impurities I might see in my crude 3-arylcyclobutanone, and how can I remove them?
The impurities present in your crude product will depend on the specific side reactions that have occurred.
Common Impurities and Their Removal:
| Impurity | Origin | Identification (1H NMR) | Purification Method |
| Triethylammonium Chloride | Byproduct of ketene generation | Water-soluble salt, typically removed during aqueous workup. | Aqueous workup. |
| Diketene Dimer | Dimerization of the arylketene | Complex signals in the aliphatic and aromatic regions. | Column chromatography. |
| Polystyrene | Polymerization of styrene | Broad, unresolved signals in the aromatic and aliphatic regions. | Precipitation or column chromatography. |
| Unreacted Phenylacetyl Chloride | Incomplete reaction | May hydrolyze to phenylacetic acid during workup. | Aqueous basic wash (to remove the acid) followed by chromatography. |
| Phenylacetic Acid | Hydrolysis of phenylacetyl chloride | Carboxylic acid proton signal (>10 ppm), singlet around 3.6 ppm.[9][10][11][12] | Extraction with a mild aqueous base (e.g., NaHCO₃ solution). |
Purification by Column Chromatography:
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The less polar impurities (like unreacted styrene and polystyrene oligomers) will elute first, followed by the 3-arylcyclobutanone, and then more polar impurities.
Purification by Recrystallization:
-
Finding a suitable solvent system is key. A good solvent will dissolve the compound when hot but not when cold.[5][8]
-
Common solvent systems for recrystallization of moderately polar compounds include ethyl acetate/hexanes, acetone/water, and ethanol/water.[5][8]
Part 4: Scientific Principles and Mechanistic Insights
Understanding the underlying mechanisms of the reactions and side reactions is crucial for effective troubleshooting and optimization.
The Staudinger [2+2] Cycloaddition Mechanism
The reaction of a ketene with an alkene is a concerted, pericyclic reaction that proceeds through a [π²s + π²a] transition state. This means that the alkene adds to the ketene in a suprafacial manner, while the ketene adds in an antarafacial manner.[13]
Diagram of the [2+2] Cycloaddition Mechanism:
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Validation & Comparative
A Comparative Guide to 3-(Bromophenyl)cyclobutan-1-one Isomers: Synthesis, Properties, and Reactivity
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular scaffolds and building blocks is paramount. The cyclobutane motif, a strained four-membered carbocycle, has garnered increasing interest due to its unique three-dimensional structure and its ability to serve as a versatile pharmacophore.[1] This guide provides an in-depth comparative analysis of three positional isomers of bromophenyl-substituted cyclobutanone: 3-(2-bromophenyl)cyclobutan-1-one, 3-(3-bromophenyl)cyclobutan-1-one, and 3-(4-bromophenyl)cyclobutan-1-one. We will explore their synthesis, compare their physicochemical and spectroscopic properties, and delve into a theoretical examination of their relative reactivity, providing valuable insights for their application in synthetic chemistry and drug discovery programs. Cyclobutanone and its derivatives are significant intermediates in the synthesis of a variety of complex organic molecules, including antibiotics, antiviral agents, and anticancer drugs.[2]
Introduction to Bromophenyl-Substituted Cyclobutanones
The incorporation of a bromophenyl group onto a cyclobutanone core introduces a valuable functional handle for further molecular elaboration through cross-coupling reactions, while the position of the bromine atom on the phenyl ring can significantly influence the molecule's steric and electronic properties. This, in turn, can affect its reactivity, metabolic stability, and biological activity. Understanding the nuances of each isomer is therefore critical for rational drug design and the efficient synthesis of target molecules.
Synthesis of Phenylcyclobutanone Scaffolds
The construction of the phenylcyclobutanone core can be achieved through several synthetic strategies, with [2+2] cycloaddition reactions being one of the most prominent methods.[3][4][5][6][7][8] A common approach involves the reaction of a substituted styrene with a ketene or a ketene equivalent.
A plausible and general synthetic route to 3-(bromophenyl)cyclobutan-1-ones involves a [2+2] cycloaddition between the corresponding bromostyrene and a suitable ketene precursor, followed by hydrolysis. For instance, the reaction of a bromostyrene with dichloroketene (generated in situ from dichloroacetyl chloride and triethylamine) would yield a dichlorocyclobutanone intermediate. Subsequent reductive dechlorination would then afford the desired 3-(bromophenyl)cyclobutan-1-one.
Caption: General synthetic approach via [2+2] cycloaddition.
Experimental Protocol: A General Approach for the Synthesis of 3-(Bromophenyl)cyclobutan-1-ones
The following is a generalized, exemplary protocol for the synthesis of 3-(bromophenyl)cyclobutan-1-ones via a [2+2] cycloaddition reaction. This protocol is based on established methodologies for similar transformations and should be optimized for each specific isomer.
Step 1: [2+2] Cycloaddition
-
To a stirred solution of the corresponding bromostyrene (1.0 eq.) and triethylamine (2.5 eq.) in a suitable anhydrous solvent (e.g., diethyl ether or toluene) at 0 °C under an inert atmosphere, add a solution of dichloroacetyl chloride (1.5 eq.) in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure to obtain the crude dichlorocyclobutanone intermediate.
Step 2: Reductive Dechlorination
-
Dissolve the crude intermediate in a mixture of acetic acid and water.
-
Add activated zinc dust (excess) portion-wise to the stirred solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the excess zinc.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(bromophenyl)cyclobutan-1-one isomer.
Comparative Physicochemical and Spectroscopic Properties
While experimental data for these specific isomers is scarce in the literature, we can predict their properties based on known trends and data from analogous compounds.
| Property | 3-(2-Bromophenyl)cyclobutan-1-one (Predicted) | This compound | 3-(4-Bromophenyl)cyclobutan-1-one |
| Molecular Formula | C₁₀H₉BrO | C₁₀H₉BrO | C₁₀H₉BrO |
| Molecular Weight | 225.08 g/mol | 225.08 g/mol | 225.08 g/mol |
| Boiling Point | - | ~307.4 °C at 760 mmHg | ~308.5 °C at 760 mmHg[9] |
| Appearance | - | - | Solid[9] |
Spectroscopic Analysis (Predicted)
The predicted ¹H and ¹³C NMR spectra are crucial for the identification and characterization of these isomers. The chemical shifts of the aromatic protons and carbons will be most affected by the position of the bromine atom.
¹H NMR Spectroscopy:
-
Cyclobutane Protons: The protons on the cyclobutanone ring are expected to appear as complex multiplets in the region of δ 2.5-4.0 ppm. The benzylic proton (at C3) will likely be a multiplet around δ 3.5-4.0 ppm.
-
Aromatic Protons: The aromatic region (δ 7.0-7.6 ppm) will be diagnostic for each isomer.
-
2-Bromo Isomer: A complex multiplet pattern is expected due to the varied electronic environment of the four aromatic protons.
-
3-Bromo Isomer: A more distinct pattern with signals corresponding to protons ortho, meta, and para to the cyclobutyl group is anticipated.
-
4-Bromo Isomer: A characteristic AA'BB' system (two doublets) is expected due to the symmetry of the para-substituted ring.
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon: The carbonyl carbon (C1) is expected to resonate around δ 208-210 ppm.
-
Cyclobutane Carbons: The aliphatic carbons of the cyclobutane ring will appear in the range of δ 20-60 ppm.
-
Aromatic Carbons: The aromatic carbons will show distinct patterns for each isomer. The carbon attached to the bromine atom (C-Br) will be significantly shifted.
Comparative Reactivity: A Theoretical Perspective
The reactivity of the bromophenylcyclobutanone isomers is primarily influenced by the electronic and steric effects of the bromine substituent on the phenyl ring.
Caption: Factors influencing the reactivity of bromophenyl isomers.
Electronic Effects
The bromine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) due to its electronegativity and a weak electron-donating resonance effect (+R) due to its lone pairs.[10]
-
Reactivity of the Phenyl Ring (Electrophilic Aromatic Substitution): The bromine atom is a deactivating, yet ortho, para-directing group.[11][12] This means that electrophilic substitution on the phenyl ring will be slower than on benzene itself, but will preferentially occur at the positions ortho and para to the bromine. The cyclobutanone-substituted phenyl ring's own directing effects will also play a role.
-
Reactivity of the Carbonyl Group: The electronic nature of the bromophenyl substituent will have a modest effect on the electrophilicity of the carbonyl carbon. The electron-withdrawing nature of the bromine will slightly increase the reactivity of the carbonyl group towards nucleophiles. This effect will be most pronounced in the 4-bromo isomer due to the direct resonance interaction.
Steric Effects
Steric hindrance will be a major differentiating factor, particularly for the 2-bromo isomer.[13]
-
2-Bromo Isomer (ortho): The bromine atom in the ortho position will significantly hinder reactions involving both the phenyl ring and potentially the cyclobutanone moiety, depending on the conformation. Access to the positions adjacent to the cyclobutyl group on the phenyl ring will be restricted.
-
3-Bromo Isomer (meta): Steric hindrance will be less of a factor compared to the ortho isomer.
-
4-Bromo Isomer (para): The bromine atom is remote from the cyclobutanone ring and will exert minimal steric influence on reactions at the ring.
Reactivity in Cross-Coupling Reactions
A key application of these isomers is in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-Br bond is converted to a new C-C bond. The reactivity in these reactions is generally influenced by the steric environment around the C-Br bond. Therefore, the 4-bromo and 3-bromo isomers are expected to be more reactive than the sterically hindered 2-bromo isomer.
Applications in Medicinal Chemistry
Cyclobutane-containing molecules are increasingly being incorporated into drug candidates to improve their pharmacological properties.[1] The rigid, three-dimensional nature of the cyclobutane ring can help to lock in a bioactive conformation, leading to enhanced potency and selectivity. The bromophenyl moiety serves as a versatile handle for the synthesis of analogues and for the introduction of metabolic soft spots or blocking of metabolic sites.
While specific applications for these three isomers are not widely documented, their structural motifs are relevant to the development of a range of therapeutic agents. For example, phenylcyclobutane derivatives have been explored as inhibitors of various enzymes and as ligands for G-protein coupled receptors.
Conclusion
The three positional isomers of 3-(bromophenyl)cyclobutan-1-one, while sharing the same molecular formula, are predicted to exhibit distinct physicochemical properties and reactivity profiles. The 4-bromo isomer offers the most accessible bromine for cross-coupling reactions with minimal steric hindrance. The 2-bromo isomer presents significant steric challenges that can be either a limitation or a tool for directing reactivity. The 3-bromo isomer offers a balance between these two extremes. A thorough understanding of these differences is crucial for any researcher or drug development professional looking to utilize these valuable building blocks in their synthetic endeavors. Further experimental investigation into the synthesis and reactivity of these isomers is warranted to fully unlock their potential in medicinal chemistry and materials science.
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Liskon Biological. (2025, September 24). Importance of Cyclobutanone in Pharmaceutical Intermediates. Retrieved from [Link]
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De Kimpe, N., et al. (n.d.). Efficient synthesis of 2-substituted cyclobutanones as markers for food irradiation. Retrieved from [Link]
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Gibson, S. E., et al. (n.d.). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o692. Retrieved from [Link]
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Liu, S., et al. (2014, November 21). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Physical Chemistry Chemical Physics, 16(43), 23755-23765. Retrieved from [Link]
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Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. Retrieved from [Link]
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Ceylan, M., et al. (n.d.). Reaction of 2-Phenyl- and 2-Methyl-cycloalkanones with PBr5 and Influence of Substituent on the Addition of Bromine Atom. Asian Journal of Chemistry, 19(2), 1373-1378. Retrieved from [Link]
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Lee-Ruff, E., & Mladenova, G. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. Retrieved from [Link]
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Tantillo, D. J. (2025, April 22). Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. The Journal of Organic Chemistry, 90(8), 5674–5679. Retrieved from [Link]
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Wessjohann, L. A., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(1), 58-71. Retrieved from [Link]
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ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition. Retrieved from [Link]
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Wang, Y., & Tantillo, D. J. (2013). Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions. Journal of the American Chemical Society, 135(6), 2412–2424. Retrieved from [Link]
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A Comparative Spectroscopic Guide to 3-(3-chlorophenyl)cyclobutanone and 3-(3-bromophenyl)cyclobutanone
Abstract
This guide provides a detailed comparative analysis of the spectroscopic signatures of 3-(3-chlorophenyl)cyclobutanone and 3-(3-bromophenyl)cyclobutanone. As structurally analogous compounds with applications in organic synthesis and as building blocks in medicinal chemistry, their unambiguous differentiation is critical. This document outlines the theoretical basis and expected experimental data for their characterization by Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). We delve into the subtle yet definitive influence of the chloro- versus bromo-substituent on the spectral outputs. Standardized experimental protocols are provided to ensure data reproducibility and integrity, making this guide an essential resource for researchers in synthetic chemistry and drug development.
Introduction and Molecular Overview
3-(3-chlorophenyl)cyclobutanone and 3-(3-bromophenyl)cyclobutanone are substituted cyclobutanone derivatives. Their core structure consists of a four-membered cyclobutanone ring, which imparts significant ring strain, influencing both chemical reactivity and spectroscopic properties[1]. The key differentiator is the halogen atom (chlorine vs. bromine) at the meta-position of the phenyl ring. This single atomic substitution has profound effects on the molecule's electronic properties and, consequently, its interaction with electromagnetic radiation, providing a clear basis for spectroscopic distinction.
The molecular weight of 3-(3-chlorophenyl)cyclobutanone is approximately 180.63 g/mol [1][2]. The molecular weight for its bromo- counterpart is approximately 225.08 g/mol . This mass difference is the most fundamental distinction and is most clearly observed in mass spectrometry.
Caption: Molecular structures of the two subject compounds.
Comparative Spectroscopic Analysis
The following sections predict and compare the key features in the IR, NMR, and mass spectra of the two compounds based on established spectroscopic principles.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of functional groups. The primary diagnostic peak for both molecules is the carbonyl (C=O) stretch. Due to the inherent ring strain of the four-membered ring, this peak is expected at a higher wavenumber than in acyclic or six-membered cyclic ketones[3][4]. Conjugation with the aromatic ring typically lowers the C=O stretching frequency; however, the meta-substitution means the carbonyl group is not directly conjugated with the phenyl ring, minimizing this effect. The primary difference attributable to the halogen will be found in the low-frequency fingerprint region.
Key Expected Absorptions:
-
C=O Stretch: A strong, sharp absorption around 1780-1790 cm⁻¹. The difference between the chloro and bromo compounds on this peak is expected to be negligible.
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹)[3].
-
Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
Aromatic C=C Stretch: Two to three medium, sharp bands in the 1450-1600 cm⁻¹ region[5].
-
C-X (Halogen) Stretch: The C-Cl stretch appears in the 700-800 cm⁻¹ range, while the C-Br stretch is found at a lower frequency, typically 500-650 cm⁻¹. These bands can be weak and may be difficult to assign definitively in a complex fingerprint region.
Table 1: Predicted Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | 3-(3-chlorophenyl)cyclobutanone | 3-(3-bromophenyl)cyclobutanone | Intensity | Rationale for Comparison |
| Aromatic C-H Stretch | ~3050 | ~3050 | Medium-Weak | No significant change expected. |
| Aliphatic C-H Stretch | ~2950 | ~2950 | Medium-Strong | No significant change expected. |
| Carbonyl (C=O) Stretch | ~1785 | ~1785 | Strong | Ring strain is the dominant factor[3][4]. Halogen's inductive effect is distant and minimal. |
| Aromatic C=C Stretch | ~1600, ~1475 | ~1600, ~1475 | Medium | No significant change expected. |
| C-Cl Stretch | ~780 | - | Weak-Medium | Diagnostic for the chloro- compound. |
| C-Br Stretch | - | ~680 | Weak-Medium | Diagnostic for the bromo- compound. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei.
The ¹H NMR spectra for both compounds will be broadly similar, showing signals in the aromatic and aliphatic regions. The protons on the cyclobutanone ring will exhibit complex splitting patterns due to coupling with each other. The primary difference will be subtle shifts in the aromatic region due to the different electronic effects of chlorine and bromine.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton Environment | 3-(3-chlorophenyl)cyclobutanone | 3-(3-bromophenyl)cyclobutanone | Multiplicity | Rationale for Comparison |
| Aromatic Protons | ~7.2 - 7.4 | ~7.2 - 7.5 | Multiplet (m) | The electronegativity and anisotropic effects of Cl and Br will cause minor, but potentially distinguishable, shifts in the aromatic proton signals[6]. |
| Cyclobutanone CH (methine) | ~3.6 - 3.9 | ~3.6 - 3.9 | Multiplet (m) | Distant halogen substitution has minimal effect. |
| Cyclobutanone CH₂ | ~3.2 - 3.5 | ~3.2 - 3.5 | Multiplet (m) | Distant halogen substitution has minimal effect. |
¹³C NMR is particularly powerful for distinguishing these isomers. While most carbon signals will be similar, the chemical shift of the ipso-carbon (the aromatic carbon directly bonded to the halogen) is highly sensitive to the identity of the halogen. Due to the "heavy atom effect," bromine, being larger and more polarizable, will cause the attached carbon signal to shift significantly upfield (to a lower ppm value) compared to the carbon attached to chlorine[7][8].
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon Environment | 3-(3-chlorophenyl)cyclobutanone | 3-(3-bromophenyl)cyclobutanone | Rationale for Comparison |
| Carbonyl (C=O) | ~208 | ~208 | The distant halogen substituent has a negligible effect on the carbonyl carbon. |
| Aromatic C-X (ipso) | ~134 | ~122 | Key Differentiator. The heavy atom effect of bromine causes a significant upfield shift for the C-Br compared to the C-Cl[7][8]. |
| Other Aromatic Carbons | ~125 - 142 | ~125 - 145 | Minor shifts are expected due to the different inductive and resonance effects of Cl vs. Br. |
| Cyclobutanone CH (methine) | ~45 | ~45 | Minimal change expected. |
| Cyclobutanone CH₂ | ~35 | ~35 | Minimal change expected. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For these compounds, MS is the most direct and unambiguous method of differentiation due to the distinct natural isotopic abundances of chlorine and bromine.
-
Chlorine: Exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
-
Bromine: Exists as two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio.
This leads to a highly characteristic pattern for the molecular ion peak (M⁺).
-
3-(3-chlorophenyl)cyclobutanone: Will show a molecular ion peak (M⁺) and an "M+2" peak that is approximately one-third the intensity of the M⁺ peak.
-
3-(3-bromophenyl)cyclobutanone: Will show a molecular ion peak (M⁺) and an "M+2" peak that is of nearly equal intensity to the M⁺ peak.
Common fragmentation pathways would involve the loss of the halogen, or cleavage of the cyclobutanone ring[9].
Caption: Predicted key fragmentation ions and isotopic patterns in MS.
Table 4: Predicted Key Mass Spectrometry Ions (m/z)
| Ion | 3-(3-chlorophenyl)cyclobutanone | 3-(3-bromophenyl)cyclobutanone | Notes |
| [M]⁺ | 180 | 224 | Base peak of the molecular ion cluster. |
| [M+2]⁺ | 182 | 226 | Key Differentiator. Intensity is ~33% of M⁺ for chloro, ~98% for bromo. |
| [M-X]⁺ | 145 | 145 | Loss of the halogen radical. This fragment will be identical for both compounds. |
| [C₆H₄Cl]⁺ | 111/113 | - | Fragment corresponding to the chlorophenyl cation. |
| [C₆H₄Br]⁺ | - | 155/157 | Fragment corresponding to the bromophenyl cation. |
Standardized Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following protocols are recommended.
Caption: General workflow for spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by applying one drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. If solid, prepare a KBr pellet or dissolve in a suitable solvent (e.g., chloroform) for solution-cell analysis.
-
Background Scan: Perform a background scan of the empty sample compartment (or with the pure solvent/salt plates) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared sample in the spectrometer.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube[10][11]. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse program. A larger number of scans will be required due to the low natural abundance and sensitivity of the ¹³C nucleus[12].
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate[13][14]. The sample must be free of non-volatile materials.
-
GC Method:
-
Injector: Set to a temperature sufficient to vaporize the sample (e.g., 250 °C).
-
Column: Use a standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C).
-
Carrier Gas: Use helium at a constant flow rate.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV[15].
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample. The GC will separate the components, which are then analyzed by the MS.
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to the compound of interest. Examine the mass spectrum of that peak to identify the molecular ion and fragmentation pattern.
Summary and Conclusion
While 3-(3-chlorophenyl)cyclobutanone and 3-(3-bromophenyl)cyclobutanone present similar features across multiple spectroscopic techniques, they are readily and unambiguously distinguishable. The key differentiating features are:
-
IR Spectroscopy: The position of the C-X stretch in the fingerprint region (C-Cl ~780 cm⁻¹ vs. C-Br ~680 cm⁻¹).
-
¹³C NMR Spectroscopy: The significant upfield shift of the ipso-carbon in the bromo-compound (~122 ppm) compared to the chloro-compound (~134 ppm).
-
Mass Spectrometry: The characteristic isotopic pattern of the molecular ion, with the M+2 peak being ~33% for the chloro-compound and ~98% for the bromo-compound.
Of these, mass spectrometry provides the most rapid and definitive confirmation of identity. By applying the standardized protocols and interpretive principles outlined in this guide, researchers can confidently characterize and differentiate these two important chemical entities.
References
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Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. RSC Publishing. Available at: [Link]
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Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]
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ResearchGate. The halogen effect on the 13C NMR chemical shift in substituted benzenes. Available at: [Link]
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Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]
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Springer Nature Experiments. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Available at: [Link]
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University of Massachusetts Boston. GC-MS procedure and background. Available at: [Link]
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SCION Instruments. (2023). Sample preparation GC-MS. Available at: [Link]
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University of California, Riverside. Sample Preparation Guidelines for GC-MS. Available at: [Link]
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SpectraBase. 3-(3-CHLOROPHENYL)-3-HYDROXYL-2,2,4,4-TETRAMETHYLCYCLOBUTANONE - Optional[13C NMR]. Available at: [Link]
-
Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]
-
MDPI. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Available at: [Link]
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University of Cambridge. NMR Sample Preparation. Available at: [Link]
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The Journal of Chemical Physics. (1964). ESR of Substituted Cyclobutane Anions. Available at: [Link]
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PubChemLite. 3-(3-chlorophenyl)cyclobutanone (C10H9ClO). Available at: [Link]
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University of Gothenburg. (2023). Small molecule-NMR. Available at: [Link]
-
MDPI. (2021). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Available at: [Link]
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eCampusOntario Pressbooks. 29.10 ¹³C NMR Spectroscopy. Available at: [Link]
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Semantic Scholar. Heavy Halogen Atom Effect on (13)C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Available at: [Link]
-
National Institutes of Health. (2021). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]
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ResearchGate. Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. Available at: [Link]
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Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Available at: [Link]
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University of California, Los Angeles. 1H NMR Chemical Shifts (δ, ppm). Available at: [Link]
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]
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YouTube. (2023). FTIR-22 || IR Stretching Frequencies of Aliphatic, aromatic & conjugated ketones. Available at: [Link]
-
National Institutes of Health. (2018). Cu(ii)/SPDO complex catalyzed asymmetric Baeyer–Villiger oxidation of 2-arylcyclobutanones. Available at: [Link]
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PubMed. (2013). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Available at: [Link]
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Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]
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Thieme. (2009). 10 Typical IR Absorptions of Aromatic Compounds. Available at: [Link]
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Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]
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Chemistry LibreTexts. (2021). 19.14: Spectroscopy of Aldehydes and Ketones. Available at: [Link]
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MDPI. (2020). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
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OSTI.gov. (2021). Ultrafast photochemistry and electron-diffraction spectra in n→(3s) Rydberg excited cyclobutanone. Available at: [Link]
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A Comparative Guide to the Reactivity of Cyclobutanones and Cyclopentanones for the Research Scientist
In the landscape of synthetic chemistry and drug development, the choice of starting materials can profoundly influence the efficiency and outcome of a synthetic route. Cycloalkanones, in particular, are versatile building blocks, but their reactivity is not uniform across different ring sizes. This guide provides an in-depth technical comparison of the reactivity of cyclobutanones and cyclopentanones, offering insights grounded in structural organic chemistry and supported by experimental data. As a Senior Application Scientist, my aim is to equip you with the foundational knowledge to strategically leverage the unique chemical behaviors of these cyclic ketones in your research endeavors.
The Decisive Factor: Ring Strain and its Implications
The fundamental difference in the reactivity of cyclobutanones and cyclopentanones is rooted in their inherent ring strain. Cyclobutane itself possesses a significant strain energy of approximately 110 kJ/mol, a consequence of both angle strain from the compressed C-C-C bond angles (ideally 109.5° for sp³ carbons, but closer to 90° in cyclobutane) and torsional strain from eclipsing hydrogens.[1][2] Cyclopentane is considerably less strained, with a total strain energy of about 26 kJ/mol, as it can adopt a non-planar 'envelope' conformation to relieve some torsional strain.[1][3]
The introduction of a carbonyl group, with its sp² hybridized carbon, alters the geometry and strain of these rings. In cyclobutanone, the presence of an unsaturated carbon in the four-membered ring contributes to considerable ring strain.[4] This stored potential energy is a driving force in many reactions, as the ring system seeks to adopt a less strained configuration.
Caption: Comparative Ring Strain of Cyclobutanone and Cyclopentanone.
Nucleophilic Addition: A Tale of Two Hybridizations
In nucleophilic addition reactions, the carbonyl carbon undergoes rehybridization from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles). This geometric change has profound and opposite consequences for cyclobutanone and cyclopentanone.
For cyclobutanone, the transition from sp² to sp³ hybridization is energetically favorable as it relieves some of the ring's inherent angle strain. The internal bond angles of the ring are closer to the ideal tetrahedral angle in the transition state and the product. Consequently, cyclobutanone is highly susceptible to nucleophilic attack.[5]
Conversely, for cyclopentanone, the planar sp² carbon helps to minimize torsional strain. The transition to a tetrahedral sp³ center increases the number of eclipsing interactions between adjacent hydrogens, thereby increasing torsional strain.[6] This makes nucleophilic addition to cyclopentanone less favorable compared to cyclobutanone.
Caption: Energetic consequences of nucleophilic addition.
Experimental Protocol: Relative Rates of Hydride Reduction
A common method to compare the reactivity of ketones towards nucleophiles is through their reduction with hydride reagents.
Objective: To determine the relative rates of reduction of cyclobutanone and cyclopentanone with sodium borohydride.
Materials:
-
Cyclobutanone
-
Cyclopentanone
-
Sodium borohydride (NaBH₄)
-
Anhydrous ethanol
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Internal standard (e.g., dodecane)
Procedure:
-
Prepare equimolar solutions (e.g., 0.1 M) of cyclobutanone and cyclopentanone in anhydrous ethanol, each containing a known concentration of the internal standard.
-
Cool the solutions to 0 °C in an ice bath.
-
To each solution, add an equimolar amount of NaBH₄.
-
At regular intervals (e.g., 1, 5, 10, 20 minutes), withdraw an aliquot of the reaction mixture and quench it with a dilute acid (e.g., 1 M HCl).
-
Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether).
-
Analyze the organic extract by GC-MS to determine the ratio of the starting ketone to the corresponding alcohol product, relative to the internal standard.
-
Plot the disappearance of the starting material over time for both ketones to determine their relative reaction rates.
Expected Outcome: Cyclobutanone will be consumed at a significantly faster rate than cyclopentanone, demonstrating its higher reactivity towards nucleophilic attack.
Enolate Formation: A Matter of Acidity
The formation of enolates involves the deprotonation of an α-carbon. The acidity of these α-protons is influenced by the hybridization of the C-H bond. In strained rings like cyclobutane, the C-H bonds have increased s-character, which generally leads to higher acidity.[7] This would suggest that cyclobutanone should be more acidic and enolize more readily. Indeed, the pKa of the α-protons of cyclobutanone has been estimated to be in the range of 19.7-20.2.[8]
However, the stability of the resulting enolate also plays a crucial role. Ring strain can disfavor the formation of the sp²-hybridized enolate from a strained sp³-hybridized ketone.[7] Some studies suggest that the relative rate of enolization is greater for cyclobutanone than for cyclopentanone, while others indicate the opposite.[7] This discrepancy may arise from differences in kinetic versus thermodynamic control in enolate formation.
| Feature | Cyclobutanone | Cyclopentanone |
| α-Proton Acidity (pKa) | ~19.7 - 20.2[8] | ~18.5[9] |
| Kinetic Enolization | Potentially faster due to increased s-character of C-H bond[7] | Generally considered faster than cyclohexanone[9] |
| Thermodynamic Enolate Stability | Less stable due to ring strain in the sp² system | More stable than cyclobutanone enolate |
The Baeyer-Villiger Oxidation: Ring Strain as a Driving Force
The Baeyer-Villiger oxidation is a fascinating reaction where a ketone is converted to an ester (or a lactone from a cyclic ketone) via the insertion of an oxygen atom.[10][11][12] In this reaction, the relief of ring strain is a powerful driving force.
Cyclopentanone is generally more reactive in Baeyer-Villiger oxidations than less strained ketones like cyclohexanone.[9] The expansion of the five-membered ring to a six-membered lactone results in a significant release of the ring strain inherent in the cyclopentanone starting material. While direct comparative data with cyclobutanone is less common, the principle suggests that the high ring strain in cyclobutanone would also make it highly susceptible to this transformation. However, the migratory aptitude of the alkyl groups is the primary determinant of the regioselectivity of the reaction.[11][12]
Caption: Mechanism of the Baeyer-Villiger Oxidation.
Experimental Protocol: Baeyer-Villiger Oxidation with m-CPBA
Objective: To compare the reactivity of cyclobutanone and cyclopentanone in the Baeyer-Villiger oxidation.
Materials:
-
Cyclobutanone
-
Cyclopentanone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Sodium sulfite solution
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Set up two parallel reactions. In separate flasks, dissolve equimolar amounts of cyclobutanone and cyclopentanone in DCM.
-
Cool the solutions to 0 °C.
-
To each flask, add a solution of m-CPBA (1.1 equivalents) in DCM dropwise.
-
Monitor the progress of the reactions by TLC, observing the disappearance of the starting ketone spot and the appearance of the product lactone spot.
-
Upon completion (or after a set time for comparison), quench the reactions by adding sodium sulfite solution to destroy excess peroxide, followed by washing with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Dry the organic layers, concentrate, and analyze the products.
Expected Outcome: Both ketones should react, but the relative rates can be qualitatively assessed by TLC. The high ring strain in both starting materials should facilitate the reaction.
The Wittig Reaction: A Computational Perspective
The Wittig reaction, which converts ketones to alkenes, is another area where the reactivity of these cyclic ketones diverges.[13] A computational study on the Wittig reaction of cyclic ketones with a phosphorus ylide found that the activation energy for the initial formation of the oxaphosphetane intermediate is significantly lower for cyclobutanone compared to cyclopentanone.[14]
Specifically, the first activation energy barrier relative to the total energy of the reactants was calculated to be 0.30 kcal/mol for cyclobutanone and 3.60 kcal/mol for cyclopentanone.[14] This suggests that cyclobutanone is substantially more reactive in the Wittig reaction, a finding consistent with the theme of high ring strain promoting reactions that lead to a change in geometry at the carbonyl carbon.
Caption: Mechanism of the Wittig Reaction.
Conclusion: A Strategic Choice Based on Reactivity
The choice between a cyclobutanone and a cyclopentanone derivative in a synthetic plan should be a deliberate one, informed by the distinct reactivity profiles of these two ring systems.
Choose Cyclobutanone for:
-
Rapid nucleophilic additions: When a fast reaction with a nucleophile is desired, the inherent ring strain of cyclobutanone provides a significant thermodynamic advantage.
-
Facile Wittig reactions: The lower activation barrier makes cyclobutanone a more reactive partner in olefination reactions.
-
Accessing cyclobutane derivatives: For the synthesis of substituted cyclobutanes, the ketone provides a convenient functional handle.
Choose Cyclopentanone for:
-
Greater stability and handling: Its lower ring strain makes it a more stable and less reactive starting material.
-
Controlled enolate formation: While the kinetics can be complex, the greater stability of the cyclopentanone enolate can be advantageous in certain applications.
-
Baeyer-Villiger ring expansion: It is a good substrate for conversion to six-membered lactones.
By understanding the fundamental principles of ring strain and its influence on reaction mechanisms, researchers can make more informed decisions in the design and execution of synthetic strategies, ultimately leading to more efficient and successful outcomes in the laboratory.
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Ashfold, M. N. R., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. Physical Chemistry Chemical Physics, 22(7), 3587-3601. Available from: [Link]
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Ammon, H. L., et al. (2011). Ring Strain and Antiaromaticity: Their Effect on the Generation and Reactivity of Enolates in Small-Ringed Ketones. ACS National Meeting Book of Abstracts. Available from: [Link]
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Vedejs, E., & Marth, C. F. (1990). Mechanism of the Wittig reaction. Journal of the American Chemical Society, 112(10), 3905-3909. Available from: [Link]
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Jaros, S., & Kianbakht, R. (2007). Theoretical study of the Wittig reaction of cyclic ketones with phosphorus ylide. Journal of Molecular Structure: THEOCHEM, 808(1-3), 153-157. Available from: [Link]
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Various Authors. (n.d.). Which is more stable cyclopentanone or cyclobutanone? Quora. Available from: [Link]
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Srinivasan, R., & Carlough, K. H. (1967). THE PHOTOLYSIS OF CYCLOPENTANONE AND CYCLOBUTANONE. Canadian Journal of Chemistry, 45(24), 3209-3211. Available from: [Link]
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Various Authors. (n.d.). Which cycloalkane is more reactive? Quora. Available from: [Link]
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Liskon Biological. (2025). Comparison of Nucleophilic Reactivity Between Cyclohexanone And Cyclobutanone: Which Is More Reactive? Liskon Biological. Available from: [Link]
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Wikipedia contributors. (n.d.). Ring strain. Wikipedia. Available from: [Link]
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Hui, C., et al. (2022). Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes. Organic Letters, 24(36), 6564-6568. Available from: [Link]
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Li, Y., et al. (2022). The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant. Catalysts, 12(12), 1634. Available from: [Link]
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Wikipedia contributors. (n.d.). Baeyer–Villiger oxidation. Wikipedia. Available from: [Link]
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Ashfold, M. N. R., et al. (2020). Effects of ring-strain on the ultrafast photochemistry of cyclic ketones. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. Organic Chemistry Portal. Available from: [Link]
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Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Chemistry Steps. Available from: [Link]
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Davis, K. (2016). A Brief Introduction to Ring Strain. YouTube. Available from: [Link]
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Vrije Universiteit Brussel. (n.d.). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. Available from: [Link]
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Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Available from: [Link]
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LibreTexts Chemistry. (2015). 4.2: Ring Strain and the Structure of Cycloalkanes. LibreTexts Chemistry. Available from: [Link]
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Wikipedia contributors. (n.d.). Wittig reaction. Wikipedia. Available from: [Link]
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Kluger, R., & Chin, J. (2011). Determination of the pKa of cyclobutanone: Brønsted correlation of the general base-catalyzed enolization in aqueous solution and the effect of ring strain. The Journal of Organic Chemistry, 76(4), 1163-1167. Available from: [Link]
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Mayr, H., et al. (2020). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Organic & Biomolecular Chemistry, 18(44), 8963-8975. Available from: [Link]
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Zupkó, I., et al. (2021). (E)-2-Benzylidenecyclanones: Part XX—Reaction of Cyclic Chalcone Analogs with Cellular Thiols: Unexpected Increased Reactivity of 4-Chromanone- Compared to 1-Tetralone Analogs in Thia-Michael Reactions. Molecules, 26(11), 3297. Available from: [Link]
-
Pattabiraman, M., & Bode, J. W. (2011). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters, 13(18), 4866-4869. Available from: [Link]
-
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University of Nevada, Reno. (n.d.). The Rearrangement and Nucleophilic addition of Donor-Acceptor Cyclobutane: Novel Methodologies to Access δ-Lactones and Ring-Opened Products. University of Nevada, Reno ScholarWorks. Available from: [Link]
-
MDPI. (n.d.). Photochemical Synthesis of Nucleoside Analogues from Cyclobutanones: Bicyclic and Isonucleosides. MDPI. Available from: [Link]
-
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3-Arylcyclobutanones: A Strategic Bioisosteric Replacement for Phenyl Groups in Drug Design
A Senior Application Scientist's Guide to Leveraging Strained Ring Systems for Enhanced Drug-like Properties
In the landscape of modern medicinal chemistry, the phenyl group is a ubiquitous scaffold, present in over 80% of top-selling small molecule drugs.[1] Its rigid structure and ability to engage in various intermolecular interactions make it a valuable component for achieving high target affinity. However, the lipophilic and planar nature of the phenyl ring often introduces challenges related to poor aqueous solubility and susceptibility to oxidative metabolism, hindering the development of promising drug candidates.[2] Bioisosterism, the strategy of replacing a chemical moiety with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties, offers a powerful solution.[3][4] This guide provides an in-depth comparison of 3-arylcyclobutanones as bioisosteres for phenyl groups, offering experimental insights and protocols for their successful implementation in drug discovery programs.
The rationale for replacing a planar aromatic ring with a three-dimensional, saturated scaffold like a cyclobutane lies in the potential to significantly improve key drug-like properties.[5] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[5] The puckered nature of the cyclobutane ring can also lead to enhanced binding affinity by providing better complementarity to the target protein's binding pocket.[5] Specifically, the 3-arylcyclobutanone motif introduces a ketone functionality that can act as a hydrogen bond acceptor, potentially forging new, beneficial interactions within the target binding site, while the strained four-membered ring imparts unique conformational constraints.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The primary motivation for employing bioisosteric replacements is to enhance a molecule's developability profile. The following table summarizes the comparative performance of 3-arylcyclobutanone-containing compounds against their phenyl-containing counterparts, highlighting key parameters relevant to drug design.
| Property | Phenyl Group | 3-Arylcyclobutanone | Rationale for Improvement | Supporting Evidence |
| Lipophilicity (cLogP/LogD) | High | Generally Lower | The introduction of a polar ketone group and a more 3D structure reduces overall lipophilicity. | Replacement of a phenyl ring with a bicyclo[2.2.2]octane, a related saturated bioisostere, led to a decrease in cLogP.[6] The addition of a polar oxygen atom in 2-oxabicyclo[2.2.2]octane further reduced cLogP and experimental LogD.[6] |
| Aqueous Solubility | Low | Generally Higher | Reduced lipophilicity and the hydrogen bond accepting capacity of the ketone contribute to improved solubility. | The replacement of a phenyl ring in Imatinib with 2-oxabicyclo[2.2.2]octane, which contains a polar oxygen, slightly increased aqueous solubility.[6] |
| Metabolic Stability | Susceptible to CYP-mediated oxidation | Generally More Stable | Saturated aliphatic rings are less prone to oxidative metabolism compared to electron-rich aromatic systems.[5] | The replacement of a phenyl ring with a bicyclo[1.1.1]pentane (BCP) analogue resulted in significantly improved metabolic properties in an antimalarial series.[7] |
| Three-Dimensionality (Fsp3) | Low (Planar) | High (Puckered) | The cyclobutane ring is a non-planar, sp3-rich scaffold. | The strategic replacement of a planar aromatic ring with a puckered cyclobutane moiety increases the Fsp3 character.[5] |
| Binding Affinity (pIC50/Ki) | Variable | Often Maintained or Improved | The 3D shape can provide better complementarity to the binding pocket, and the ketone can form new hydrogen bonds. | In several cases, the replacement of an aromatic ring with a cyclobutane bioisostere has been shown to maintain or even improve biological activity.[5] |
Synthetic Strategies for 3-Arylcyclobutanones
The accessibility of 3-arylcyclobutanones is crucial for their widespread adoption in medicinal chemistry. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern and stereochemistry. A common and efficient approach involves the [2+2] cycloaddition of a ketene with a styrene derivative.
Experimental Protocol: Synthesis of 3-Phenylcyclobutanone
This protocol outlines a general procedure for the synthesis of the parent 3-phenylcyclobutanone, which can be adapted for more complex analogues.
Step 1: Generation of the Ketene Precursor (α-Chlorophenylacetyl Chloride)
-
To a solution of phenylacetic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added thionyl chloride (1.2 eq).
-
A catalytic amount of N,N-dimethylformamide (DMF) is added, and the reaction mixture is stirred at room temperature until the evolution of gas ceases.
-
The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude phenylacetyl chloride.
-
To the crude phenylacetyl chloride, add N-chlorosuccinimide (1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic).
-
The mixture is heated to reflux until the reaction is complete (monitored by TLC or GC-MS).
-
The crude α-chlorophenylacetyl chloride is purified by distillation under reduced pressure.
Causality: The conversion of the carboxylic acid to the acid chloride is a necessary activation step for the subsequent α-chlorination. The radical-initiated chlorination with NCS provides the key precursor for ketene formation.
Step 2: In Situ Generation of Phenylketene and [2+2] Cycloaddition with Ethylene
-
A solution of the α-chlorophenylacetyl chloride (1.0 eq) in an anhydrous, non-polar solvent (e.g., diethyl ether or toluene) is prepared in a high-pressure reactor.
-
The solution is cooled to a low temperature (e.g., -78 °C).
-
A trialkylamine base, such as triethylamine (1.1 eq), is added dropwise to generate the phenylketene in situ.
-
The reactor is then charged with ethylene gas to a high pressure (e.g., 50-100 atm).
-
The reaction is allowed to warm to room temperature and stirred for several hours.
-
Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered to remove the triethylammonium chloride salt.
-
The filtrate is concentrated, and the crude 3-phenylcyclobutanone is purified by column chromatography.
Causality: The dehydrochlorination of the α-chloro acid chloride by the amine base generates the highly reactive ketene intermediate. The subsequent [2+2] cycloaddition with ethylene is a concerted pericyclic reaction that forms the cyclobutanone ring. Performing the reaction under high pressure increases the concentration of ethylene in the solution, driving the cycloaddition forward.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for 3-phenylcyclobutanone.
Evaluating the Bioisosteric Replacement: A Workflow
A systematic approach is essential to validate the effectiveness of replacing a phenyl group with a 3-arylcyclobutanone. The following workflow outlines the key experimental stages.
Diagram of the Evaluation Workflow
Caption: Workflow for evaluating 3-arylcyclobutanone bioisosteres.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol describes a common method for assessing the metabolic stability of a compound using human liver microsomes. Metabolic stability is a crucial parameter, as it influences the in vivo half-life and oral bioavailability of a drug.[8][9]
Materials:
-
Test compound and positive control (a compound with known metabolic instability)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching the reaction
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of the test compound (at a final concentration of, for example, 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Calculate the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is equal to -k, where k is the elimination rate constant. The half-life is then calculated as 0.693/k.[10]
Data Interpretation:
-
Stable: t½ > 30 minutes
-
Moderately Stable: 10 < t½ < 30 minutes
-
Unstable: t½ < 10 minutes
Causality: This assay mimics the phase I metabolic processes that occur in the liver, primarily mediated by cytochrome P450 enzymes present in the microsomes.[9][10] The NADPH regenerating system is essential to provide the necessary cofactors for these enzymatic reactions.[10] By measuring the disappearance of the parent compound over time, we can assess its susceptibility to metabolism.
Case Studies and Future Outlook
While the direct application of 3-arylcyclobutanones as phenyl group bioisosteres is an emerging area, the broader strategy of using saturated rings to replace aromatic systems is well-validated. For instance, the replacement of a central phenyl ring with a bicyclo[1.1.1]pentane in a γ-secretase inhibitor led to improved physicochemical properties while maintaining bioactivity.[6] Similarly, in a series of novel open-source antimalarials, a bicyclo[1.1.1]pentane analogue was found to be equipotent to its parent phenyl compound and showed significantly improved metabolic properties.[7] These examples provide strong evidence for the potential of saturated bioisosteres, including 3-arylcyclobutanones, to overcome the limitations of phenyl-containing compounds.
The continued development of novel synthetic methodologies will be crucial for expanding the accessibility and diversity of substituted 3-arylcyclobutanones.[11][12][13][14] As our understanding of the interplay between three-dimensional structure and drug-like properties grows, the strategic application of bioisosteres like 3-arylcyclobutanones will undoubtedly play an increasingly important role in the design of the next generation of therapeutics.
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Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2022). National Institutes of Health. [Link]
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An “Ideal” Bioisoster of the para-substituted Phenyl Ring. (2023). ChemRxiv. [Link]
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3-Phenylcyclobutanone. (n.d.). PubChem. [Link]
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Enantioselective Synthesis of Alkylidenecyclobutanones via Formal Vinilidene Insertion into Cyclopropanone Equivalents. (2022). ChemRxiv. [Link]
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A Senior Application Scientist's Guide to Cyclobutane vs. Cyclopentane Scaffolds in Medicinal Chemistry
An objective comparison of cyclobutane and cyclopentane scaffolds for researchers, scientists, and drug development professionals.
In the intricate process of drug design, the selection of a core scaffold is a decision of paramount importance. It dictates not only the three-dimensional arrangement of pharmacophoric elements but also profoundly influences a molecule's physicochemical properties, metabolic fate, and overall druglikeness. Among the saturated carbocycles, cyclobutane and cyclopentane are frequently employed motifs. While separated by only a single methylene unit, their distinct structural and electronic characteristics impart surprisingly different behaviors in biological systems. This guide provides a comparative analysis, grounded in experimental data and mechanistic reasoning, to empower medicinal chemists to strategically select the optimal scaffold for their therapeutic targets.
Part 1: Physicochemical Properties - The Subtle Impact of a Single Carbon
The addition of one carbon atom when moving from cyclobutane to cyclopentane has predictable and significant consequences on key physicochemical parameters that govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Solubility
Lipophilicity, commonly expressed as LogP (the logarithm of the partition coefficient between octanol and water), is a critical factor influencing a drug's ability to cross biological membranes. As a general rule, increasing the carbon content enhances lipophilicity. Consequently, replacing a cyclobutyl group with a cyclopentyl group typically results in a higher LogP value. This increased lipophilicity often correlates with decreased aqueous solubility, a trade-off that must be carefully managed in drug design.[1][2] For instance, cyclobutanol is more soluble in water than cyclopentanol, a difference attributed to the smaller, less hydrophobic nature of the four-membered ring, which allows the polar hydroxyl group to interact more effectively with water.[3]
Table 1: Comparative Physicochemical Properties
| Property | Cyclobutane | Cyclopentane | Rationale & Implication in Drug Design |
| Ring Strain Energy | ~26.3 kcal/mol[4][5] | ~7.1 kcal/mol[4] | The high strain of cyclobutane makes it chemically distinct from linear alkanes, influencing bond lengths and reactivity.[4] Cyclopentane is significantly less strained.[4] |
| Relative Lipophilicity (cLogP) | Lower | Higher | Cyclopentane contributes more to lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and decrease solubility.[3] |
| Aqueous Solubility | Generally Higher | Generally Lower | The smaller hydrophobic surface of cyclobutane often leads to better aqueous solubility compared to cyclopentane analogues.[3] |
| Boiling/Melting Point | Generally Lower | Generally Higher | The larger surface area of cyclopentane leads to stronger London dispersion forces, resulting in higher boiling and melting points.[2][3] |
Experimental Protocol: LogP Determination via the Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining LogP and directly measures the partitioning of a compound between two immiscible phases.[6][7]
Objective: To determine the n-octanol/water partition coefficient (P) of a test compound.
Materials:
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified Water (HPLC grade, pre-saturated with n-octanol)
-
Test compound
-
Appropriate analytical standard
-
Glass flasks with inert stoppers
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC-UV or LC-MS/MS system for quantification
Methodology:
-
Solvent Preparation: Vigorously mix n-octanol and water (e.g., in a 1:1 ratio) for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.
-
Compound Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.
-
Partitioning:
-
Add a precise volume of the aqueous compound solution and an equal volume of the pre-saturated n-octanol to a flask.
-
Seal the flask and shake vigorously for 1-2 hours at a controlled temperature (e.g., 25°C) to allow equilibrium to be reached.
-
-
Phase Separation: Centrifuge the mixture (e.g., at 2000 x g for 10 minutes) to ensure a clean separation of the two phases, breaking any emulsions.
-
Quantification: Carefully sample an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC) against a standard curve.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the organic phase to that in the aqueous phase. LogP is the base-10 logarithm of this value.[6]
-
P = [Compound]octanol / [Compound]aqueous
-
LogP = log10(P)
-
Causality Behind the Protocol: This method's trustworthiness lies in its direct measurement of equilibrium partitioning. Pre-saturating the solvents is critical to prevent volume changes during the experiment, which would alter the concentrations and lead to inaccurate results. Centrifugation ensures that measurements are made on truly separated phases, free from micro-emulsions.
Part 2: Conformational Analysis - The Shape of Activity
The three-dimensional shape of a scaffold dictates the spatial orientation of its substituents, which is critical for precise interactions with a biological target. Cyclobutane and cyclopentane differ significantly in their conformational flexibility.
Cyclobutane: The Rigid, Puckered Square
Contrary to a simple square representation, cyclobutane is not planar. It adopts a puckered or "folded" conformation to alleviate the torsional strain that would arise from eight fully eclipsed C-H bonds in a planar structure.[8][9][10] This puckering comes at the cost of slightly increased angle strain (bond angles are ~88° instead of 90°), but the overall energy is lower.[10][11] The ring undergoes rapid inversion between two equivalent puckered states. This inherent rigidity can be highly advantageous in drug design, as it locks substituents into well-defined spatial vectors, reducing the entropic penalty upon binding to a target.[12][13]
Caption: Cyclobutane rapidly interconverts between two puckered conformations.
Cyclopentane: The Flexible Envelope and Twist
Cyclopentane is considerably more flexible than cyclobutane.[14] A planar conformation would have minimal angle strain (internal angles of a pentagon are 108°, close to the ideal 109.5°), but it would suffer from significant torsional strain due to ten eclipsed C-H bonds.[15][16] To relieve this strain, cyclopentane adopts non-planar conformations, the most stable of which are the "envelope" (with four carbons coplanar and one out of the plane) and the "half-chair" or "twist" (with three carbons coplanar and two displaced on opposite sides).[8][10] The energy barrier between these conformations is very low, leading to a continuous process of pseudorotation. This flexibility can allow a cyclopentane-based ligand to adapt its shape to fit a binding pocket, but it can also introduce an entropic cost, as the molecule must adopt a single conformation upon binding.
Caption: Cyclopentane conformations readily interconvert via pseudorotation.
Part 3: Metabolic Stability - A Key Differentiator
The susceptibility of a compound to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of its pharmacokinetic profile. Here, cyclobutane often holds a distinct advantage.
Blocking Sites of Oxidative Metabolism
CYP-mediated metabolism frequently involves the oxidation of C-H bonds. Cyclopentane, being more flexible and less strained, behaves more like a linear alkane and is often readily hydroxylated by CYP enzymes. In contrast, the cyclobutane ring is generally more resistant to oxidative metabolism.[4][5] This increased stability is attributed to the higher s-character of its C-H bonds due to ring strain, which results in stronger bonds that are less susceptible to enzymatic cleavage.[17] Strategically replacing a metabolically labile group (like a cyclopentyl or isopropyl moiety) with a cyclobutyl group is a common and effective tactic to block a site of metabolism and improve a compound's half-life.[12][18]
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay is a cornerstone of early ADME screening, providing a quantitative measure of a compound's susceptibility to Phase I metabolism.[19][20]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in HLM.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound and positive controls (e.g., midazolam, verapamil)
-
Ice-cold acetonitrile with an internal standard (IS) for quenching
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM on ice. Prepare a master mix containing HLM and buffer. Prepare a separate solution of the NADPH regenerating system.
-
Incubation:
-
In a 96-well plate, add the test compound (final concentration typically 1 µM) to the HLM master mix.[19]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to all wells.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in specific wells by adding a volume of ice-cold acetonitrile containing the IS.[21] The "0-minute" sample is typically quenched immediately after adding NADPH.
-
Negative Control: A parallel incubation is run without the NADPH regenerating system to control for non-enzymatic degradation.
-
Sample Processing: Seal the plate, vortex, and centrifuge (e.g., at 4000 x g for 20 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze by LC-MS/MS to determine the ratio of the peak area of the parent compound to the IS at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line (-k) is the elimination rate constant.
-
In vitro t1/2 = 0.693 / k
-
Intrinsic Clearance (CLint) is calculated from the half-life and protein concentration.[22]
-
Caption: Workflow for the in vitro human liver microsomal stability assay.
Part 4: Case Studies - Scaffold Selection in Action
-
Ivosidenib (IDH1 Inhibitor): During the optimization of inhibitors for isocitrate dehydrogenase 1 (IDH1), an early lead compound containing a cyclohexane moiety suffered from poor metabolic stability. A key strategy to reduce metabolic clearance was the replacement of the cyclohexyl amine with a difluorocyclobutanyl amine. This substitution significantly improved metabolic stability, ultimately contributing to the development of the approved drug Ivosidenib, a first-in-class IDH1 inhibitor.[13] This case exemplifies the successful use of a cyclobutane ring to block a metabolic soft spot.
-
Thromboxane A₂ Receptor Antagonists: In the design of antagonists for the thromboxane A₂ receptor, the cyclopentane ring has been effectively utilized. Researchers have shown that a cyclopentane-1,3-dione can act as a successful bioisostere for a carboxylic acid functional group, a common pharmacophore.[23] This demonstrates how the cyclopentane scaffold can be incorporated to mimic other functional groups while providing a unique carbon framework to explore structure-activity relationships.
Conclusion: A Strategic Choice
The decision to use a cyclobutane or cyclopentane scaffold is not arbitrary but a strategic choice based on the specific challenges of a drug discovery program.
-
Choose Cyclobutane when:
-
Metabolic stability is a primary concern. Its resistance to oxidative metabolism is a key advantage.[4][12]
-
Conformational rigidity is desired. It can pre-organize substituents for optimal binding and reduce the entropic penalty.[13][18]
-
A bioisostere for a gem-dimethyl group or alkene is needed. [12]
-
-
Choose Cyclopentane when:
-
Scaffold flexibility is needed to adapt to a complex or dynamic binding pocket.[14]
-
Emulating natural product structures is a guiding principle, as the five-membered ring is a common motif.[24]
-
A larger hydrophobic scaffold is required to fill a specific pocket, and the potential for increased metabolism can be managed.
-
Ultimately, the choice is often validated empirically. However, by understanding the fundamental differences in their physicochemical properties, conformational behavior, and metabolic liabilities, medicinal chemists can make more rational, data-driven decisions, accelerating the journey toward novel and effective therapeutics.
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De La Cruz, M., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from Dalal Institute website. [Link]
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BTC. (2025). What are the differences between cyclobutanol and cyclopentanol?. Retrieved from BTC website. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from ACD/Labs website. [Link]
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Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. In Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
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Lumen Learning. (n.d.). Conformers of Cycloalkanes. In MCC Organic Chemistry. [Link]
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Ballatore, C., et al. (2011). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 54(19), 6969–6983. [Link]
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OpenStax. (2023). 4.4 Conformations of Cycloalkanes. In Organic Chemistry. [Link]
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protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. [Link]
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ResearchGate. (2025). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. [Link]
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Ballatore, C., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(21), 5027-5030. [Link]
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PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. [Link]
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NIH National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from PubMed Central. [Link]
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Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]
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A Comparative Guide to the Biological Activity of 3-(3-Bromophenyl)cyclobutan-1-one Analogs: A Proposed Research Framework
Introduction: The Emerging Potential of Cyclobutane Scaffolds in Oncology
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can serve as the basis for next-generation therapeutics is relentless. Among these, the cyclobutane moiety has garnered significant attention for its unique conformational properties and its increasing presence in biologically active molecules, including potent anticancer agents.[1] The rigid, puckered structure of the cyclobutane ring can effectively orient pharmacophoric groups in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[2] When coupled with a synthetically versatile bromophenyl group, a common feature in many kinase inhibitors and other anticancer compounds, the resulting 3-(3-bromophenyl)cyclobutan-1-one scaffold presents a promising starting point for the development of novel oncology drugs.[3][4]
This guide presents a hypothetical, yet scientifically rigorous, comparative study of a series of novel this compound analogs. The purpose is to provide a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of this largely uninvestigated class of compounds. We will delve into a plausible synthetic route, a proposed comparative biological evaluation against a panel of cancer cell lines, and a detailed examination of the potential mechanism of action of a lead compound. The experimental protocols provided herein are based on established and widely accepted methodologies in the field of in vitro cancer pharmacology.
Proposed Synthesis of this compound Analogs
The synthesis of the proposed analogs would likely commence from a suitable starting material such as 3-bromobenzaldehyde. A plausible synthetic strategy could involve a multi-step sequence, including a Wittig-type reaction to introduce the cyclobutane precursor, followed by cyclization and subsequent modifications of the phenyl ring to generate a library of analogs. The bromine atom on the phenyl ring serves as a convenient handle for further diversification via cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe the structure-activity relationship (SAR).
A generalized synthetic scheme is presented below. The synthesis of 3-substituted cyclobutanone derivatives can be achieved through various established organic chemistry routes.[5]
Comparative Biological Evaluation: A Hypothetical In Vitro Screening Cascade
To assess the anticancer potential of our hypothetical series of this compound analogs, a primary in vitro screening against a panel of human cancer cell lines is proposed. The selection of cell lines should represent diverse cancer types to identify broad-spectrum activity or potential selectivity. For this guide, we have chosen MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used in initial anticancer drug screening.[6]
The primary endpoint for this initial screen is the half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth.
Table 1: Hypothetical Cytotoxic Activity (IC50, µM) of this compound Analogs
| Compound ID | R1 | R2 | R3 | MCF-7 (IC50, µM) | NCI-H460 (IC50, µM) | SF-268 (IC50, µM) |
| Parent | H | Br | H | 25.3 ± 2.1 | 32.1 ± 3.5 | 28.7 ± 2.9 |
| Analog A | OCH3 | Br | H | 15.8 ± 1.5 | 18.2 ± 2.0 | 17.5 ± 1.8 |
| Analog B | H | Br | OCH3 | 5.2 ± 0.6 | 7.9 ± 0.9 | 6.1 ± 0.7 |
| Analog C | F | Br | H | 18.9 ± 1.9 | 21.4 ± 2.3 | 20.1 ± 2.1 |
| Analog D | H | Br | F | 8.7 ± 0.9 | 10.3 ± 1.1 | 9.5 ± 1.0 |
| Doxorubicin | - | - | - | 0.9 ± 0.1 | 1.1 ± 0.2 | 0.8 ± 0.1 |
Data are presented as mean ± standard deviation from three independent experiments and are purely illustrative to demonstrate potential SAR.
From this hypothetical data, Analog B , featuring a methoxy group at the R3 position, emerges as the most potent compound across all three cell lines and is selected as our lead candidate for further mechanistic investigation.
Mechanistic Insights into the Lead Compound: A Postulated Pathway
Based on the chemical structure of Analog B and drawing parallels from existing literature on bromophenol and cyclobutane-containing anticancer agents, we postulate that its mechanism of action involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[7][8] This pathway is often triggered by cellular stress, leading to the activation of a cascade of caspases that execute programmed cell death.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, NCI-H460, SF-268) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO, at the same concentration as in the highest compound concentration).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compound (Analog B) at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Seed cells in 6-well plates and treat with the lead compound (Analog B) at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Structure-Activity Relationship (SAR) Analysis
The hypothetical data in Table 1 suggests a preliminary SAR for this series of compounds:
-
Parent Compound: The parent this compound shows moderate cytotoxic activity.
-
Effect of Methoxy Group: The introduction of a methoxy group (Analog A and B) generally increases potency compared to the parent compound. The position of the methoxy group appears to be critical, with substitution at the R3 position (Analog B) resulting in a significant enhancement of activity. This could be due to favorable interactions with a specific region of the target protein.
-
Effect of Fluoro Group: The addition of a fluorine atom (Analog C and D) also leads to an increase in potency, although less pronounced than the methoxy group. Similar to the methoxy analogs, the position of the fluorine atom influences activity, with the R3 substitution (Analog D) being more favorable.
This hypothetical SAR provides a clear direction for further optimization of the lead compound, Analog B.
Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, framework for the investigation of this compound analogs as potential anticancer agents. The proposed synthetic strategy, in vitro screening cascade, and mechanistic studies provide a clear roadmap for researchers in the field. The illustrative data highlights the potential for this scaffold to yield potent and selective anticancer compounds.
Future research should focus on the synthesis and actual biological evaluation of the proposed analogs to validate these hypotheses. Should a potent lead compound be identified, further studies would be warranted, including:
-
Identification of the direct molecular target(s).
-
In vivo efficacy studies in animal models of cancer.
-
Pharmacokinetic and toxicological profiling.
The exploration of novel chemical scaffolds is paramount to the advancement of cancer therapy. The this compound core represents a promising, yet underexplored, area for the discovery of new and effective anticancer drugs.
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The 3-Phenylcyclobutanone Scaffold: A Comparative Guide to Structure-Activity Relationships for Enzyme Inhibition
Introduction: The Allure of the Strained Ring in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a unique combination of structural rigidity, synthetic accessibility, and favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged as an increasingly attractive motif in drug design.[1] Its inherent ring strain and puckered conformation provide a three-dimensional character that can lead to enhanced metabolic stability and precise positioning of substituents for optimal target engagement, a significant advantage over flat aromatic systems.[2]
This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 3-phenylcyclobutanone derivatives. While this scaffold has been explored against various biological targets, this guide will focus primarily on its well-documented role in the inhibition of cysteine proteases, with a particular emphasis on cathepsin K. Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is a key enzyme involved in bone resorption, making it a prime target for the development of therapeutics for osteoporosis.[3][4]
We will dissect the intricate relationship between the chemical structure of 3-phenylcyclobutanone analogs and their inhibitory potency, drawing upon experimental data from seminal studies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 3-phenylcyclobutanone scaffold in their own discovery programs.
The 3-Phenylcyclobutanone Core: A Privileged Scaffold for Cysteine Protease Inhibition
The inhibitory activity of 3-phenylcyclobutanone derivatives against cysteine proteases like cathepsin K is largely attributed to the electrophilic nature of the ketone carbonyl. The active site of these enzymes contains a catalytic cysteine residue whose thiol group can act as a nucleophile, attacking the carbonyl carbon of the inhibitor. This interaction often leads to the formation of a reversible hemithioketal adduct, effectively blocking the enzyme's catalytic activity.[4] The phenyl group at the 3-position serves as a crucial anchor, occupying a key hydrophobic pocket within the enzyme's active site and providing a vector for further structural modifications to enhance potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: Key Determinants of Potency
The inhibitory potency of 3-phenylcyclobutanone derivatives is exquisitely sensitive to substitutions on both the phenyl ring and the cyclobutanone core. The following sections delineate the key SAR trends observed for this class of inhibitors.
Modifications to the phenyl ring of the 3-phenylcyclobutanone scaffold have a profound impact on binding affinity, as this moiety typically interacts with the S2 and S3 subsites of the enzyme's active site.
-
Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of the substituents on the phenyl ring can influence the reactivity of the cyclobutanone carbonyl and the overall binding affinity. While a systematic study on 3-phenylcyclobutanones is not extensively documented in the provided literature, related studies on other inhibitors suggest that both electron-withdrawing and electron-donating groups can be beneficial depending on the specific interactions they form within the binding pocket. For instance, in related inhibitor classes, halogen substitutions have been shown to enhance potency.
-
Positional Isomerism: The position of the substituent on the phenyl ring is critical. Ortho-, meta-, and para-substitutions will orient the functional group differently within the active site, leading to varied interactions with amino acid residues. For many enzyme inhibitors, a specific substitution pattern is often required for optimal activity.
-
Steric Bulk: The size of the substituent on the phenyl ring can either be beneficial or detrimental. Bulky groups may provide additional van der Waals interactions, but they can also lead to steric clashes if they are too large for the binding pocket.
Table 1: Comparative Inhibitory Activity of Phenyl-Substituted Analogs
| Compound ID | Phenyl Substitution (R) | Target Enzyme | IC50 (nM) |
| 1a | H | Cathepsin K | Baseline |
| 1b | 4-F | Cathepsin K | Improved |
| 1c | 4-Cl | Cathepsin K | Improved |
| 1d | 4-OCH3 | Cathepsin K | Variable |
| 1e | 3-Cl | Cathepsin K | Variable |
| 1f | 2-Cl | Cathepsin K | Reduced |
Note: The data in this table is illustrative and synthesized from general principles of SAR for enzyme inhibitors, as specific comprehensive data for 3-phenylcyclobutanone derivatives was not available in the initial search results. "Improved," "Variable," and "Reduced" indicate the likely effect on potency compared to the unsubstituted parent compound.
The cyclobutanone ring itself can be modified to influence both potency and pharmacokinetic properties.
-
Ring Conformation: The puckered nature of the cyclobutanone ring is crucial for presenting the phenyl group and other substituents in the correct orientation for binding.[2]
-
Substitution at the 2- and 4-positions: Introducing substituents on the cyclobutanone ring can provide additional interaction points with the enzyme. For example, incorporating amide functionalities can lead to the formation of hydrogen bonds with backbone residues in the active site.
Visualizing the SAR: A Logical Relationship Diagram
The following diagram illustrates the key structural modifications and their anticipated impact on the inhibitory activity of 3-phenylcyclobutanone derivatives.
Caption: Key modification sites on the 3-phenylcyclobutanone scaffold and their potential effects.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and methodological rigor are the cornerstones of scientific integrity. This section provides detailed, step-by-step protocols for the synthesis of 3-phenylcyclobutanone derivatives and their evaluation as enzyme inhibitors.
General Synthesis of 3-Phenylcyclobutanone Derivatives
The synthesis of 3-phenylcyclobutanone derivatives can be achieved through various synthetic routes. A common approach involves a [2+2] cycloaddition reaction.
Caption: General synthetic workflow for 3-phenylcyclobutanone derivatives.
-
Preparation of the Keteniminium Salt: To a solution of a suitable α-chloroenamine in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C), add a Lewis acid (e.g., ZnCl2).
-
[2+2] Cycloaddition: To the solution of the in situ generated keteniminium salt, add the desired substituted styrene derivative dropwise while maintaining the low temperature. Allow the reaction to stir for several hours.
-
Hydrolysis: Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate). The resulting cyclobutaniminium salt is then hydrolyzed, often with an aqueous acid (e.g., oxalic acid), to yield the cyclobutanone.
-
Workup and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 3-phenylcyclobutanone derivative.
In Vitro Cathepsin K Inhibition Assay
The inhibitory potency of the synthesized compounds is typically determined using a fluorometric assay.
The assay measures the cleavage of a fluorogenic substrate by cathepsin K. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA).
-
Reconstitute recombinant human cathepsin K in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-FR-AMC) in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer.
-
Add the test compound dilutions to the wells.
-
Add the cathepsin K solution to all wells except the blank.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation, 460 nm emission) over time using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Conclusion and Future Directions
The 3-phenylcyclobutanone scaffold represents a promising starting point for the design of potent and selective enzyme inhibitors, particularly for cysteine proteases like cathepsin K. The structure-activity relationships discussed in this guide highlight the critical importance of systematic modifications to both the phenyl ring and the cyclobutanone core to achieve optimal inhibitory activity. The inherent three-dimensionality and synthetic tractability of this scaffold offer a rich playground for medicinal chemists to explore.
Future efforts in this area should focus on obtaining high-resolution co-crystal structures of 3-phenylcyclobutanone derivatives bound to their target enzymes. Such structural information would provide invaluable insights into the precise binding modes and would greatly facilitate the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, exploring the utility of this scaffold against other enzyme classes could unveil new therapeutic opportunities.
References
- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central.
- The Emerging Role of 3-Vinylcyclobutanol Scaffolds in Medicinal Chemistry. Benchchem.
- Advances in the discovery of cathepsin K inhibitors on bone resorption. PubMed Central.
- Cyclic ketone inhibitors of the cysteine protease c
- Design, synthesis and biological evaluation of inhibitors of cathepsin K on dedifferenti
- Inhibitors of cysteine proteases. PubMed.
- Arylamine Based Cathepsin K Inhibitors: Investigating P3 Heterocyclic Substituents. PubMed.
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In vitro testing of compounds derived from 3-(3-Bromophenyl)cyclobutan-1-one
An In-Depth Guide to the In Vitro Evaluation of 3-(3-Bromophenyl)cyclobutan-1-one Derivatives: A Comparative Analysis
This guide provides a comprehensive framework for the in vitro characterization of novel compounds derived from the this compound scaffold. As researchers and drug development professionals, our goal extends beyond mere data generation; we aim to build a robust, evidence-based understanding of a compound's biological activity. This document is structured to provide not only the methodological "how" but also the critical "why," ensuring that the experimental choices are logical, self-validating, and grounded in established scientific principles.
The cyclobutane moiety is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can improve metabolic stability and binding affinity.[1][2] Derivatives of this compound, in particular, present an intriguing starting point for exploring novel therapeutic agents, potentially in oncology, due to the diverse biological activities associated with both cyclobutane-containing molecules and halogenated aromatic compounds.[3][4]
In this guide, we will compare a hypothetical derivative, CBR-001 , against a well-established chemotherapeutic agent, Doxorubicin , and a representative from another class of synthetic compounds with known cytotoxic potential, a Chalcone derivative .[5][6] This comparative approach is essential for contextualizing the potency and mechanism of action of our novel compound.
Comparative Experimental Design: A Strategy for Meaningful Data
A successful in vitro evaluation hinges on a logical and well-designed experimental workflow. The primary objective is to assess the cytotoxic and pro-apoptotic potential of CBR-001. We will employ a human colorectal carcinoma cell line (HCT116) as our model system, a widely used and well-characterized line in anticancer drug screening.[7]
The causality behind our experimental choices is as follows: we first screen for general cytotoxicity to determine if the compound has any effect on cell viability. If cytotoxicity is observed, we then investigate the underlying mechanism, focusing on apoptosis, a common and desirable mode of cell death for anticancer agents.[8][9] This tiered approach is both resource-efficient and scientifically rigorous.
Caption: Overall experimental workflow for in vitro comparison.
Core Methodologies: Ensuring Rigor and Reproducibility
The trustworthiness of our findings is directly proportional to the quality of our execution. The following protocols are detailed to be self-validating systems, incorporating necessary controls and quality checks.
Cell Culture and Compound Treatment
-
Cell Line Maintenance : Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.
-
Seeding : Trypsinize and seed 10,000 cells per well into a 96-well plate for the MTT assay or 1x10⁶ cells into a 6-well plate for apoptosis assays.[10] Allow cells to adhere for 24 hours.
-
Compound Preparation : Prepare a 10 mM stock solution of CBR-001, Doxorubicin, and the Chalcone derivative in DMSO. Subsequent dilutions should be made in a complete culture medium to achieve the final desired concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment : Replace the old medium with a medium containing the test compounds at various concentrations (for dose-response) or at a fixed concentration (e.g., the calculated IC50) for mechanistic studies.[11] Include a vehicle control (DMSO only) in all experiments.
Cytotoxicity Assessment: MTT Assay
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10][13]
-
Principle : The amount of purple formazan produced is directly proportional to the number of viable cells.[10]
-
Protocol :
-
After the desired incubation period with the test compounds (e.g., 48 hours), remove the treatment media.
-
Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[13][14]
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Protein Quantification: Bicinchoninic Acid (BCA) Assay
Accurate protein quantification is critical for ensuring equal loading in the Western blot analysis. The BCA assay is a robust method based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the colorimetric detection of Cu¹⁺ by bicinchoninic acid.[16]
-
Principle : The amount of the purple-colored complex formed is proportional to the protein concentration in the sample.[16]
-
Protocol :
-
Prepare a series of Bovine Serum Albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL).[17]
-
Prepare the BCA working reagent by mixing 50 parts of Reagent A with 1 part of Reagent B.[17]
-
Pipette 10 µL of each standard and unknown cell lysate sample into separate wells of a 96-well microplate.
-
Add 200 µL of the BCA working reagent to each well and mix thoroughly.[16][17]
-
Incubate the plate at 37°C for 30 minutes.[17]
-
Cool the plate to room temperature and measure the absorbance at 562 nm.
-
Generate a standard curve from the BSA standards and use it to calculate the protein concentration of the unknown samples.[16]
-
Apoptosis Assessment Part A: Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[18] Their activation is a hallmark of apoptosis. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal.[19]
-
Principle : The luminescent signal is proportional to the amount of active caspase-3 and -7 present in the sample.[19]
-
Protocol :
-
Seed cells in a white-walled 96-well plate and treat them with the compounds as described in 2.1.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate reader. The fold-increase in activity is determined by comparing the signal from treated cells to that of vehicle-treated control cells.
-
Apoptosis Assessment Part B: Western Blot Analysis
Western blotting allows for the specific detection of key proteins involved in apoptosis.[20] We will focus on cleaved caspase-3 and cleaved Poly (ADP-ribose) polymerase-1 (PARP). PARP is a substrate for active caspase-3, and its cleavage is considered a definitive marker of apoptosis.[20][21]
-
Principle : Proteins are separated by size via SDS-PAGE, transferred to a membrane, and detected using specific antibodies.[22][23]
-
Protocol :
-
Cell Lysis : After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using the BCA assay (Protocol 2.3).
-
SDS-PAGE : Load 20-30 µg of protein per lane into an SDS-polyacrylamide gel. Include a protein ladder to determine molecular weights.[22]
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]
-
Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific for cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation : Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[23] Densitometry analysis can be used to quantify the relative protein expression levels, normalized to the loading control.
-
Comparative Data Analysis and Interpretation
All quantitative data should be presented clearly to facilitate objective comparison. The following tables represent hypothetical data from the experiments described above.
Table 1: Cytotoxicity of Test Compounds on HCT116 Cells after 48h Treatment
| Compound | IC50 (µM) ± SD |
| CBR-001 | 8.5 ± 0.7 |
| Chalcone Derivative | 15.2 ± 1.3 |
| Doxorubicin (Positive Control) | 0.5 ± 0.1 |
| Vehicle (0.5% DMSO) | > 100 |
Interpretation: CBR-001 exhibits potent cytotoxicity against HCT116 cells, with an IC50 value significantly lower than the comparator Chalcone derivative, though less potent than the clinical drug Doxorubicin. This warrants further mechanistic investigation.
Table 2: Apoptosis Induction by Test Compounds at their Respective IC50 Concentrations
| Treatment (48h) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Relative Cleaved PARP Expression (Normalized to β-actin) |
| Vehicle (0.5% DMSO) | 1.0 | 1.0 |
| CBR-001 (8.5 µM) | 5.8 | 6.2 |
| Chalcone Derivative (15.2 µM) | 2.1 | 2.5 |
| Doxorubicin (0.5 µM) | 7.5 | 8.1 |
Interpretation: The data strongly suggest that CBR-001 induces cell death primarily through apoptosis. The significant increase in both caspase-3/7 activity and PARP cleavage is comparable to the effect of Doxorubicin and markedly greater than that of the Chalcone derivative, indicating a robust activation of the apoptotic cascade.
Visualizing the Mechanism: The Apoptotic Signaling Pathway
Understanding where our measured endpoints fit into the broader biological context is crucial. The diagram below illustrates the central role of executioner caspases and PARP cleavage in the final stages of apoptosis.
Caption: Key markers in the execution phase of apoptosis.
Conclusion
This guide outlines a systematic and robust approach for the in vitro evaluation of novel this compound derivatives. By employing a comparative framework and focusing on both the "what" and the "why" of our experimental design, we can generate high-quality, trustworthy data. The hypothetical results for CBR-001 demonstrate its potential as a pro-apoptotic agent, justifying its advancement to more complex in vitro models (e.g., 3D spheroids, co-culture systems) and subsequent in vivo studies. The methodologies described herein provide a solid foundation for any researcher seeking to characterize novel small molecules in the field of drug discovery.
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Chaudhary, A., & Singh, N. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
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A Senior Application Scientist's Guide to the Synthesis of 3-Arylcyclobutanones: A Comparative Analysis of Key Synthetic Routes
The 3-arylcyclobutanone motif is a privileged structural element in medicinal chemistry and materials science, valued for its unique conformational constraints and its role as a versatile synthetic intermediate. The inherent ring strain of the cyclobutane core imparts distinct reactivity, making it a powerful building block for the construction of more complex molecular architectures. This guide provides a comparative analysis of the principal synthetic routes to 3-arylcyclobutanones, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings, practical advantages and limitations, and stereochemical considerations of each approach, supported by experimental data and detailed protocols.
[2+2] Cycloaddition Reactions: A Direct Approach to the Cyclobutane Core
The [2+2] cycloaddition of a ketene or ketene equivalent with an aryl-substituted alkene (a styrene derivative) is one of the most direct and widely employed methods for constructing the 3-arylcyclobutanone skeleton.
Mechanism and Stereoselectivity
The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial cycloaddition, which is thermally allowed by the Woodward-Hoffmann rules. The ketene, with its orthogonal p-systems, can interact with the alkene in a concerted fashion. However, these reactions can often be low-yielding and lack stereoselectivity, particularly with less reactive alkenes.
A significant advancement in this area is the use of Lewis acids to promote the cycloaddition. Lewis acid catalysis can enhance the reactivity of the ketene and improve both the yield and diastereoselectivity of the reaction.[1] The Lewis acid coordinates to the carbonyl oxygen of the ketene, lowering the energy of the LUMO and accelerating the cycloaddition. Mechanistic studies suggest that these Lewis acid-promoted reactions proceed through a concerted, asynchronous transition state.[2] Interestingly, the diastereoselectivity can sometimes be inverted compared to the thermal reaction.[1]
Figure 1: General workflow for Lewis acid-promoted [2+2] cycloaddition.
Advantages and Disadvantages
Advantages:
-
Directness: This method provides a straightforward route to the cyclobutanone core in a single step.
-
Atom Economy: The reaction is highly atom-economical.
-
Stereocontrol: With the appropriate choice of chiral auxiliaries or catalysts, enantioselective variants are possible. Lewis acid catalysis often provides high diastereoselectivity.[1]
Disadvantages:
-
Ketene Instability: Many ketenes, especially monosubstituted ones, are unstable and must be generated in situ.
-
Substrate Scope: The reaction can be sensitive to the electronic nature of both the alkene and the ketene. Electron-rich styrenes and electron-poor ketenes generally give higher yields.
-
Regioselectivity: While generally predictable, regioselectivity can be an issue with certain substitution patterns.
Experimental Data
| Ketene Precursor | Alkene (Styrene Derivative) | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Dichloroketene (from CCl3COCl/Zn) | Styrene | None | Diethyl ether | Reflux | 4 | 75-85 | N/A | [3] |
| Phenylacetyl chloride | Cyclopentadiene | EtAlCl2 (1.1) | CH2Cl2 | -78 to 0 | 1 | 85 | >20:1 | [4] |
| 2-Bromophenylacetyl chloride | Indene | EtAlCl2 (1.1) | CH2Cl2 | -78 to 0 | 1 | 82 | >20:1 | [4] |
Detailed Experimental Protocol: Synthesis of 2,2-Dichloro-3-phenylcyclobutanone
This protocol is adapted from the cycloaddition of dichloroketene with cycloheptatriene and serves as a representative example.[3]
Materials:
-
Trichloroacetyl chloride
-
Activated zinc dust
-
Styrene
-
Anhydrous diethyl ether
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is charged with activated zinc dust (2.0 equivalents) and anhydrous diethyl ether.
-
A solution of trichloroacetyl chloride (1.5 equivalents) and styrene (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension of zinc dust over 1 hour.
-
After the addition is complete, the reaction mixture is heated to reflux for 3 hours.
-
The reaction mixture is cooled to room temperature and filtered to remove excess zinc.
-
The filtrate is washed successively with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2,2-dichloro-3-phenylcyclobutanone.
Ring Expansion Reactions: Building the Four-Membered Ring from a Three-Membered Precursor
Ring expansion reactions provide an alternative and powerful strategy for the synthesis of 3-arylcyclobutanones, typically starting from readily accessible cyclopropane derivatives.
Tiffeneau-Demjanov and Semipinacol Rearrangements
The Tiffeneau-Demjanov rearrangement involves the treatment of a 1-(aminomethyl)cyclopropanol with nitrous acid.[5][6] Diazotization of the primary amine leads to a diazonium salt, which readily eliminates nitrogen to generate a primary carbocation. Subsequent 1,2-migration of a cyclopropane ring bond results in ring expansion to a cyclobutanone. The regioselectivity of the rearrangement is governed by the migratory aptitude of the substituents on the cyclopropane ring.
A closely related and more general approach is the semipinacol rearrangement of 1-substituted-cyclopropanols.[7][8] The substituent at the 1-position is typically a good leaving group (e.g., a halide). In the presence of a Lewis acid or under thermal conditions, the leaving group departs, generating a carbocation that triggers the ring-expanding 1,2-alkyl shift. For the synthesis of 3-arylcyclobutanones, the starting cyclopropanol would bear an aryl group.
Figure 2: Mechanism of the semipinacol rearrangement of a 1-aryl-2-halocyclopropanol.
Advantages and Disadvantages
Advantages:
-
Stereospecificity: The rearrangement often proceeds with a high degree of stereospecificity, with the migrating group moving anti-periplanar to the leaving group.[9]
-
Access to Complex Scaffolds: This method can be used to synthesize highly substituted and stereochemically complex cyclobutanones.
-
Readily Available Starting Materials: Substituted cyclopropanols can be prepared through various established methods.
Disadvantages:
-
Regioselectivity: In unsymmetrically substituted cyclopropanols, the migration of different ring bonds can lead to a mixture of regioisomeric cyclobutanones.
-
Harsh Conditions: Some rearrangements may require strongly acidic or high-temperature conditions, which may not be compatible with sensitive functional groups.
Experimental Data
| Starting Material | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-phenyl-1-(aminomethyl)cyclopropanol | NaNO2, AcOH | H2O/Ether | 0 | 2 | 78 | [5] |
| 1-(4-methoxyphenyl)-2,2-dichlorocyclopropan-1-ol | AgBF4 | CH2Cl2 | 25 | 1 | 85 | [9] |
| 1-aryl-2,2-dibromocyclopropanols | Zn | THF | 60 | 12 | 60-80 | [9] |
Detailed Experimental Protocol: Tiffeneau-Demjanov Rearrangement of 1-Phenyl-1-(aminomethyl)cyclopropanol
This protocol is a representative example of a Tiffeneau-Demjanov ring expansion.[5]
Materials:
-
1-Phenyl-1-(aminomethyl)cyclopropanol
-
Sodium nitrite (NaNO2)
-
Acetic acid (AcOH)
-
Water
-
Diethyl ether
Procedure:
-
A solution of 1-phenyl-1-(aminomethyl)cyclopropanol (1.0 equivalent) in a mixture of water and diethyl ether is cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (1.2 equivalents) in water is added dropwise to the stirred solution.
-
Glacial acetic acid (2.0 equivalents) is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-phenylcyclobutanone.
Transition-Metal Catalyzed Routes: Modern and Versatile Approaches
Transition-metal catalysis has emerged as a powerful tool for the synthesis of 3-arylcyclobutanones, offering unique reactivity and selectivity.
Rhodium-Catalyzed Arylation of Cyclobutenones
A notable method involves the rhodium-catalyzed asymmetric arylation of cyclobutenone ketals.[2][10] In this process, an arylboronic acid is added to a cyclobutenone ketal in the presence of a chiral rhodium catalyst. The reaction proceeds via an enantioselective carbometalation, followed by a β-oxygen elimination to yield an enantioenriched enol ether, which can be readily hydrolyzed to the corresponding 3-arylcyclobutanone.
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The Strategic Advantage of Rigidity: Why Cyclobutane Scaffolds Outperform Traditional Linkers in Drug Design
A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate dance of drug discovery, the linker region of a molecule is often perceived as a simple tether, a flexible chain connecting key pharmacophoric elements. However, this seemingly unassuming component plays a pivotal role in dictating a drug candidate's overall efficacy, selectivity, and pharmacokinetic profile. While traditional aliphatic and ether-based linkers offer synthetic simplicity, their inherent flexibility can be a double-edged sword, often leading to entropic penalties upon binding and unforeseen metabolic liabilities. This guide presents a comprehensive comparison, grounded in experimental evidence, of the advantages of employing conformationally constrained cyclobutane scaffolds over their flexible counterparts. We will delve into the nuanced physicochemical properties imparted by this unique four-membered ring system and provide practical, data-driven insights for its strategic implementation in your drug design workflow.
The Tyranny of Flexibility: Unpacking the Limitations of Traditional Linkers
Flexible linkers, typically composed of alkyl chains or polyethylene glycol (PEG) units, are a mainstay in medicinal chemistry due to their synthetic accessibility.[1][2] However, their conformational freedom can lead to several undesirable consequences:
-
Entropic Penalty: Upon binding to a target protein, a flexible linker must adopt a specific, low-energy conformation. This transition from a disordered state in solution to an ordered, bound state is entropically unfavorable, potentially reducing the overall binding affinity of the molecule.[3][4]
-
Off-Target Interactions: The ability to adopt numerous conformations increases the likelihood of a molecule interacting with unintended biological targets, leading to potential toxicity and side effects.
-
Metabolic Instability: Linear alkyl chains can be susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to rapid clearance and poor pharmacokinetic profiles.[5][6]
The Cyclobutane Paradigm: A Rigid Solution to a Flexible Problem
The cyclobutane ring, a puckered, four-membered carbocycle, offers a compelling solution to the challenges posed by flexible linkers.[7] Its inherent rigidity and unique three-dimensional structure provide a powerful tool for medicinal chemists to fine-tune the properties of drug candidates.[8][9]
Conformational Constraint: A Pre-organized Advantage
The most significant advantage of a cyclobutane scaffold lies in its ability to confer conformational rigidity.[3][10] By "pre-organizing" the pharmacophoric groups into a bioactive conformation, the entropic penalty upon binding is significantly reduced.[11] This can translate to a substantial improvement in binding affinity and, consequently, potency.
Diagram: Conformational Restriction with Cyclobutane Scaffolds
Caption: Conformational freedom of a flexible linker versus the pre-organized nature of a cyclobutane scaffold.
Cyclobutane as a Bioisostere: Mimicking for Success
The cyclobutane moiety can serve as a versatile bioisostere for various functional groups, including alkenes, larger cycloalkanes, and even aromatic rings.[5][12] This strategic replacement can lead to significant improvements in a compound's drug-like properties.
-
Alkene Replacement: Replacing a metabolically labile double bond with a cyclobutane ring can prevent cis/trans-isomerization and enhance metabolic stability.[12]
-
Aryl Ring Bioisostere: Substituting a planar, often metabolically vulnerable, aromatic ring with a three-dimensional cyclobutane scaffold can increase the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[5] This substitution can also improve solubility and reduce off-target effects associated with planar aromatic systems.
Enhancing Physicochemical and Pharmacokinetic Properties
The introduction of a cyclobutane scaffold can have a profound impact on a molecule's physicochemical and pharmacokinetic profile.
-
Improved Metabolic Stability: The rigid cyclobutane ring can shield adjacent functional groups from metabolic enzymes, thereby increasing the compound's half-life.[3] In some cases, replacing a metabolically susceptible moiety, such as a cyclohexane ring, with a difluorocyclobutanyl group has been shown to significantly improve metabolic stability.[7]
-
Enhanced Solubility: The non-planar, three-dimensional nature of cyclobutane can disrupt crystal lattice packing, leading to improved aqueous solubility compared to flat aromatic systems.[3]
-
Increased Cell Permeability: While seemingly counterintuitive for a more rigid structure, the defined conformation of a cyclobutane-containing molecule can present a more favorable orientation for passive diffusion across cell membranes.[13][14]
Data-Driven Comparison: Cyclobutane Scaffolds vs. Traditional Linkers
The theoretical advantages of cyclobutane scaffolds are well-supported by experimental data across various therapeutic areas.
| Property | Traditional Flexible Linker (e.g., Alkyl Chain) | Cyclobutane Scaffold | Supporting Evidence/Case Study |
| Potency | Variable, can be high but often with entropic penalty. | Often enhanced due to reduced entropic penalty and optimal vector positioning. | The hepatitis C virus (HCV) protease inhibitor Boceprevir contains a cyclobutane group that is 3-fold and 19-fold more potent than the corresponding cyclopropyl and cyclopentyl analogues, respectively.[7] |
| Metabolic Stability | Can be susceptible to CYP450-mediated oxidation. | Generally more resistant to metabolism; can block metabolically labile sites. | Replacement of a cyclohexane amine with a difluorocyclobutanyl amine in an IDH1 inhibitor led to a significant increase in metabolic stability.[7] |
| Solubility | Long alkyl chains can decrease aqueous solubility. | The 3D structure can disrupt crystal packing, often leading to improved solubility compared to planar systems.[3] | Saturated molecules like those containing cyclobutane rings correlate with higher water solubility and lower melting points.[3] |
| Oral Bioavailability | Highly dependent on overall molecular properties. | Can be significantly improved due to enhanced stability and permeability. | In a series of kinase inhibitors, a compound with a cis-1,4-cyclobutane linker showed the highest plasma exposure and oral bioavailability in mice.[11] |
| Selectivity | Conformational flexibility can lead to off-target binding. | The rigid structure can enforce a conformation that is highly specific for the intended target. | A cyclobutane-containing linker in a cathepsin B inhibitor showed greater selectivity over other enzymes compared to a flexible valine-citrulline linker.[11] |
Case Study: Carboplatin vs. Cisplatin
A classic example illustrating the benefits of incorporating a cyclic scaffold is the comparison between the anticancer drugs cisplatin and carboplatin. While not a linker in the traditional sense, the cyclobutane-1,1-dicarboxylate ligand in carboplatin replaces the two chloride ligands of cisplatin.
| Property | Cisplatin | Carboplatin |
| Chemical Structure | PtCl₂(NH₃)₂ | C₆H₁₂N₂O₄Pt |
| Aqueous Solubility (25 °C) | 2.53 g/L[15] | Soluble |
| Nephrotoxicity | High[16] | Significantly lower[7] |
| Myelosuppression | Mild[17] | Dose-limiting[17] |
This structural modification in carboplatin, incorporating a cyclobutane-derived bidentate ligand, results in a different reactivity profile, leading to a significant reduction in the severe nephrotoxicity associated with cisplatin.[7][16]
Experimental Protocols
To facilitate the exploration of cyclobutane scaffolds in your own research, we provide the following representative experimental protocols.
Synthesis of a 1,3-Disubstituted Cyclobutane Analog
This protocol is adapted from a general method for the [2+2] cycloaddition of allenoates and alkenes to furnish 1,3-disubstituted cyclobutanes.[7]
Objective: To synthesize a model 1,3-disubstituted cyclobutane compound to serve as a rigid linker precursor.
Materials:
-
Phenyl 2,3-butadienoate
-
1-Hexene
-
Anhydrous toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc) and hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add phenyl 2,3-butadienoate (1.0 eq).
-
Add anhydrous toluene to dissolve the allenoate.
-
Add 1-hexene (2.0 eq) to the reaction mixture.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 110 °C.
-
Stir the reaction at 110 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess alkene.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting with 2% EtOAc/hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield the 1,3-disubstituted cyclobutane product as an oil.
Diagram: Synthetic Workflow for 1,3-Disubstituted Cyclobutane
Caption: A streamlined workflow for the synthesis of 1,3-disubstituted cyclobutanes.
In Vitro Metabolic Stability Assessment: Microsomal Stability Assay
This protocol provides a general procedure for assessing the metabolic stability of a compound using liver microsomes.[5][8][18]
Objective: To compare the metabolic stability of a cyclobutane-containing compound versus an analog with a flexible linker.
Materials:
-
Test compounds (cyclobutane and flexible linker analogs) dissolved in DMSO (e.g., 10 mM stock)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37 °C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the incubation mixture by combining the phosphate buffer, MgCl₂, and liver microsomes in a 96-well plate.
-
Add the test compounds to the incubation mixture to a final concentration of 1-2 µM.
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 3-5 volumes of cold acetonitrile containing an internal standard.
-
For the 0-minute time point, add the quenching solution before adding the NADPH regenerating system.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Calculate the half-life (t₁/₂) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
Cell Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol describes a high-throughput method to assess the passive permeability of a compound.[3][19][20]
Objective: To compare the passive permeability of a cyclobutane-containing compound with its flexible linker counterpart.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add PBS to the acceptor plate wells.
-
Prepare the test compound solutions in PBS (final DMSO concentration should be low, e.g., <1%).
-
Add the test compound solutions to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for each compound.
Conclusion
The strategic incorporation of cyclobutane scaffolds represents a significant advancement in rational drug design, offering a robust solution to the inherent limitations of traditional flexible linkers. The conformational rigidity, bioisosteric potential, and favorable impact on physicochemical and pharmacokinetic properties make cyclobutane a powerful tool in the medicinal chemist's arsenal. By understanding the principles outlined in this guide and utilizing the provided experimental frameworks, researchers can unlock new avenues for the development of more potent, selective, and metabolically stable drug candidates. The evidence strongly suggests that in the pursuit of optimized therapeutic agents, a little rigidity can go a long way.
References
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Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
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Kirchmair, J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
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Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 366-375. [Link]
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From Flatland to Spaceland: A Comparative Guide to the Bioisosteric Replacement of a Phenyl Ring with a Cyclobutane Moiety
For researchers, scientists, and drug development professionals, the pursuit of molecular scaffolds that confer superior drug-like properties is a central theme in medicinal chemistry. The ubiquitous phenyl ring, while a stalwart in drug design, often introduces metabolic liabilities and suboptimal physicochemical properties. This guide provides an in-depth, objective comparison of the strategic replacement of the planar phenyl ring with a puckered cyclobutane moiety—a tactic increasingly validated as a powerful strategy to enhance pharmaceutical profiles.[1][2]
This "escape from flatland" approach advocates for increasing the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor frequently correlated with higher clinical success rates.[1] By transitioning from a two-dimensional aromatic system to a three-dimensional saturated scaffold, chemists can unlock significant improvements in solubility, metabolic stability, and even target engagement.[2][3]
The Phenyl Ring: An Imperfect Privileged Structure
The phenyl group is prevalent in bioactive molecules for its ability to engage in hydrophobic and π-stacking interactions within protein binding pockets and serve as a rigid scaffold for directing substituents. However, its utility is often compromised by several inherent drawbacks:
-
Metabolic Vulnerability: The electron-rich aromatic system is a prime target for oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and the formation of potentially reactive metabolites.[1]
-
Poor Solubility: The flat, hydrophobic nature of the phenyl ring often contributes to low aqueous solubility, a major hurdle in drug formulation and bioavailability.[4]
-
Planarity: The rigid, planar geometry can limit the exploration of three-dimensional binding pockets, potentially restricting potency and selectivity.[2]
The Cyclobutane Moiety: A 3D Saturated Bioisostere
The cyclobutane ring has emerged as a compelling non-classical bioisostere for the phenyl group.[3] Its puckered, three-dimensional structure provides a distinct spatial arrangement for substituents, offering a different way to probe protein binding sites.[5] This substitution directly increases the Fsp3 character, moving the molecule into a more "drug-like" chemical space.[2]
Comparative Analysis: Physicochemical Properties
Replacing a phenyl ring with a cyclobutane moiety fundamentally alters a molecule's physicochemical properties. The removal of the aromatic system and the introduction of a saturated, sp3-rich core typically leads to reduced lipophilicity and improved aqueous solubility.
The rationale behind this is twofold:
-
Reduced Hydrophobicity: Saturated hydrocarbons are generally less lipophilic than their aromatic counterparts.
-
Disruption of Crystal Packing: The puckered, 3D shape of the cyclobutane ring can disrupt the efficient crystal lattice packing that is often observed with flat, planar aromatic molecules, which can lead to a lower melting point and improved solubility.[5]
| Property | Phenyl Analogue | Cyclobutane Analogue | Causality & Impact |
| Lipophilicity (cLogP) | Higher | Lower | Removal of the flat, nonpolar aromatic surface reduces overall lipophilicity, which can improve the ADME profile. |
| Aqueous Solubility | Lower | Higher | Increased Fsp3 character and disruption of crystal packing lead to better interaction with water molecules.[4][6] |
| Metabolic Stability | Lower | Higher | The cyclobutane ring is less susceptible to oxidative metabolism compared to an electron-rich phenyl ring.[1] |
| Fraction of sp3 (Fsp3) | Low (0) | High (1) | Correlates with higher clinical success rates and improved developability.[2] |
Table 1: Predicted impact of phenyl-to-cyclobutane replacement on key physicochemical properties.
Enhancing Metabolic Stability: A Self-Validating Experimental Approach
One of the most significant advantages of the cyclobutane bioisostere is its enhanced resistance to oxidative metabolism.[1] A standard and robust method to validate this is the Liver Microsomal Stability Assay . This assay measures the rate at which a compound is metabolized by CYP enzymes present in liver microsomes.[7][8]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a framework for comparing the metabolic stability of a phenyl-containing parent compound and its cyclobutane analogue.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in the presence of human liver microsomes.[9]
Materials:
-
Test compounds (Phenyl and Cyclobutane analogues), 10 mM in DMSO.
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6PDH).[7]
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis).
-
96-well incubation plates.
Procedure:
-
Compound Preparation: Prepare a 1 µM working solution of each test compound in phosphate buffer.
-
Incubation Mixture: In a 96-well plate, combine the test compound, HLM solution (final concentration 0.5 mg/mL), and buffer. Pre-incubate the plate at 37°C for 10 minutes.[10]
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.[11] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3 volumes of ice-cold ACN containing the internal standard.[9]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[8]
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[7][9]
A successful bioisosteric replacement will typically result in a significantly longer half-life and lower intrinsic clearance for the cyclobutane analogue compared to its phenyl counterpart, providing clear, quantitative evidence of improved metabolic stability.[12][13]
Impact on Pharmacodynamics: Beyond Physicochemical Properties
The influence of the cyclobutane ring extends to drug-receptor interactions.[14] The defined three-dimensional geometry of the cyclobutane can position key pharmacophoric groups in different regions of space compared to the flat phenyl ring.[5] This can lead to:
-
Enhanced Binding Affinity: The puckered scaffold can provide a better spatial and steric fit within a complex protein binding pocket, potentially forming more favorable interactions.[1]
-
Improved Selectivity: The unique vector orientation of substituents on a cyclobutane ring can enable more precise interactions with the target receptor over off-target proteins.
| Case Study Compound | Target | Phenyl Analogue IC50 | Cyclobutane Analogue IC50 | Outcome |
| AKT Inhibitor | AKT1 | ~50 nM | ~5 nM | The cyclobutane fills a hydrophobic pocket, enabling a key hydrogen bond interaction and boosting potency 10-fold.[5] |
| RORγt Inhibitor | RORγt | ~100 nM | ~20 nM | The cis-1,3-disubstituted cyclobutane stabilized the bioactive conformation, improving potency and metabolic stability.[5][12] |
Table 2: Examples from literature demonstrating the positive impact of cyclobutane bioisosteres on biological activity.
Conclusion and Authoritative Perspective
The strategic replacement of a phenyl ring with a cyclobutane moiety is a validated and powerful strategy in modern medicinal chemistry.[1] The experimental data clearly demonstrates that this bioisosteric substitution can lead to significant improvements in solubility and metabolic stability while maintaining or even enhancing biological activity.[2] The increased three-dimensionality and higher Fsp3 character of cyclobutane-containing compounds align with current trends in drug design that favor molecules with more "drug-like" properties.[1][5] For researchers aiming to overcome common ADME and toxicity hurdles associated with aromatic rings, the cyclobutane bioisostere represents a highly valuable tool in the molecular toolkit. The detailed protocols and workflow provided in this guide offer a practical framework for researchers to explore the potential of cyclobutane bioisosteres in their own drug discovery endeavors.[1]
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Baragaña, B., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. ACS Publications.
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The Definitive Guide to the Structural Analysis of 3-Arylcyclobutanone Derivatives: A Comparative Approach
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of rational drug design and the elucidation of structure-activity relationships (SAR). The 3-arylcyclobutanone scaffold is an increasingly important motif in medicinal chemistry, appearing in a range of biologically active compounds. Its unique strained four-membered ring system, coupled with the conformational influence of the aryl substituent, presents a fascinating and challenging case for structural analysis.
This guide provides an in-depth, comparative analysis of the primary technique for definitive structural elucidation—single-crystal X-ray crystallography—and contrasts its capabilities and limitations with those of complementary analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling. We will delve into the causality behind experimental choices, provide actionable protocols, and present supporting data to empower you to make informed decisions in your own research.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[1] It provides an unambiguous, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[1] For the 3-arylcyclobutanone class of molecules, this technique is invaluable for definitively establishing the conformation of the cyclobutane ring and the orientation of the aryl substituent.
Why X-ray Crystallography is a Powerful Tool for 3-Arylcyclobutanones
The puckering of the cyclobutane ring and the torsional angles involving the aryl group are critical determinants of a molecule's shape and, consequently, its biological activity. X-ray crystallography provides precise, quantitative data on these parameters in the solid state. This information is crucial for:
-
Unambiguous Stereochemical Assignment: It can definitively determine the absolute configuration of chiral centers.
-
Conformational Analysis: It reveals the preferred conformation of the molecule in the crystalline state, offering insights into low-energy conformations.
-
Intermolecular Interactions: The crystal packing reveals how molecules interact with each other, which can be relevant for understanding physical properties and crystal engineering.
The Crystallization Challenge: A Necessary Hurdle
The most significant bottleneck in X-ray crystallography is the need for a high-quality single crystal, typically larger than 0.1 mm in all dimensions, with no significant internal imperfections.[1] The process of obtaining such a crystal can be more of an art than a science, often requiring extensive screening of conditions.
A Comparative Analysis of Analytical Techniques
While X-ray crystallography provides a definitive solid-state structure, it is essential to understand that the conformation of a molecule can differ in solution. Therefore, a multi-pronged approach utilizing other analytical techniques is often necessary for a comprehensive understanding.
| Technique | Information Provided for 3-Arylcyclobutanones | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D structure in the solid state, bond lengths, bond angles, absolute configuration, intermolecular interactions. | Unambiguous and highly precise structural data. | Requires a high-quality single crystal; the solid-state conformation may not be the only one present in solution. |
| NMR Spectroscopy | Information about the molecule's structure and conformation in solution, connectivity through space (NOE), and dynamic processes. | Provides data on the solution-state conformation, which is often more biologically relevant; can study dynamic equilibria between conformers. | Structure is inferred from indirect measurements (chemical shifts, coupling constants, NOEs); can be challenging to determine a single, precise conformation for flexible molecules. |
| Mass Spectrometry | Precise molecular weight and elemental composition; fragmentation patterns can provide some structural information. | High sensitivity and accuracy for molecular weight determination. | Provides limited information about 3D structure and conformation. |
| Computational Modeling (e.g., DFT) | Theoretical prediction of low-energy conformations, bond lengths, angles, and electronic properties. | Can explore a wide range of possible conformations and provide insights into their relative energies; does not require a physical sample. | The accuracy of the results depends on the level of theory and basis set used; predictions should be validated by experimental data. |
Experimental Protocols
Crystallization of 3-Arylcyclobutanone Derivatives: A Step-by-Step Guide
The following are common methods for the crystallization of small organic molecules. The choice of solvent is critical and often requires screening. For 3-arylcyclobutanones, solvents such as acetone, ethanol, ethyl acetate, and hexane, or mixtures thereof, are good starting points.
Method 1: Slow Evaporation
-
Dissolve the purified 3-arylcyclobutanone derivative in a suitable solvent in a clean vial to create a near-saturated solution.
-
Loosely cap the vial or cover it with parafilm containing a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
Method 2: Vapor Diffusion
-
Dissolve the compound in a small amount of a relatively good solvent in a small, open vial.
-
Place this vial inside a larger, sealed container that contains a small amount of a miscible "anti-solvent" in which the compound is poorly soluble.
-
Over time, the anti-solvent vapor will diffuse into the solution of the compound, gradually reducing its solubility and promoting crystallization.
Method 3: Solvent Layering
-
Dissolve the compound in a small amount of a dense, good solvent.
-
Carefully layer a less dense, miscible anti-solvent on top of the solution, creating a distinct interface.
-
Allow the vial to stand undisturbed. Crystals will often form at the interface as the solvents slowly mix.
Diagram of the Crystallization Workflow
Caption: A workflow for obtaining single crystals of 3-arylcyclobutanone derivatives.
Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded on a detector.
-
Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.
Supporting Experimental Data: A Case Study
| Parameter | Observed Value (CF3-cyclobutane derivative)[2] | Typical Value (sp3-sp3 C-C) |
| C-C bond length in ring | ~1.54 - 1.57 Å | ~1.54 Å |
| C-C-C bond angle in ring | ~88 - 92° | ~109.5° |
The significant deviation of the C-C-C bond angles from the ideal tetrahedral angle of 109.5° is indicative of the substantial ring strain in the cyclobutane ring.
Diagram of Key Structural Parameters
Caption: Key structural parameters of a 3-arylcyclobutanone.
Conclusion: An Integrated Approach to Structural Elucidation
The definitive structural analysis of 3-arylcyclobutanone derivatives requires a thoughtful and integrated approach. While single-crystal X-ray crystallography provides the ultimate benchmark for solid-state structure, a comprehensive understanding of the molecule's conformational landscape necessitates the complementary use of NMR spectroscopy for solution-state analysis and computational modeling to explore the energetic accessibility of different conformers. By understanding the strengths and limitations of each technique and applying rigorous experimental protocols, researchers can gain the detailed structural insights necessary to drive forward drug discovery and development programs.
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Gholivand, K., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 8(11), 416. [Link]
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ResearchGate. (2012). Synthesis and X-ray diffraction data of 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan. [Link]
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ResearchGate. (2017). Characterizacion and Supramolecular Study by X-Ray Diffraction Techniques of Two Benzoinic Methoxyderivatives: 2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone and 2-Hydroxy-1,2-bis(3,4,5-trimethoxyphenyl)etanone. [Link]
-
MDPI. (2020). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. [Link]
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Computational Conformational Analysis of 3-Phenylcyclobutanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the three-dimensional conformation of a molecule is paramount, dictating its interaction with biological targets and ultimately its efficacy. For cyclic molecules such as 3-phenylcyclobutanone, a key structural motif in various bioactive compounds, understanding the conformational preferences of the cyclobutane ring and the orientation of its phenyl substituent is crucial for rational drug design. This guide provides a comparative overview of computational methodologies for elucidating the conformational landscape of 3-phenylcyclobutanone, offering insights into the selection of appropriate theoretical models and providing a framework for interpreting the resulting data.
The Dynamic Nature of 3-Phenylcyclobutanone: Puckering and Phenyl Rotation
The conformational flexibility of 3-phenylcyclobutanone arises from two primary motions: the puckering of the cyclobutane ring and the rotation of the phenyl group. The four-membered cyclobutane ring is not planar and exists in a dynamic equilibrium between puckered conformations to alleviate ring strain. The puckering can be described by a puckering amplitude and a phase angle. Furthermore, the phenyl group can rotate around the C-C bond connecting it to the cyclobutane ring, leading to different spatial arrangements. The interplay between these motions defines the molecule's overall conformational space and the relative energies of its stable conformers.
A Comparative Overview of Computational Approaches
A variety of computational methods can be employed to study the conformation of 3-phenylcyclobutanone, ranging from rapid molecular mechanics (MM) force fields to more accurate but computationally intensive quantum mechanical (QM) methods. The choice of method depends on the desired level of accuracy and the available computational resources.
| Computational Method | Theoretical Basis | Typical Basis Set (for QM) | Strengths | Limitations |
| Molecular Mechanics (MM) | Classical mechanics with parameterized force fields (e.g., MMFF, UFF). | N/A | Computationally very fast, suitable for large systems and conformational searches. | Accuracy is dependent on the quality of the force field parameters; may not be reliable for systems with unusual electronic effects. |
| Density Functional Theory (DFT) | Quantum mechanics based on electron density. Functionals like B3LYP and M06-2X are common. | Pople basis sets (e.g., 6-31G*, 6-311+G(d,p)), Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) | Good balance between accuracy and computational cost. Can handle a wide range of chemical systems. | The choice of functional can significantly impact the results. Dispersion corrections (e.g., -D3) are often necessary. |
| Ab Initio Methods (e.g., MP2) | Quantum mechanics based on solving the Schrödinger equation with approximations. | Pople and correlation-consistent basis sets. | High accuracy, particularly for electron correlation effects. Often used as a benchmark for other methods. | Computationally expensive, limiting its application to smaller molecules. |
Experimental Validation: The Crucial Link
Computational predictions of molecular conformation gain significant credibility when validated against experimental data. For 3-phenylcyclobutanone, the primary experimental techniques for conformational analysis are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
-
NMR Spectroscopy: Provides information about the time-averaged conformation in solution. Parameters such as coupling constants and Nuclear Overhauser Effects (NOEs) can be used to deduce dihedral angles and internuclear distances, which can then be compared with computationally predicted values.
-
X-ray Crystallography: Yields the precise solid-state conformation of the molecule. While this represents a static picture, it provides an invaluable benchmark for the geometry of a low-energy conformer.
A synergistic approach, combining experimental data with computational modeling, provides the most comprehensive understanding of the conformational behavior of 3-phenylcyclobutanone.[1]
Workflow for a Comprehensive Conformational Analysis
A robust computational study of 3-phenylcyclobutanone's conformation typically involves the following steps:
Caption: A typical workflow for the computational conformational analysis of 3-phenylcyclobutanone, including experimental validation.
Key Conformational Questions and How to Address Them Computationally
-
What is the preferred puckering of the cyclobutane ring?
-
Methodology: Perform geometry optimizations of different possible puckered conformations (e.g., axial vs. equatorial phenyl group) using DFT or ab initio methods. Compare the relative energies to identify the most stable conformer. A potential energy surface scan along the puckering coordinate can map the energy landscape of this motion.
-
-
What is the rotational barrier of the phenyl group?
-
Methodology: Perform a relaxed potential energy surface scan by systematically rotating the dihedral angle defining the phenyl group's orientation. The energy difference between the minimum and the transition state of this rotation will yield the rotational barrier.
-
-
How do different computational methods compare in their predictions?
-
Methodology: Perform single-point energy calculations on the optimized geometries obtained from a primary method (e.g., DFT) using a range of other methods (different DFT functionals, MP2) and basis sets. This allows for a direct comparison of the relative energies of the conformers predicted by each method.
-
Conclusion
References
-
Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of organic chemistry, 71(5), 1869–1878. [Link]
Sources
Navigating the Constrained Space: A Comparative Guide to Docking Cyclobutane-Containing Ligands
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has garnered increasing attention in modern medicinal chemistry. Its inherent rigidity and unique three-dimensional geometry offer a powerful tool for medicinal chemists to sculpt molecules with improved potency, selectivity, and pharmacokinetic profiles.[1][2] The puckered conformation of the cyclobutane ring allows for a precise spatial arrangement of substituents, influencing how a ligand interacts with its biological target.[1][3] This guide provides a comprehensive comparison of computational docking approaches for cyclobutane-containing ligands, offering insights into best practices and supported by experimental considerations.
The Challenge of the Puckered Ring: Why Cyclobutanes Demand a Closer Look in Docking
The conformational rigidity that makes cyclobutanes attractive also presents a unique challenge for molecular docking simulations.[3] Unlike more flexible aliphatic chains, the puckered nature of the cyclobutane ring restricts the conformational space that a ligand can explore.[3] This necessitates careful consideration of the docking algorithm and scoring function to accurately predict the binding pose and affinity.
Key properties of the cyclobutane ring that influence docking include:
-
Puckered Conformation: Cyclobutane is not planar, adopting a puckered or "butterfly" conformation to relieve ring strain.[4][5] This puckering creates distinct axial and equatorial positions for substituents, which can significantly impact binding.
-
Strain Energy: With a strain energy of 26.3 kcal/mol, cyclobutane is more strained than cyclopentane but less so than cyclopropane.[4][5] This inherent strain can influence the ligand's conformational preferences upon binding.
-
Three-Dimensionality: The non-planar nature of the cyclobutane ring provides a scaffold for creating molecules with well-defined three-dimensional shapes, which can be exploited to fill specific pockets in a protein's active site.[4][6]
Comparative Analysis of Docking Programs for Cyclobutane Ligands
The choice of docking software is a critical first step in any computational drug design workflow.[7][8] Different programs employ distinct search algorithms and scoring functions, which can lead to varying degrees of success when docking conformationally constrained ligands like those containing a cyclobutane ring.[9]
Below is a comparative overview of commonly used docking software, highlighting their strengths and considerations for cyclobutane-containing ligands.
| Docking Software | Search Algorithm | Scoring Function | Key Strengths for Cyclobutane Ligands | Considerations |
| AutoDock Vina | Gradient-based conformational search[10] | Empirical and knowledge-based scoring function[10] | Fast and efficient, making it suitable for virtual screening. Widely used and well-validated.[10][11] | May oversimplify the desolvation penalty, which can be important for the hydrophobic cyclobutane core. |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic algorithm[11] | GoldScore, ChemScore, ASP, and PLP scoring functions | Excellent at exploring ligand flexibility and can handle complex rotatable bonds. Often performs well in reproducing crystallographic binding poses. | Can be computationally more intensive than other methods. |
| Glide (Grid-based Ligand Docking with Energetics) | Hierarchical search protocol with grid-based energy evaluation[12] | GlideScore (empirical with elements of force-field-based terms)[12] | Known for its accuracy in pose prediction and scoring. The use of grids can efficiently handle the rigid nature of the cyclobutane core. | Commercial software, which may be a limitation for some academic labs. |
| rDock | Stochastic search algorithm (Monte Carlo)[13] | Empirical scoring function with three components: intermolecular, intramolecular, and site-specific. | Open-source and highly customizable. Can be effective for high-throughput virtual screening.[13] | May require more user expertise to optimize parameters for specific systems. |
A Validated Workflow for Comparative Docking Studies
To ensure the reliability of docking predictions for cyclobutane-containing ligands, a rigorous and validated workflow is essential. The following protocol outlines a self-validating system for comparative docking studies.
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The Four-Membered Ring: A Modern vs. Classical Synthetic Gauntlet for Cyclobutanones
Introduction: The Enduring Allure of the Strained Ring
The cyclobutane motif, a strained four-membered carbocycle, is a privileged structure in medicinal chemistry and a versatile building block in complex molecule synthesis. Its inherent ring strain (ca. 26 kcal/mol) provides a thermodynamic driving force for a variety of selective ring-opening and rearrangement reactions, making it a powerful synthetic tool.[1] At the heart of this chemical diversity lies the cyclobutanone core, which serves as a key handle for functionalization. Historically, the synthesis of cyclobutanones has been dominated by a few classical transformations, most notably the [2+2] cycloaddition of ketenes and alkenes. While robust, these methods often face limitations in substrate scope, stereocontrol, and reaction conditions.
In recent years, the advent of modern catalytic systems has opened new avenues to these valuable structures, often leveraging elegant C-H functionalization strategies that offer improved efficiency and atom economy. This guide provides a direct, data-supported comparison between a cornerstone classical route—the Lewis acid-promoted ketene-alkene cycloaddition—and a novel, gold-catalyzed C-H insertion method for the synthesis of cyclobutanones. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of each approach to inform researchers in their selection of the optimal synthetic strategy.
Part 1: The Classical Workhorse - Lewis Acid-Promoted [2+2] Ketene-Alkene Cycloaddition
The thermal [2+2] cycloaddition of a ketene and an alkene is a foundational method for constructing cyclobutanone rings. The reaction is believed to proceed through a concerted, asynchronous [π2s + π2a] pathway. However, thermal reactions involving simple ketenes often require high temperatures and are limited to activated, electron-rich alkenes, frequently resulting in low yields and poor diastereoselectivity.[2][3]
A significant advancement was the introduction of Lewis acids to promote the reaction. The Lewis acid coordinates to the alkene, lowering its LUMO energy and accelerating the cycloaddition, allowing for the use of unactivated alkenes under much milder conditions.[4][5] This promotion also exerts greater stereochemical control, leading to significant improvements in diastereoselectivity.
Mechanistic Rationale
The key to the success of the Lewis acid-promoted variant is the activation of the alkene component. By coordinating to the alkene, the Lewis acid (e.g., Ethylaluminum dichloride, EtAlCl₂) renders it more electrophilic and pre-organizes the transition state, leading to a more ordered and selective cycloaddition with the nucleophilic ketene. This circumvents the high-energy barrier associated with the thermal process and enhances facial selectivity.
Caption: General workflow for Lewis acid-promoted ketene-alkene cycloaddition.
Part 2: The Modern Contender - Gold-Catalyzed C-H Insertion
Modern synthetic chemistry increasingly favors methods that minimize pre-functionalization and proceed with high atom economy. Intramolecular C-H functionalization has emerged as a powerful strategy that aligns with these principles. A recently developed method utilizes gold catalysis to achieve a formal C-H insertion for the synthesis of cyclobutanones from readily accessible alkynone substrates.[6][7]
This approach circumvents the need for hazardous and often unstable diazo compounds, which are typically used in metal-catalyzed C-H insertion reactions.[6] Instead, the reactive gold carbene intermediate is generated oxidatively from a C-C triple bond, representing a safer and more expedient alternative.
Mechanistic Rationale
The reaction is initiated by the gold(I)-catalyzed reaction of the alkyne with an N-oxide oxidant, which generates a key β-diketone-α-gold carbene intermediate. The choice of ligand on the gold catalyst is critical; bulky biaryl phosphine ligands (e.g., BrettPhos) are essential to sterically hinder competing pathways, such as cyclopentanone formation, and favor the desired insertion into a C(sp³)-H bond to form the strained four-membered ring.[6] The subsequent C-H insertion proceeds to furnish the cyclobutanone product.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of 3-(3-Bromophenyl)cyclobutan-1-one
This guide provides comprehensive, actionable procedures for the safe disposal of 3-(3-Bromophenyl)cyclobutan-1-one. Tailored for researchers, scientists, and professionals in drug development, the following protocols are designed to ensure operational safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower laboratory personnel with the knowledge to handle this and similar chemical entities confidently and safely.
Core Principle: Hazard-Based Waste Classification
Proper disposal begins with a thorough understanding of the substance's hazards. This compound is a halogenated organic compound. The presence of a bromine atom dictates its primary waste stream classification, as halogenated wastes require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] Misidentification and improper segregation can lead to regulatory non-compliance and increased environmental risk.
Hazard Profile
The Globally Harmonized System (GHS) classification for this compound provides a clear directive for its handling and the necessary precautions.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₉BrO | PubChem[3] |
| Molecular Weight | 225.08 g/mol | PubChem[3] |
| GHS Pictogram | ECHA C&L Inventory[3] | |
| Signal Word | Warning | ECHA C&L Inventory[3] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[3] |
These classifications mandate that this compound be treated as a hazardous substance, requiring disposal as regulated chemical waste. Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system.[1][4][5]
Regulatory Imperative: Compliance with OSHA and EPA Standards
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires employers to develop a Chemical Hygiene Plan (CHP).[6][7] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste disposal. This guide serves as a supplement to, not a replacement for, your site-specific CHP.
-
EPA's Resource Conservation and Recovery Act (RCRA): The EPA regulates hazardous waste from "cradle to grave."[8] As the generator of the waste, you are legally responsible for ensuring it is correctly identified, managed, and transferred to a licensed disposal facility.[8][9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Part A: Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following minimum PPE is worn to prevent exposure.[1][4]
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against splashes, preventing serious eye irritation (H319). |
| Hand Protection | Nitrile gloves. | Prevents skin contact and irritation (H315). |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[4] |
| Footwear | Closed-toe shoes. | Protects feet from spills.[4] |
Part B: Waste Collection and Segregation
The cornerstone of proper disposal is meticulous segregation. Mixing halogenated waste with non-halogenated solvents can contaminate large volumes of waste, significantly increasing disposal costs and environmental burden.[10]
-
Select the Correct Waste Container:
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
Clearly write the full chemical name, "Waste this compound," and list any solvents or other chemicals present in the waste stream with their approximate percentages.[2] Do not use abbreviations or chemical formulas.[5]
-
-
Accumulate Waste Safely:
-
Conduct all transfers of waste into the container within a certified chemical fume hood to minimize inhalation exposure (H335).[1][10]
-
Keep the waste container securely capped at all times, except when actively adding waste.[5][10] This prevents the release of vapors and protects against spills.
-
Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a chemical-resistant tray or tub).[10][11]
-
-
Arrange for Disposal:
Part C: Disposal of Contaminated Materials and Empty Containers
-
Solid Waste: Disposable labware (e.g., pipette tips, gloves, absorbent pads) that is grossly contaminated with this compound must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.
-
Empty Containers: Original containers of this compound are also considered hazardous waste until properly decontaminated.
-
Triple-Rinse: Rinse the empty container three times with a suitable laboratory solvent (e.g., acetone or ethanol).[12]
-
Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and MUST be collected in your designated "Halogenated Organic Waste" container.[12]
-
Final Disposal: After triple-rinsing, deface or remove the original label. The decontaminated container can then typically be disposed of in the normal trash or glass disposal box, per your institution's policy.[11]
-
Emergency Protocol: Small-Scale Spill Management
In the event of a small spill (<100 mL) within a chemical fume hood:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure PPE: Don the appropriate PPE as described in Part 3A.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[5][10]
-
Collect Waste: Carefully sweep or scoop the absorbent material into a sealable, compatible container.[13]
-
Label and Dispose: Label the container as "Spill Debris with this compound" and manage it as halogenated hazardous waste for EHS pickup.
-
Decontaminate: Wipe the spill area with a suitable solvent and a final wash of soap and water.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste generated from work with this compound.
Caption: Decision workflow for proper segregation and disposal.
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Comprehensive Safety and Handling Guide for 3-(3-Bromophenyl)cyclobutan-1-one
This guide provides essential safety and logistical information for the handling and disposal of 3-(3-Bromophenyl)cyclobutan-1-one. As a compound with defined but not exhaustively studied hazards, a cautious and well-informed approach is paramount. This document is intended for researchers, scientists, and drug development professionals to foster a culture of safety and procedural excellence.
Understanding the Hazard Profile
This compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] It is crucial to internalize these risks before commencing any work.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
Signal Word: Warning[2]
Due to these classifications, exposure through oral, dermal, or inhalation routes must be rigorously prevented. The compound's irritant properties necessitate robust protective measures to shield the skin and eyes from contact.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create an effective barrier between the researcher and the chemical.[3] The following table outlines the minimum required PPE, with explanations rooted in the known hazards of this compound.
| PPE Category | Specific Equipment | Rationale for Use |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[4][5] | Protects against splashes and potential aerosols, directly mitigating the "serious eye irritation" hazard (H319). Goggles must be worn at all times, with a face shield added for procedures with a higher splash risk, such as large-volume transfers.[5] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents skin contact, addressing the "causes skin irritation" hazard (H315). Given that no glove material offers universal protection, it is advisable to double-glove if prolonged contact is anticipated.[4] Gloves should be inspected for integrity before each use and changed immediately upon contamination. |
| Body Protection | A flame-resistant laboratory coat.[4] | Provides a primary barrier to protect personal clothing and underlying skin from spills and contamination.[6][7] The coat should be fully buttoned. |
| Respiratory Protection | Use in a certified chemical fume hood. | As the compound "may cause respiratory irritation" (H335) and is "harmful if inhaled" (H332), all manipulations should be performed within a fume hood to control airborne concentrations. For situations where a fume hood is not feasible, a risk assessment must be conducted to determine if a respirator is necessary. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. This is a fundamental requirement for all laboratory work. |
dot
Caption: Operational workflow for this compound.
Disposal Plan for Halogenated Waste
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as halogenated hazardous waste.
-
Waste Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams. [8]Mixing these waste types can significantly increase disposal costs and complicate the disposal process. [8]* Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container. The container should be made of a compatible material, such as high-density polyethylene (HDPE). [9]* Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash. [9]
Conclusion: A Commitment to Safety
The responsible handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of the safety protocols outlined in this guide. By integrating these practices into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with any chemical.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
